molecular formula C4H8O2<br>C4H8O2<br>C2H5COOCH3 B7798627 Methyl propionate CAS No. 308065-15-8

Methyl propionate

Cat. No.: B7798627
CAS No.: 308065-15-8
M. Wt: 88.11 g/mol
InChI Key: RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Description

Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent.
This compound is a carboxylic ester.
This compound is a natural product found in Coffea arabica, Actinidia chinensis, and Ananas comosus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl propanoate
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InChI

InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3
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InChI Key

RJUFJBKOKNCXHH-UHFFFAOYSA-N
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Canonical SMILES

CCC(=O)OC
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Molecular Formula

C4H8O2, Array
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DSSTOX Substance ID

DTXSID7027201
Record name Methyl propanoate
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Molecular Weight

88.11 g/mol
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Physical Description

Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent., Colorless liquid; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, rum odour
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Boiling Point

175.5 °F at 760 mmHg (NTP, 1992), 79.8 °C, 79.00 to 80.00 °C. @ 760.00 mm Hg, 80 °C
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Flash Point

28 °F (NTP, 1992), 28 °F (-2 °C) (CLOSED CUP), -2 °C c.c.
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Solubility

50 to 100 mg/mL at 72 °F (NTP, 1992), COMPLETELY MISCIBLE WITH PROPYLENE GLYCOL, Soluble in most organic solvents., Soluble in acetone; miscible in ethanol, ethyl ether., In water, 62,370 mg/l @ 25 °C, 62.4 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 16 ml water
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Density

0.937 at 39 °F (NTP, 1992) - Less dense than water; will float, 0.915 @ 20 °C/4 °C, /Bulk density/ (wt/gal)=7.58 lb, Relative density (water = 1): 0.92, 0.912-0.918
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Vapor Density

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

40 mmHg at 52 °F (NTP, 1992), 84.0 [mmHg], Vapor pressure= 40 mm Hg @ 11.0 °C, 84.04 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 8.5
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Color/Form

Colorless liq

CAS No.

554-12-1
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Melting Point

-125 °F (NTP, 1992), -87.5 °C, -88 °C
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Foundational & Exploratory

Methyl propionate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl Propionate for Scientific Professionals

Abstract

This compound (CAS No: 554-12-1), the methyl ester of propanoic acid, is a versatile chemical compound with significant applications across various scientific and industrial domains.[1] This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental physicochemical properties, established synthesis protocols, key chemical reactions, and critical applications, with a focus on its role as a solvent and a precursor in organic synthesis. This document aims to serve as a core reference, integrating established knowledge with practical insights to support laboratory and development workflows.

Introduction and Core Identification

This compound, systematically named methyl propanoate, is an organic compound with the chemical formula CH₃CH₂COOCH₃.[2] It is a colorless liquid recognized by its characteristic fruity, rum-like odor.[2] As a carboxylate ester, its chemical behavior is dominated by the ester functional group, making it a valuable intermediate and solvent in chemical synthesis. Its relatively low boiling point and favorable solvency characteristics make it a suitable medium for various reactions and a component in formulations.

The unique identification of chemical substances is paramount for regulatory compliance, safety, and scientific reproducibility. The Chemical Abstracts Service (CAS) has assigned the number 554-12-1 to this compound.[1][2][3][4][5]

Below is a diagram illustrating the basic chemical structure of this compound.

C1 CH₃ C2 CH₂ C1->C2 C3 C C2->C3 O2 O C3->O2 C3_double_bond C3->C3_double_bond O1 O C4 CH₃ O2->C4 C3_double_bond->O1

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical properties is essential for its application in experimental design, process development, and formulation. This compound is characterized by its volatility and specific thermal properties. The molecular weight of the compound is a fundamental parameter for stoichiometric calculations in chemical reactions.

Quantitative Data Summary

The key properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 554-12-1[2][3][4]
Molecular Formula C₄H₈O₂[2][3][4][6]
Molecular Weight 88.11 g/mol [7]
Appearance Colorless liquid[2]
Odor Fruity, rum-like[2]
Density 0.915 g/mL at 25 °C[2]
Melting Point -88 °C[2][6]
Boiling Point 79 °C[6]
Refractive Index (n20/D) 1.376
UN Number 1248[1][3][5]
Spectroscopic Profile

For professionals in drug development and quality control, spectroscopic analysis is non-negotiable for identity confirmation and purity assessment. Authoritative spectral data for this compound is available through databases such as the NIST Chemistry WebBook.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, prominent C=O stretching absorption band typical for esters, usually found around 1740 cm⁻¹. Additional C-O stretching bands and C-H stretching and bending vibrations from the ethyl and methyl groups will also be present.

  • Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound will exhibit a molecular ion peak (M⁺) at m/z = 88. Common fragmentation patterns include the loss of the methoxy group (-OCH₃) to yield an acylium ion at m/z = 57.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides a clear signature: a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the methyl protons of the ester group.

    • ¹³C NMR: The carbon NMR will show four distinct signals corresponding to the four unique carbon atoms: the carbonyl carbon, the O-methyl carbon, and the two carbons of the ethyl group.

Synthesis and Manufacturing Protocols

Industrially, this compound is produced via several established synthetic routes. The choice of method often depends on feedstock availability, catalyst cost, and desired purity.

Fischer Esterification of Propionic Acid

This is a classic and straightforward method for laboratory and industrial-scale synthesis. It involves the acid-catalyzed reaction between propionic acid and methanol.

start Start: Reactants reactants Propionic Acid + Methanol start->reactants catalyst Add Acid Catalyst (e.g., H₂SO₄) reactants->catalyst reflux Heat under Reflux (to drive equilibrium) catalyst->reflux workup Neutralization & Washing (remove acid and excess reactants) reflux->workup drying Dry with Anhydrous Agent (e.g., MgSO₄) workup->drying distill Fractional Distillation drying->distill product Final Product: Pure this compound distill->product

Caption: Workflow for Fischer Esterification Synthesis.

Experimental Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and a heating mantle.

  • Charging Reactants: Charge the flask with propionic acid and a slight excess of methanol.

  • Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux for several hours to drive the esterification equilibrium towards the product side. The reaction progress can be monitored by techniques like gas chromatography (GC).

  • Work-up: After cooling, the mixture is typically washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Drying: The organic layer is separated and dried over an anhydrous salt such as magnesium sulfate.

  • Purification: The final product is purified by fractional distillation to separate it from unreacted starting materials and byproducts.

Industrial Carboalkoxylation

A significant industrial route involves the reaction of ethylene with carbon monoxide and methanol, a process known as carboalkoxylation.[2] This reaction is catalyzed by transition metal complexes, such as those containing nickel carbonyl or palladium.[2]

C₂H₄ + CO + CH₃OH → CH₃CH₂COOCH₃

This method is highly efficient and atom-economical, making it suitable for large-scale production.

Key Applications in Research and Development

This compound's utility is widespread, ranging from a bulk chemical to a specialized laboratory reagent.

  • Solvent: It is used as a solvent for cellulose nitrate and in the formulation of lacquers, paints, and varnishes.[2] In a drug development context, its solvency properties can be evaluated for specific non-polar active pharmaceutical ingredients (APIs) in topical or specialized formulations.

  • Chemical Intermediate: A primary industrial application is its role as a precursor in the production of methyl methacrylate (MMA), a key monomer for acrylic plastics.[2] The process involves a condensation reaction with formaldehyde followed by dehydration.[2]

MP This compound Condensation Condensation MP->Condensation FA Formaldehyde (CH₂O) FA->Condensation Intermediate Condensation Intermediate Dehydration Dehydration Intermediate->Dehydration MMA Methyl Methacrylate (MMA) Water H₂O Condensation->Intermediate Dehydration->MMA Dehydration->Water

Sources

An In-depth Technical Guide to the Common Uses of Methyl Propionate in Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Fruity Aroma

Methyl propionate (also known as methyl propanoate) is an organic ester with the chemical formula CH₃CH₂CO₂CH₃.[1] While widely recognized in the food and fragrance industries for its characteristic sweet, fruity, rum-like odor, its utility in chemical research and industrial synthesis is far more profound and versatile.[2][3][4] This guide provides an in-depth exploration of this compound's core applications for researchers, scientists, and drug development professionals. We will delve into its role as a pivotal chemical intermediate, a functional solvent, and a reagent in various organic transformations, moving beyond a simple catalog of uses to explain the underlying chemical principles that make it a valuable tool in the modern laboratory.

Fundamental Properties and Structural Characteristics

Understanding the physical and chemical properties of a reagent is paramount to its effective application in research. This compound is a colorless, volatile liquid whose utility is dictated by its molecular structure and resulting characteristics.[5][6]

Molecular Structure

The structure of this compound features a carbonyl group (C=O) bonded to an ethyl group and a methoxy group. This ester functionality is the primary site of its chemical reactivity.

Caption: Chemical structure of this compound (CH₃CH₂CO₂CH₃).

Physicochemical Data

The selection of this compound for a specific application, whether as a solvent or a reactant, often depends on its physical properties. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₈O₂[4][7]
Molar Mass 88.11 g·mol⁻¹[1][8]
Appearance Colorless liquid[1][8]
Boiling Point 79-80 °C[1][3]
Melting Point -88 °C[1][3]
Density 0.915 g/mL at 25 °C[1][3]
Flash Point -2 °C (28 °F)[1][9]
Water Solubility 50-100 mg/mL (Slightly soluble)[9][10]
Solubility Miscible with most organic solvents like ethanol and ether.[8][10]

Core Application: A Versatile Chemical Intermediate

The most significant role of this compound in chemical research and industry is as a precursor for the synthesis of more complex molecules.[7] Its ester group can be readily transformed, making it a valuable C4 building block.[7]

Synthesis of Methyl Methacrylate (MMA)

A cornerstone application of this compound is its use as a key feedstock in the production of methyl methacrylate (MMA), the monomer for poly(methyl methacrylate) (PMMA), commonly known as acrylic or Plexiglas.[1][7][11] This transformation is a classic example of an aldol condensation reaction.

Causality of Experimental Choice: The reaction capitalizes on the acidity of the α-protons (the protons on the carbon adjacent to the carbonyl group) in this compound. A strong base catalyst can deprotonate this position, creating an enolate nucleophile. This enolate then attacks an electrophile, in this case, formaldehyde. The subsequent dehydration of the aldol addition product yields the α,β-unsaturated ester, MMA.

The overall industrial process involves two main stages:

  • Carboalkoxylation of Ethylene: Ethylene reacts with carbon monoxide and methanol to produce this compound.[1][11]

  • Condensation with Formaldehyde: this compound is then condensed with formaldehyde over a fixed-bed catalyst.[11]

Caption: Workflow for the synthesis of MMA from this compound.

Silica-supported cesium hydroxide has been identified as a particularly effective catalyst for the vapor-phase aldol condensation of this compound with formaldehyde.[12][13] The basicity of the cesium catalyst is crucial for the initial deprotonation step, while the silica support provides a high surface area for the reaction.[13]

Precursor in Pharmaceutical and Agrochemical Synthesis

This compound serves as a starting material for various active pharmaceutical ingredients (APIs) and agrochemicals.[7][14] Its ester functionality can be modified through several key reactions:

  • Hydrolysis: To yield propionic acid.

  • Transesterification: To form different esters.[2]

  • Reduction: To produce 1-propanol and methanol.[15]

  • Reaction with Grignard Reagents: To form tertiary alcohols.

These transformations allow for the incorporation of the propionyl group or its derivatives into larger, more complex molecular scaffolds necessary for developing drugs like certain antifungal or anti-inflammatory agents and for synthesizing targeted pesticides and herbicides.[7][16]

This compound as a Functional Solvent

In both laboratory and industrial settings, this compound is valued as a solvent.[2][14] Its utility is derived from a balance of moderate polarity, a relatively low boiling point, and a high evaporation rate.[5][16]

Causality of Solvent Choice:

  • Moderate Polarity: Allows it to dissolve a wide range of organic compounds, including resins, polymers, and cellulose nitrate, making it highly effective in the formulation of lacquers, paints, coatings, and adhesives.[5][16][17]

  • High Evaporation Rate: Its volatility is advantageous in applications requiring rapid drying times, such as in printing inks and quick-drying coatings.[5][17]

  • Relatively Low Toxicity: Compared to more hazardous solvents, it is a less harmful option, although proper safety precautions are always necessary.[2][17]

In a research context, it can be used as a reaction medium for organic syntheses, particularly when reactants show good solubility and the reaction temperature aligns with its boiling point.[14]

Applications in Analytical Chemistry

In the field of analytical chemistry, this compound often serves as a reference standard, particularly in chromatography.

Gas Chromatography (GC)

Due to its volatility and well-defined properties, this compound is used as a standard for calibrating instruments and validating analytical methods.[18] It can be a component in standard mixtures for identifying unknown substances in complex samples based on retention time. Specific GC methods using an internal standard (like n-heptane) have been developed to accurately quantify the concentration of this compound in reaction mixtures, for example, during the synthesis of MMA.[19]

Spectroscopy

In spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), this compound can be used as a solvent to dissolve samples for analysis, although deuterated solvents are more common for ¹H NMR.[14] Its own spectrum is also well-characterized, which can be useful for instrument calibration.

Key Experimental Protocols & Transformations

To illustrate its practical use, this section details the methodology for a common chemical transformation involving this compound and outlines other key reactions.

Protocol: Reduction of this compound to 1-Propanol

The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. This compound is relatively unreactive towards weak reducing agents, necessitating the use of a strong agent like lithium aluminum hydride (LiAlH₄).[15]

Trustworthiness and Self-Validation: This protocol is a standard, well-established procedure. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material. The identity of the product can be confirmed by comparing its spectroscopic data (NMR, IR) with known standards for 1-propanol.

Methodology:

  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

  • Reagent Preparation: In the flask, a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared under a nitrogen atmosphere. The flask is cooled in an ice bath.

  • Addition of Ester: A solution of this compound in the same anhydrous solvent is added dropwise to the stirred LiAlH₄ suspension via an addition funnel. The rate of addition is controlled to maintain a gentle reflux.

    • Causality: The dropwise addition at low temperature is crucial to control the highly exothermic reaction between LiAlH₄ and the ester.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.

  • Quenching: The reaction is carefully quenched by slowly and sequentially adding water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.

    • Causality: This specific quenching procedure (Fieser workup) is designed to safely destroy excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.

  • Work-up and Isolation: The resulting white precipitate is removed by filtration. The organic filtrate is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed by rotary evaporation to yield the crude 1-propanol.

  • Purification: The product can be further purified by fractional distillation if necessary.

Other Key Transformations

cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_transesterification Transesterification MP This compound PropAcid Propionic Acid MP->PropAcid H₃O⁺ / H₂O Propanol 1-Propanol MP->Propanol 1. LiAlH₄ 2. H₂O workup NewEster New Propionate Ester MP->NewEster R-OH / H⁺ or Base Methanol1 Methanol Methanol2 Methanol Methanol3 Methanol

Caption: Common reaction pathways for this compound.

Safety and Handling

This compound is a highly flammable liquid and vapor.[20][21] It has a very low flash point and its vapors can form explosive mixtures with air.[3][9][10] It should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[21] It may cause skin and eye irritation.[8][20] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling the chemical.[22] All work should be conducted in a fume hood to avoid inhalation of vapors.[21]

Conclusion

This compound is a chemical of significant utility, extending far beyond its application as a flavor and fragrance agent. For the research scientist, it is a versatile solvent and, more importantly, a fundamental building block in organic synthesis. Its role as a key precursor to methyl methacrylate highlights its industrial importance, while its reactivity provides numerous pathways for the synthesis of novel compounds in pharmaceutical and agrochemical research. A thorough understanding of its properties, reaction mechanisms, and handling requirements allows researchers to leverage this simple ester to its full potential in the pursuit of chemical innovation.

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Methyl Propionate as a Precursor for Methyl Methacrylate Synthesis: A Modern Catalytic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Methacrylate (MMA) is a critical monomer in the global polymer industry, primarily used for producing polymethyl methacrylate (PMMA), a high-performance thermoplastic with exceptional optical clarity and weather resistance.[1][2] Historically, MMA production has been dominated by the acetone cyanohydrin (ACH) process, which, despite its efficiency, is encumbered by the use of highly toxic hydrogen cyanide and the generation of substantial ammonium bisulfate waste.[2][3][4] In the pursuit of greener, safer, and more sustainable chemical manufacturing, the synthesis of MMA from methyl propionate (MP) and formaldehyde has emerged as a leading alternative. This route, built on a C2 (ethylene-based) feedstock, avoids many of the environmental and safety pitfalls of traditional methods.[4][5] This guide provides a detailed technical overview of this process, focusing on the core single-step, vapor-phase aldol condensation reaction. We will delve into the principles of catalyst design, particularly acid-base bifunctional systems, elucidate the reaction mechanism, present comparative performance data, and outline standardized protocols for catalyst synthesis and evaluation.

Introduction: The Imperative for a New MMA Synthesis Route

The global market for MMA is robust, with an anticipated compound annual growth rate (CAGR) of approximately 4%, driven by its indispensable role in the automotive, electronics, and construction industries.[1] However, the long-standing dominance of the ACH process presents a sustainability challenge. The process not only involves hazardous materials but also yields a significant stream of low-value ammonium bisulfate, creating a costly waste treatment burden.[2]

Alternative routes, such as the three-step oxidation of isobutylene (C4 route), have been commercialized but involve multiple stages.[6] The direct condensation of this compound with formaldehyde represents a more atom-economical and elegant pathway.[4] This process typically involves two main stages:

  • Ethylene Carboalkoxylation: Ethylene is reacted with carbon monoxide and methanol to produce this compound (MP).[5]

  • Aldol Condensation: The resulting MP is condensed with formaldehyde in a single heterogeneous catalytic step to form MMA and water.[5]

This guide focuses exclusively on the second, pivotal step, which is the key technological hurdle and the area of most intensive research.

Core Synthesis Pathway: Vapor-Phase Condensation of MP and Formaldehyde

The cornerstone of this technology is the catalytic aldol condensation reaction carried out in the vapor phase over a solid catalyst.

CH₃CH₂COOCH₃ (MP) + CH₂O (Formaldehyde) → CH₂=C(CH₃)COOCH₃ (MMA) + H₂O

While thermodynamically feasible, the reaction requires a highly selective catalyst to direct the reactants toward MMA and prevent the formation of numerous byproducts.[7][8] The most successful catalysts are acid-base bifunctional solids, which can orchestrate the multi-step reaction sequence on their surface.

Catalyst Systems: The Engine of Selectivity and Conversion

The development of a stable and highly selective catalyst is the most critical factor for the industrial viability of this process. The research has largely converged on supported alkali metal catalysts, often enhanced with promoters.

  • The Catalyst Support: The choice of support material is crucial. While various oxides like Al₂O₃, TiO₂, and MgO have been tested, amorphous silica (SiO₂) is widely regarded as the most effective support.[9][10] Its relative inertness and low acidity minimize undesirable side reactions such as the dehydration of methanol (a common solvent for formaldehyde) to dimethyl ether.[10]

  • The Active Phase: Cesium (Cs) has proven to be the most effective alkali metal for providing the necessary basic sites for the reaction. Catalysts based on cesium hydroxide or other cesium salts impregnated onto a silica support consistently demonstrate high selectivity to MMA.[5][10] The optimal loading of cesium is typically low, in the range of a 2.0-2.5/100 atomic ratio of Cs/Si.[10]

  • Promoters for Enhanced Performance: To further optimize the catalyst, promoters are often added to tune the balance of acidic and basic sites. The introduction of oxophilic metals like Zirconium (Zr), Niobium (Nb), Magnesium (Mg), or Phosphorus (P) can create a synergistic effect.[11][12][13] These promoters can modify the surface acidity, improving the dehydration of the intermediate and enhancing overall catalyst stability and MMA yield.[12] For instance, a Cs-Nb/Al₂O₃ catalyst was shown to have an optimal distribution of acid-base sites, leading to high performance.[12]

Proposed Reaction Mechanism on an Acid-Base Bifunctional Catalyst

The condensation reaction is believed to proceed via a synergistic pathway involving both basic and acidic sites on the catalyst surface.

  • Activation of this compound: A basic site on the catalyst surface (e.g., a Cs-O-Si species) abstracts an α-proton from the this compound molecule, generating a surface-bound enolate intermediate.

  • Aldol Addition: The electron-rich enolate performs a nucleophilic attack on the carbonyl carbon of an adsorbed formaldehyde molecule. This forms a β-hydroxy ester intermediate (methyl-2-hydroxy-2-methylpropionate).[8]

  • Dehydration: The β-hydroxy ester intermediate is then dehydrated to form the C=C double bond of methyl methacrylate. This step is often facilitated by weak acid sites on the catalyst.

  • Product Desorption: The final MMA product and a molecule of water desorb from the catalyst surface, regenerating the active sites.

The following diagram illustrates this proposed catalytic cycle.

G cluster_catalyst Catalyst Surface MP This compound (MP) BaseSite Basic Site (e.g., Cs-O) MP->BaseSite - H⁺ (Activation) FA Formaldehyde (FA) Intermediate β-Hydroxy Ester Intermediate FA->Intermediate Enolate Enolate Intermediate Enolate->FA + FA (Aldol Addition) AcidSite Acidic Site (e.g., Si-OH) Intermediate->AcidSite - H₂O (Dehydration) MMA Methyl Methacrylate (MMA) MMA_out MMA_out MMA->MMA_out Desorption H2O Water H2O_out H2O_out H2O->H2O_out Desorption BaseSite->Enolate AcidSite->MMA MP_in->MP FA_in->FA

Caption: Proposed mechanism for MMA synthesis on an acid-base catalyst.
Catalyst Deactivation and Regeneration

A significant industrial challenge is the gradual deactivation of the catalyst during operation. This is primarily caused by the deposition of carbonaceous materials ("coke") or heavy, non-volatile byproducts on the active sites.[5] Fortunately, the activity of these catalysts can typically be fully restored. The deactivated catalyst is regenerated in-situ by a controlled burnout of the coke deposits using a diluted stream of air or oxygen at elevated temperatures (e.g., 400-500 °C).[5][9][12] Catalysts have been shown to endure many regeneration cycles, a critical feature for economic viability.[9]

Experimental Methodologies and Performance Data

This section provides standardized, field-proven protocols for the synthesis and evaluation of catalysts for this process, followed by a comparative data summary.

Protocol 1: Catalyst Preparation via Incipient Wetness Impregnation

This method is widely used to prepare supported catalysts by ensuring the pore volume of the support is filled with the precursor solution without excess liquid.

Objective: To prepare a 15% Cs - 0.05% Zr / SiO₂ catalyst.

Materials:

  • Silica gel (SiO₂, 100-200 mesh)

  • Cesium Nitrate (CsNO₃)

  • Zirconyl Nitrate Hydrate (ZrO(NO₃)₂·xH₂O)

  • Deionized Water

Procedure:

  • Support Preparation: Dry the silica gel support in an oven at 120 °C for at least 4 hours to remove adsorbed water.

  • Pore Volume Determination: Determine the pore volume of the dried silica gel by adding deionized water dropwise to a known weight of silica until saturation is reached. Record the volume of water used per gram of silica (mL/g).

  • Precursor Solution Preparation:

    • Calculate the required mass of CsNO₃ and ZrO(NO₃)₂·xH₂O to achieve the target weight percentages of Cs and Zr on the final catalyst.

    • Dissolve the calculated amounts of both precursors in a volume of deionized water equal to the total pore volume of the silica support to be impregnated.

  • Impregnation: Add the precursor solution to the dried silica gel drop by drop while continuously mixing/stirring to ensure uniform distribution.

  • Drying: Age the wet catalyst at room temperature for 12 hours, followed by drying in an oven at 120 °C overnight.

  • Calcination: Calcine the dried catalyst in a furnace under a flow of air. Ramp the temperature from room temperature to 500 °C at a rate of 5 °C/min and hold for 5 hours.

  • Storage: Cool the finished catalyst to room temperature and store it in a desiccator until use.

Protocol 2: Catalyst Performance Evaluation Workflow

The following workflow describes a typical experimental setup for testing catalyst performance in a continuous-flow fixed-bed reactor.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cat_synth 1. Catalyst Synthesis (Protocol 1) cat_char 2. Catalyst Characterization (BET, TPD, XRD) cat_synth->cat_char reactor 3. Pack Fixed-Bed Reactor with Catalyst cat_char->reactor preheat 4. Preheat Reactor to Target Temperature (e.g., 300-380°C) reactor->preheat feed 5. Introduce Reactant Feed (MP + Formalin + N₂ Carrier) preheat->feed reaction 6. Run Reaction at Steady State feed->reaction collect 7. Condense & Collect Liquid Products reaction->collect gc 8. Analyze Products via Gas Chromatography (GC) collect->gc calc 9. Calculate Conversion, Selectivity, and Yield gc->calc

Caption: Standard workflow for catalyst synthesis and performance evaluation.

Procedure:

  • Reactor Setup: A fixed-bed reactor (typically a stainless-steel tube) is loaded with a known amount of the prepared catalyst.

  • Pre-treatment: The catalyst bed is heated to the reaction temperature (e.g., 300-380 °C) under a flow of an inert gas like nitrogen (N₂).[13]

  • Reaction Feed: A liquid feed mixture containing this compound and formaldehyde (often as an aqueous solution, formalin) is vaporized and introduced into the reactor along with the N₂ carrier gas using a high-precision pump.[13]

  • Product Collection: The reactor effluent is passed through a condenser (chilled bath) to collect the liquid products.

  • Analysis: The collected liquid samples are analyzed using gas chromatography (GC) with a flame ionization detector (FID) to quantify the amounts of unreacted MP, product MMA, and any byproducts.

  • Calculation: Based on the GC analysis, the following key performance indicators are calculated:

    • MP Conversion (%): (Moles of MP reacted / Moles of MP fed) x 100

    • MMA Selectivity (%): (Moles of MMA produced / Moles of MP reacted) x 100

    • MMA Yield (%): (MP Conversion x MMA Selectivity) / 100

Comparative Performance of Different Catalyst Systems

The table below summarizes performance data from various studies to provide a comparative overview of different catalyst systems under optimized conditions.

Catalyst CompositionSupportTemp. (°C)MP Conversion (%)MMA Selectivity (%)MMA Yield (%)Reference
CsOHSiO₂36014.086.012.0[10]
15%Cs-0.05%ZrSiO₂30025.286.121.7[13]
V-Si-P-300--56.0*[14]
Cs-LaSBA-1534029.290.426.4[10]
Cs-NbAl₂O₃350~35.0~85.0~29.8[12]

*Note: Yield reported based on formaldehyde fed.

Conclusion and Future Outlook

The synthesis of methyl methacrylate from this compound and formaldehyde stands as a highly promising, environmentally conscious alternative to legacy production methods. The core of this technology resides in the design of robust, selective, and regenerable solid catalysts. Acid-base bifunctional systems, particularly cesium supported on silica and promoted with various metal oxides, have demonstrated the most potential, achieving high selectivity to MMA.

Future research will likely focus on several key areas:

  • Enhanced Catalyst Stability: Developing catalysts with greater resistance to coking to extend the time-on-stream between regeneration cycles.

  • Lower Temperature Activity: Designing catalysts that operate efficiently at lower temperatures to reduce energy consumption and minimize thermal byproduct formation.

  • Alternative Formaldehyde Sources: Investigating the in-situ generation of formaldehyde via the partial oxidation or dehydrogenation of methanol on a multifunctional catalyst, which could further streamline the process.[7][15][16]

As catalyst technology continues to advance, the MP-to-MMA route is poised to become a commercially dominant method for producing this vital monomer, aligning the polymer industry with the principles of green chemistry and sustainable manufacturing.

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A Technical Guide to the Natural Occurrence and Analysis of Methyl Propionate in Fruits

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propionate (C₄H₈O₂), a volatile ester, is a significant contributor to the characteristic sweet, fruity, and rum-like aroma of many fruits.[1][2][3][4] Its presence and concentration are critical determinants of the sensory quality and consumer appeal of both fresh and processed fruit products. Understanding the biosynthetic origins of this compound, its distribution across various fruit species, and the analytical methodologies for its precise quantification is paramount for professionals in food science, flavor chemistry, and agricultural research. This technical guide provides an in-depth exploration of the natural occurrence of this compound, elucidates its metabolic pathways within plant tissues, and presents a detailed protocol for its extraction and analysis using modern chromatographic techniques.

Introduction: The Aromatic Signature of this compound

This compound, also known as methyl propanoate, is a carboxylic ester formed from propionic acid and methanol.[1][5] It is a colorless, volatile liquid recognized for its potent and pleasant aroma, often described as fruity, sweet, and reminiscent of rum, apple, and strawberry.[3][6][7] While widely used as a flavoring agent in the food industry and a fragrance component in consumer products, its biogenic production in fruits is a key aspect of their natural flavor profile.[1][2][8] The concentration of this compound, often in concert with a complex mixture of other esters, alcohols, aldehydes, and terpenes, defines the unique aromatic bouquet of a fruit.[9][10][11]

Esters are among the most important volatile organic compounds (VOCs) responsible for the aroma of fruits.[9][12] The study of specific esters like this compound provides insight into fruit ripening processes, metabolic regulation, and the genetic basis of flavor, offering valuable knowledge for crop improvement and quality control.

Natural Distribution in Fruit Species

This compound has been identified as a natural volatile constituent in a diverse range of fruits. Its presence contributes significantly to the overall flavor and aroma profile, distinguishing different species and even cultivars. The compound has been detected in fruits such as apple, banana, strawberry, pineapple, kiwi, melon, and various berries.[6][7][13]

The concentration of this compound can vary significantly based on the fruit's genetic makeup, stage of ripeness, and post-harvest conditions.[10][12]

Fruit Common Name Reported Presence of this compound Odor Contribution Reference
Fragaria ananassaStrawberryYesSweet, Fruity[6][13]
Musa spp.BananaYesFruity, Ethereal[6][11][13]
Malus domesticaAppleYesFruity, Apple-like[6][7][13]
Ananas comosusPineappleYesFruity, Rum-like[4][13]
Actinidia chinensisKiwi FruitYesVolatile Component[13][14]
Cucumis meloMelonYesVolatile Component[6][13]
Rubus spp.BlackberryYes (Detected)Potential Biomarker[7][15]
Citrus sinensisOrange (Valencia)ProbableVolatile Component[13]

Biosynthesis of this compound in Planta

The formation of this compound in fruits is an enzymatic process occurring as part of the secondary metabolism, particularly during ripening. The biosynthesis of esters is generally catalyzed by a class of enzymes known as alcohol acyltransferases (AATs), which facilitate the esterification of an alcohol with an acyl-coenzyme A (acyl-CoA).[12][16]

The specific pathway for this compound involves two key precursors:

  • Propionyl-CoA : This acyl-group donor can be derived from several metabolic routes, including the catabolism of odd-chain fatty acids and the degradation of amino acids such as isoleucine and valine.[17]

  • Methanol : The alcohol substrate for the reaction. A primary source of methanol in ripening fruit is the enzymatic demethylation of pectin in the plant cell wall. Pectin methylesterases (PMEs) catalyze the release of methanol from pectin, which becomes available for esterification.[16]

The AAT enzyme then catalyzes the condensation of propionyl-CoA and methanol to form this compound and coenzyme A. This pathway is a self-validating system; the increased enzymatic activity of PMEs and AATs during ripening correlates directly with the increased production of methanol and subsequent ester formation, which are hallmarks of a ripe, aromatic fruit.

Biosynthesis cluster_reaction Pectin Pectin (Cell Wall) Methanol Methanol Pectin->Methanol Demethylation AAT Alcohol Acyltransferase (AAT) Methanol->AAT PropionylCoA Propionyl-CoA PropionylCoA->AAT MethylPropionate This compound (Aroma) PME Pectin Methylesterase (PME) PME->Pectin AAT->MethylPropionate Esterification AminoAcids Amino Acids (Isoleucine, Valine) AminoAcids->PropionylCoA FattyAcids Odd-Chain Fatty Acids FattyAcids->PropionylCoA

Fig 1. Proposed biosynthetic pathway for this compound in fruits.

Analytical Methodologies for Identification and Quantification

The analysis of volatile compounds like this compound from complex fruit matrices requires robust and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, providing both high-resolution separation and definitive identification.[9][10][18] The typical analytical workflow involves sample preparation, volatile extraction, GC-MS analysis, and data processing.

Extraction of Volatile Compounds

The primary challenge is to efficiently extract volatile esters from the solid or liquid fruit matrix without introducing artifacts.

  • Headspace Solid-Phase Microextraction (HS-SPME) : This is the most widely adopted, solvent-free method for fruit aroma analysis.[9][19] It involves exposing a coated fiber to the headspace (the air above the sample) in a sealed vial. Volatile compounds partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then directly injected into the GC inlet for thermal desorption and analysis. This technique is highly sensitive and minimizes matrix interference.[20][21]

  • Liquid-Liquid Extraction (LLE) : A classic method where the fruit juice or homogenate is extracted with an immiscible organic solvent.[10] While effective, it can be labor-intensive and concentrate non-volatile matrix components.

  • Steam Distillation : This technique separates volatile compounds based on their boiling points and is suitable for extracting essential oils, but can sometimes lead to thermal degradation of sensitive molecules.[22]

Detailed Protocol: HS-SPME-GC-MS Analysis

This protocol outlines a self-validating system for the reliable quantification of this compound.

  • Sample Preparation :

    • Homogenize a known mass of fresh fruit tissue or use a precise volume of fruit juice.

    • Transfer the sample (e.g., 5 g of homogenate or 5 mL of juice) into a 20 mL headspace vial.[20]

    • To enhance the release of volatiles, add a saturated salt solution (e.g., NaCl) to the matrix.[19] This "salting-out" effect increases the volatility of organic analytes.

    • Spike the sample with a known concentration of an internal standard (e.g., ethyl heptanoate or 4-methyl-2-pentanol), which is not naturally present in the fruit.[19][21] This is critical for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.

  • HS-SPME Extraction :

    • Seal the vial and place it in a temperature-controlled agitator (e.g., 40°C for 30 minutes) to allow the sample to equilibrate.[20]

    • Expose an appropriate SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the vial's headspace for a defined period (e.g., 30 minutes) to adsorb the volatiles.[21]

  • GC-MS Analysis :

    • Injection : Immediately transfer the SPME fiber to the heated injection port of the GC, where the adsorbed compounds are thermally desorbed onto the analytical column.

    • Separation : Utilize a capillary column with a suitable stationary phase (e.g., ZB-WAX, a polyethylene glycol phase) to separate the volatile compounds based on their boiling points and polarity.[21] A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to elute all compounds.

    • Detection : The separated compounds enter the mass spectrometer. Electron ionization (EI) is typically used to fragment the molecules into a predictable pattern. The mass analyzer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis and Quantification :

    • Identification : Identify this compound by comparing its retention time and mass spectrum with that of an authentic reference standard.[19][23] Confirmation is achieved by matching the acquired mass spectrum against a spectral library such as NIST or Wiley.[19]

    • Quantification : Construct a calibration curve using known concentrations of the this compound standard spiked into a blank matrix. The concentration of this compound in the sample is determined by comparing the ratio of its peak area to the internal standard's peak area against the calibration curve.[19]

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing A Fruit Sample (Homogenate or Juice) B Add Internal Standard & Saturated Salt Solution A->B C Incubate & Equilibrate (e.g., 40°C) B->C D HS-SPME Fiber Adsorption of Volatiles C->D E Thermal Desorption in GC Injector D->E F GC Separation (Capillary Column) E->F G MS Detection (Mass Spectrum) F->G H Compound Identification (Retention Time & Spectrum) G->H I Quantification (Internal Standard & Cal Curve) H->I

Fig 2. Experimental workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Conclusion

This compound is a vital natural ester that shapes the desirable aromatic profile of numerous fruits. Its biosynthesis is intricately linked to primary metabolic pathways and the enzymatic activities that govern fruit ripening. For researchers and industry professionals, the ability to accurately identify and quantify this compound is essential for quality assessment, cultivar development, and understanding the biochemical basis of flavor. The HS-SPME-GC-MS methodology provides a robust, sensitive, and reliable framework for investigating this compound and other key volatile compounds in complex fruit matrices, offering critical insights that bridge the gap between plant biochemistry and consumer sensory experience.

References

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  • Analysis of Volatile Compounds in Different Varieties of Plum Fruits Based on Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry Technique. MDPI.
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Methyl propionate as a reference standard in analytical chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl Propionate as a Reference Standard in Analytical Chemistry

Authored by: Gemini, Senior Application Scientist

Introduction: The Foundational Role of Reference Standards

In the landscape of analytical chemistry, particularly within the pharmaceutical and chemical industries, the integrity of every measurement is paramount. The accuracy and reliability of analytical data underpin critical decisions in drug development, quality control, and regulatory compliance. At the heart of this data integrity lies the concept of the reference standard—a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[1]

Official reference standards are established by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), providing the legal and scientific basis for quality control.[2][3][4] These standards are essential for verifying the identity, strength, quality, and purity of medicines and their ingredients.[3][5] The International Council for Harmonisation (ICH) further provides a framework of guidelines to ensure the quality, safety, and efficacy of pharmaceuticals, which includes the validation of the analytical procedures that use these standards.[6][7][8] This guide provides a detailed exploration of this compound, a versatile ester, and its application as a reference standard in modern analytical workflows.

This compound: Physicochemical Profile

This compound (also known as methyl propanoate) is a carboxylic ester with a characteristic fruity, rum-like odor.[9][10] Its volatility and distinct chemical properties make it a suitable candidate for a reference standard in various chromatographic and spectroscopic applications. A thorough understanding of its physical and chemical properties is the first step in its effective use.

PropertyValueSource(s)
Molecular Formula C₄H₈O₂[10][11]
Molecular Weight 88.11 g/mol [12][13]
CAS Number 554-12-1[11][13]
Appearance Clear, colorless liquid[9][12]
Boiling Point 79 °C (at 760 mmHg)[9][13]
Melting Point -88 °C[10][13]
Density 0.915 g/mL at 25 °C[9][13]
Refractive Index n20/D 1.376[9][13]
Solubility Soluble in most organic solvents; slightly soluble in water.[12][14][12][14]
Purity (Analytical Standard Grade) ≥99.8% (GC)[13]
The Imperative of Purity

For a substance to serve as a reference standard, its purity is the most critical attribute. The assigned purity value is used to calculate the concentration of prepared standard solutions, a calculation that directly impacts the accuracy of the final analytical result. The industrial synthesis of this compound is typically achieved through the esterification of propionic acid with methanol or by the carboalkoxylation of ethylene.[10][15] To achieve the quality required for a reference standard (e.g., ≥99.8%), these crude products must undergo rigorous purification steps, such as fractional distillation, to remove unreacted starting materials, by-products, and solvent residues. The final, highly purified material is then extensively characterized to confirm its identity and assign a precise purity value.

Application in Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds. This compound, with its high volatility and thermal stability, is an ideal candidate for use as a reference standard in GC-based assays.[16] It can be used for both qualitative identification (by comparing retention times) and quantitative analysis.

Workflow for Establishing a GC Internal Standard Method

The use of an internal standard (IS) is a powerful technique to correct for variations in injection volume, detector response, and sample preparation. The workflow below illustrates the self-validating logic of establishing and using an IS method, a process that ensures ongoing accuracy and precision.

GC_Workflow cluster_0 Phase 1: Standard & Method Development cluster_1 Phase 2: Routine Analysis RS Procure Certified This compound RS IS Select Internal Standard (IS) (e.g., n-Heptane) RS->IS PREP Prepare Calibration Standards (Analyte + IS at fixed conc.) IS->PREP GC_DEV Develop GC Method (Column, Temp Program, Detector) PREP->GC_DEV VALIDATE Validate Method (ICH Q2(R1)) (Linearity, Accuracy, Precision) GC_DEV->VALIDATE ANALYZE Analyze via Validated GC Method VALIDATE->ANALYZE Validated Method Transfer SAMPLE Prepare Unknown Sample SPIKE Spike Sample with IS (Same fixed conc. as standards) SAMPLE->SPIKE SPIKE->ANALYZE QUANT Quantify Analyte using Response Factor from Calibration ANALYZE->QUANT

Caption: Workflow for GC analysis using an internal standard.

Protocol: Quantification of this compound using GC-FID

This protocol is adapted from established methodologies for the analysis of esters and related compounds by GC.[17] It employs an internal standard for robust quantification.

Objective: To determine the concentration of this compound in a sample matrix.

Materials:

  • This compound Reference Standard (≥99.8% purity)[13]

  • n-Heptane (Internal Standard, ≥99% purity)

  • Methanol (Solvent, HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)[17]

  • Capillary Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm x 0.25 µm[17]

Step-by-Step Protocol:

  • Internal Standard (IS) Stock Solution Preparation:

    • Accurately weigh approximately 1.0 g of n-heptane into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with methanol. This creates a ~10 mg/mL IS stock solution.

  • Calibration Standard Preparation:

    • Prepare a series of at least five calibration standards.

    • For each standard, accurately weigh a different amount of this compound Reference Standard (e.g., 20 mg to 200 mg) into separate 20 mL volumetric flasks.

    • To each flask, add 2.0 mL of the IS Stock Solution using a calibrated pipette.

    • Dilute each flask to volume with methanol. This creates standards with a fixed IS concentration and varying analyte concentrations.

  • Sample Preparation:

    • Accurately weigh a quantity of the unknown sample, expected to contain this compound within the calibration range, into a 20 mL volumetric flask.

    • Add 2.0 mL of the IS Stock Solution.

    • Dilute to volume with methanol.

  • GC System Parameters: [17]

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Nitrogen or Helium at 1 mL/min

    • Split Ratio: 150:1

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 150 °C

      • Hold: 2 minutes

    • Injection Volume: 0.5 µL

  • Data Analysis:

    • Inject the calibration standards and generate a calibration curve by plotting the ratio of the (this compound peak area / IS peak area) against the concentration of this compound.

    • Perform a linear regression on the curve to obtain the equation (y = mx + c) and the correlation coefficient (r² > 0.998).

    • Inject the prepared sample.

    • Calculate the peak area ratio from the sample chromatogram.

    • Determine the concentration of this compound in the sample using the regression equation.

Causality and Self-Validation: The use of an internal standard corrects for potential inconsistencies in injection volume and detector response.[17] The linearity of the calibration curve validates the method's response across a defined range, ensuring that the quantification is reliable.[18]

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary analytical technique that provides detailed information about molecular structure.[19] Quantitative NMR (qNMR) has emerged as a powerful tool for determining the concentration of a substance by comparing the integral of one of its signals to the integral of a signal from a certified reference standard.

The ¹H NMR spectrum of this compound is distinct, showing three groups of proton resonances in a 3:2:3 ratio, corresponding to the methyl group of the ester, the methylene group, and the terminal methyl group of the propyl chain, respectively.[20] The ¹³C NMR spectrum shows four distinct signals, one for each carbon atom in its unique chemical environment.[21]

Protocol: Purity Determination by ¹H qNMR

This protocol describes how to use an internal calibration standard to determine the purity of a this compound sample.

Objective: To accurately determine the purity of a this compound technical grade sample against a certified internal standard.

Materials:

  • This compound sample (to be tested)

  • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl Sulfone)

  • Deuterated Solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS)[19]

  • High-precision analytical balance

  • NMR tubes

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

NMR_Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition & Analysis WEIGH_IS Accurately weigh Certified Internal Standard (IS) DISSOLVE Dissolve both in a precise volume of deuterated solvent WEIGH_IS->DISSOLVE WEIGH_MP Accurately weigh This compound Sample WEIGH_MP->DISSOLVE TRANSFER Transfer to NMR tube DISSOLVE->TRANSFER ACQUIRE Acquire ¹H NMR Spectrum (Ensure long relaxation delay) TRANSFER->ACQUIRE Instrumental Analysis PROCESS Process Spectrum (Phase & Baseline Correction) ACQUIRE->PROCESS INTEGRATE Integrate non-overlapping peaks of IS and this compound PROCESS->INTEGRATE CALCULATE Calculate Purity using the qNMR equation INTEGRATE->CALCULATE

Caption: Workflow for purity determination by qNMR.

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the certified internal standard into a clean vial.

    • Accurately weigh approximately 15 mg of the this compound sample into the same vial.

    • Add a precise volume (e.g., 0.7 mL) of CDCl₃ (containing TMS) to the vial and ensure complete dissolution.[19]

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Place the sample in the NMR spectrometer.

    • Acquire the ¹H NMR spectrum. Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A D1 of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.

    • Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction to ensure the accuracy of the integrals.

  • Calculation of Purity:

    • Integrate a well-resolved, non-overlapping signal for the this compound (e.g., the singlet for the -OCH₃ group at ~3.6 ppm).

    • Integrate a well-resolved signal for the internal standard.

    • Calculate the purity of the this compound sample using the following equation:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal (e.g., 3 for the -OCH₃ group of this compound)

    • M : Molar mass

    • m : Mass weighed

    • P : Purity of the internal standard (as stated on its certificate)

Trustworthiness through First Principles: qNMR is considered a primary ratio method because quantification does not depend on a like-for-like reference material. The measurement is based on the direct relationship between signal intensity and the number of atomic nuclei, a fundamental physical principle. This makes it a powerful, self-validating technique for the certification of reference materials.

Conclusion

This compound serves as an exemplary reference standard for a range of applications in analytical chemistry. Its well-defined physicochemical properties and suitability for both GC and NMR make it a valuable tool for researchers and quality control professionals. By adhering to rigorous, well-validated protocols grounded in the guidelines set forth by bodies like the USP, Ph. Eur., and ICH, laboratories can leverage this compound to ensure the accuracy, precision, and reliability of their analytical results.[6][22][23] The proper use of such standards is not merely a matter of following procedure; it is a commitment to the fundamental principles of scientific integrity that underpin the development of safe and effective chemical and pharmaceutical products.

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Methodological & Application

Application Note: Quantitative Analysis of Methyl Propionate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a comprehensive and validated methodology for the identification and quantification of methyl propionate in liquid samples using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile ester with a characteristic fruity, rum-like odor, is a significant compound in the flavor and fragrance industry, and also serves as a solvent and a reagent in chemical synthesis.[1] Accurate and reliable quantification is crucial for quality control, process monitoring, and research applications. This guide details optimized parameters for sample preparation, chromatographic separation, and mass spectrometric detection, offering a robust protocol for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction: The Analytical Imperative for this compound

This compound (C₄H₈O₂) is a key volatile organic compound (VOC) whose presence and concentration can significantly impact the sensory profile of food and beverages, the efficacy of industrial processes, and the purity of chemical products.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the gold standard for the analysis of such volatile compounds due to its exceptional separating power and definitive identification capabilities.[3][4] The coupling of gas chromatography, which separates components of a mixture based on their volatility and interaction with a stationary phase, with mass spectrometry, which provides structural information based on the mass-to-charge ratio of ionized molecules, offers unparalleled sensitivity and selectivity.[5]

This document provides a detailed protocol grounded in established analytical principles, explaining the causality behind each step to ensure methodological robustness and data integrity.

Experimental Workflow: A Validating System

The entire analytical process is designed as a self-validating system, from sample preparation to data analysis. Each stage is optimized to minimize analyte loss, prevent contamination, and ensure accurate quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Containing This compound InternalStandard Spike with Internal Standard (n-Heptane) Sample->InternalStandard Accurate Dosing Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) InternalStandard->Extraction Vortex Mixing Drying Dry Organic Layer (Anhydrous Na₂SO₄) Extraction->Drying Filtration Filter and Transfer to GC Vial Drying->Filtration Injection Autosampler Injection Filtration->Injection Separation GC Separation (HP-5 Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (Scan or SIM Mode) Ionization->Detection PeakIntegration Peak Identification & Integration Detection->PeakIntegration Quantification Quantification using Internal Standard Method PeakIntegration->Quantification Report Generate Report Quantification->Report

Figure 1: A comprehensive workflow for the GC-MS analysis of this compound, from sample preparation to final report generation.

Materials and Reagents

  • Solvents: Dichloromethane (DCM, HPLC grade), Methanol (HPLC grade), n-Heptane (≥99% purity).

  • Standards: this compound (≥99% purity), n-Heptane (as internal standard, ≥99% purity).

  • Reagents: Anhydrous sodium sulfate.

  • Vials: 2 mL amber glass GC vials with PTFE-lined septa.

  • Pipettes: Calibrated micropipettes.

  • Glassware: Volumetric flasks, separatory funnels.

Detailed Protocols

Standard and Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples with minimal matrix interference, a straightforward liquid-liquid extraction (LLE) is highly effective.[4][6] For more complex matrices or for trace-level analysis of volatiles, headspace sampling (static or dynamic) can be an excellent alternative to minimize matrix effects.[4][5]

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Internal Standard Spiking: To a 1.0 mL aliquot of the liquid sample in a sealed vial, add a precise volume of the internal standard solution (e.g., 10 µL of a 100 µg/mL n-heptane solution in methanol). The use of an internal standard corrects for variations in injection volume and potential matrix effects, thereby improving accuracy and precision.[7][8][9]

  • Extraction: Add 1.0 mL of dichloromethane to the vial.

  • Vortex: Cap the vial and vortex vigorously for 1 minute to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Allow the layers to separate. The denser dichloromethane layer containing the this compound will be at the bottom.

  • Drying: Carefully transfer the organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer: Filter the dried extract into a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are a robust starting point and can be further optimized based on the specific instrumentation and sample matrix. The selection of a non-polar or mid-polar capillary column like a 5% phenyl-methylpolysiloxane (e.g., HP-5 or equivalent) is recommended for the analysis of volatile esters.[7]

Table 1: GC-MS Instrumental Parameters

ParameterSettingRationale
Gas Chromatograph
ColumnHP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent separation of volatile and semi-volatile compounds with low bleed characteristics, ideal for MS detection.[10][11]
Injection Volume1 µLStandard volume for capillary columns.
Inlet Temperature250 °CEnsures rapid and complete vaporization of the analyte and internal standard.[10]
Injection ModeSplit (Split ratio 20:1)Prevents column overloading and ensures sharp peaks for quantifiable analytes.
Carrier GasHelium, constant flow rate of 1.0 mL/minInert gas that provides good chromatographic efficiency.
Oven ProgramInitial: 40°C (hold 2 min), Ramp: 10°C/min to 150°C, then 25°C/min to 250°C (hold 2 min)The temperature program is designed to effectively separate this compound from the solvent and other potential matrix components.[12]
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature to maintain analyte integrity and promote efficient ionization.
Quadrupole Temp.150 °CStandard temperature for stable mass filtering.
Ionization ModeElectron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.[12]
MS Scan Range35 - 200 amuCovers the molecular ion and key fragment ions of this compound and the internal standard.
Data AcquisitionFull Scan (for identification) and/or Selected Ion Monitoring (SIM) (for enhanced quantification)Full scan provides comprehensive spectral data, while SIM mode increases sensitivity by monitoring specific ions.

Data Analysis and Quantification

Identification

The identification of this compound is confirmed by two key parameters:

  • Retention Time: The retention time of the peak in the sample chromatogram must match that of a known this compound standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak must match the standard spectrum and/or a reference library spectrum, such as that from the NIST Mass Spectral Library.[12][13][14] The mass spectrum of this compound is characterized by a molecular ion peak at m/z 88 ([C₄H₈O₂]⁺) and prominent fragment ions at m/z 57 and 29.[15]

Quantification

Quantification is performed using the internal standard method. A calibration curve is generated by analyzing a series of standards with known concentrations of this compound and a constant concentration of the internal standard (n-heptane). The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of this compound.

Table 2: Example Calibration Data

This compound (µg/mL)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)
1.015,500150,0000.103
5.078,000151,0000.517
10.0152,000149,0001.020
25.0380,000150,5002.525
50.0765,000151,2005.059

The concentration of this compound in the unknown sample is then calculated using the linear regression equation derived from the calibration curve. Method validation should be performed to determine linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[3][16]

Conclusion

This application note presents a robust and reliable GC-MS method for the quantitative analysis of this compound. The detailed protocols for sample preparation, instrument parameters, and data analysis provide a comprehensive framework for achieving accurate and reproducible results. The principles of causality behind each step are explained to empower the analyst to adapt and troubleshoot the method for various sample matrices. This methodology is suitable for implementation in quality control laboratories, research institutions, and other settings where precise determination of this compound is required.

References

  • doc brown's advanced organic chemistry revision notes . (n.d.). mass spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 fragmentation pattern of m/z m/e ions for analysis and identification of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN102798688B - Method for determining contents of this compound, methyl methacrylate and propionic acid by gas chromatography internal standard method.
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  • Tang, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC. Retrieved from [Link]

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  • ResearchGate . (2019). Development and Validation of a Gas Chromatography Method for Quantitative Analysis of Fatty Acids in Vegetable Oils. Retrieved from [Link]

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  • ResearchGate . (2010). (PDF) Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Semantic Scholar . (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Retrieved from [Link]

  • IntechOpen . (2019). Chapter 2: Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . (n.d.). This compound Gas Chromatography. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI . (2022). Identification of Volatile Organic Compounds as Natural Antifungal Agents Against Botrytis cinerea in Grape-Based Systems. Retrieved from [Link]

  • SCION Instruments . (n.d.). GC-MS sample preparation and column choice guide. Retrieved from [Link]

  • IISTE . (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • Restek . (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]

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Application Note: 1H and 13C NMR Spectral Interpretation of Methyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of NMR Spectroscopy in Modern Chemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in contemporary chemical and pharmaceutical sciences.[1][2] It provides unparalleled, non-destructive insight into the molecular structure of organic compounds at the atomic level.[1][2] For researchers, scientists, and professionals in drug development, NMR is a cornerstone for structural elucidation, purity assessment, and quality control of active pharmaceutical ingredients (APIs) and excipients.[3][4] This application note provides a detailed guide to the interpretation of the ¹H and ¹³C NMR spectra of methyl propionate, a common ester, serving as a practical example for the structural analysis of small molecules.

The fundamental principle of NMR lies in the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei align in specific energy states. The absorption of radiofrequency radiation causes transitions between these states, and the resulting signal is detected and processed to generate an NMR spectrum. The precise frequency at which a nucleus resonates, its "chemical shift," is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.[5][6]

Experimental Protocol: Preparing a High-Quality NMR Sample

The acquisition of a high-resolution NMR spectrum is critically dependent on the quality of the sample preparation. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved peaks.[7]

Materials:
  • This compound (high purity)

  • Deuterated Chloroform (CDCl₃, 99.8%+)

  • Tetramethylsilane (TMS, NMR grade)

  • 5 mm NMR Tubes (high precision)

  • Pasteur Pipette

  • Glass Wool or Kimwipe

  • Vortex Mixer

Step-by-Step Sample Preparation Protocol:
  • Analyte Preparation: For a routine ¹H NMR spectrum, a concentration of 1-5 mg of this compound is typically sufficient.[7] For ¹³C NMR, which is inherently less sensitive due to the low natural abundance of the ¹³C isotope, a higher concentration of 5-30 mg is recommended.[7][8]

  • Solvent Selection: Dissolve the this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7] Deuterated solvents are essential as they are "invisible" in the ¹H NMR spectrum, preventing large solvent signals from obscuring the analyte peaks. The deuterium signal is also used by the spectrometer's lock system to stabilize the magnetic field.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) to the solution. TMS serves as the internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[9] This allows for accurate and reproducible chemical shift referencing.

  • Homogenization: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution directly into a clean, dry 5 mm NMR tube.[10] This can be achieved by passing the solution through a small plug of glass wool or a Kimwipe placed in a Pasteur pipette.[10]

  • Sample Height: Ensure the final sample height in the NMR tube is between 4-5 cm.[7] This volume is optimal for detection by the spectrometer's receiver coils.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Data Interpretation: ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of distinct proton environments, their relative numbers, and their neighboring protons. The spectrum exhibits three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule.[11][12]

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
a (CH₃-CH₂-)~1.153HTriplet (t)~7.5
b (-CH₂-C=O)~2.322HQuartet (q)~7.5
c (O-CH₃)~3.673HSinglet (s)N/A
Detailed Analysis:
  • Signal a (δ ~1.15 ppm): This triplet corresponds to the three protons of the ethyl group's methyl (CH₃) moiety. Its upfield chemical shift indicates a relatively shielded environment. The signal is split into a triplet by the two adjacent protons of the methylene group (-CH₂-) according to the n+1 rule (2+1=3).[11]

  • Signal b (δ ~2.32 ppm): This quartet is assigned to the two protons of the methylene group (-CH₂-). These protons are deshielded relative to signal a due to the proximity of the electron-withdrawing carbonyl group (C=O). The signal is split into a quartet by the three neighboring protons of the methyl group (3+1=4).[11][12]

  • Signal c (δ ~3.67 ppm): This singlet represents the three protons of the methoxy group (-OCH₃). These protons are the most deshielded due to the direct attachment to the highly electronegative oxygen atom.[13] As there are no adjacent protons, the signal appears as a singlet.[12]

Visualization of ¹H NMR Splitting Patterns:

G cluster_ethyl Ethyl Group Protons cluster_methoxy Methoxy Proton CH3_a CH3 (a) CH2_b CH2 (b) CH3_a->CH2_b J-coupling Carbonyl C=O CH2_b->Carbonyl CH3_c CH3 (c) Oxygen O Oxygen->CH3_c

Caption: ¹H-¹H J-coupling in this compound.

Data Interpretation: ¹³C NMR Spectrum of this compound

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, one for each of the four unique carbon atoms in the molecule.[9] This provides direct evidence for the carbon framework of the compound.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)
d (CH₃-CH₂-)~9.2
e (-CH₂-C=O)~27.6
f (O-CH₃)~51.5
g (-C=O)~174.6
Detailed Analysis:
  • Signal d (δ ~9.2 ppm): This upfield signal corresponds to the methyl carbon of the ethyl group. Being a simple alkyl carbon, it is highly shielded.

  • Signal e (δ ~27.6 ppm): The methylene carbon of the ethyl group appears at this chemical shift. It is slightly deshielded compared to the methyl carbon due to its proximity to the carbonyl group.

  • Signal f (δ ~51.5 ppm): This signal is assigned to the methoxy carbon. Its significant downfield shift is a direct result of being attached to the electronegative oxygen atom.[14][15]

  • Signal g (δ ~174.6 ppm): The most downfield signal is characteristic of a carbonyl carbon in an ester functional group.[9][14] The strong deshielding effect is due to the double bond to one oxygen and a single bond to another.

Visualization of the Molecular Structure:

Caption: Structure of this compound with ¹³C assignments.

Conclusion: The Power of Combined Spectral Analysis

The comprehensive analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous structural determination of this compound. The ¹H NMR spectrum reveals the connectivity of proton-bearing groups through spin-spin coupling, while the ¹³C NMR spectrum confirms the carbon backbone and the presence of key functional groups. This dual approach is fundamental in the structural verification of synthesized compounds and the quality assessment of pharmaceutical materials, ensuring both identity and purity.[1][3] The principles demonstrated here are broadly applicable to the structural elucidation of a vast array of organic molecules encountered in research and industry.

References

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Notre Dame. (n.d.). Sample Preparation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. Retrieved from [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • Rio de Janeiro State. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]

  • Slideshare. (n.d.). Comparison of 1H-NMR and 13C-NMR. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll NMR Spectral Library Collection. Retrieved from [Link]

  • Fiveable. (n.d.). 1H and 13C NMR spectroscopy. Retrieved from [Link]

  • Almac Group. (n.d.). NMR under GxP in Drug Development and Manufacturing. Retrieved from [Link]

  • Pearson. (n.d.). Draw the expected NMR spectrum of this compound, and point out.... Retrieved from [Link]

  • National Institutes of Health. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • Reddit. (2019). Does anyone know any database of NMR spectra?. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectra database. Retrieved from [Link]

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  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • YouTube. (2021). NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR of 100% this compound. Retrieved from [Link]

  • YouTube. (2021). Solved NMR spectra of this compound/NMR of Ester//Solved Proton NMR and C-13 NMR//C4H8O2//. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]

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Application Note: Analysis of the Carbonyl Stretch of Methyl Propionate using Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of the carbonyl (C=O) stretching vibration in methyl propionate using Fourier-Transform Infrared (FTIR) spectroscopy. It delves into the theoretical underpinnings of this characteristic vibrational mode, offers detailed experimental protocols for both transmission and Attenuated Total Reflectance (ATR) techniques, and discusses key aspects of data interpretation. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Significance of the Carbonyl Stretch

The carbonyl group (C=O) is a fundamental functional group in a vast array of organic molecules, including esters, ketones, aldehydes, and carboxylic acids. Its stretching vibration gives rise to one of the most intense and diagnostically useful absorption bands in the infrared spectrum.[1] For esters like this compound (CH₃CH₂COOCH₃), the C=O stretch is a powerful tool for structural confirmation, purity assessment, and quantitative analysis.[2][3][4] The high polarity of the C=O bond results in a large change in dipole moment during vibration, leading to a characteristically strong absorption in the IR spectrum.[1] The precise frequency of this absorption is highly sensitive to the molecule's local chemical environment, making FTIR an invaluable technique for detailed molecular characterization.

Theoretical Background: The C=O Vibration in this compound

The stretching vibration of the carbonyl bond in a saturated aliphatic ester like this compound typically appears in the range of 1735-1750 cm⁻¹ .[5][6][7] This high frequency is attributed to the strong double-bond character of the C=O bond. Specific literature values report a sharp, intense peak for this compound at approximately 1743 cm⁻¹ [8] and 1739.2 cm⁻¹ for the condensed phase under cryogenic conditions.[9][10]

Several factors can influence the exact position of the C=O stretching frequency:

  • Electronic Effects: The oxygen atom of the ester group (-OR') exerts an inductive electron-withdrawing effect, which strengthens the C=O bond and increases its stretching frequency compared to a simple ketone.[11]

  • Solvent Effects: The polarity of the solvent can influence the C=O stretching frequency. More polar solvents can stabilize the polar ground state of the carbonyl group, leading to a slight decrease in the vibrational frequency.

  • Hydrogen Bonding: While this compound itself is not a hydrogen bond donor, it can act as a hydrogen bond acceptor at the carbonyl oxygen. In protic solvents or in the presence of impurities like water or alcohols, hydrogen bonding can lower the C=O stretching frequency.[12]

  • Fermi Resonance: In some cases, the C=O stretching vibration can couple with an overtone or combination band of a different vibrational mode that has a similar energy. This phenomenon, known as Fermi resonance, can lead to the appearance of a doublet or a shoulder on the main carbonyl peak.[13][14]

In addition to the prominent C=O stretch, esters are also characterized by two C-O stretching vibrations in the fingerprint region, typically between 1300-1000 cm⁻¹ .[6][15][16] For this compound, a strong absorption around 1203 cm⁻¹ is also indicative of the ester functional group.[8]

Instrumentation Overview

A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice for this analysis. Its core components work in concert to produce a high-resolution infrared spectrum.[17][18][19]

ComponentFunction
IR Source Emits broadband infrared radiation (e.g., Globar).[17][20]
Interferometer Splits the IR beam, introduces an optical path difference, and recombines the beams to create an interferogram (e.g., Michelson Interferometer).[18][19]
Sample Compartment Houses the sample for analysis.
Detector Measures the intensity of the interferogram (e.g., DTGS or MCT).[17][18]
Computer Performs a Fourier transform on the interferogram to generate the final IR spectrum.[17][18]

Experimental Protocols

This section provides step-by-step protocols for analyzing neat (undiluted) this compound and solutions of this compound.

General Instrument Setup
  • Power On: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

  • Purging: Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Software: Launch the instrument control and data acquisition software.

Protocol 1: Analysis of Neat this compound via Attenuated Total Reflectance (ATR)

ATR-FTIR is a rapid and convenient method for analyzing liquid samples with minimal preparation.[21]

Methodology:

  • Background Collection:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean it with a soft, lint-free cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.

  • Sample Application:

    • Place a single drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Initiate the sample scan. Typical parameters are:

      • Spectral Range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Cleaning:

    • After the measurement, thoroughly clean the ATR crystal with a solvent-dampened cloth to remove all traces of the sample.[21]

ATR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B Ready for background C Apply this compound Sample B->C Background collected D Acquire Sample Spectrum C->D Sample ready E Clean ATR Crystal Post-Analysis D->E Analysis complete

Caption: ATR-FTIR Experimental Workflow.

Protocol 2: Analysis of this compound Solution via Transmission Spectroscopy

This method is suitable for quantitative analysis, as the path length is fixed and known. It requires the use of an IR-transparent liquid cell.

Methodology:

  • Cell Preparation:

    • Select a liquid transmission cell with IR-transparent windows (e.g., NaCl, KBr, or CaF₂). Note: NaCl and KBr are sensitive to moisture.[22]

    • Ensure the cell is clean and dry. If necessary, flush with a volatile solvent and dry with a stream of nitrogen.

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable IR-transparent solvent (e.g., carbon tetrachloride or chloroform). The concentration should be chosen to ensure the absorbance of the C=O peak is within the linear range of the detector (ideally between 0.2 and 0.8 absorbance units).

  • Background Collection:

    • Fill the liquid cell with the pure solvent.

    • Place the cell in the spectrometer's sample holder and collect a background spectrum. This will subtract the absorbance of the solvent and the cell windows.

  • Sample Analysis:

    • Empty the cell and fill it with the this compound solution.[23]

    • Place the cell back into the sample holder and acquire the sample spectrum using the same parameters as the background scan.

  • Cleaning:

    • Thoroughly clean the cell by flushing it with pure solvent to prevent contamination of subsequent measurements.[23]

Data Analysis and Interpretation

  • Baseline Correction: Apply a baseline correction to the spectrum if necessary to ensure that the absorbance at regions with no peaks is at zero.

  • Peak Identification: Identify the C=O stretching peak. For this compound, this will be the most intense peak in the region of 1735-1750 cm⁻¹.

  • Peak Position and Shape: Note the exact wavenumber of the peak maximum. Observe the peak shape for any signs of shoulders or splitting, which could indicate Fermi resonance or the presence of different molecular conformations or interactions.

  • Quantitative Analysis (Optional): For quantitative measurements, the Beer-Lambert Law (A = εbc) can be applied, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration.[24][25][26] A calibration curve should be generated by measuring the absorbance of a series of standards of known concentrations.

Expected Spectral Features for this compound
VibrationTypical Wavenumber (cm⁻¹)Intensity
C-H stretch (sp³)2850 - 3000Medium-Strong
C=O stretch 1735 - 1750 Very Strong, Sharp
C-H bend1350 - 1470Medium
C-O-C stretch1000 - 1300Strong (often two bands)

Data compiled from sources[5][6][8][15].

Factors_CO_Stretch center C=O Stretch (1735-1750 cm⁻¹) substituent Electronic Effects (Inductive/Resonance) center->substituent solvent Solvent Polarity center->solvent hbond Hydrogen Bonding center->hbond ↓ Frequency fermi Fermi Resonance center->fermi Splitting/Shoulder

Caption: Factors influencing the C=O peak position.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the obtained data, the following self-validating steps are crucial:

  • System Suitability: Before analysis, verify the spectrometer's performance by running a standard sample (e.g., polystyrene film) to check for accuracy and resolution.

  • Reproducibility: Perform replicate measurements of the same sample to ensure the results are consistent. The standard deviation of the peak position and absorbance should be within acceptable limits.

  • Background Stability: Collect background spectra periodically, especially during long experiments, to account for any drift in the instrument or changes in the ambient environment.

By adhering to these protocols and principles, researchers can confidently utilize FTIR spectroscopy for the detailed and reliable analysis of the carbonyl stretch in this compound and related ester compounds.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of methyl propanoate. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Infinita Lab. (2025, September 9). A Comprehensive Guide on Components of FTIR Spectrometers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved from [Link]

  • Drawell. (n.d.). Exploring the World of FTIR Spectrophotometers - Principles, Benefits, and Types. Retrieved from [Link]

  • Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]

  • SAGE Journals. (n.d.). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Retrieved from [Link]

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  • ResearchGate. (2016, May). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • unknown. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Fourier-Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation for Beer-Lambert law for the measurement of infrared absorbance. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of this compound recorded after deposition at.... Retrieved from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

  • Outermost Technology. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • AIP Publishing. (2018, November 8). Quantifying conformations of ester vibrational probes with hydrogen-bond-induced Fermi resonances. Retrieved from [Link]

  • Scribd. (n.d.). FTIR Analysis of Esters Identification. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Oxford Academic. (2018, June 4). Quick vacuum drying of liquid samples prior to ATR-FTIR spectral collection improves the quantitative prediction: a case study of milk adulteration. Retrieved from [Link]

  • unknown. (n.d.). Molecular Spectroscopy: Infrared Overview Applications Introduction to IR Spetroscopy. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]

  • Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

  • Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectra and Chemical Abundance of this compound in Icy Astrochemical Conditions. Retrieved from [Link]

  • International Journal of Environmental Science and Development. (2015, March 15). FTIR Analysis for Quantification of Fatty Acid Methyl Esters in Biodiesel Produced by Microwave-Assisted Transesterification. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of this compound at equilibrium geometry at MP2 level. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]

  • Oxford Academic. (n.d.). Infrared spectra and chemical abundance of this compound in icy astrochemical conditions. Retrieved from [Link]

  • ACS Publications. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy as a Utilitarian Tool for the Routine Determination of Acidity in Ester-Based Oils. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Fermi Resonance as a Means to Determine the Hydrogen-Bonding Status of Two Infrared Probes. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

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  • MDPI. (n.d.). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Retrieved from [Link]

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Application Note: Elucidating the Electron Ionization Fragmentation Pattern of Methyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed analysis of the mass spectrometry fragmentation pattern of methyl propionate under electron ionization (EI) conditions. We will explore the primary fragmentation pathways, including alpha-cleavage and the McLafferty rearrangement, to account for the characteristic ions observed in its mass spectrum. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize mass spectrometry for structural elucidation. A comprehensive, step-by-step protocol for acquiring the mass spectrum of this compound is also provided.

Introduction: The Logic of Ester Fragmentation

Electron ionization mass spectrometry (EI-MS) is a powerful technique for determining the structure of volatile organic compounds.[1][2] Upon impact with high-energy electrons (typically 70 eV), a molecule is ionized to form a molecular ion (M+•), which is a radical cation.[3] This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

For esters like this compound (C₄H₈O₂), the initial ionization preferentially occurs by removing a non-bonding electron from one of the oxygen atoms, as these are the highest energy electrons in the molecule.[3] The resulting molecular ion then fragments through predictable pathways, primarily driven by the stability of the resulting cations and neutral losses.[4] Key fragmentation mechanisms for esters include alpha-cleavage (α-cleavage) and rearrangement reactions, most notably the McLafferty rearrangement.[2][5][6]

Fragmentation Pathways of this compound

The mass spectrum of this compound is characterized by several key fragment ions. The molecular ion ([C₄H₈O₂]+•) appears at an m/z of 88.[7][8][9] The most abundant ion, or base peak, is observed at m/z 57.[7][10] Other significant peaks are present at m/z 59, 45, and 29. These fragments can be rationalized through the following pathways:

Alpha-Cleavage: Formation of the Acylium Ion (Base Peak)

Alpha-cleavage is a common fragmentation pathway for carbonyl compounds.[6] It involves the cleavage of a bond adjacent to the carbonyl group. For this compound, there are two potential α-cleavage points. The most favorable cleavage results in the loss of the methoxy radical (•OCH₃) to form the highly stable propanoyl cation, an acylium ion. This ion is resonance-stabilized and accounts for the base peak at m/z 57 .

  • [CH₃CH₂COOCH₃]+• → [CH₃CH₂CO]+ + •OCH₃

The alternative α-cleavage, involving the loss of the ethyl radical (•CH₂CH₃), is less favored but can contribute to the ion at m/z 59.

  • [CH₃CH₂COOCH₃]+• → [COOCH₃]+ + •CH₂CH₃

Cleavage of the O-CH₃ Bond

Direct cleavage of the bond between the carbonyl oxygen and the methyl group leads to the loss of a methyl radical (•CH₃) and the formation of an ion at m/z 73 .

  • [CH₃CH₂COOCH₃]+• → [CH₃CH₂COO]+ + •CH₃

The McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen.[6][11][12] this compound fulfills this structural requirement. This rearrangement involves a six-membered transition state where a γ-hydrogen is transferred to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond.[6][13] This process results in the elimination of a neutral alkene (ethene in this case) and the formation of a resonance-stabilized enol radical cation at m/z 58 .

  • [CH₃CH₂COOCH₃]+• → [CH₂(OH)OCH₃]+• + CH₂=CH₂

While the McLafferty rearrangement is a key indicator of the presence of a γ-hydrogen, the resulting ion at m/z 58 is not the most abundant in the spectrum of this compound.

The following diagram illustrates the primary fragmentation pathways of this compound:

G

Caption: Primary fragmentation pathways of this compound in EI-MS.

Summary of Key Fragment Ions

The following table summarizes the major ions observed in the electron ionization mass spectrum of this compound.

m/zProposed StructureFragmentation PathwayRelative Abundance
88[CH₃CH₂COOCH₃]⁺•Molecular IonModerate
73[CH₃CH₂COO]⁺Loss of •CH₃Low
59[COOCH₃]⁺α-Cleavage (Loss of •C₂H₅)Moderate
58[CH₂(OH)OCH₃]⁺•McLafferty RearrangementLow to Moderate
57[CH₃CH₂CO]⁺α-Cleavage (Loss of •OCH₃)Base Peak (100%)
29[CH₃CH₂]⁺Cleavage of C-C bondHigh

Relative abundances are generalized and can vary slightly between instruments.

Experimental Protocol: Acquiring the Mass Spectrum of this compound

This protocol outlines the steps for analyzing a liquid sample of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source.

Materials and Instrumentation
  • Sample: this compound (≥99% purity)

  • Solvent: Dichloromethane or Hexane (GC grade)

  • Instrumentation: Gas Chromatograph (GC) equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms) coupled to a Mass Spectrometer (MS) with an EI source.

  • Vials and Syringes: 2 mL GC vials with septa caps, microsyringe for sample preparation.

Sample Preparation
  • Prepare a dilute solution of this compound by adding 10 µL of this compound to 1 mL of dichloromethane in a GC vial.

  • Cap the vial and vortex briefly to ensure homogeneity. This dilution prevents column overloading and saturation of the detector.

GC-MS Parameters
  • GC Method:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (or as appropriate for instrument sensitivity)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 150 °C

      • Hold: 2 minutes at 150 °C

  • MS Method:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 20 - 100

    • Solvent Delay: 2.5 minutes (to prevent filament damage from the solvent peak)

Data Acquisition and Analysis
  • Inject the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Once the run is complete, identify the chromatographic peak corresponding to this compound.

  • Generate the mass spectrum for this peak by averaging the scans across the peak apex.

  • Compare the acquired spectrum with a reference library spectrum (e.g., NIST) to confirm the identity.

  • Analyze the fragmentation pattern, identifying the molecular ion, base peak, and other significant fragment ions as described in Section 2.

The following diagram outlines the experimental workflow:

G A Sample Preparation (10 µL this compound in 1 mL DCM) B GC-MS Injection (1 µL, Split 50:1) A->B C Gas Chromatography (Separation on Capillary Column) B->C D Electron Ionization (70 eV) C->D E Mass Analysis (Quadrupole, m/z 20-100) D->E F Data Acquisition & Analysis E->F

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrum of this compound is readily interpretable through well-established fragmentation mechanisms. The dominant fragmentation pathway is alpha-cleavage, leading to the formation of the stable propanoyl cation at m/z 57, which constitutes the base peak. The presence of a peak resulting from the McLafferty rearrangement provides additional structural confirmation. By following the detailed protocol provided, researchers can reliably acquire and interpret the mass spectrum of this compound, a foundational skill applicable to the structural elucidation of a wide range of organic molecules.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methyl propanoate. Retrieved from [Link]

  • Chem LibreTexts. (2023). Fragmentation Mechanisms. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Restek. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

  • University of Calgary. (n.d.). Mass spectrometry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • MassBank. (2008). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The McLafferty Rearrangement. Retrieved from [Link]

  • SlideShare. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2022). McLafferty Rearrangement: An overview. Retrieved from [Link]

  • YouTube. (2017). McLafferty rearrangement (Mass Spectrometry). Retrieved from [Link]

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Application Notes & Protocols: A Comprehensive Guide to the Fischer Esterification of Propionic Acid with Methanol for the Synthesis of Methyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol and in-depth scientific context for the synthesis of methyl propionate via the Fischer esterification of propionic acid with methanol. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a robust and well-understood method for ester formation. The content herein is structured to provide not only a step-by-step procedure but also the underlying chemical principles that govern this classic and widely used organic transformation.

Foundational Principles: The Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct and atom-economical route to esters from carboxylic acids and alcohols.[1] The reaction is fundamentally an acid-catalyzed nucleophilic acyl substitution.[1][2] Its prevalence in both academic and industrial settings is a testament to its reliability and the relatively low cost of starting materials.

1.1. The Reversible Nature of Esterification

A critical concept to grasp is that Fischer esterification is a reversible process, existing in equilibrium between reactants (carboxylic acid and alcohol) and products (ester and water).[3][4]

Propionic Acid + Methanol ⇌ this compound + Water

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, in accordance with Le Châtelier's principle. This is typically accomplished in one of two ways, or a combination of both:

  • Use of Excess Reactant: By employing a large excess of one of the reactants, typically the less expensive one (in this case, methanol), the reaction is driven towards the products.[4][5]

  • Removal of a Product: The continuous removal of water as it is formed will also shift the equilibrium to favor ester formation.[3][4] This can be achieved using a Dean-Stark apparatus or by including a dehydrating agent in the reaction mixture.[4][5]

1.2. The Catalytic Mechanism

The reaction proceeds through a series of proton transfer and nucleophilic attack steps, which are accelerated by the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][3]

The mechanism can be summarized in the following key steps:[1][2][4]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the propionic acid, making the carbonyl carbon more electrophilic.[1][2]

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[1][2]

  • Elimination of Water: The newly formed water molecule is eliminated, and a protonated ester remains.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, this compound.[2]

Visualizing the Process

2.1. Reaction Mechanism Workflow

Fischer_Esterification_Mechanism PropionicAcid Propionic Acid ProtonatedAcid Protonated Propionic Acid PropionicAcid->ProtonatedAcid + H+ Methanol Methanol H_plus H+ (Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate + Methanol ProtonatedIntermediate Protonated Intermediate TetrahedralIntermediate->ProtonatedIntermediate Proton Transfer ProtonatedEster Protonated Ester ProtonatedIntermediate->ProtonatedEster - H2O Water Water MethylPropionate This compound ProtonatedEster->MethylPropionate - H+

Caption: Mechanism of Fischer Esterification.

2.2. Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Combine Propionic Acid, Methanol, and H2SO4 Reflux Heat to Reflux (e.g., 65°C) Reactants->Reflux Cool Cool Reaction Mixture Reflux->Cool Quench Pour into Water Cool->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter Filter Dry->Filter Evaporate Remove Solvent (Rotary Evaporation) Filter->Evaporate Distill Fractional Distillation Evaporate->Distill PureProduct PureProduct Distill->PureProduct Pure this compound

Caption: Experimental Workflow for this compound Synthesis.

Reagents and Equipment

Reagent/EquipmentSpecificationsPurpose
Propionic Acid≥99% purityCarboxylic acid reactant
MethanolAnhydrous, ≥99.8% purityAlcohol reactant and solvent
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Acid catalyst
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionNeutralizes the acid catalyst
Sodium Chloride (NaCl)Saturated aqueous solution (Brine)Reduces solubility of ester in aqueous layer
Anhydrous Sodium Sulfate (Na₂SO₄)GranularDries the organic layer
Diethyl EtherReagent gradeExtraction solvent
Round-bottom flaskAppropriate size for the reaction scaleReaction vessel
Reflux condenserPrevents loss of volatile reactants/products
Heating mantle/Water bathProvides controlled heating
Separatory funnelFor liquid-liquid extraction
Distillation apparatusFor final purification of the product
Magnetic stirrer and stir barEnsures homogenous mixing

Detailed Experimental Protocol

Safety Precaution: This procedure involves the use of concentrated sulfuric acid, which is highly corrosive, and flammable organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

4.1. Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 0.5 moles of propionic acid.

  • In the fume hood, carefully add 2.5 moles of anhydrous methanol to the flask. The use of a 5-fold excess of methanol helps to drive the reaction equilibrium towards the product.

  • Slowly and with continuous stirring, add 0.05 moles of concentrated sulfuric acid to the reaction mixture. The addition is exothermic, so it is advisable to cool the flask in an ice bath during this step.

  • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

  • Heat the reaction mixture to a gentle reflux (approximately 65°C) using a heating mantle or water bath.[6]

  • Allow the reaction to reflux for 2-4 hours. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

4.2. Work-up and Isolation

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into a separatory funnel containing 100 mL of cold water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to the separatory funnel in small portions until the effervescence ceases. This step neutralizes the sulfuric acid catalyst and any unreacted propionic acid.[6][7] Periodically vent the separatory funnel to release the pressure from the evolved carbon dioxide.

  • Extract the aqueous layer with two 50 mL portions of diethyl ether. Combine the organic layers.

  • Wash the combined organic layers with 50 mL of saturated sodium chloride solution (brine).[6] This helps to remove any remaining water and inorganic salts from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate.[7]

  • Filter the drying agent and collect the filtrate in a clean, dry round-bottom flask.

4.3. Purification

  • Remove the diethyl ether using a rotary evaporator.

  • The crude this compound can be purified by fractional distillation. This compound has a boiling point of 79.7°C. It is important to note that this compound can form azeotropes with methanol and water, which can complicate purification.[8][9] Careful fractional distillation is necessary to obtain a pure product.

  • Collect the fraction that distills at the correct boiling point and characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the yield.

Troubleshooting and Considerations

  • Low Yield: If the yield is lower than expected, consider increasing the reflux time or using a larger excess of methanol. Ensure that the methanol is anhydrous, as water in the starting material will inhibit the forward reaction.[10]

  • Incomplete Neutralization: Incomplete neutralization of the acid catalyst can lead to product decomposition during distillation. Ensure that the aqueous layer is basic to litmus paper after the addition of sodium bicarbonate.

  • Emulsion Formation: During the extraction process, emulsions can sometimes form. Adding more brine and gentle swirling can help to break the emulsion.[11]

  • Alternative Catalysts: For substrates that are sensitive to strong acids, milder catalysts such as Amberlyst 15, a sulfonic acid resin, can be used.[12] These heterogeneous catalysts also simplify the work-up, as they can be removed by simple filtration.

References

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Application Notes and Protocols for Base-Catalyzed Transesterification of Methyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Understanding Base-Catalyzed Transesterification

Transesterification is a pivotal organic reaction that involves the transformation of an ester into a different ester by exchanging the alkoxy group.[1][2] This process is of paramount importance in various industrial applications, most notably in the synthesis of polyesters and the production of biodiesel from vegetable oils and animal fats.[2] The base-catalyzed pathway is often preferred for its rapid reaction rates at relatively low temperatures and pressures.[3]

This guide provides a comprehensive overview of the base-catalyzed transesterification mechanism as it applies to methyl propionate, a common short-chain ester. It further details a practical laboratory protocol for conducting this reaction, including safety precautions and methods for monitoring its progress. The information presented herein is intended to equip researchers with the foundational knowledge and practical tools to successfully perform and understand this fundamental chemical transformation.

The Mechanism of Base-Catalyzed Transesterification

The base-catalyzed transesterification reaction proceeds through a nucleophilic acyl substitution pathway. The mechanism can be delineated into three principal steps, initiated by the formation of a potent nucleophile, the alkoxide.[4][5]

  • Formation of the Nucleophile: A strong base, typically an alkoxide like sodium methoxide (NaOCH₃), reacts with the alcohol (e.g., ethanol) to generate an ethoxide ion (⁻OCH₂CH₃). This deprotonation of the alcohol significantly increases its nucleophilicity, priming it for attack on the ester's carbonyl carbon.[2]

  • Nucleophilic Attack and Formation of a Tetrahedral Intermediate: The highly nucleophilic ethoxide ion attacks the electrophilic carbonyl carbon of the this compound. This results in the formation of a transient, unstable tetrahedral intermediate where the carbonyl double bond is broken.[1][4]

  • Collapse of the Intermediate and Product Formation: The tetrahedral intermediate then collapses, reforming the carbonyl double bond. This is accompanied by the departure of the original alkoxy group (methoxide, ⁻OCH₃) as a leaving group. The newly formed methoxide ion can then deprotonate another molecule of the alcohol reactant, regenerating the active alkoxide catalyst and propagating the reaction cycle. The final products are ethyl propionate and methanol.[1]

The overall reaction is an equilibrium process. To drive the reaction towards the desired product, it is common practice to use a large excess of the reactant alcohol.

Transesterification_Mechanism cluster_step1 Step 1: Nucleophile Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intermediate Collapse & Product Formation cluster_products Final Products CH3CH2OH Ethanol CH3CH2O- Ethoxide Ion (Nucleophile) CH3CH2OH->CH3CH2O- Deprotonation NaOCH3 Sodium Methoxide Na+ Na+ Na+2 Na+ MethylPropionate This compound CH3CH2O-->MethylPropionate Attack CH3OH Methanol TetrahedralIntermediate Tetrahedral Intermediate MethylPropionate->TetrahedralIntermediate EthylPropionate Ethyl Propionate TetrahedralIntermediate->EthylPropionate CH3O- Methoxide Leaving Group TetrahedralIntermediate->CH3O- FinalEthylPropionate Ethyl Propionate FinalMethanol Methanol CH3O-->FinalMethanol Protonation by Ethanol

Caption: Base-Catalyzed Transesterification Mechanism of this compound.

Experimental Protocol

This protocol outlines a general procedure for the base-catalyzed transesterification of this compound with ethanol, using sodium methoxide as the catalyst.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask with a reflux condenser
Ethanol (anhydrous)Magnetic stirrer with a heating mantle
Sodium MethoxideThermometer or temperature probe
Diethyl EtherSeparatory funnel
Saturated NaCl (aq)Beakers and Erlenmeyer flasks
Anhydrous MgSO₄Rotary evaporator (optional)
Procedure
  • Reaction Setup:

    • In a dry round-bottom flask equipped with a magnetic stir bar, add anhydrous ethanol. The amount should be in molar excess relative to the this compound (e.g., a 10:1 molar ratio).

    • Carefully add sodium methoxide to the ethanol with stirring. The catalyst concentration is typically 0.5-1.0 mol% relative to the ester.[3] The dissolution of sodium methoxide in ethanol is exothermic.

  • Initiation of Reaction:

    • Once the catalyst has completely dissolved, add this compound to the flask.

    • Attach a reflux condenser and begin heating the mixture to the reflux temperature of ethanol (approximately 78 °C) using a heating mantle.

  • Reaction Monitoring:

    • Allow the reaction to proceed for a designated period (e.g., 1-2 hours).

    • The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing them using techniques such as Fourier Transform Infrared Spectroscopy (FTIR) or Gas Chromatography (GC).[6][7][8]

  • Work-up and Purification:

    • After the reaction is complete (as determined by monitoring), allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Add diethyl ether to dilute the mixture and then wash with a saturated aqueous solution of sodium chloride (brine) to remove the catalyst and excess ethanol.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • The solvent and any remaining volatile components can be removed using a rotary evaporator to yield the crude ethyl propionate.

    • Further purification can be achieved through distillation if necessary.

Experimental_Workflow Setup 1. Reaction Setup (Ethanol + NaOCH3 + this compound) Reaction 2. Reflux at 78°C (1-2 hours) Setup->Reaction Monitoring 3. Reaction Monitoring (FTIR/GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Work-up (Cooling, Dilution, Washing) Monitoring->Workup If complete Purification 5. Purification (Drying, Filtration, Evaporation) Workup->Purification Product Final Product: Ethyl Propionate Purification->Product

Caption: Experimental Workflow for Transesterification.

Safety Precautions

It is imperative to adhere to strict safety protocols when performing this reaction, particularly when handling sodium methoxide.

  • Sodium Methoxide (NaOCH₃): This is a corrosive, flammable, and moisture-sensitive solid.[9][10][11]

    • Handle in a well-ventilated fume hood.[9][10]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (neoprene or nitrile rubber are recommended).[10]

    • Keep away from water and sources of ignition.[9][11] Sodium methoxide can ignite spontaneously in moist air at temperatures above 70°C.[10]

    • In case of a spill, do not use water. Cover with sand, dry lime, or soda ash and place in a sealed container for disposal.[9]

  • Ethanol and Diethyl Ether: These are highly flammable liquids. Ensure that all heating is done using a heating mantle and that there are no open flames in the vicinity.

Monitoring Reaction Progress

Real-time or periodic monitoring of the transesterification reaction is crucial for determining the reaction endpoint and optimizing reaction conditions.

  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique for monitoring the disappearance of the reactant ester and the appearance of the product ester.[6][8] The carbonyl (C=O) stretching frequencies of this compound and ethyl propionate will be slightly different, allowing for their differentiation. The decrease in the intensity of the C-O stretch associated with the methoxy group and the corresponding increase for the ethoxy group can also be monitored.

  • Gas Chromatography (GC): GC is a highly accurate method for quantifying the components of the reaction mixture.[7] By taking samples at various time points, the conversion of this compound to ethyl propionate can be precisely calculated, allowing for kinetic studies of the reaction.

Concluding Remarks

The base-catalyzed transesterification of this compound is a fundamental and efficient chemical transformation with broad applicability. A thorough understanding of its mechanism, coupled with careful execution of the experimental protocol and adherence to safety guidelines, is essential for achieving successful outcomes. The analytical techniques described provide the means to monitor the reaction's progress and to delve deeper into its kinetics. This guide serves as a foundational resource for researchers embarking on studies involving this important reaction.

References

  • Animasaun, D. A., Ameen, M. O., & Belewu, M. A. (2021). Protocol for Biodiesel Production by Base-Catalyzed Transesterification Method. Methods in Molecular Biology, 2290, 103–113. [Link]

  • Gelest, Inc. (2015). Sodium methoxide, 95% Safety Data Sheet. [Link]

  • Loba Chemie. (2019). SODIUM METHOXIDE 30% SOLUTION IN METHANOL Safety Data Sheet. [Link]

  • Master Organic Chemistry. (2022). Transesterification. [Link]

  • ResearchGate. (n.d.). Mechanism of base catalyzed transesterification. [Link]

  • Wikipedia. (n.d.). Transesterification. [Link]

  • YouTube. (2020). Basic transesterification. [Link]

  • ACS Publications. (2007). Fourier Transform Infrared Spectroscopy (FTIR) Method To Monitor Soy Biodiesel and Soybean Oil in Transesterification Reactions, Petrodiesel−Biodiesel Blends, and Blend Adulteration with Soy Oil. [Link]

  • MDPI. (2022). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. [Link]

  • IBIMA Publishing. (2010). FTIR On-line Monitoring of Biodiesel Transesterification. [Link]

  • ResearchGate. (n.d.). Protocol for Biodiesel Production by Base-Catalyzed Method. [Link]

  • ResearchGate. (n.d.). e (a) Reaction mechanism of base-catalyzed transesterification.... [Link]

  • Alkali Metals Limited. (n.d.). Material Safety Data Sheet Sodium Methoxide (Powder). [Link]

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Application Notes & Protocols for the Use of Methyl Propionate as a Solvent for Cellulose Nitrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for utilizing methyl propionate as a high-performance solvent for cellulose nitrate. Designed for researchers, scientists, and formulation professionals, this document moves beyond simple procedural steps to explain the underlying scientific principles governing solvent selection and solution preparation. We present a comparative analysis of this compound against traditional solvents, detailed methodologies for solution preparation and film casting, and critical safety and handling information. The aim is to equip the user with the expertise to effectively formulate stable, high-clarity cellulose nitrate solutions for applications ranging from coatings and lacquers to advanced material development.

Introduction: The Critical Role of Solvent Selection

Cellulose nitrate, also known as nitrocellulose, is a versatile and historically significant polymer derived from the nitration of cellulose. Its unique properties, including excellent film-forming capabilities, toughness, and durability, have cemented its use in a vast array of industries, including coatings, inks, adhesives, and even early photographic film. The performance of a cellulose nitrate-based formulation is, however, critically dependent on the solvent system used. The solvent must not only dissolve the polymer but also control viscosity, evaporation rate, and the final properties of the dried film or coating.

While traditional solvents like acetone, ethyl acetate, and ketones are widely used, there is a continuous search for alternatives that offer a balanced profile of performance, safety, and environmental impact. This compound (CAS 554-12-1), an ester with a characteristic fruity odor, has emerged as an effective solvent for cellulose nitrate. It offers a unique combination of solvency, a moderate evaporation rate, and favorable application properties, making it a valuable tool for the modern formulator. This document provides the foundational knowledge and practical protocols to leverage this compound in cellulose nitrate systems.

The Science of Solubility: A Quantitative Approach

The principle of "like dissolves like" is the cornerstone of solvent-polymer interactions. For a solvent to effectively dissolve a polymer like cellulose nitrate, its intermolecular forces must be similar to those of the polymer, allowing the solvent molecules to overcome the polymer-polymer bonds and solvate the chains. A more quantitative method for predicting this compatibility is the use of Hansen Solubility Parameters (HSP).

HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

For optimal solubility, the HSP values (δD, δP, δH) of the solvent should closely match those of the polymer.

The table below presents the HSP for cellulose nitrate and compares this compound with other common solvents. The close proximity of this compound's parameters to those of cellulose nitrate provides a strong theoretical basis for its excellent solvency.

Table 1: Hansen Solubility Parameters (HSP) of Cellulose Nitrate and Select Solvents

Substance δD (MPa¹/²) δP (MPa¹/²) δH (MPa¹/²)
Cellulose Nitrate (12.2% N) 15.6 13.8 8.8
This compound 15.5 6.5 7.7
Acetone 15.5 10.4 7.0
Ethyl Acetate 15.8 5.3 7.2

| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 |

Source: Hansen Solubility Parameters data compiled from various sources.

Physicochemical & Safety Profile: this compound vs. Traditional Solvents

The choice of a solvent extends beyond its ability to dissolve the polymer. Physical properties such as boiling point and flash point are critical for process control and safety. This compound offers a balanced profile, making it a versatile option for various application methods.

Table 2: Comparative Properties of Solvents for Cellulose Nitrate

Property This compound Acetone Ethyl Acetate
CAS Number 554-12-1 67-64-1 141-78-6
Molecular Weight ( g/mol ) 88.11 58.08 88.11
Boiling Point (°C) 79-80 56 77
Flash Point (°C) -2 to 6 -20 -4
Density (g/mL @ 25°C) 0.915 0.784 0.897
Vapor Density (Air=1) 3.0 2.0 3.03
Solubility in Water 5 g/100 mL Miscible 8.3 g/100 mL

| Primary Hazards | Highly Flammable, Eye/Skin Irritant | Highly Flammable, Eye Irritant | Highly Flammable, Eye Irritant |

Expert Insights: The boiling point of this compound (79°C) is slightly higher than that of acetone and ethyl acetate. This translates to a more moderate evaporation rate, which can be highly advantageous in coating applications. A slower, more controlled solvent release allows for better film leveling and reduces the risk of surface defects like "blushing" (a milky appearance caused by moisture condensation) in humid conditions.

Application Protocols

Mandatory Safety Precautions

Before beginning any protocol, it is imperative to adhere to strict safety standards.

  • Ventilation: Always work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles (or a face shield), chemical-resistant gloves (e.g., nitrile or butyl rubber), and a flame-retardant lab coat.

  • Ignition Sources: this compound and cellulose nitrate are highly flammable. Eliminate all potential ignition sources, including sparks, open flames, and hot surfaces. Use intrinsically safe or explosion-proof equipment where necessary.

  • Grounding: Ground and bond all containers and receiving equipment to prevent static discharge during transfer.

  • Cellulose Nitrate Handling: Never allow cellulose nitrate to dry out completely, as this significantly increases its flammability and risk of explosive decomposition. It is typically supplied wetted with water or an alcohol like isopropanol.

Protocol 1: Preparation of a 15% (w/w) Cellulose Nitrate Stock Solution

This protocol details the preparation of a standard stock solution. The concentration can be adjusted based on the specific grade of cellulose nitrate and the desired final viscosity.

Materials & Equipment:

  • Cellulose Nitrate (e.g., RS 1/2 second, wetted with 30% isopropanol)

  • This compound, Reagent Grade

  • Laboratory balance (±0.01 g)

  • Beaker or media bottle of appropriate size

  • Low-shear mechanical mixer or magnetic stirrer with a stir bar

  • Spatula

Methodology:

  • Tare the Mixer Vessel: Place the beaker or bottle on the balance and tare its weight.

  • Add Solvent: Weigh the required amount of this compound into the vessel. For a 100 g batch, you would add 85.0 g of this compound.

  • Initiate Agitation: Begin stirring the this compound at a moderate speed to create a vortex. A speed of 200-400 RPM is typically sufficient. The goal is to ensure good circulation without introducing excessive air.

  • Incremental Addition of Cellulose Nitrate: Weigh 15.0 g of the wetted cellulose nitrate. Add it to the stirring solvent slowly and in small increments.

    • Causality Note: Adding the polymer too quickly can cause large, un-wetted clumps to form, which are very difficult to dissolve and can lead to a non-uniform solution. Slow addition allows each particle to be wetted by the solvent before the next is introduced.

  • Dissolution: Continue stirring the mixture. The cellulose nitrate will first swell and appear as a gel-like mass before fully dissolving. This process can take from 30 minutes to several hours, depending on the grade of cellulose nitrate and the mixing efficiency.

  • Visual Confirmation: The dissolution is complete when the solution is clear, homogenous, and free of any visible fibers, gels, or clumps.

  • Storage: Store the final solution in a tightly sealed, properly labeled container in a flammable materials cabinet.

Dissolution_Workflow cluster_prep Preparation cluster_process Process cluster_qc Finalization weigh_solvent 1. Weigh 85g This compound charge_solvent 3. Add Solvent to Mixing Vessel weigh_solvent->charge_solvent weigh_cn 2. Weigh 15g Cellulose Nitrate add_cn 5. Add Cellulose Nitrate Incrementally weigh_cn->add_cn start_mix 4. Start Agitation (200-400 RPM) charge_solvent->start_mix start_mix->add_cn dissolve 6. Mix Until Homogenous add_cn->dissolve inspect 7. Visual Inspection (Clarity, No Gels) dissolve->inspect solution_ready Solution Ready inspect->solution_ready

Caption: Workflow for dissolving cellulose nitrate in this compound.

Protocol 2: Solvent Casting of a Cellulose Nitrate Film

This protocol describes how to create a thin, uniform film from the prepared stock solution, a common requirement for material characterization or creating standalone films.

Materials & Equipment:

  • 15% Cellulose Nitrate Stock Solution (from Protocol 1)

  • Flat, level casting surface (e.g., glass plate)

  • Film applicator or draw-down bar with adjustable gate height

  • Drying oven with controlled temperature and ventilation

Methodology:

  • Substrate Preparation: Ensure the glass plate is impeccably clean and perfectly level. Any contaminants or unevenness will be transferred to the film.

  • Solution Degassing (Optional but Recommended): Allow the solution to stand for 1-2 hours to allow any entrapped air bubbles to rise and dissipate.

  • Casting: Place the film applicator at one end of the glass plate. Pour a bead of the cellulose nitrate solution in front of the applicator blade.

  • Draw-Down: With a smooth, steady motion, pull the applicator across the plate to cast a wet film of uniform thickness.

    • Causality Note: The speed of the draw-down is critical. A consistent speed ensures a uniform film thickness. A speed that is too fast can introduce air bubbles, while a speed that is too slow can lead to variations in thickness as the solvent begins to evaporate.

  • Initial Air Dry (Flash-Off): Allow the cast film to air-dry in a dust-free, ventilated area for 10-15 minutes. This initial phase allows the bulk of the highly volatile solvent to evaporate in a controlled manner, setting the initial film structure.

  • Oven Drying: Carefully transfer the glass plate to an oven set at a moderate temperature (e.g., 40-50°C). Dry for 1-2 hours to remove residual solvent.

    • Causality Note: Using excessively high temperatures can cause the solvent to boil within the film, creating bubbles and surface defects. A gentle drying process ensures a clear, dense film.

  • Cooling and Removal: Remove the plate from the oven and allow it to cool to room temperature. The film can then be carefully peeled from the glass substrate, often by using a razor blade to lift an edge.

Film_Casting_Workflow prep_sub 1. Prepare Level Casting Substrate pour_sol 2. Pour Solution Bead prep_sub->pour_sol draw 3. Draw Down Film with Applicator pour_sol->draw flash_off 4. Air Dry (Flash-Off) (10-15 min) draw->flash_off oven_dry 5. Oven Dry (40-50°C, 1-2 hr) flash_off->oven_dry cool 6. Cool to Room Temperature oven_dry->cool remove 7. Peel Film from Substrate cool->remove film_ready Dry Film Ready remove->film_ready

Caption: General workflow for solvent casting of a cellulose nitrate film.

Troubleshooting Guide

Table 3: Common Issues and Solutions in Formulation

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Dissolution / Gels 1. Polymer added too quickly. 2. Insufficient mixing speed/time. 3. Incorrect solvent or polymer grade. 1. Re-make solution, adding cellulose nitrate very slowly to a vortex. 2. Increase mixing time; gently warm the solution (not exceeding 40°C) with caution. 3. Verify HSP compatibility and material specifications.
Hazy or Cloudy Film ("Blushing") 1. High ambient humidity causing moisture condensation as the solvent evaporates and cools the surface. 2. Incompatible additives (plasticizers, resins). 1. Cast film in a lower humidity environment. 2. Add a small percentage of a slower-evaporating "retarder" solvent (e.g., Butyl Acetate). 3. Check compatibility of all formulation components.
Bubbles in Dried Film 1. Air entrapped during mixing or casting. 2. Drying temperature is too high, causing solvent to boil. 1. Degas the solution before casting. Optimize mixing speed to avoid excessive vortexing. Use a slower, more controlled draw-down speed. 2. Reduce the oven drying temperature.

| Brittle Film | 1. Insufficient plasticization. 2. Grade of cellulose nitrate used is inherently brittle. | 1. Incorporate a suitable plasticizer (e.g., Dioctyl Phthalate, Camphor) into the formulation. 2. Select a different grade of cellulose nitrate with properties better suited to the application. |

Conclusion

This compound is a highly effective and versatile solvent for cellulose nitrate, offering a well-balanced profile of solvency, evaporation rate, and safety. Its moderate evaporation characteristics are particularly beneficial for creating high-quality, defect-free films and coatings. By understanding the underlying principles of solvent-polymer interaction and adhering to the detailed protocols for preparation and handling, researchers and formulators can successfully incorporate this compound into their cellulose nitrate systems to achieve desired performance outcomes. As with all chemical processes, a stringent adherence to safety protocols is paramount for successful and safe experimentation.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 99+% (gc). Retrieved from [Link]

  • FM Global. (2025). DS 7-86 Cellulose Nitrate (Data Sheet). Retrieved from [Link]

  • LookChem. (2023). Applications and Benefits of High-Quality this compound. Retrieved from [Link]

  • Scientific Polymer Products, Inc. (n.d.). Technical Data Sheet - Cellulose nitrate. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3928700A - Method of producing thin cellulose nitrate film.
  • ResearchGate. (2022). Deep eutectic solvents: green solvents for the removal of degraded gelatin on cellulose nitrate cinematographic films. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: An Essential Solvent in Industrial Coatings and Adhesives. Retrieved from [Link]

  • LookChem. (n.d.). Cas 554-12-1,this compound. Retrieved from [Link]

  • The Getty Conservation Institute. (1988). Cellulose Nitrate in Conservation. Retrieved from [Link]

  • BioResources. (2021). Novel solvent systems for cellulose dissolution. Retrieved from [Link]

  • YouTube. (2025). Cellulose Nitrate In Film? - Chemistry For Everyone. Retrieved from [Link]

  • Polymer Handbook. (n.d.).

Application Notes and Protocols: The Multifaceted Role of Methyl Propionate in Polymer and Plastics Production

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols on the role of methyl propionate in the production of polymers and plastics.

Abstract

This compound (MP), a carboxylic ester with the formula CH₃CH₂COOCH₃, is a versatile compound that plays several crucial roles in the polymer and plastics industry.[1] While recognized for its characteristic fruity, rum-like odor, its industrial significance extends far beyond its use as a flavoring or fragrance agent.[2][3] This document provides an in-depth guide to the functions of this compound as a high-performance solvent, a critical chemical intermediate for monomer synthesis, and a property-modifying agent in polymer formulations. We will explore the underlying chemical principles, present detailed experimental protocols, and offer insights into its application in modern polymer science, including emerging roles in sustainable chemistry.

Core Properties and Safety Mandates

A thorough understanding of this compound's physicochemical properties is fundamental to its effective and safe application in a laboratory or industrial setting. Its volatility, solvency, and reactivity dictate its utility and handling requirements.

Physicochemical Data

The key properties of this compound are summarized below. These characteristics underpin its function as both a solvent and a reactive precursor.

PropertyValueSource(s)
Molecular Formula C₄H₈O₂[3][4]
Molecular Weight 88.11 g/mol [3][5]
Appearance Colorless liquid[1][4][6]
Odor Fruity, rum-like[3][6]
Boiling Point 79-80 °C (175.5-176 °F)[6][7][8]
Melting Point -88 °C (-126 °F)[2][6][7]
Density ~0.915 g/mL at 25 °C[2][6][9]
Flash Point -2 °C (28 °F)[3][7][8]
Autoignition Temp. 465-469 °C (869-876 °F)[7][10]
Solubility in Water 72 g/L at 20 °C[7]
Solubility (Organic) Miscible with ethanol, ether, and most organic solvents.[1][6][9]
Safety Protocols and Handling

This compound is a highly flammable liquid and vapor, necessitating strict safety protocols.[5][11]

  • Handling: Always handle in a well-ventilated area or under a fume hood.[12] Use non-sparking tools and take precautionary measures against static discharge.[10] Ground and bond all containers and receiving equipment during transfer.[10] Avoid contact with skin and eyes; wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and other ignition sources.[11][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[11][12] It reacts with acids to generate heat and can have vigorous, exothermic reactions with strong oxidizing acids.[8]

  • First Aid: In case of eye contact, flush with plenty of water for at least 15 minutes and seek immediate medical attention.[11] For skin contact, flush with water and remove contaminated clothing.[11] If inhaled, move to fresh air; if breathing is difficult, administer oxygen and get medical aid.[11][12]

Application as a Polymerization and Formulation Solvent

This compound's moderate polarity, low boiling point, and favorable evaporation rate make it an effective solvent for various resins and polymers, particularly in the coatings, lacquers, and adhesives industries.[13][14]

Causality of Solvent Efficacy

The efficacy of this compound as a solvent is rooted in its molecular structure. The ester group provides moderate polarity, allowing it to dissolve a wide range of polymers, from nitrocellulose and cellulose acetate butyrate to acrylic resins.[14][15] Its relatively low boiling point and high evaporation rate facilitate rapid drying times, a critical parameter in industrial coating and printing applications where production efficiency is paramount.[4][14] This allows for the formation of smooth, uniform films without entrapped solvent.[14]

Protocol: Formulation of a Nitrocellulose-Based Lacquer

This protocol describes the use of this compound as a primary solvent in a simple clear lacquer formulation.

Objective: To prepare a clear, fast-drying nitrocellulose lacquer for wood finishing.

Materials:

  • Nitrocellulose (RS 1/2 second)

  • This compound (Solvent)

  • Ethanol (Co-solvent)

  • Dibutyl Phthalate (Plasticizer)

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Fume hood

Procedure:

  • Solvent Preparation: In a fume hood, prepare the solvent blend by mixing 60 parts by weight of this compound and 20 parts by weight of ethanol in a beaker.

  • Polymer Dissolution: While stirring the solvent blend, slowly add 15 parts by weight of dry nitrocellulose. Continue stirring until the nitrocellulose is completely dissolved. This may take several hours. Rationale: Slow addition prevents the formation of difficult-to-dissolve agglomerates.

  • Plasticizer Addition: Once the polymer is fully dissolved, add 5 parts by weight of dibutyl phthalate to the solution. Continue stirring for another 30 minutes to ensure homogeneity. Rationale: The plasticizer improves the flexibility of the final dried film, preventing cracking.

  • Viscosity Check & Dilution: Check the viscosity of the lacquer. If required for a specific application method (e.g., spraying), further dilute with this compound until the desired viscosity is achieved.

  • Storage: Store the final lacquer in a sealed, properly labeled container away from ignition sources.

Role as a Key Intermediate in Monomer Synthesis

One of the most significant applications of this compound in the polymer industry is its role as a precursor to methyl methacrylate (MMA), the monomer for poly(methyl methacrylate) (PMMA), commonly known as acrylic glass.[2][15][16]

Synthesis Pathway: this compound to Methyl Methacrylate

The industrial synthesis of MMA from this compound typically involves a vapor-phase aldol condensation reaction with formaldehyde.[7][9] This process is highly efficient and is a cornerstone of modern acrylic production.[16]

The overall transformation proceeds in two conceptual steps:

  • Condensation: this compound reacts with formaldehyde to form an intermediate.

  • Dehydration: The intermediate rapidly dehydrates to yield methyl methacrylate and water.

MMA_Synthesis cluster_reactants Reactants cluster_products Products MP This compound (CH₃CH₂COOCH₃) Reactor Vapor-Phase Reactor Catalyst: Cs₂O/SiO₂ Temp: ~350-400°C MP->Reactor FA Formaldehyde (CH₂O) FA->Reactor MMA Methyl Methacrylate (MMA) (CH₂(C=CH₂)COOCH₃) Reactor->MMA Condensation & Dehydration H2O Water (H₂O) Reactor->H2O

Caption: Synthesis of MMA from this compound and Formaldehyde.

Protocol: Vapor-Phase Catalytic Synthesis of MMA

This protocol outlines a laboratory-scale procedure for the synthesis of MMA from this compound, adapted from industrial process principles.[16][17][18]

Objective: To synthesize methyl methacrylate via catalytic condensation of this compound with formaldehyde.

Materials & Equipment:

  • This compound (MP)

  • Formaldehyde (as formalin solution or generated from paraformaldehyde)

  • Fixed-bed catalytic reactor (quartz or stainless steel tube)

  • Tube furnace with temperature controller

  • Syringe pump or mass flow controller for liquid feed

  • Gas flow controller (for inert carrier gas, e.g., N₂)

  • Catalyst: Cesium oxide on a silica support (Cs₂O/SiO₂)[16]

  • Condenser and cold trap system (ice-salt or dry ice-acetone bath)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Packing: Pack the fixed-bed reactor with a known amount of the Cs₂O/SiO₂ catalyst, securing it with quartz wool plugs.

  • System Setup: Install the reactor inside the tube furnace. Connect the reactant feed lines (via syringe pump) to the reactor inlet and the condenser/cold trap system to the outlet.

  • System Purge & Heating: Purge the entire system with an inert gas (e.g., nitrogen) at a low flow rate. Heat the furnace to the target reaction temperature (e.g., 370°C).[18]

  • Reactant Feed: Prepare a molar feed mixture of this compound and formaldehyde. A typical molar ratio might be 4.5:1 (MP:Formaldehyde).[18] Rationale: An excess of MP can improve selectivity and catalyst stability.

  • Reaction Execution: Once the reactor temperature is stable, begin feeding the liquid reactant mixture into the reactor at a controlled rate using the syringe pump. The liquid will vaporize upon entering the hot zone. The carrier gas helps maintain flow and control residence time.

  • Product Collection: The reactor effluent, now a gas mixture of MMA, unreacted starting materials, and water, passes through the condenser and cold trap. The condensable liquids are collected in the trap.

  • Analysis: Analyze the collected liquid product using gas chromatography (GC) to determine the conversion of this compound and the selectivity to methyl methacrylate.

  • Shutdown: After the desired reaction time, stop the reactant feed but maintain the inert gas flow. Allow the reactor to cool to room temperature under the inert atmosphere.

Emerging Synthesis Route: Catalyst-Free CO₂ Capture

Recent research has demonstrated a novel, catalyst-free synthesis of both this compound and methyl methacrylate at room temperature.[19][20] The process involves reacting an organic superbase (DBU) and methanol with CO₂ to form a switchable ionic liquid, which then reacts with propionic or methacrylic anhydride to yield the desired ester with high selectivity.[19][21] This greener approach avoids the use of toxic gases and expensive catalysts associated with traditional methods.[20]

Additional Roles in Polymer Science

Beyond its primary functions, this compound is utilized in other specialized roles to modify and enhance polymer properties.

  • Plasticizers: this compound can act as a plasticizer, a substance added to plastics to increase their flexibility and durability.[13] It is used in the production of materials like polyvinyl chloride (PVC) to modify their mechanical properties by embedding itself between polymer chains, reducing intermolecular forces.[13]

  • Biodegradable Plastics: There is active investigation into using this compound in the development of biodegradable plastics, presenting an environmentally favorable alternative to conventional petroleum-based polymers.[4]

  • Co-monomers: While not a direct co-monomer itself, its structural relatives, acrylates (propenoates), are often used as co-monomers with MMA to enhance properties. For instance, co-polymerizing MMA with small amounts of methyl propenoate (methyl acrylate) can increase the thermal stability of the resulting acrylic polymer.[22]

Summary and Outlook

This compound is a chemical of significant industrial value, serving multiple essential functions in polymer and plastics production. Its utility as a solvent is well-established, driven by its excellent solvency and fast evaporation. Critically, it serves as a primary building block for methyl methacrylate, making it indispensable to the global acrylics market. As research progresses, novel and more sustainable synthesis routes are being developed, and its application space is expanding into areas like biodegradable polymers. For researchers and developers, a comprehensive understanding of this compound's properties and reaction pathways is key to innovating in polymer formulation, synthesis, and application.

References

  • What is this compound used for Wholesaler. (2023, October 14). [Source Not Available].
  • Understanding the Production and Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Material Safety Data Sheet - this compound, 99+% (gc). (n.d.). Cole-Parmer.[Link]

  • Methyl methacrylate. (n.d.). Wikipedia.[Link]

  • Applications and Benefits of High-Quality this compound. (2023, March 4). [Source Not Available].
  • Formation of methyl methacrylate from this compound and methanol. (1994, December). ResearchGate.[Link]

  • Khokarale, S. G., & Mikkola, J.-P. (2019, March 12). Efficient and catalyst free synthesis of acrylic plastic precursors: this compound and methyl methacrylate synthesis through reversible CO2 capture. RSC Publishing.[Link]

  • This compound. (n.d.). Grokipedia.[Link]

  • This compound. (n.d.). Wikipedia.[Link]

  • Efficient and catalyst free synthesis of acrylic plastic precursors: this compound and methyl methacrylate synthesis through reversible CO2 capture. (2019). Green Chemistry (RSC Publishing).[Link]

  • Poly(methyl 2-methylpropenoate) (Polymethyl methacrylate). (n.d.). The Essential Chemical Industry.[Link]

  • This compound | C2H5COOCH3 | CID 11124. (n.d.). PubChem - NIH.[Link]

  • Preparation of methyl methacrylate by reaction of this compound and methanol. (1982).
  • Efficient and catalyst free synthesis of acrylic plastic precursors: this compound and methyl methacrylate synthesis through reversible CO2 capture. (2019). Åbo Akademi University.[Link]

  • This compound: An Essential Solvent in Industrial Coatings and Adhesives. (n.d.). [Source Not Available].

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Application Notes and Protocols for the Use of Methyl Propionate as a Solvent in Catalytic Hydrodeoxygenation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Catalytic hydrodeoxygenation (HDO) is a critical technology for the valorization of biomass-derived feedstocks into biofuels and platform chemicals. The choice of solvent plays a pivotal role in the efficiency, selectivity, and overall viability of the HDO process. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of methyl propionate as a solvent in catalytic HDO reactions. While direct, extensive experimental validation of this compound as a primary solvent for biomass HDO is emerging, this guide synthesizes theoretical studies, analogous solvent system data, and fundamental chemical principles to present its potential applications, benefits, and challenges. Detailed protocols are provided as a foundational methodology for exploring its use in the lab.

Introduction: The Rationale for an Alternative HDO Solvent

The conversion of lignocellulosic biomass into liquid fuels and chemical intermediates is paramount for a sustainable future. Hydrodeoxygenation (HDO) is a key upgrading process that removes oxygen from biomass-derived molecules, thereby increasing their energy density and stability.[1] The solvent system in liquid-phase HDO is not merely an inert medium; it influences substrate solubility, catalyst-substrate interactions, hydrogen availability, and can even participate in the reaction mechanism.[2]

Traditionally, HDO studies have employed a range of solvents from water to non-polar hydrocarbons. However, each comes with its own set of challenges. Water can be advantageous for certain reactions but can also lead to catalyst deactivation and undesirable side reactions. Non-polar solvents may have limited solubility for polar biomass-derived molecules. This necessitates the exploration of alternative solvents with a balanced property profile.

This compound, a polar aprotic solvent, presents an intriguing possibility. Its ester functionality, moderate polarity, and relatively low boiling point suggest it could be a suitable medium for dissolving a range of biomass-derived substrates while being compatible with common HDO catalysts. This guide explores the theoretical underpinnings and practical considerations for its use.

Physicochemical Properties of this compound

A thorough understanding of the solvent's properties is essential for designing effective HDO protocols.

PropertyValueSource
Molecular Formula C₄H₈O₂[3]
Molar Mass 88.11 g/mol
Appearance Colorless liquid[3][4]
Odor Fruity, rum-like[3][4]
Density 0.915 g/mL at 25 °C[4]
Boiling Point 78-79 °C[4]
Melting Point -88 °C[4]
Flash Point -2 °C (28 °F)[3]
Solubility in Water Slightly soluble[3][4]
Miscibility Miscible with most organic solvents (e.g., ethanol, ether)[3][4]

Theoretical Insights: this compound as a Model Compound in HDO

While experimental data on this compound as a primary HDO solvent is limited, its behavior as a model substrate in theoretical studies provides valuable insights into its potential role and interactions within an HDO reaction system.

A significant density functional theory (DFT) and microkinetic modeling study investigated the HDO of this compound over a Pd(111) catalyst surface.[5] This research highlights several key aspects:

  • Reaction Pathways: The study predicted that for this compound HDO, decarbonylation pathways are generally favored over decarboxylation pathways.[5] This is a crucial consideration for product selectivity in the HDO of more complex biomass-derived esters.

  • Solvent Effects: The theoretical model compared the reaction in the vapor phase, in the presence of water, and in 1,4-dioxane (a polar aprotic solvent with some similarities to this compound). The presence of water was found to decrease the catalyst's activity by an order of magnitude compared to 1,4-dioxane and the vapor phase.[4] This was attributed to increased crowding on the palladium surface and difficulties in propanoyl-methoxy bond dissociation.[4] This suggests that an aprotic solvent like this compound may offer kinetic advantages over aqueous systems.

The diagram below illustrates the generalized decision pathway in the HDO of an ester like this compound, highlighting the competing decarbonylation and decarboxylation routes.

G cluster_input Input cluster_catalyst Catalytic Surface cluster_output Reaction Pathways Ester Ester Substrate (e.g., this compound) Adsorption Adsorption onto Catalyst Surface Ester->Adsorption Dehydrogenation α- and β-Carbon Dehydrogenation Adsorption->Dehydrogenation Bond_Cleavage C-O and C-C Bond Cleavage Dehydrogenation->Bond_Cleavage Decarbonylation Decarbonylation (Favored in aprotic solvents) Product: Alkane + CO + Alcohol Bond_Cleavage->Decarbonylation Dominant Pathway Decarboxylation Decarboxylation Product: Alkane + CO₂ Bond_Cleavage->Decarboxylation Alternative Pathway G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Load_Catalyst Load Catalyst (inert atmosphere) Add_Solution Add Guaiacol in This compound Load_Catalyst->Add_Solution Seal_Purge Seal Reactor & Purge (Ar, then H₂) Add_Solution->Seal_Purge Pressurize_Heat Pressurize with H₂ & Heat to 250°C Seal_Purge->Pressurize_Heat React Maintain T & P for 4 hours Pressurize_Heat->React Cool_Vent Cool to RT & Vent H₂ React->Cool_Vent Filter_Analyze Filter Catalyst & Analyze Liquid (GC-MS, GC-FID) Cool_Vent->Filter_Analyze

Sources

Laboratory procedure for the synthesis of methyl salicylate from salicylic acid and methanol.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of Methyl Salicylate via Fischer Esterification

Abstract

This application note provides a detailed protocol for the synthesis of methyl salicylate, commonly known as oil of wintergreen, through the Fischer esterification of salicylic acid with methanol.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice for a successful synthesis. The protocol covers the reaction setup, purification of the product, and methods for characterization. Safety precautions and strategies for optimizing the reaction yield are also discussed to ensure a safe and efficient laboratory procedure.

Introduction

Methyl salicylate is an organic ester widely recognized for its characteristic minty fragrance and is a key component in various commercial products, including flavorings, perfumes, and topical analgesics for its pain-relieving properties.[1] The synthesis of methyl salicylate from salicylic acid and methanol is a classic example of a Fischer esterification reaction.[1][3] This acid-catalyzed condensation reaction is a fundamental process in organic chemistry for the formation of esters from carboxylic acids and alcohols.[3][4]

The reaction is reversible, and to achieve a practical rate of synthesis, a strong acid catalyst, such as concentrated sulfuric acid, is essential.[1][4] The catalyst's role is to protonate the carbonyl oxygen of the salicylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.[1][3][4] This process lowers the activation energy of the reaction and facilitates the formation of the ester.[1]

Reaction Mechanism and Optimization

The Fischer esterification is an equilibrium-controlled process.[3][4] To maximize the yield of methyl salicylate, the equilibrium must be shifted towards the products. This can be achieved by either using an excess of one of the reactants or by removing one of the products as it is formed.[4][5] In this protocol, a significant excess of methanol is used to drive the reaction to completion, in accordance with Le Châtelier's principle.[5] The removal of water, the other product, can also be employed to improve the yield.[5]

The reaction mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Group: The sulfuric acid catalyst protonates the carbonyl oxygen of salicylic acid.[3]

  • Nucleophilic Attack: The hydroxyl group of methanol acts as a nucleophile and attacks the now more electrophilic carbonyl carbon.[1][3]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate eliminates a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to yield the final product, methyl salicylate, and regenerates the acid catalyst.

Fischer_Esterification Salicylic_Acid Salicylic Acid Protonated_SA Protonated Salicylic Acid Salicylic_Acid->Protonated_SA + H⁺ Methanol Methanol H2SO4_cat H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + Methanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Methyl_Salicylate Methyl Salicylate Protonated_Ester->Methyl_Salicylate - H⁺ Water Water Protonated_Ester->Water

Caption: Fischer Esterification Mechanism of Methyl Salicylate Synthesis.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentDetails
Salicylic Acid>99% purity
MethanolAnhydrous, >99.8% purity
Sulfuric AcidConcentrated (95-98%)
Sodium Bicarbonate5% aqueous solution
DichloromethaneReagent grade
Anhydrous Sodium SulfateGranular
Round-bottom flask100 mL
Reflux condenser
Heating mantle
Separatory funnel250 mL
Erlenmeyer flasks
Beakers
Graduated cylinders
Stirring hotplate & stir bar
Rotary evaporator(Optional)
Safety Precautions
  • Salicylic Acid: Harmful if swallowed and causes serious eye damage.[6] Avoid inhalation of dust and direct contact with skin and eyes.[7][8]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[9] It is a strong corrosive and oxidizing agent.

  • Dichloromethane: Suspected carcinogen.[9]

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling these chemicals.[6][7] All procedures should be performed in a well-ventilated fume hood.[6][10]

Experimental Protocol

This protocol is adapted from established laboratory procedures for Fischer esterification.[4][11]

Synthesis_Workflow A 1. Reagent Preparation B 2. Reaction Setup & Reflux A->B Add reactants to flask C 3. Work-up & Extraction B->C Cool and transfer D 4. Washing C->D Isolate organic layer E 5. Drying D->E Neutralize and wash F 6. Solvent Removal E->F Dry with Na₂SO₄ G 7. Product Characterization F->G Evaporate solvent

Caption: Experimental Workflow for Methyl Salicylate Synthesis.

Step 1: Reaction Setup
  • Place 0.65 g of salicylic acid into a 50 mL round-bottom flask.[4]

  • Add 2.0 mL of methanol to the flask and swirl until the salicylic acid is completely dissolved.[4][11]

  • In a fume hood, slowly and carefully add 0.75 mL of concentrated sulfuric acid to the solution in small portions while swirling.[4] The addition of sulfuric acid is exothermic and may generate heat.[12]

  • Add a magnetic stir bar to the flask.

Step 2: Reflux
  • Attach a water-cooled reflux condenser to the round-bottom flask.[4]

  • Heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for 60-75 minutes.[4][5] A gentle reflux is indicated by a steady condensation of vapor in the condenser.

Step 3: Work-up and Extraction
  • After the reflux period, allow the reaction mixture to cool to room temperature.[4]

  • Transfer the cooled mixture to a separatory funnel.

  • Add 10 mL of cold water to the separatory funnel.

  • Add 10 mL of dichloromethane (CH₂Cl₂) to the separatory funnel to extract the methyl salicylate.[4]

  • Stopper the funnel and shake vigorously for about 1 minute, remembering to vent frequently to release any pressure buildup.[4]

  • Allow the layers to separate. The bottom organic layer contains the methyl salicylate.[4]

  • Drain the lower organic layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer with two additional 10 mL portions of dichloromethane. Combine all organic extracts.[4]

Step 4: Washing the Organic Layer
  • Return the combined organic extracts to the separatory funnel.

  • Add 10 mL of a 5% sodium bicarbonate solution to neutralize any remaining acid.[4] Shake the funnel, venting frequently, until no more gas evolution is observed.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

Step 5: Drying
  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.[4] Swirl the flask and let it stand for about 10 minutes. The solution should be clear, not cloudy.

Step 6: Isolation of the Product
  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the dichloromethane using a rotary evaporator or by gentle heating in a warm water bath within a fume hood.

  • Once the solvent has evaporated, a clear, oily liquid with the characteristic odor of wintergreen should remain. This is the crude methyl salicylate.

  • Weigh the product and calculate the percent yield.

Characterization of Methyl Salicylate

The identity and purity of the synthesized methyl salicylate can be confirmed using spectroscopic techniques.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of methyl salicylate will show characteristic absorption bands.[13]

  • O-H stretch (from the phenolic hydroxyl group): A broad peak around 3200-3600 cm⁻¹.[14]

  • C=O stretch (from the ester carbonyl group): A strong, sharp peak around 1700 cm⁻¹.

  • C-O stretch (from the ester): Peaks in the range of 1000-1300 cm⁻¹.

  • Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region.

The absence of a broad O-H peak characteristic of the carboxylic acid in salicylic acid (around 2500-3300 cm⁻¹) indicates the successful formation of the ester.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule.[13] The ¹H NMR spectrum of methyl salicylate will show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons of the ester group.[13]

Troubleshooting and Yield Optimization

  • Low Yield: A low yield can result from an incomplete reaction or loss of product during the work-up. To improve the yield, ensure a sufficient reflux time (60-75 minutes) and consider using a larger excess of methanol to further shift the equilibrium.[5] Inefficient extraction can also lead to a lower yield. Ensure thorough mixing during the extraction steps.

  • Presence of Water: The presence of water in the reactants or formed during the reaction can shift the equilibrium back towards the reactants, hydrolyzing the ester.[5] Using anhydrous methanol and a drying tube on the reflux condenser can help to minimize water contamination.[4]

  • Incomplete Neutralization: If the organic layer is not properly neutralized with sodium bicarbonate, residual acid can lead to product degradation over time.

Conclusion

The synthesis of methyl salicylate via Fischer esterification is a robust and illustrative example of an important organic reaction. By following this detailed protocol and adhering to the safety precautions, researchers can successfully synthesize and purify this widely used compound. The principles of equilibrium, catalysis, and purification techniques highlighted in this guide are broadly applicable to a range of synthetic organic chemistry procedures.

References

  • Miles Dai. (n.d.). Methyl Salicylate Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Methyl Salicylate. Retrieved from [Link]

  • Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Retrieved from [Link]

  • Doug's Lab. (2016, July 28). The Fischer Esterification: Methyl Salicylate [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, June 22). Simulation Study of Methyl Salicylate Production via Reactive Distillation Columns. Retrieved from [Link]

  • Brainly. (2023, September 13). How are the spectra for salicylic acid and methyl salicylate distinct, and how can one distinguish one from. Retrieved from [Link]

  • University of California, Irvine. (2012, November 14). Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, June 29). 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Methyl Salicylate. Retrieved from [Link]

  • CORE. (n.d.). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy. Retrieved from [Link]

  • IvyPanda. (2024, November 11). Methyl Salicylate Preparation Using Esterification Report. Retrieved from [Link]

  • Reddit. (2017, December 20). Increasing reaction yield of salicylic acid from methyl salicylate?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • ChemConnections. (2008, September 18). Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. Retrieved from [Link]

  • Winthrop University. (n.d.). Transesterification and Fischer Esterification of Aspirin using Microwave Heating. Retrieved from [Link]

  • Scribd. (n.d.). Methyl Salicylate Synthesis Guide. Retrieved from [Link]

  • Google Patents. (n.d.). Method of purifying methyl salicylate.
  • Google Patents. (n.d.). Efficient preparation method of methyl salicylate.
  • Lab Alley. (n.d.). Salicylic Acid Safety and Handling Guide. Retrieved from [Link]

  • Carl ROTH. (2025, June 11). Safety Data Sheet: Salicylic acid. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 0563 - SALICYLIC ACID. Retrieved from [Link]

Sources

Use of methyl propionate in flavor and fragrance synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Methyl Propionate in Flavor & Fragrance Synthesis

Authored by: A Senior Application Scientist

Introduction: The Dual Facets of this compound

This compound (also known as methyl propanoate) is a carboxylic acid ester that presents a compelling duality in the realm of flavor and fragrance creation.[1][2] On one hand, its intrinsic organoleptic properties—a characteristically sweet, fruity, and rum-like aroma—make it a valuable direct component in formulations.[3][4][5] It imparts fresh, ethereal top notes reminiscent of apple, pear, and strawberry, making it a staple for building realistic fruit accords.[6][7] On the other hand, its chemical structure serves as a versatile and cost-effective C4 building block for the synthesis of more complex and nuanced aroma chemicals.[8][9] This guide delves into this second, more intricate application, providing detailed protocols and the scientific rationale for using this compound as a synthetic precursor, with a focus on transesterification reactions.

Physicochemical Properties and Laboratory Safety

A thorough understanding of a reagent's properties and hazards is the foundation of any successful and safe synthesis. This compound is a colorless, volatile, and highly flammable liquid.[10][11] Adherence to proper laboratory safety protocols is mandatory.

Table 1: Physicochemical Data for this compound

Property Value Source(s)
CAS Number 554-12-1 [12]
Molecular Formula C₄H₈O₂ [10]
Molecular Weight 88.11 g/mol [10]
Appearance Colorless liquid [3]
Odor Fruity, sweet, rum-like [1][4]
Boiling Point 79-80 °C [1][10]
Density 0.915 g/mL at 25 °C [3][10]
Flash Point -2 °C (28 °F) [10]

| Solubility | Slightly soluble in water (approx. 5-6 g/100 mL); miscible with ethanol and ether. |[3][13] |

Core Safety Directives:

  • Handling: Always handle this compound in a well-ventilated fume hood.[14][15] Avoid inhalation of vapors and direct contact with skin and eyes by wearing appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a flame-retardant lab coat.[15][16]

  • Storage: Store in a tightly sealed container in a designated flammables cabinet, away from heat, sparks, and open flames.

  • Fire Safety: Keep a Class B fire extinguisher (dry chemical or carbon dioxide) readily accessible.[15][16]

  • Spills: Absorb minor spills with an inert material like sand or vermiculite and dispose of as hazardous waste according to local regulations.[14][15]

Core Application: this compound as a Precursor via Transesterification

Transesterification is a powerful and widely used reaction in flavor synthesis. It involves the exchange of the alkoxy group of an ester with the alkoxy group of an alcohol. In this context, we can react this compound with a variety of alcohols to create a new ester (the target flavor compound) and methanol as a byproduct.

CH₃CH₂COOCH₃ (this compound) + R-OH (Alcohol) <=> CH₃CH₂COOR (New Ester) + CH₃OH (Methanol)

The reaction is an equilibrium process. To drive it towards the product side, it is common to use an excess of the reactant alcohol or to remove the methanol byproduct as it forms. The choice of catalyst is critical and depends on the desired reaction conditions and the sensitivity of the reactants.

  • Base Catalysts (e.g., NaOH, KOH, Sodium Methoxide): These are highly efficient and allow for fast reaction times at moderate temperatures.[17] However, they are sensitive to water and free fatty acids in the feedstock, which can lead to a competing saponification (soap formation) reaction, reducing the yield.[18]

  • Acid Catalysts (e.g., H₂SO₄, p-Toluenesulfonic acid): Brønsted acids are effective catalysts but typically require higher temperatures and longer reaction times compared to base catalysts.[18] They are less sensitive to free fatty acids but can cause equipment corrosion.[19]

  • Enzymatic Catalysts (e.g., Immobilized Lipases): This approach represents a "green chemistry" alternative. Lipases operate under very mild conditions (near room temperature), exhibit high specificity, and minimize side reactions.[20] While the initial cost may be higher, the enzymes are often reusable, making the process economically viable.[20]

Protocol 1: Synthesis of Ethyl Propionate (Rum/Fruity Note) via Base-Catalyzed Transesterification

This protocol details the synthesis of ethyl propionate, an important component in rum and general fruity flavor profiles.[21] We will use sodium hydroxide as a simple, effective base catalyst.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a heating mantle. Ensure all glassware is thoroughly dried to prevent catalyst deactivation.

  • Reagent Preparation:

    • In the round-bottom flask, add 88.1 g (1.0 mol) of this compound.

    • Add 69.1 g (1.5 mol, 1.5 eq) of absolute ethanol. The excess ethanol helps shift the equilibrium towards the product.

  • Catalyst Preparation: Prepare a 0.5 M solution of sodium hydroxide (NaOH) in methanol. Causality Note: Preparing the catalyst in methanol ensures it is anhydrous and readily soluble in the reaction mixture.

  • Reaction Initiation: Begin stirring the this compound and ethanol mixture. Slowly add 4.0 mL of the 0.5 M methanolic NaOH solution (0.002 mol, 0.2 mol% NaOH) to the flask.

  • Reflux: Heat the mixture to a gentle reflux (approximately 75-80°C) and maintain for 2 hours.

  • Reaction Quenching: After 2 hours, cool the flask to room temperature. Quench the reaction by adding 20 mL of a saturated ammonium chloride (NH₄Cl) solution. This neutralizes the NaOH catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of deionized water. Shake vigorously and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer twice more with 50 mL of water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether solvent using a rotary evaporator.

  • Purification & Validation: The resulting crude ethyl propionate can be purified by simple distillation if necessary. The identity and purity of the product must be confirmed.

    • GC-MS Analysis: Inject a sample to confirm the molecular weight (102.13 g/mol ) and fragmentation pattern of ethyl propionate.

    • IR Spectroscopy: Acquire an infrared spectrum. Look for the characteristic C=O ester stretch at ~1740 cm⁻¹ and the C-O stretches, while confirming the disappearance of the this compound starting material peaks.[22][23]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation A 1. Assemble Dry Glassware B 2. Charge Flask with This compound & Ethanol A->B D 4. Add Catalyst & Stir B->D C 3. Prepare NaOH Catalyst E 5. Heat to Reflux (2h) D->E F 6. Cool & Quench (NH4Cl) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry Organic Layer (MgSO4) G->H I 9. Remove Solvent (Rotovap) H->I J 10. GC-MS Analysis I->J K 11. IR Spectroscopy I->K

Caption: Workflow for base-catalyzed synthesis of ethyl propionate.

Protocol 2: Synthesis of Isoamyl Propionate (Apricot/Pineapple Note) via Enzymatic Transesterification

This protocol demonstrates a greener approach using an immobilized lipase to synthesize isoamyl propionate, a valuable ester with a sweet, fruity character reminiscent of apricot and pineapple.

Step-by-Step Methodology:

  • Apparatus Setup: A 100 mL screw-cap Erlenmeyer flask with a magnetic stir bar placed on a temperature-controlled stirrer/hotplate.

  • Reagents:

    • Add 8.81 g (0.1 mol) of this compound to the flask.

    • Add 10.58 g (0.12 mol, 1.2 eq) of isoamyl alcohol.

    • Add 0.5 g of immobilized Rhizopus oryzae lipase.[20]

  • Reaction Conditions:

    • Tightly cap the flask to prevent the evaporation of volatile components.

    • Set the stirrer to 200 rpm for gentle agitation.

    • Maintain the reaction temperature at 35°C. Causality Note: Enzymes have optimal temperature ranges. Higher temperatures can denature the enzyme, while lower temperatures will slow the reaction rate significantly.

  • Reaction Monitoring: Allow the reaction to proceed for 24-48 hours. The progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Enzyme Recovery: Once the reaction has reached equilibrium (or the desired conversion), stop the stirring and filter the reaction mixture to recover the immobilized lipase. The enzyme can be washed with a solvent like hexane, dried, and stored for reuse.[20]

  • Purification & Validation:

    • The filtered liquid contains the product, unreacted starting materials, and the methanol byproduct.

    • Remove the low-boiling methanol and unreacted this compound under reduced pressure (rotary evaporator).

    • The remaining liquid can be further purified by vacuum distillation to isolate the high-boiling isoamyl propionate (BP: ~160°C).

    • Validation: Confirm the product's identity and purity using GC-MS (MW: 144.21 g/mol ) and IR spectroscopy.

Reaction Logic Diagram

G MP This compound Mix Reactants + Enzyme (35°C, 24-48h) MP->Mix IAA Isoamyl Alcohol IAA->Mix Lipase Immobilized Lipase Catalyst Lipase->Mix Catalyzes IAP Isoamyl Propionate (Product) Mix->IAP MeOH Methanol (Byproduct) Mix->MeOH

Caption: Logic of enzymatic synthesis of isoamyl propionate.

Clarification on Synthesis of Other Key Aroma Compounds

It is crucial for researchers to rely on validated synthetic pathways. While this compound is a versatile precursor, it is not a starting material for all fruit-associated aroma chemicals.

  • Raspberry Ketone: A common misconception is the use of simple esters in the synthesis of raspberry ketone [4-(4-hydroxyphenyl)butan-2-one]. Authoritative sources confirm that the biosynthetic pathway for raspberry ketone begins with p-coumaroyl-CoA, an intermediate in the plant's phenylpropanoid pathway.[24][25][26] This precursor is condensed with malonyl-CoA in a reaction catalyzed by benzalacetone synthase (BAS).[27] Industrial chemical syntheses also start from different, more complex precursors and do not typically involve this compound.

Conclusion

This compound stands as a cornerstone chemical in the flavor and fragrance industry. Its utility extends far beyond its direct use as a fruity, rum-like aromatic. As demonstrated, its true power lies in its role as an accessible and reactive intermediate. Through straightforward and adaptable transesterification reactions—whether catalyzed by traditional acids and bases or by modern enzymatic methods—a vast palette of desirable propionate esters can be synthesized. By understanding the underlying chemical principles and adhering to validated protocols, researchers and developers can effectively leverage this compound to create a wide array of novel and impactful flavor and fragrance profiles.

References

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  • CDH Fine Chemical. (n.d.). This compound CAS No 554-12-1.
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  • Wholesaler. (2023, October 14). What is this compound used for.
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  • PubChem - NIH. (n.d.). This compound | C2H5COOCH3 | CID 11124.
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  • Technoilogy. (2025, October 29). Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound in Organic Synthesis: A Key Chemical Intermediate.
  • NIH. (n.d.). Production of raspberry ketone by redirecting the metabolic flux to the phenylpropanoid pathway in tobacco plants.
  • FooDB. (2010, April 8). Showing Compound this compound (FDB001370).
  • Fraterworks. (n.d.). This compound.
  • MDPI. (2022, February 14). Glucose-Derived Raspberry Ketone Produced via Engineered Escherichia coli Metabolism.
  • NIH - PMC. (2024, August 22). A new raspberry ketone synthesis gene RinPKS4 identified in Rubus idaeus L. by transcriptome analysis.
  • NIH - PMC. (n.d.). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification.
  • Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0030062).
  • MDPI. (n.d.). Pharmacological Exploration of Phenolic Compound: Raspberry Ketone—Update 2020.

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Application Note: Quantitative Analysis of Methyl Propionate Using Gas Chromatography-Flame Ionization Detection (GC-FID) with an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the quantitative determination of methyl propionate in a sample matrix using Gas Chromatography with Flame Ionization Detection (GC-FID). The methodology employs the internal standard (IS) method, a technique renowned for enhancing precision and accuracy by correcting for variations in sample injection volume and instrument response.[1][2][3] This guide is intended for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries, offering detailed, step-by-step procedures for sample preparation, instrument setup, calibration, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6][7][8]

Introduction: The Rationale for the Internal Standard Method

This compound (CAS 554-12-1) is a carboxylic ester commonly used as a solvent and in the formulation of flavors and fragrances.[9][10][11] Accurate quantification is critical for quality control and formulation development. Gas chromatography is the premier technique for analyzing volatile compounds like this compound.[12][13] The Flame Ionization Detector (FID) is particularly well-suited for this analysis due to its high sensitivity and wide linear range for organic compounds containing carbon.[14][15][16]

While external standard calibration is a viable quantification method, its accuracy can be compromised by minor variations in injection volume or detector response drift. The internal standard method mitigates these sources of error.[17][18] By adding a known concentration of a non-interfering compound—the internal standard—to all standards and samples, quantification is based on the ratio of the analyte peak area to the internal standard peak area.[3][19] This ratio remains constant even if the injection volume fluctuates, thereby improving the method's reproducibility and reliability.[1][20]

Experimental Workflow and Logic

The entire analytical process, from sample preparation to final concentration determination, follows a systematic and self-validating workflow. The core principle is to maintain consistency across all steps for both calibration standards and unknown samples.

GC_FID_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_quant Quantification Stage A Stock Solution (this compound) C Calibration Standards (Analyte + IS) A->C B Internal Standard Stock (Ethyl Acetate) B->C D Sample Preparation (Unknown + IS) B->D E GC-FID Injection & Analysis C->E D->E Inject Samples F Peak Area Integration (Analyte & IS) E->F G Calculate Peak Area Ratios (Area_Analyte / Area_IS) F->G H Construct Calibration Curve (Ratio vs. Concentration) G->H I Determine Sample Concentration H->I

Figure 1: Overall workflow for quantitative analysis using the internal standard method.

Materials and Methods

Reagents and Materials
  • This compound: Analytical standard, ≥99.8% purity (GC grade).[9][21]

  • Ethyl Acetate: (Internal Standard), GC grade, ≥99.9% purity.

  • Methanol: GC grade, ≥99.9% purity (as solvent).

  • Certified Reference Materials: For method validation and accuracy checks.[22]

  • Glassware: Class A volumetric flasks and pipettes.

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

Causality Behind Choices:

  • Internal Standard Selection (Ethyl Acetate): An ideal internal standard should be chemically similar to the analyte, have a similar boiling point, elute close to the analyte peak but be well-resolved, and be absent in the original sample matrix.[2][17][19][23] Ethyl acetate (b.p. 77.1 °C) is structurally similar to this compound (b.p. 79 °C) and is known to perform well in GC-FID analysis.[9] Its retention time will be close to that of this compound, ensuring that both compounds experience similar chromatographic conditions, yet it can be baseline resolved with appropriate column selection and temperature programming.

  • Solvent (Methanol): Methanol is a low-boiling-point solvent suitable for dissolving the analyte and internal standard, ensuring rapid vaporization in the GC inlet.[12] Its purity is critical to avoid interfering peaks.

Instrumentation
  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).[14]

  • Column: HP-5 (or equivalent 5% Phenyl Methyl Siloxane) capillary column, 30 m x 0.32 mm ID, 0.25 µm film thickness.[24]

  • Autosampler: For reproducible injections.

Preparation of Stock and Standard Solutions

This protocol is critical for establishing a valid calibration curve. Accuracy in this stage directly impacts the final results.[22][25][26][27]

  • This compound Stock Solution (10 mg/mL): Accurately weigh approximately 1.0 g of this compound into a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol.

  • Internal Standard Stock Solution (5 mg/mL): Accurately weigh approximately 0.5 g of ethyl acetate into a 100 mL Class A volumetric flask. Dissolve and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the this compound stock solution. Add a constant amount of the internal standard stock solution to each. The concentrations should bracket the expected sample concentration range.

Table 1: Preparation of Calibration Standards

Standard Level Volume of Analyte Stock (10 mg/mL) Volume of IS Stock (5 mg/mL) Final Volume (with Methanol) Final Analyte Conc. (µg/mL) Final IS Conc. (µg/mL)
1 0.1 mL 1.0 mL 10 mL 10 500
2 0.5 mL 1.0 mL 10 mL 50 500
3 1.0 mL 1.0 mL 10 mL 100 500
4 2.5 mL 1.0 mL 10 mL 250 500

| 5 | 5.0 mL | 1.0 mL | 10 mL | 500 | 500 |

Sample Preparation
  • Accurately weigh an appropriate amount of the unknown sample into a 10 mL volumetric flask.

  • Add 1.0 mL of the Internal Standard Stock Solution (5 mg/mL).

  • Dilute to the mark with methanol.

  • Mix thoroughly and transfer an aliquot to a 2 mL autosampler vial.

GC-FID Operating Conditions
ParameterValueRationale
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the sample.[12]
Injection Volume 1 µLA standard volume for capillary columns.
Split Ratio 50:1Prevents column overloading while ensuring a sharp peak shape.
Carrier Gas Helium or HydrogenInert gases that transport the sample through the column.[13]
Constant Flow Rate 1.2 mL/minMaintains consistent retention times.
Oven Program Initial: 40 °C (hold 2 min)Allows for focusing of analytes at the head of the column.
Ramp: 10 °C/min to 150 °CSeparates this compound from the internal standard and solvent.
Final Hold: 2 minEnsures all components elute before the next run.
Detector FID
Detector Temp 280 °CPrevents condensation of analytes in the detector.[13]
H₂ Flow 40 mL/minFuel for the flame.[24]
Air Flow 400 mL/minOxidant for the flame.[24]
Makeup Gas (N₂) Flow 25 mL/minEnsures efficient transfer of column effluent into the flame.[16]

Data Analysis and Quantification

The quantification is based on the linear relationship between the concentration ratio and the peak area ratio of the analyte to the internal standard.

Quantification_Logic cluster_calc Calculations data Chromatographic Data Peak Area (Analyte) Peak Area (IS) ratio Peak Area Ratio Area_Analyte / Area_IS data:f1->ratio:f1 data:f2->ratio:f1 cal Calibration Curve y = mx + c y = Peak Area Ratio x = Concentration ratio->cal:f2 conc Final Concentration Conc_Analyte = (Ratio_Sample - c) / m cal->conc:f1

Figure 2: Logical flow of data processing for quantification.

  • Calculate Ratios: For each calibration standard and sample, calculate the peak area ratio:

    • Peak Area Ratio = (Peak Area of this compound) / (Peak Area of Ethyl Acetate)

  • Construct Calibration Curve: Plot the Peak Area Ratio (y-axis) against the known concentration of this compound (x-axis) for the calibration standards.[22][23]

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[26] An R² value > 0.995 is typically required.

  • Calculate Sample Concentration: Using the Peak Area Ratio calculated for the unknown sample, determine its concentration using the regression equation:

    • Concentration of this compound = (Sample Peak Area Ratio - y-intercept) / slope

Table 2: Example Calibration Data

Standard Level Analyte Conc. (µg/mL) Peak Area (Analyte) Peak Area (IS) Peak Area Ratio
1 10 15,500 750,000 0.0207
2 50 78,000 755,000 0.1033
3 100 154,000 748,000 0.2059
4 250 385,000 752,000 0.5119
5 500 760,000 749,000 1.0147

| Sample | Unknown | 255,000 | 751,000 | 0.3395 |

Based on this data, a linear regression would be performed to quantify the unknown sample.

Method Validation Protocol (ICH Q2(R1) Guideline)

A robust analytical method requires validation to ensure it is suitable for its intended purpose.[4][6] The following parameters must be assessed.[7][8]

Specificity
  • Objective: To demonstrate that the signal measured is unequivocally from this compound and not from any other component (e.g., solvent, internal standard, or matrix impurities).

  • Protocol:

    • Inject a blank (methanol).

    • Inject the internal standard solution without the analyte.

    • Inject the analyte solution without the internal standard.

    • Inject a mixture of analyte and internal standard.

  • Acceptance Criteria: No interfering peaks should be observed at the retention times of this compound and ethyl acetate in the blank or single-component injections.

Linearity
  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Protocol: Analyze the five calibration standards (prepared as in Table 1) in triplicate. Plot the average peak area ratio against concentration and perform linear regression.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol: Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[7]

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of a standard at 100% concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.[8][28]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • LOD: 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

    • LOQ: 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

    • The standard deviation of the response can be determined from the y-intercepts of multiple regression lines or from the analysis of multiple blank samples.

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Conclusion

This application note details a validated, precise, and accurate GC-FID method for the quantification of this compound using ethyl acetate as an internal standard. The internal standard approach effectively compensates for analytical variations, leading to highly reliable results. By adhering to the outlined protocols for instrument setup, calibration, and method validation based on ICH guidelines, laboratories can confidently implement this method for routine quality control and research applications.

References

  • SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Retrieved from [Link]

  • Environics, Inc. (2024). How to Prepare Multi-Component Internal Standards for GC Calibration. Retrieved from [Link]

  • LCGC. (2024). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Inst Tools. (2018). Flame Ionization Detector (FID) Principle. Retrieved from [Link]

  • Scribd. (n.d.). GC-FID: Principles and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Internal standard. Retrieved from [Link]

  • Restek. (2015). Choosing an Internal Standard. Retrieved from [Link]

  • Restek. (n.d.). This compound - EZGC Method Translator. Retrieved from [Link]

  • Peak Scientific. (2019). How does a Flame Ionization Detector FID work?. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Make A Calibration Curve For Gas Chromatography?. Retrieved from [Link]

  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2015). Calibration Standards for GC: getting started. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB001370). Retrieved from [Link]

  • ResearchGate. (2015). How internal standard help in caliberation of GC-FID?. Retrieved from [Link]

  • Google Patents. (n.d.). CN102798688B - Method for determining contents of this compound, methyl methacrylate and propionic acid by gas chromatography internal standard method.
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical Sciences. (n.d.). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content | Request PDF. Retrieved from [Link]

  • PubMed. (2018). Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content. Retrieved from [Link]

  • Avicenna Journal of Medical Biotechnology. (n.d.). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. Retrieved from [Link]

Sources

Real-Time Monitoring of Methyl Propionate Synthesis via In-Situ ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Senior Application Scientist: Dr. Gemini

Abstract

This application note provides a comprehensive guide for the real-time, in-situ monitoring of methyl propionate synthesis using one-dimensional proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The synthesis, a model Fischer esterification reaction between propionic acid and methanol, is tracked to completion, demonstrating the power of ¹H NMR as a non-invasive, quantitative tool for reaction kinetics and endpoint determination. This method obviates the need for sample extraction or quenching, offering direct insights into the reaction progress. We detail the experimental setup within a standard NMR tube, spectral acquisition parameters, data analysis, and the calculation of reaction conversion, providing a robust protocol for researchers in process chemistry and drug development.

Introduction: The Power of In-Situ NMR in Process Chemistry

The synthesis of esters is a fundamental transformation in organic chemistry, pivotal in the production of fragrances, solvents, and pharmaceutical intermediates.[1][2] The Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic example.[3][4] Monitoring the progress of such reactions is crucial for optimizing reaction conditions, determining kinetics, and ensuring complete conversion.

Traditional monitoring techniques often involve withdrawing aliquots from the reaction mixture at various time points, followed by quenching and analysis using methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). These methods, while effective, are discontinuous, labor-intensive, and can perturb the reaction system.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive alternative for real-time reaction monitoring.[5][6] The inherent quantitative nature of ¹H NMR allows for the direct measurement of the concentration of reactants and products in the reaction mixture, as the area under an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7] By setting up the reaction directly within an NMR tube, we can acquire spectra at regular intervals to create a detailed kinetic profile of the reaction without disturbing the system.[8][9]

This guide explains the causality behind the experimental choices and provides a self-validating protocol for monitoring the synthesis of this compound from propionic acid and methanol.

The Reaction: Fischer Esterification of Propionic Acid

The reaction under investigation is the acid-catalyzed esterification of propionic acid with methanol to yield this compound and water. A strong acid, such as sulfuric acid (H₂SO₄), is typically used as a catalyst.[1]

Reaction Scheme: CH₃CH₂COOH + CH₃OH ⇌ [H⁺] ⇌ CH₃CH₂COOCH₃ + H₂O (Propionic Acid + Methanol ⇌ this compound + Water)

Because the reaction is reversible, it must be driven to the product side, often by using an excess of one of the reactants, in this case, methanol.

¹H NMR Spectroscopy: The Analytical Principle

¹H NMR spectroscopy distinguishes protons based on their unique chemical environments. As the esterification proceeds, the chemical environment of the protons on the reactant molecules changes significantly upon forming the product, leading to new signals appearing in the NMR spectrum with distinct chemical shifts (δ).

  • Propionic Acid (CH₃CH₂COOH): Protons on the ethyl group (CH₃- and -CH₂-) and the acidic proton (-COOH) will have characteristic signals. The acidic proton signal is often broad and its chemical shift is highly dependent on concentration and temperature, making it unsuitable for quantification.[10]

  • Methanol (CH₃OH): The methyl protons (-CH₃) and the hydroxyl proton (-OH) give rise to signals. The hydroxyl proton, like the carboxylic acid proton, is exchangeable and generally not used for quantification.

  • This compound (CH₃CH₂COOCH₃): The product has three distinct proton environments: the ethyl group protons (CH₃- and -CH₂-) and the methoxy group protons (-OCH₃).

By integrating the area of a well-resolved signal unique to a reactant and a signal unique to the product, we can determine their molar ratio at any given time.

Experimental Protocol

This section provides a detailed, step-by-step methodology for setting up and monitoring the reaction in an NMR tube.

Materials and Equipment
  • Reagents:

    • Propionic Acid (≥99%)

    • Methanol (≥99.8%)

    • Deuterated Chloroform (CDCl₃, 99.8% D, with 0.03% v/v TMS)

    • Sulfuric Acid (H₂SO₄, concentrated, ~98%)

  • Equipment:

    • Standard 5 mm NMR tubes

    • Micropipettes

    • Vortex mixer

    • NMR Spectrometer (e.g., 400 MHz or higher) with variable temperature control

In-Situ Reaction Setup

Safety Note: Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE).

  • Prepare the Reactant Solution: In a small, clean vial, combine:

    • 500 µL of Deuterated Chloroform (CDCl₃)

    • 100 µL of Methanol (This serves as both reactant and co-solvent)

    • 25 µL of Propionic Acid

  • Mix and Transfer: Gently vortex the mixture to ensure homogeneity. Transfer the solution to a clean 5 mm NMR tube.

  • Acquire Initial Spectrum (t=0): Place the NMR tube in the spectrometer. Lock and shim the instrument. Acquire a ¹H NMR spectrum before adding the catalyst. This spectrum will serve as your time-zero (t=0) reference, showing only the reactant peaks.

  • Initiate the Reaction: Carefully remove the NMR tube. In a fume hood, add 1-2 µL of concentrated H₂SO₄ to the NMR tube. Cap the tube securely and invert it several times to mix the catalyst.

  • Begin Time-Course Monitoring: Immediately re-insert the tube into the NMR spectrometer, which has been pre-set to the desired reaction temperature (e.g., 25 °C or 40 °C). Begin acquiring spectra at regular, programmed intervals (e.g., every 5-10 minutes).

NMR Data Acquisition Parameters

For accurate quantification, proper acquisition parameters are critical.

  • Pulse Angle (p1): 30-45° (to avoid saturation)

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons being integrated. A delay of 30 seconds is a conservative and safe starting point for many small organic molecules to ensure full relaxation.

  • Number of Scans (ns): 4 to 8. This provides a good signal-to-noise ratio in a reasonable time frame.

  • Acquisition Time (aq): 2-4 seconds.

Data Analysis and Interpretation

Spectral Assignments

The key to monitoring the reaction is to identify non-overlapping signals for both a reactant and the product.

CompoundGroupProtonsMultiplicityApprox. Chemical Shift (δ) in CDCl₃ [ppm]
Propionic Acid -CH₂-2Quartet (q)2.38[2][11]
-CH₃3Triplet (t)1.16[2][11]
-COOH1Singlet (s, broad)~11.7[2][11]
Methanol -CH₃3Singlet (s)3.43[12][13]
-OH1Singlet (s, broad)Variable
This compound -OCH₃3Singlet (s)3.67
-CH₂-2Quartet (q)2.32
-CH₃3Triplet (t)1.15

Note: Chemical shifts are approximate and can vary slightly based on concentration and temperature. Data sourced from multiple spectral databases and literature.[2][11][12][13]

The most suitable signals for monitoring are:

  • Reactant (Propionic Acid): The quartet at ~2.38 ppm (-CH₂-).

  • Product (this compound): The sharp singlet of the methoxy group (-OCH₃) at ~3.67 ppm. This peak is ideal as it appears in a clear region of the spectrum and corresponds to the newly formed ester linkage.

Workflow for Data Processing

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Quantitative Analysis A1 Acquire Time-Series ¹H NMR Spectra P1 Apply Fourier Transform A1->P1 P2 Phase Correction P1->P2 P3 Baseline Correction P2->P3 Q1 Integrate Key Signals: - Propionic Acid CH₂ (I_Reactant) - this compound OCH₃ (I_Product) P3->Q1 Q2 Normalize Integrals: - Norm(I_Reactant) = I_Reactant / 2 - Norm(I_Product) = I_Product / 3 Q1->Q2 Q3 Calculate % Conversion at each time point Q2->Q3

Caption: Workflow for NMR data processing and analysis.

Calculating Reaction Conversion

The percentage conversion of propionic acid to this compound at any given time point can be calculated from the normalized integrals of the chosen reactant and product peaks.

  • Select Peaks:

    • Product Peak: Methoxy singlet (-OCH₃) of this compound at ~3.67 ppm. Let its integral be I_Product .

    • Reactant Peak: Methylene quartet (-CH₂-) of propionic acid at ~2.38 ppm. Let its integral be I_Reactant .

  • Normalize Integrals: To compare the molar amounts, divide each integral by the number of protons it represents.

    • Normalized Product Integral: Norm_Product = I_Product / 3 (since -OCH₃ has 3 protons)

    • Normalized Reactant Integral: Norm_Reactant = I_Reactant / 2 (since -CH₂- has 2 protons)

  • Calculate Conversion: The percentage conversion is the ratio of the molar amount of product to the total initial molar amount of the reactant.[10][14]

    % Conversion = [Norm_Product / (Norm_Product + Norm_Reactant)] * 100

This calculation should be performed for each spectrum acquired over time to generate a kinetic plot of the reaction.

Logical Framework for Peak Selection

The choice of which peaks to integrate is critical for accurate results. The following diagram illustrates the decision-making process.

G cluster_criteria Evaluation Criteria cluster_selection Peak Selection cluster_rejection Rejected Peaks Start Identify All Peaks (Reactants & Products) C1 Is the peak well-resolved? (No overlap) Start->C1 C2 Is the peak from a non-exchangeable proton? (Avoid -OH, -COOH) C1->C2 Yes Overlapping_CH3 Reject overlapping CH₃ triplets (~1.15 ppm) C1->Overlapping_CH3 No C3 Is the signal sharp? (Not a broad singlet) C2->C3 Yes OH_COOH Reject -OH and -COOH peaks C2->OH_COOH No Reactant_CH2 Select Propionic Acid CH₂ Quartet (~2.38 ppm) C3->Reactant_CH2 Yes, for Reactant Product_OCH3 Select this compound OCH₃ Singlet (~3.67 ppm) C3->Product_OCH3 Yes, for Product

Caption: Decision process for selecting optimal NMR signals.

Conclusion

In-situ ¹H NMR spectroscopy is a highly effective and efficient method for monitoring the synthesis of this compound. It provides real-time, quantitative data on the consumption of reactants and the formation of products without altering the reaction system. The detailed protocol and data analysis workflow presented here offer a robust framework that can be adapted for a wide range of other reaction monitoring applications in academic and industrial research, particularly in the fields of process optimization and pharmaceutical development.

References

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001875). Retrieved from [Link]

  • Nagwa. (2019). Question Video: ¹H NMR Spectrum of Propanoic Acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Production and Properties of this compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875). Retrieved from [Link]

  • Lamare, S., & Legoy, M. D. (1996). NMR on-line monitoring of esterification catalyzed by cutinase. Biotechnology and Bioengineering, 51(6), 636-44. Retrieved from [Link]

  • SpectraBase. (n.d.). Propionic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000237). Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Quora. (2021). How can I calculate the percent conversion from NMR? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • ResearchGate. (2021). Calculating percentage conversion of reactant to the product using 1H NMR spectra? Retrieved from [Link]

  • MDPI. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(22), 7958. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Esterification monitoring using X-Pulse: calculation of activation parameters. Retrieved from [Link]

  • Mestrelab Research. (2012). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Integration of 1H NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ. Retrieved from [Link]

  • ResearchGate. (2022). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion rate calculated by 1 H NMR for four transesterification reactions. Retrieved from [Link]

  • Chem LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (2012). Real-Time Monitoring of Transesterification by 1 H NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2014). Application of a New Micro-Reactor 1H NMR Probe Head for Quantitative Analysis of Fast Esterification Reactions. Retrieved from [Link]

  • YouTube. (2023). Conversion of Product calculation by NMR. Retrieved from [Link]

  • ACS Publications. (2022). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Retrieved from [Link]

  • Reddit. (2017). Calculating conversion of reactant to product using H-NMR spectra? Retrieved from [Link]

  • YouTube. (2020). Calculating Percent Composition from 1H NMR. Retrieved from [Link]

  • ChemRxiv. (2021). Exploiting in-situ NMR to monitor the formation of a metal-organic framework. Retrieved from [Link]

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Troubleshooting & Optimization

Identifying common byproducts in methyl propionate synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl propionate synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this compound. Here, we will address common challenges, delve into the mechanistic origins of byproduct formation, and provide robust, field-tested troubleshooting protocols to enhance the purity and yield of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and what immediate byproducts should I anticipate?

The two primary industrial routes for this compound synthesis are the Fischer esterification of propionic acid with methanol and the carboalkoxylation of ethylene.[1]

  • Fischer Esterification : This is a classic acid-catalyzed equilibrium reaction between propionic acid and methanol.[2] While straightforward, its reversible nature means that water is a principal byproduct.[3] Incomplete reaction also leads to the presence of unreacted starting materials in the final product mixture.

  • Carboalkoxylation of Ethylene : This method involves the reaction of ethylene, carbon monoxide, and methanol, typically in the presence of a nickel carbonyl or palladium catalyst.[1] While highly efficient, potential byproducts can include oligomerization products of ethylene and side products from reactions involving the catalyst.[4]

Q2: My final product has a sharp, acidic odor instead of the expected fruity, rum-like scent. What is the likely cause?

A persistent acidic odor is a strong indicator of residual propionic acid in your purified this compound. This typically arises from incomplete esterification or hydrolysis of the ester product back to the carboxylic acid and alcohol during workup.[5]

Troubleshooting Steps:

  • Drive the Equilibrium : The Fischer esterification is a reversible process.[2] To favor the formation of this compound, you can either use an excess of one reactant (typically methanol as it is more easily removed) or actively remove the water byproduct as it forms.[6] Techniques like azeotropic distillation with a Dean-Stark trap or the use of molecular sieves can be effective.[3]

  • Ensure Anhydrous Conditions : Any moisture present in your reactants or glassware can shift the equilibrium back towards the starting materials. Ensure your propionic acid and methanol are sufficiently dry and that your reaction is protected from atmospheric moisture.

  • Neutralize Effectively : During the workup, a thorough wash with a mild base, such as a saturated sodium bicarbonate solution, is crucial to remove any unreacted propionic acid. Ensure the aqueous layer is basic (pH > 7) before proceeding with the separation.

Q3: I'm observing a significant amount of an unknown impurity with a boiling point close to this compound in my GC analysis. What could it be?

An impurity with a boiling point near that of this compound (79-80°C) can be particularly challenging to separate via distillation.[5] A likely candidate, especially under harsh acidic conditions or elevated temperatures, is the formation of dimethyl ether .

Mechanism of Formation:

Under strong acid catalysis (e.g., sulfuric acid), methanol can undergo self-condensation to form dimethyl ether and water.[7]

2 CH₃OH --(H⁺)--> CH₃OCH₃ + H₂O

Troubleshooting and Identification:

  • Moderate Reaction Conditions : Avoid excessively high temperatures and prolonged reaction times, which can promote the formation of dimethyl ether.

  • Catalyst Choice : Consider using a milder acid catalyst, such as p-toluenesulfonic acid or an acidic ion-exchange resin, which can reduce the incidence of side reactions.[7]

  • Spectroscopic Analysis : Use GC-MS to confirm the presence of dimethyl ether. The mass spectrum of dimethyl ether will show a characteristic molecular ion peak at m/z 46 and a base peak at m/z 45.

Q4: My reaction yield is consistently low, even after extending the reaction time. What factors should I investigate?

Low yields in Fischer esterification are often tied to the equilibrium nature of the reaction.[6]

Key Areas for Investigation:

  • Catalyst Activity : Ensure your acid catalyst has not been deactivated. If using a solid catalyst like an ion-exchange resin, its activity can diminish over time and may require regeneration or replacement.

  • Purity of Starting Materials : Impurities in your propionic acid or methanol can interfere with the reaction. For instance, water in the starting materials will inhibit the forward reaction.

  • Inefficient Water Removal : If you are employing methods to remove water, verify their effectiveness. Molecular sieves should be properly activated, and azeotropic distillation setups must be functioning correctly.[3]

Troubleshooting Guide: Byproduct Identification and Mitigation

This section provides a more in-depth look at specific byproducts and detailed protocols for their management.

Common Byproducts in this compound Synthesis
ByproductFormation PathwayIdentification MethodsMitigation Strategy
Water Direct byproduct of esterificationKarl Fischer titrationUse excess methanol, azeotropic removal, molecular sieves
Propionic Acid Unreacted starting materialGC, Titration, pH testingDrive reaction to completion, basic workup wash
Methanol Unreacted starting materialGC, NMRUse in slight excess for easy removal by distillation
Dimethyl Ether Acid-catalyzed self-condensation of methanolGC-MSUse milder catalyst, moderate reaction temperature
3-Pentanone Self-Condensation Products Side reaction in syntheses using 3-pentanone as a precursorGC-MS, NMROptimize catalyst and reaction conditions for ester formation

Data synthesized from multiple sources.[2][3][4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

This protocol outlines a general method for identifying volatile impurities in your this compound product.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., HP-5MS).

Procedure:

  • Sample Preparation : Dilute a small aliquot of your crude or purified this compound in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

  • Injection : Inject 1 µL of the prepared sample into the GC.

  • GC Method :

    • Injector Temperature : 250°C

    • Oven Program : Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

    • Carrier Gas : Helium at a constant flow rate.

  • MS Method :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Mass Range : Scan from m/z 35 to 300.

  • Data Analysis : Identify peaks by comparing their retention times and mass spectra to a reference library (e.g., NIST).

Visualizing Reaction Pathways and Troubleshooting Logic

Fischer Esterification Mechanism and Byproduct Formation

FischerEsterification PropionicAcid Propionic Acid ProtonatedCarbonyl Protonated Carbonyl PropionicAcid->ProtonatedCarbonyl + H+ MethylPropionate This compound Methanol Methanol DimethylEther Dimethyl Ether (Byproduct) Methanol->DimethylEther + Methanol, H+ - H2O H_plus H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate + Methanol ProtonatedEster Protonated Ester TetrahedralIntermediate->ProtonatedEster - H2O ProtonatedEster->MethylPropionate - H+ Water Water

Caption: Fischer esterification of propionic acid and methanol, highlighting the main reaction pathway and a common side reaction leading to dimethyl ether formation.

Troubleshooting Workflow for Low Yield

TroubleshootingYield Start Low Yield of this compound CheckEquilibrium Is the equilibrium being effectively shifted? Start->CheckEquilibrium CheckPurity Are starting materials pure and anhydrous? CheckEquilibrium->CheckPurity Yes SolutionEquilibrium Implement/optimize water removal (e.g., Dean-Stark, molecular sieves). Use excess methanol. CheckEquilibrium->SolutionEquilibrium No CheckCatalyst Is the catalyst active? CheckPurity->CheckCatalyst Yes SolutionPurity Dry reactants and solvents. Use high-purity starting materials. CheckPurity->SolutionPurity No CheckWorkup Is product lost during workup? CheckCatalyst->CheckWorkup Yes SolutionCatalyst Use fresh catalyst or regenerate solid catalyst. CheckCatalyst->SolutionCatalyst No SolutionWorkup Optimize extraction and distillation procedures. Check for emulsion formation. CheckWorkup->SolutionWorkup Yes

Caption: A logical workflow for diagnosing and resolving common causes of low yield in this compound synthesis.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Production and Properties of this compound.
  • Wang, L., et al. (2024). Research Progress on the Catalytic Synthesis Process of this compound. ResearchGate.
  • Wikipedia. (n.d.). This compound.
  • Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of this compound.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • NileRed. (2017). Make Ethyl Propionate by Fischer Esterfication and Molecular Sieves with a Soxhlet extractor. YouTube.

Sources

Technical Support Center: Separation of Methyl Propionate-Methanol Azeotrope

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of the methyl propionate-methanol azeotrope. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common separation challenges. This resource is structured to address specific issues you may encounter during your experiments, offering not just procedural steps but also the scientific rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What is the this compound-methanol azeotrope and why is it difficult to separate?

A1: The this compound-methanol system forms a minimum-boiling azeotrope, a mixture with a constant boiling point and composition that cannot be separated by simple distillation. At atmospheric pressure, this azeotrope is composed of approximately 48% methanol by mass.[1] Because the vapor and liquid phases have the same composition at the azeotropic point, fractional distillation is ineffective for achieving high-purity separation of the two components.

Q2: What are the primary methods for breaking the this compound-methanol azeotrope?

A2: The most common and effective methods for separating the this compound-methanol azeotrope include:

  • Extractive Distillation: This technique involves introducing a high-boiling solvent (entrainer) that alters the relative volatility of this compound and methanol, allowing for their separation in a distillation column.[2]

  • Pressure-Swing Distillation (PSD): This method utilizes two distillation columns operating at different pressures to shift the azeotropic composition, enabling the separation of the components.[3]

  • Liquid-Liquid Extraction (LLE): In this process, a solvent is used to selectively dissolve one component of the azeotropic mixture, allowing for its removal from the other.[4]

Q3: How do I choose the best separation method for my application?

A3: The choice of method depends on several factors, including the desired purity of the products, the scale of the separation, energy consumption considerations, and the availability of equipment.

  • Extractive distillation is often favored for its flexibility in solvent selection and potential for high purity products.[2]

  • Pressure-swing distillation is a good option if a suitable entrainer cannot be found, but it can be more energy-intensive and complex to control.[3]

  • Liquid-liquid extraction is a viable alternative, particularly when dealing with temperature-sensitive compounds, but may require additional steps for solvent recovery.[4]

Troubleshooting Guide: Extractive Distillation

Extractive distillation is a powerful technique for breaking the this compound-methanol azeotrope. However, achieving optimal separation requires careful control of several parameters.

Q1: My product purity is low. What are the likely causes and how can I fix it?

A1: Low product purity in extractive distillation can stem from several factors:

  • Inappropriate Entrainer: The chosen entrainer may not be effective at altering the relative volatility of the this compound-methanol system.

    • Solution: Re-evaluate your entrainer selection. For the this compound-methanol azeotrope, effective entrainers include phenol, ethylene glycol, 1,2-propanediol, glycerol, anisole, toluene, chlorobenzene, and certain ionic liquids.[1][5] The ideal entrainer should have a high selectivity and be easily separable from the product.

  • Incorrect Solvent-to-Feed Ratio: An insufficient amount of entrainer will not adequately break the azeotrope.

    • Solution: Optimize the solvent-to-feed ratio. For example, a mass ratio of entrainer to overhead distillate between 0.5:1 and 10:1 has been shown to be effective in some systems.[1] Gradually increase the entrainer flow rate and monitor the product purity to find the optimal ratio.

  • Improper Reflux Ratio: The reflux ratio plays a crucial role in the efficiency of the distillation column.

    • Solution: Adjust the reflux ratio. For the extractive distillation of this compound-methanol, reflux ratios can vary depending on the entrainer and desired purity. For instance, with toluene as the entrainer, a reflux ratio of 3:1 for methanol collection and 4:1 for this compound collection has been used.[1]

  • Incorrect Feed Plate Location: The location where the azeotropic mixture and the entrainer are introduced into the column can significantly impact separation efficiency.

    • Solution: Optimize the feed plate locations. Typically, the azeotropic mixture is fed into the middle of the column, while the entrainer is introduced near the top. Simulation software like Aspen Plus can be used to determine the optimal feed stages. For a phenol-based separation, feeding the azeotrope at the 16th plate and the phenol at the 6th plate of a 32-plate column was found to be optimal.[5]

Q2: I'm observing foaming or flooding in my distillation column. What should I do?

A2: Foaming and flooding are common operational problems in distillation columns that can lead to a loss of separation efficiency and pressure buildup.

  • Foaming: This is the formation of a stable froth on the distillation trays, which can be caused by impurities in the feed or an entrainer with high viscosity.

    • Solution: Ensure the feed is free of surfactants or other foam-promoting impurities. If the entrainer is the cause, consider using a less viscous alternative or adding an anti-foaming agent.

  • Flooding: This occurs when the liquid and vapor flow rates are too high, causing liquid to be carried up the column with the vapor.

    • Solution: Reduce the reboiler duty to decrease the vapor velocity. You may also need to adjust the feed and entrainer flow rates to stay within the column's operational limits.

Experimental Protocol: Extractive Distillation

This protocol provides a general guideline for the extractive distillation of a this compound-methanol azeotrope using toluene as the entrainer.

  • Apparatus Setup: Assemble an extractive distillation setup consisting of a reboiler, a packed or trayed distillation column, a condenser, a reflux splitter, and collection vessels for the distillate and bottoms products. Include separate feed pumps for the azeotropic mixture and the entrainer.

  • Charge the Reboiler: Charge the reboiler with the this compound-methanol azeotropic mixture.

  • Startup: Begin heating the reboiler and start the condenser cooling water. Once the mixture starts to boil and reflux is established at the top of the column, allow the column to reach a steady state under total reflux.

  • Introduce Entrainer: Start the entrainer (toluene) feed at a predetermined rate to an upper tray of the column. A typical starting point for the mass ratio of entrainer to the azeotrope feed is 1:1.

  • Distillate Collection: Begin collecting the methanol-rich distillate. Adjust the reflux ratio to maintain the desired overhead temperature (typically 64-66°C for high-purity methanol).[1]

  • Bottoms Product: The bottoms product will be a mixture of this compound and the toluene entrainer.

  • Solvent Recovery: The bottoms product is then fed to a second distillation column to separate the this compound from the toluene. Toluene can then be recycled back to the first column.

Data Summary: Extractive Distillation Parameters
ParameterToluene Entrainer[1]Phenol Entrainer[5]Ionic Liquid ([Bmim][Ac])[2]
Solvent to Feed Ratio 1:1 (mass ratio to azeotrope)1.3 (solvent ratio)35.8 kmol/h (for a specific feed)
Reflux Ratio (Methanol Column) 3:11.4Optimized via simulation
Reflux Ratio (Solvent Recovery) 4:11.3Optimized via simulation
Achievable Methanol Purity >99%99.9%>99.99%
Achievable this compound Purity >99%99.9%>99.99%
Workflow Diagram: Extractive Distillation

Extractive_Distillation cluster_0 Extractive Distillation Column cluster_1 Solvent Recovery Column Azeotrope_Feed Azeotrope Feed (this compound + Methanol) Column1 Column 1 Azeotrope_Feed->Column1 Feed Stage Entrainer_Feed Entrainer Feed (e.g., Toluene) Entrainer_Feed->Column1 Top Stage Methanol_Product High-Purity Methanol Column1->Methanol_Product Overhead Bottoms1 This compound + Entrainer Column1->Bottoms1 Bottoms Column2 Column 2 Bottoms1->Column2 Feed MP_Product High-Purity This compound Column2->MP_Product Overhead Recycled_Entrainer Recycled Entrainer Column2->Recycled_Entrainer Bottoms Recycled_Entrainer->Entrainer_Feed Recycle

Caption: Extractive distillation workflow for this compound-methanol separation.

Troubleshooting Guide: Pressure-Swing Distillation

Pressure-swing distillation (PSD) is an effective method that avoids the introduction of a third component. However, its successful implementation relies on precise control and understanding of the system's thermodynamics.

Q1: The separation in my PSD system is inefficient, and I'm not achieving the desired purity.

A1: Inefficiency in a PSD system can often be traced back to the operating pressures and column configurations.

  • Incorrect Operating Pressures: The effectiveness of PSD depends on a significant shift in the azeotropic composition with pressure.

    • Solution: Verify the vapor-liquid equilibrium (VLE) data for the this compound-methanol system at different pressures. The chosen low and high pressures should result in a substantial difference in the azeotropic composition. For this system, operating the high-pressure column at 500 kPa and the low-pressure column at atmospheric pressure has been shown to be effective.[3]

  • Suboptimal Column Design: The number of theoretical plates and the feed locations are critical for achieving high purity.

    • Solution: Optimize the column design, potentially using process simulation software. For the this compound-methanol system, an atmospheric column with 31 theoretical plates and a high-pressure column with 21 theoretical plates have been suggested.[3] The feed locations for the fresh azeotrope and the recycled stream from the other column need to be carefully chosen to match the composition profile in the column.

  • Improper Reflux Ratios: The reflux ratios in both columns need to be carefully controlled.

    • Solution: Optimize the reflux ratios for both the high-pressure and low-pressure columns. In one study, a mass reflux ratio of 2.5 for the atmospheric column and 3.3 for the high-pressure column were found to be optimal.[3]

Q2: My PSD system is difficult to control and unstable.

A2: PSD systems can be complex to control due to the interaction between the two columns.

  • Solution: Implemented a robust control strategy. This often involves controlling the temperature at a sensitive tray in each column by manipulating the reboiler duty. The column pressures are controlled by adjusting the condenser duty. Level controllers on the reflux drums and column sumps are also essential for stable operation.

Experimental Protocol: Pressure-Swing Distillation
  • Apparatus Setup: Assemble a two-column distillation system. One column will operate at a lower pressure (e.g., atmospheric), and the other at a higher pressure (e.g., 500 kPa). Each column should have its own reboiler, condenser, and reflux system.

  • Startup: Start up each column individually with a binary mixture of this compound and methanol. Establish stable operation at the desired pressures.

  • Introduce Feed: Feed the fresh this compound-methanol azeotrope to the low-pressure column.

  • Low-Pressure Column Operation: Operate the low-pressure column to produce high-purity this compound as the bottoms product. The overhead product, which will be a mixture near the azeotropic composition at that pressure, is then fed to the high-pressure column.

  • High-Pressure Column Operation: The feed from the low-pressure column is distilled in the high-pressure column to produce high-purity methanol as the bottoms product. The overhead from the high-pressure column, which is near the azeotropic composition at the higher pressure, is recycled back to the low-pressure column.

  • Steady-State Operation: Adjust flow rates, reflux ratios, and reboiler duties in both columns to achieve steady-state operation and the desired product purities.

Data Summary: Pressure-Swing Distillation Parameters[3]
ParameterLow-Pressure Column (Atmospheric)High-Pressure Column (500 kPa)
Number of Theoretical Plates 3121
Feed Plate (Fresh Azeotrope) 9-
Feed Plate (Recycle) 1413
Mass Reflux Ratio 2.53.3
Achievable Methanol Purity -99.95%
Achievable this compound Purity 99.94%-
Workflow Diagram: Pressure-Swing Distillation

Pressure_Swing_Distillation cluster_0 Low-Pressure Column cluster_1 High-Pressure Column Azeotrope_Feed Fresh Azeotrope Feed Column1 LP Column (Atmospheric) Azeotrope_Feed->Column1 MP_Product High-Purity This compound Column1->MP_Product Bottoms Overhead1 LP Azeotrope Column1->Overhead1 Overhead Column2 HP Column (500 kPa) Overhead1->Column2 Feed Methanol_Product High-Purity Methanol Column2->Methanol_Product Bottoms Overhead2 HP Azeotrope Column2->Overhead2 Overhead Overhead2->Column1 Recycle

Caption: Pressure-swing distillation workflow for this compound-methanol separation.

Troubleshooting Guide: Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) offers a non-distillative approach to breaking the this compound-methanol azeotrope.

Q1: I am experiencing emulsion formation at the interface between the two liquid phases.

A1: Emulsion formation is a common problem in LLE that can make phase separation difficult or impossible.

  • Cause: Vigorous shaking or mixing of the two phases can lead to the formation of a stable emulsion, especially if impurities are present.

    • Solution 1: Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times to allow for mass transfer without creating an emulsion.

    • Solution 2: Addition of Brine: Adding a saturated sodium chloride solution can help to break the emulsion by increasing the ionic strength of the aqueous phase, which reduces the solubility of the organic components.

    • Solution 3: Centrifugation: If the emulsion persists, centrifuging the mixture can help to coalesce the dispersed droplets and break the emulsion.

Q2: The separation of the two phases is poor, and I have low extraction efficiency.

A2: Poor separation and low efficiency can be due to an inappropriate solvent or suboptimal operating conditions.

  • Inadequate Solvent: The chosen solvent may not have a high enough selectivity for methanol.

    • Solution: For the this compound-methanol system, a composite solvent of glycerol and water has been shown to be effective.[4] The glycerol selectively dissolves the methanol, leaving a this compound-rich organic phase.

  • Incorrect Solvent-to-Feed Ratio: An insufficient amount of extraction solvent will result in incomplete extraction of the methanol.

    • Solution: Optimize the solvent-to-feed ratio. A mass ratio of the glycerol-water solvent to the azeotropic feed of 1:1 has been used effectively.[6]

  • Insufficient Number of Extraction Stages: A single extraction may not be sufficient to achieve high purity.

    • Solution: Employ multi-stage extraction, either cross-current or counter-current, to improve the separation efficiency. Four stages of counter-current extraction have been shown to yield this compound with a purity of over 99.5%.[4]

Experimental Protocol: Liquid-Liquid Extraction
  • Solvent Preparation: Prepare the extraction solvent by mixing glycerol and water, for example, in a 1:0.5 mass ratio.[4]

  • Extraction: In a separatory funnel, combine the this compound-methanol azeotropic mixture with the glycerol-water solvent. A 1:1 mass ratio of feed to solvent is a good starting point.

  • Mixing: Gently invert the separatory funnel multiple times for about 10-15 minutes to ensure adequate contact between the two phases. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the mixture to stand until two clear layers are formed. The upper layer will be the this compound-rich raffinate, and the lower layer will be the methanol-rich extract (containing glycerol and water).

  • Separation and Purification: Carefully drain the lower extract layer. The upper raffinate layer, containing high-purity this compound, can be further purified by washing with water to remove any residual glycerol, followed by drying over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Solvent Recovery: The methanol can be recovered from the extract phase by vacuum distillation, and the glycerol-water solvent can be recycled.

Data Summary: Liquid-Liquid Extraction Parameters[4][6]
ParameterValue
Extraction Solvent Glycerol-water composite
Glycerol to Water Ratio (mass) 1:0.5
Solvent to Feed Ratio (mass) 1:1
Number of Extraction Stages 3-4 (cross-current or counter-current)
Achievable this compound Purity >99.5%
Yield ~95%
Workflow Diagram: Liquid-Liquid Extraction

Liquid_Liquid_Extraction cluster_0 Multi-Stage Extraction cluster_1 Solvent Recovery Azeotrope_Feed Azeotrope Feed Extractor Multi-Stage Extractor Azeotrope_Feed->Extractor Solvent_Feed Glycerol-Water Solvent Solvent_Feed->Extractor Raffinate Raffinate (High-Purity this compound) Extractor->Raffinate Extract Extract (Methanol + Solvent) Extractor->Extract Distillation Vacuum Distillation Extract->Distillation Methanol_Product Recovered Methanol Distillation->Methanol_Product Overhead Recycled_Solvent Recycled Solvent Distillation->Recycled_Solvent Bottoms Recycled_Solvent->Solvent_Feed Recycle

Caption: Liquid-liquid extraction workflow for this compound-methanol separation.

References

  • Separation of this compound-methanol azeotrope by extractive distillation. (2018). Xiandai Huagong/Modern Chemical Industry, 38(7), 214-218. [Link]

  • Mechanism Analysis and Process Optimization for Extraction Distillation of Alcohol-Ester Azeotrope Using Ionic Liquid. (2024). ACS Sustainable Chemistry & Engineering. [Link]

  • Intermittent extractive distillation separation method of methanol-methyl propionate azeotropic mixtures. (2012).
  • Liquid-liquid extraction separation method of this compound-methanol-water azeotropic system. (2014).
  • Liquid-liquid extraction separation method of this compound-methanol-water azeotropic system. (2012).
  • Zheng, M., et al. (2019). Process simulation and optimization of the separation of a methanol-methyl propionate azeotropic system by coupled pressure swing distillation. Journal of Beijing University of Chemical Technology (Natural Science Edition), 46(3), 28-34. [Link]

Sources

Technical Support Center: Optimizing Catalyst Concentration in Methyl Propionate Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of methyl propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing catalyst concentration during the esterification of propionic acid with methanol. Our goal is to provide you with in-depth, actionable insights to enhance your experimental success by explaining the causality behind procedural choices and offering robust troubleshooting strategies.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments, providing a clear path to resolution.

Issue 1: Low Yield of this compound

Question: I've followed the standard protocol for the esterification of propionic acid and methanol, but my yield of this compound is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield in a Fischer esterification is a common problem that can often be traced back to the reversible nature of the reaction.[1][2][3] Here are several potential causes and their corresponding solutions:

  • Equilibrium Limitations: The esterification reaction is an equilibrium process.[1][4] If the reaction has simply reached equilibrium, the net conversion to your ester product will cease.

    • Solution 1: Adjust the Molar Ratio of Reactants. A common strategy to shift the equilibrium towards the product side is to use a significant excess of one of the reactants, typically the less expensive one.[1][2][5] For this compound synthesis, using an excess of methanol is a cost-effective approach. A molar ratio of 3:1 (methanol to propionic acid) or even higher can significantly improve the yield.[5]

    • Solution 2: Effective Water Removal. Water is a product of the reaction; its presence will favor the reverse reaction (hydrolysis of the ester).[1][6] Ensuring that water is continuously removed from the reaction mixture will drive the equilibrium towards the formation of this compound.[1][5] This can be achieved using a Dean-Stark apparatus during reflux or by adding a dehydrating agent. When using sulfuric acid as a catalyst, it also serves as a dehydrating agent.[1][2]

  • Suboptimal Catalyst Concentration: The concentration of your acid catalyst is crucial. An insufficient amount will result in a slow reaction that may not reach equilibrium within your allotted time, while an excessive amount can lead to side reactions.

    • Solution: The optimal catalyst concentration depends on the specific catalyst used. For sulfuric acid, a common homogeneous catalyst, concentrations in the range of 1-3 wt% of the total reactants are often effective.[7][8] It is advisable to perform a small-scale optimization experiment, varying the catalyst concentration to find the sweet spot for your specific reaction conditions. Increasing the catalyst concentration generally increases the reaction rate, but beyond a certain point, it may not significantly improve the yield and could promote side reactions like the dehydration of methanol.[6][9]

  • Insufficient Reaction Time or Temperature: Esterification reactions can be slow.[10]

    • Solution: Ensure your reaction is running for a sufficient amount of time to reach equilibrium. Monitoring the reaction progress via techniques like gas chromatography (GC) or thin-layer chromatography (TLC) is recommended. Increasing the reaction temperature will also increase the reaction rate.[6][7] The esterification of propionic acid with methanol is often carried out at the reflux temperature of methanol.[11]

Issue 2: Slow Reaction Rate

Question: My this compound synthesis is proceeding, but at an impractically slow rate. How can I speed up the reaction without compromising the yield?

Answer:

A slow reaction rate is a frequent challenge in esterification. Here are the primary factors to consider for accelerating your synthesis:

  • Inadequate Catalyst Concentration: The most direct way to increase the reaction rate is to increase the catalyst concentration.[7][9]

    • Solution: If you are using a low concentration of your acid catalyst, a modest increase can significantly boost the reaction rate. For example, when using sulfuric acid, increasing the concentration from 1 wt% to 3 wt% has been shown to increase the conversion of propionic acid.[7]

  • Low Reaction Temperature: The rate of most chemical reactions, including esterification, is highly dependent on temperature.

    • Solution: Increasing the reaction temperature will provide the molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the reaction rate.[6] Performing the reaction at the reflux temperature of the alcohol (methanol, in this case) is a common practice to maximize the rate without needing a pressurized system.[11]

  • Choice of Catalyst: The type of catalyst used has a profound impact on the reaction rate.

    • Solution: While sulfuric acid is a common and effective homogeneous catalyst, heterogeneous solid acid catalysts like Amberlyst-15 or fibrous polymer-supported sulphonic acid catalysts can offer advantages.[12][13] In some cases, these solid acid catalysts can exhibit higher reaction rates compared to conventional resin catalysts.[12] They also simplify the work-up process as they can be easily filtered out of the reaction mixture.

Issue 3: Product Purity Issues After Work-up

Question: After quenching and extraction, my final this compound product is impure. What are the common sources of contamination and how can I improve the purity?

Answer:

Product impurity can arise from several sources during the reaction and subsequent work-up. Here’s how to address them:

  • Unreacted Starting Materials: Due to the equilibrium nature of the reaction, it's common to have unreacted propionic acid and methanol in your crude product.

    • Solution: An aqueous work-up is typically employed to remove these impurities. Washing the organic layer with a saturated sodium bicarbonate solution will neutralize and remove the acidic catalyst and any unreacted propionic acid. Subsequent washes with water or brine will help remove any remaining methanol and salts.

  • Side Products: At higher temperatures and with excessive catalyst concentrations, side reactions can occur. For instance, with sulfuric acid, the dehydration of methanol to form dimethyl ether is a possibility, although typically at higher temperatures than those used for this esterification.

    • Solution: Adhering to the optimized catalyst concentration and reaction temperature will minimize the formation of side products. If impurities persist, purification by distillation is highly effective for separating this compound from less volatile impurities.

  • Incomplete Phase Separation During Extraction: Emulsions or incomplete separation of the aqueous and organic layers during work-up can lead to contamination of your product.

    • Solution: Allow sufficient time for the layers to separate completely. The addition of brine (saturated NaCl solution) can help to break up emulsions and "salt out" the organic product, reducing its solubility in the aqueous layer.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the principles and practices of optimizing catalyst concentration in this compound esterification.

1. Why is an acid catalyst necessary for the esterification of propionic acid with methanol?

The esterification reaction between a carboxylic acid and an alcohol is inherently slow without a catalyst.[13] The acid catalyst, typically a strong acid like sulfuric acid, plays a crucial role in activating the carboxylic acid.[3] It protonates the carbonyl oxygen of the propionic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.[2][3] This catalytic cycle significantly increases the rate at which the reaction reaches equilibrium.[6]

2. What is the mechanistic role of the acid catalyst in the Fischer esterification?

The mechanism of Fischer esterification involves several key steps that are facilitated by the acid catalyst:

  • Protonation of the Carbonyl Oxygen: The catalyst donates a proton to the carbonyl oxygen of the carboxylic acid.[3]

  • Nucleophilic Attack: The alcohol (methanol) acts as a nucleophile and attacks the now highly electrophilic carbonyl carbon.[3]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Elimination of Water: A molecule of water, a good leaving group, is eliminated.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.[3]

3. How do I choose between a homogeneous and a heterogeneous catalyst?

The choice between a homogeneous catalyst (like sulfuric acid) and a heterogeneous catalyst (like a solid acid resin) depends on the specific requirements of your synthesis.

  • Homogeneous Catalysts (e.g., H₂SO₄):

    • Advantages: Generally highly active, leading to faster reaction rates.[7] They are also readily available and inexpensive.

    • Disadvantages: Can be difficult to separate from the reaction mixture, often requiring a neutralization and extraction work-up. They can also be corrosive.[14]

  • Heterogeneous Catalysts (e.g., Amberlyst, Zeolites):

    • Advantages: Easily separated from the reaction mixture by simple filtration, which simplifies the purification process and allows for potential catalyst recycling.[15] They are often less corrosive.

    • Disadvantages: May exhibit lower activity compared to homogeneous catalysts, potentially requiring higher temperatures or longer reaction times. Mass transfer limitations can also affect the reaction rate.

4. Can I use a base as a catalyst for this reaction?

No, a base cannot be used to catalyze the direct esterification of a carboxylic acid and an alcohol. A base would deprotonate the carboxylic acid to form a carboxylate anion. This carboxylate is negatively charged and therefore not susceptible to nucleophilic attack by the alcohol. Base-catalyzed esterification, known as transesterification, involves the reaction of an existing ester with an alcohol.

5. How does the structure of the alcohol and carboxylic acid affect the esterification reaction?

Steric hindrance can play a significant role in the rate of esterification. Less sterically hindered alcohols and carboxylic acids will generally react faster. For the synthesis of this compound, both methanol and propionic acid are relatively small and unhindered, allowing the reaction to proceed efficiently. In cases with more sterically hindered reactants, higher catalyst concentrations and longer reaction times may be necessary.

Quantitative Data Summary

The following table provides typical ranges for key experimental parameters in the synthesis of this compound. These values should be considered as starting points for optimization.

ParameterHomogeneous Catalyst (H₂SO₄)Heterogeneous Catalyst (e.g., Amberlyst-15)
Catalyst Concentration 1 - 5 wt% (relative to reactants)5 - 15 wt% (relative to reactants)
Molar Ratio (Methanol:Propionic Acid) 1:1 to 10:11:1 to 5:1
Temperature 50 - 65 °C (Reflux)60 - 80 °C
Reaction Time 1 - 4 hours2 - 8 hours

Experimental Protocols & Workflows

Workflow for Optimizing Catalyst Concentration

The following diagram outlines a systematic approach to optimizing the catalyst concentration for your this compound synthesis.

G cluster_0 Phase 1: Initial Scoping cluster_1 Phase 2: Catalyst Concentration Screening cluster_2 Phase 3: Analysis and Optimization A Select Catalyst Type (Homogeneous/Heterogeneous) B Define Reactant Molar Ratio (e.g., 3:1 Methanol:Propionic Acid) A->B C Set Initial Temperature (e.g., Reflux) B->C D Run Parallel Reactions with Varying Catalyst Concentrations (e.g., 1%, 2%, 3% H₂SO₄) C->D E Monitor Reaction Progress (e.g., GC, TLC) at Set Time Points D->E F Analyze Yield and Purity for Each Concentration E->F G Identify Optimal Catalyst Concentration F->G H Validate Optimal Conditions with a Larger Scale Reaction G->H

Caption: A stepwise workflow for the systematic optimization of catalyst concentration in this compound esterification.

General Experimental Protocol for this compound Synthesis (using H₂SO₄)
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propionic acid and methanol in the desired molar ratio (e.g., 1:3).

  • Catalyst Addition: While stirring, carefully and slowly add the predetermined amount of concentrated sulfuric acid. Caution: The addition of sulfuric acid to methanol is exothermic.

  • Reaction: Heat the mixture to reflux and maintain the temperature for the desired reaction time (e.g., 2-4 hours).

  • Monitoring: Periodically take small aliquots from the reaction mixture to monitor the progress by GC or TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid. Caution: CO₂ evolution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

  • Purification: Purify the crude this compound by fractional distillation to obtain the final product.

References

  • Lilja, J., Aumo, J., Salmi, T., Murzin, D. Y., Mikkola, J. P., & Warna, J. (2002). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Applied Catalysis A: General, 228(1-2), 253-267. [Link]

  • ResearchGate. (n.d.). Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Retrieved from [Link]

  • Patsnap. (2025). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. Eureka. [Link]

  • Hrnjez, B., & Nemet, I. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of Engineering & Processing Management, 12(1), 45-53. [Link]

  • JETIR. (2019). Kinetics of Esterification of Propionic Acid and n-Propanol. [Link]

  • Chemistry Stack Exchange. (2017). Use of concentrated sulfuric acid in Fischer esterification. [Link]

  • ResearchGate. (n.d.). Effect of the amount of sulphuric acid on the esterification. Retrieved from [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • JoVE. (2020). Video: Esterification - Concept. [Link]

  • Sciencemadness.org. (2019). Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures. [Link]

  • Chemguide. (n.d.). Mechanism for the esterification reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • PMF KG. (n.d.). Esterification of Propanoic Acid in the Presence of a Homogeneous Catalyst. Retrieved from [Link]

  • Unknown. (n.d.). Esters. An Introduction.
  • Unknown. (n.d.). Effect of catalyst concentration on esterification at 150 o C and 5 hours of reaction. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Unknown. (n.d.). Solid acid catalyst for isobutyl propionate production from solid waste. [Link]

  • JETIR. (2019). Kinetic Studies of Esterification of n-Propionic Acid and 2-Propanol with Sulphuric Acid Catalyst. [Link]

  • GCSE Science. (n.d.). The Reactions of Propanoic Acid with Alcohols to make Esters. Retrieved from [Link]

  • Google Patents. (n.d.). CN102320962B - Method for catalytic synthesis of this compound.
  • ResearchGate. (n.d.). Synthesis of acrylates from this compound, propionic acid and formaldehyde in the gas phase on solid catalysts. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Production and Properties of this compound. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw. [Link]

  • Reddit. (2018). Common ways to lose product and reduce yield?. r/chemistry. [Link]

  • ResearchGate. (n.d.). Kinetics behavior of esterification of acetic acid with methanol over Amberlyst 36. Retrieved from [Link]

  • Journal of Oil, Gas and Petrochemical Technology. (2018). The Investigation of Purity Improvement for the Production of this compound in Different Types of Batch Distillation Systems. [Link]

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Improving the yield of methyl propionate synthesis using excess methanol.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl propionate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield of this compound, particularly through the strategic use of excess methanol in Fischer esterification. Here, we delve into the core principles, offer detailed troubleshooting, and provide practical, field-tested protocols to help you navigate the common challenges of this reversible reaction.

Introduction to Fischer Esterification

The synthesis of this compound from propionic acid and methanol is a classic example of Fischer esterification. This acid-catalyzed reaction is an equilibrium process where a carboxylic acid and an alcohol react to form an ester and water.[1][2][3] The reversible nature of this reaction is a primary challenge, as the accumulation of water can drive the equilibrium back towards the reactants, thereby lowering the yield of the desired ester.[4][5]

To overcome this equilibrium limitation and maximize the yield of this compound, two key strategies are employed, often in tandem:

  • Using an Excess of a Reactant: By significantly increasing the concentration of one reactant, typically the less expensive and more easily removable one (in this case, methanol), the equilibrium can be shifted towards the product side, in accordance with Le Châtelier's principle.[1][5][6][7]

  • Removing a Product: Continuously removing one of the products, usually water, as it is formed also drives the reaction forward.[1][4][5][8]

This guide will focus on leveraging an excess of methanol to improve your this compound yield, while also touching upon complementary techniques.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions researchers often have when undertaking the synthesis of this compound.

Q1: Why is using an excess of methanol effective in increasing the yield of this compound?

A1: The Fischer esterification is a reversible reaction, meaning it proceeds in both the forward (ester formation) and reverse (ester hydrolysis) directions until it reaches a state of equilibrium.[1][9] According to Le Châtelier's principle, if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[6][7] By adding a large excess of methanol, you are increasing the concentration of one of the reactants. To counteract this "stress," the equilibrium shifts to the right, favoring the formation of more products (this compound and water) to consume the excess methanol.[1][6] Studies have shown that using a 10-fold excess of alcohol can dramatically increase the ester yield.[1]

Q2: What is the typical molar ratio of methanol to propionic acid that should be used?

A2: While a 1:1 molar ratio will result in an equilibrium mixture with a significant amount of unreacted starting materials, using methanol as the solvent (a very large excess) is a common and effective strategy.[1][7] For practical purposes, molar ratios of methanol to propionic acid ranging from 3:1 to 10:1 are often employed to achieve high conversion rates. The optimal ratio can depend on other reaction conditions such as the catalyst, temperature, and reaction time.

Q3: What type of acid catalyst is best for this reaction?

A3: Strong Brønsted acids are typically used as catalysts for Fischer esterification.[1][10] Common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH).[1][5][10] Sulfuric acid is highly effective and widely used; however, it can sometimes lead to side reactions or charring, and its corrosive nature requires careful handling.[11] TsOH is a solid, making it easier to handle, and is generally less oxidizing. More recently, solid acid catalysts and ionic liquids have also been explored to simplify catalyst separation and reduce corrosion issues.[11][12][13]

Q4: What are the typical reaction conditions (temperature, time)?

A4: The reaction is typically conducted at the reflux temperature of the alcohol, which for methanol is around 65°C.[14] Heating is necessary to achieve a reasonable reaction rate. The reaction time can vary from a few hours to overnight, depending on the scale of the reaction, the catalyst concentration, and the desired conversion. Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[5]

Troubleshooting Guide

Even with a well-designed protocol, you may encounter issues. This section provides a question-and-answer formatted guide to troubleshoot common problems.

Problem 1: My this compound yield is consistently low, even when using excess methanol.

  • Possible Cause 1: Inefficient Water Removal. While using excess methanol helps shift the equilibrium, the presence of water, a byproduct of the reaction, can still significantly hinder the forward reaction.[4][5]

    • Solution:

      • Ensure Anhydrous Conditions: Start with dry glassware and anhydrous reactants if possible.

      • Incorporate a Dehydrating Agent: Add a drying agent like molecular sieves to the reaction mixture to sequester water as it is formed.[5][8]

      • Utilize a Dean-Stark Apparatus: For larger scale reactions, a Dean-Stark trap can be used with a co-solvent like toluene to azeotropically remove water.[1][4][5]

  • Possible Cause 2: Insufficient Catalyst or Inactive Catalyst. The acid catalyst is crucial for protonating the carbonyl oxygen of the propionic acid, making it more electrophilic for the nucleophilic attack by methanol.[1][3][10]

    • Solution:

      • Check Catalyst Amount: Ensure you are using a catalytic amount, typically 1-5 mol% relative to the limiting reagent (propionic acid).

      • Verify Catalyst Activity: If using an older bottle of catalyst, its activity may be compromised. Use fresh, high-purity catalyst.

      • Consider a Different Catalyst: If sulfuric acid is causing side reactions, switch to a milder catalyst like p-toluenesulfonic acid.[1][10]

  • Possible Cause 3: Incomplete Reaction. The reaction may not have reached equilibrium or completion.

    • Solution:

      • Increase Reaction Time: Allow the reaction to proceed for a longer duration. Monitor the progress using TLC or GC to confirm that the reaction has ceased to progress.[5]

      • Increase Reaction Temperature: If the reaction is being run at a temperature below the reflux point of methanol, increasing the temperature to reflux can increase the reaction rate.[14]

Problem 2: I am having difficulty separating my this compound from the excess methanol and other reaction components.

  • Possible Cause 1: Azeotrope Formation. this compound can form azeotropes with methanol and water, making simple distillation challenging.[15][16][17]

    • Solution:

      • Liquid-Liquid Extraction: After the reaction, quench the mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate to neutralize the acid catalyst, followed by brine). This will help to remove the excess methanol and water into the aqueous layer. Extract the this compound with a low-boiling organic solvent like diethyl ether or ethyl acetate.[18]

      • Extractive Distillation: For industrial applications, extractive distillation using a suitable solvent can be employed to break the azeotrope.[16][17][19]

  • Possible Cause 2: Emulsion Formation During Workup. Vigorous shaking during the extraction process can lead to the formation of stable emulsions, making phase separation difficult.

    • Solution:

      • Gentle Inversion: Gently invert the separatory funnel instead of shaking it vigorously.

      • Brine Wash: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

Problem 3: My final product is contaminated with unreacted propionic acid.

  • Possible Cause: Incomplete Neutralization. The acidic workup may not have been sufficient to remove all the unreacted propionic acid.

    • Solution:

      • Thorough Washing: During the liquid-liquid extraction, wash the organic layer thoroughly with a saturated solution of sodium bicarbonate until no more gas (CO₂) evolution is observed. This indicates that all the acid has been neutralized.

      • Aqueous Base Wash: A dilute solution of sodium hydroxide (e.g., 5% NaOH) can also be used to wash the organic layer and remove the propionic acid. Be cautious, as a concentrated base can hydrolyze the ester product.

Experimental Protocols

Protocol 1: Synthesis of this compound using Excess Methanol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Propionic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add propionic acid.

  • Add a 5 to 10-fold molar excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of propionic acid) to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.

  • Allow the reaction to reflux for 2-4 hours. Monitor the reaction progress by TLC if desired.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted propionic acid. Swirl gently and be cautious of CO₂ evolution. Continue adding until the effervescence ceases.

  • Add an equal volume of an organic solvent (e.g., diethyl ether) and gently mix the layers.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Wash the organic layer with brine to help remove any remaining water and break any emulsions.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the organic solvent using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by distillation if necessary.

Data Presentation

The following table illustrates the expected impact of the methanol to propionic acid molar ratio on the equilibrium yield of this compound.

Molar Ratio (Methanol:Propionic Acid)Expected Approximate Yield (%)
1:1~65%
3:1>80%
5:1>90%
10:1>95%

Note: These are approximate yields and can be influenced by other reaction conditions.

Visualizations

Diagram 1: Fischer Esterification Reaction Mechanism

Fischer_Esterification Reactants Propionic Acid + Methanol Protonation Protonation of Carbonyl Oxygen (H+ catalyst) Reactants->Protonation + H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation - H2O Products This compound + Water Deprotonation->Products - H+ Products->Reactants Equilibrium

Caption: The reaction mechanism of Fischer esterification.

Diagram 2: Experimental Workflow for this compound Synthesis

Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Mix Propionic Acid, Excess Methanol, & Catalyst Reflux Heat to Reflux (65°C) Reactants->Reflux Quench Cool & Neutralize (NaHCO3 solution) Reflux->Quench Extraction Liquid-Liquid Extraction (Organic Solvent & Brine) Quench->Extraction Drying Dry Organic Layer (Anhydrous MgSO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Product Pure this compound Evaporation->Product

Caption: A streamlined workflow for the synthesis and purification of this compound.

References

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Why is an excess reagent used in esterification? - Quora. (2020, July 28). Quora. [Link]

  • Catalyst composition for synthesizing this compound from ethylene, and synthesis method thereof. (2017). SciSpace. [Link]

  • Why does excess alcohol promote product formation in a Fischer esterification? (Explain using le chateliers principle.). Homework.Study.com. [Link]

  • Illustrated Glossary of Organic Chemistry - Le Chatelier's Principle. UCLA Chemistry and Biochemistry. [Link]

  • CN102731299A - Liquid-liquid extraction separation method of this compound-methanol-water azeotropic system.
  • CN102320962B - Method for catalytic synthesis of this compound.
  • Understanding the Production and Properties of this compound. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Research Progress on the Catalytic Synthesis Process of this compound. ResearchGate. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • CN103483192A - High-yield separation method of this compound-methanol-water system.
  • CN102731299B - Liquid-liquid extraction separation method of this compound-methanol-water azeotropic system.
  • CN102584525A - Intermittent extractive distillation separation method of methanol-methyl propionate azeotropic mixtures.
  • CN106631647A - Method for removing water in continuous esterifying process.
  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Uniciencia. [Link]

  • Separation of this compound-methanol azeotrope by extractive distillation. ResearchGate. [Link]

  • Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Åbo Akademi University Research Portal. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • US5976324A - Removal of water
  • How can you increase the yield of a Fischer esterification if you are unable to use an excess of the. Brainly. [Link]

  • Novel Catalysts for the Environmentally Friendly Synthesis of Methyl Methacrylate. American Chemical Society. [Link]

  • Kinetics of Esterification of Propanoic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. ResearchGate. [Link]

  • KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. JETIR. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? - Quora. (2020, April 3). Quora. [Link]

  • Kinetics of Ester Formation via Fischer Esterification. ChemBAM. [Link]

  • How can I improve the yield of my Fischer Esterification?. Reddit. [Link]

  • Preparation and separation process of this compound towards optimization strategy of energy saving and carbon reduction system. ResearchGate. [Link]

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  • Esterification not Working (Separation). Reddit. [Link]

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Side reactions to consider in the acid-catalyzed synthesis of methyl propionate.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the acid-catalyzed synthesis of methyl propionate. This resource is designed for researchers, chemists, and process development professionals to navigate the nuances of this common yet deceptively intricate esterification. Here, we move beyond the textbook mechanism to address the practical challenges and side reactions that can impact yield, purity, and overall success. Our guidance is rooted in established chemical principles and field-proven experience to ensure your experimental outcomes are both predictable and optimized.

Troubleshooting Guide: Common Issues & Resolutions

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step corrective actions.

Issue 1: Low Yield of this compound Despite Complete Consumption of Propionic Acid

Q: My reaction monitoring (e.g., GC, TLC) shows that the starting carboxylic acid is gone, but the yield of my desired ester is significantly lower than expected. What could be the primary cause?

A: When the limiting reagent (propionic acid) is consumed but the product yield is low, it strongly suggests the occurrence of significant side reactions. In the acid-catalyzed reaction between methanol and propionic acid, the most common culprit is the acid-catalyzed dehydration of methanol to form dimethyl ether.[1][2]

Causality: Strong acid catalysts, particularly at elevated temperatures, can readily protonate methanol. A second molecule of methanol can then act as a nucleophile, displacing a water molecule from the protonated methanol in an SN2-type reaction to form dimethyl ether. This parasitic reaction consumes the alcohol, reducing its availability for the desired esterification and thereby lowering the overall yield of this compound. Conditions with strong acid sites, such as those found on some solid acid catalysts or with high concentrations of sulfuric acid, can favor this side reaction.[1][3][4]

Protocol: Minimizing Dimethyl Ether Formation
  • Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate. For methanol, refluxing temperature (around 65-80°C depending on the setup) is often sufficient.[5] Avoid excessive heating, as higher temperatures significantly accelerate the dehydration of methanol.[1]

  • Catalyst Choice & Concentration:

    • If using a liquid acid catalyst like H₂SO₄, use the minimum effective catalytic amount. High concentrations increase the prevalence of strong acid sites that promote ether formation.

    • Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which can be less prone to causing dehydration.[6]

    • If using a solid acid catalyst, select one with weak to medium strength acid sites. Catalysts with very strong acid sites, like some zeolites, are known to promote hydrocarbon formation and coking at higher temperatures.[1][3]

  • Molar Ratio of Reactants: While using an excess of methanol is a standard method to shift the equilibrium towards the ester product (Le Chatelier's Principle), an extremely large excess can increase the statistical probability of methanol-methanol interactions leading to ether formation.[7][8] A molar ratio of methanol to propionic acid between 3:1 and 5:1 is often a good starting point.

Issue 2: The Reaction Stalls and Fails to Reach Completion

Q: My esterification reaction starts well, but then the rate slows dramatically, and I'm left with a mixture of starting materials and products even after prolonged reaction times. Why is my reaction not going to completion?

A: This is a classic symptom of equilibrium limitation in a Fischer esterification.[7][9] The reaction of a carboxylic acid and an alcohol produces an ester and water. This reaction is reversible. As water accumulates in the reaction mixture, the reverse reaction—hydrolysis of the ester back to the carboxylic acid and alcohol—begins to occur at a significant rate, eventually leading to a state of equilibrium where the net conversion ceases.[7][8]

Causality: The forward and reverse reactions have no strong thermodynamic driving force, meaning their rates can become comparable as product concentrations build up.[7] To achieve a high yield, the equilibrium must be actively shifted towards the products.

Protocol: Overcoming Equilibrium Limitations
  • Water Removal (Dean-Stark Apparatus): The most effective method for driving the equilibrium forward is to remove water as it is formed.[6][7]

    • Setup: Use a Dean-Stark trap with a solvent that forms a minimum-boiling azeotrope with water, such as toluene or hexane.

    • Procedure: The solvent-water azeotrope boils and condenses in the arm of the trap. As the condensate cools, the immiscible water, being denser, separates and collects at the bottom of the trap, while the solvent overflows and returns to the reaction flask. This continuous removal of water prevents the reverse reaction.[7]

  • Use of Excess Alcohol: As mentioned previously, using a large excess of one of the reactants (typically the less expensive one, which is methanol) will shift the equilibrium to favor the products.[7][8] This is often the simplest method if a Dean-Stark apparatus is not practical.

  • Drying Agents: For smaller-scale reactions, incorporating a drying agent that is inert to the acidic conditions, such as molecular sieves, can absorb the water produced.[10] However, care must be taken as strong acids can degrade some sieves. A Soxhlet extractor containing the sieves can be a clever way to remove water from the vapor phase without direct contact with the acidic reaction mixture.[10]

Frequently Asked Questions (FAQs)

Q1: Can other side reactions occur besides ether formation?

A1: Yes, although they are generally less common under typical Fischer esterification conditions for this compound.

  • Transesterification: If other alcohols (e.g., ethanol from contaminated solvent) are present, the acid catalyst can promote the exchange of the alcohol group on the newly formed ester, leading to a mixture of products (e.g., ethyl propionate).[11]

  • Formation of By-products from Strong Acid Catalysts: At higher temperatures, strong acids like sulfuric acid can cause charring or polymerization of organic materials, leading to discoloration of the reaction mixture and the formation of complex impurities.[1]

Q2: My final product is pure, but my isolated yield is very low after workup. Where could I be losing my product?

A2: Product loss often occurs during the purification steps.

  • Azeotrope Formation: this compound can form azeotropes with methanol and water, making complete separation by simple distillation difficult.[12] This can lead to the loss of product in the distillate fractions.

  • Aqueous Workup: this compound has slight solubility in water (about 7.2 g/100 mL at 20°C).[13] During aqueous washes (e.g., with sodium bicarbonate solution to remove the acid catalyst), a portion of the product can be lost to the aqueous layer.[14][15] To minimize this, use saturated salt solutions (brine) for washing, which reduces the solubility of organic compounds in the aqueous phase.

Q3: Is it possible to use a catalyst other than a strong protic acid like H₂SO₄?

A3: Absolutely. A variety of solid acid catalysts can be used, which offer the advantage of easier separation from the reaction mixture.[16] These include:

  • Ion-exchange resins: Sulfonic acid-functionalized polymers like Amberlyst-15 are effective and can be filtered off after the reaction.[16][17]

  • Heteropoly acids: These can be highly active catalysts for methanol dehydration and esterification.[2]

  • Zeolites: While effective, their strong acidity can sometimes promote unwanted side reactions if the temperature is not carefully controlled.[3]

Reaction Pathway and Side Reactions Overview

The following diagram illustrates the desired reaction for this compound synthesis and the primary side reaction pathways.

Esterification cluster_main Desired Esterification Pathway cluster_side Side Reaction: Ether Formation PropAcid Propionic Acid ActivatedAcid Protonated Propionic Acid PropAcid->ActivatedAcid + H⁺ MeOH Methanol ProtonatedMeOH Protonated Methanol MeOH->ProtonatedMeOH + H⁺ H_plus H⁺ (Catalyst) Tetrahedral Tetrahedral Intermediate ActivatedAcid->Tetrahedral + Methanol MethylPropionate This compound (Product) Tetrahedral->MethylPropionate - H₂O, -H⁺ MethylPropionate->Tetrahedral + H₂O, +H⁺ (Hydrolysis) Water Water (Byproduct) DME Dimethyl Ether (Side Product) ProtonatedMeOH->DME + Methanol - H₂O, -H⁺

Caption: Main reaction and side reaction pathways.

Summary of Key Side Reactions and Mitigation Strategies

Side ReactionCausal ConditionsRecommended Preventative Measures
Dimethyl Ether Formation High temperature, high concentration of strong acid catalyst (e.g., H₂SO₄), very large excess of methanol.[1][4]Maintain moderate reaction temperature (reflux), use a minimal amount of catalyst or a milder acid (p-TsOH), avoid excessive amounts of methanol.[6]
Ester Hydrolysis (Reverse Reaction) Accumulation of water byproduct in the reaction mixture.[7][9]Remove water as it forms using a Dean-Stark trap or molecular sieves; use a large excess of the alcohol reactant to shift equilibrium.[7][10]
Transesterification Presence of other alcohols as impurities in the reaction mixture.[11]Ensure high purity of methanol and other reagents; use dedicated and thoroughly cleaned glassware.
Charring/Polymerization Excessively high temperatures and/or highly concentrated strong acid catalysts.[1]Adhere to recommended reaction temperatures; avoid overly aggressive catalysts or concentrations.

References

  • MDPI. (n.d.). Dehydration of Methanol to Dimethyl Ether—Current State and Perspectives. Available from: [Link]

  • ACS Publications. (n.d.). Methanol Conversion to Dimethyl Ether in Catalytic Zeolite Membrane Reactors. ACS Sustainable Chemistry & Engineering. Available from: [Link]

  • YouTube. (2018). ether synthesis through acid-catalysis. Available from: [Link]

  • EPA NEPAL. (n.d.). Catalytic Dehydration of Methanol: Phase I - Final Report. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Production and Properties of this compound. Available from: [Link]

  • ResearchGate. (n.d.). Dehydration of Methanol to Dimethyl Ether over Heteropoly Acid Catalysts: The Relationship between Reaction Rate and Catalyst Acid Strength. Available from: [Link]

  • Google Patents. (n.d.). CN102731299B - Liquid-liquid extraction separation method of this compound-methanol-water azeotropic system.
  • Taylor & Francis Online. (2022). MOF-808: a novel solid-acid catalyst for methanol conversion to environmentally clean fuel dimethyl ether. Available from: [Link]

  • Homework.Study.com. (n.d.). Write down the products of an acid transesterification reaction of methyl propanoate with ethanol and describe the mechanism of the reaction. Available from: [Link]

  • ResearchGate. (n.d.). Dehydration of Methanol to Dimethyl Ether by Catalytic Distillation. Available from: [Link]

  • ResearchGate. (n.d.). Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Available from: [Link]

  • ResearchGate. (n.d.). Research Progress on the Catalytic Synthesis Process of this compound. Available from: [Link]

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  • Unsa.ba. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Available from: [Link]

  • The Investigation of Purity Improvement for the Production of this compound in Different Types of Batch Distillation Systems. (n.d.). Available from: [Link]

  • Google Patents. (n.d.). CN103483192A - High-yield separation method of this compound-methanol-water system.
  • ResearchGate. (n.d.). Esterification of propionic acid with methanol. Available from: [Link]

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Removal of unreacted propionic acid from methyl propionate product.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl propionate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in removing unreacted propionic acid from their final product. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the foundational knowledge to troubleshoot and optimize your purification workflow.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the separation of this compound from propionic acid.

Q1: Why is unreacted propionic acid a common impurity in this compound synthesis?

Fischer esterification, the common method for synthesizing this compound from propionic acid and methanol, is a reversible reaction.[1][2] To drive the reaction towards the product (the ester), an excess of one reactant (often the alcohol) is used, or a product (water) is removed.[2] However, the reaction rarely proceeds to 100% completion, leaving unreacted starting materials, including propionic acid, in the final crude mixture.[1]

Q2: What are the key physical property differences that allow for separation?

The successful separation of these two compounds hinges on the significant differences in their physical properties, particularly their boiling points and solubility characteristics.

PropertyThis compoundPropionic AcidRationale for Separation
Boiling Point 79-80 °C[3][4][5]141 °C[6][7][8][9]The ~60 °C difference allows for excellent separation via fractional distillation . The more volatile this compound will distill first, leaving the propionic acid behind.
Water Solubility Slightly to moderately soluble (~62 g/L at 25°C)[3][10]Miscible in all proportions[6][11][12][13]Propionic acid's high affinity for water is exploited during liquid-liquid extraction .
Acidity (pKa) N/A (neutral ester)~4.88[11]The acidity of propionic acid allows it to be converted into a water-soluble salt with a mild base, which is the cornerstone of the aqueous wash purification method.
Density ~0.915 g/mL[4]~0.99 g/mL[6][7]The densities are close but distinct. In an extraction with water (density ~1.0 g/mL), the this compound layer will typically be the upper organic layer.

Q3: Why is a weak base like sodium bicarbonate used for the wash instead of a strong base like sodium hydroxide (NaOH)?

This is a critical point of experimental design rooted in preventing an unwanted side reaction. While a strong base would effectively neutralize the propionic acid, it would also catalyze the hydrolysis (saponification) of the desired this compound product back into propionic acid (as its salt) and methanol.

Using a weak base like sodium bicarbonate (NaHCO₃) is selective. It is basic enough to deprotonate the relatively acidic carboxylic acid but not strong enough to significantly hydrolyze the ester.[14] This ensures the removal of the acidic impurity while preserving the final product.[14][15]

Troubleshooting and Procedural Guides

This section provides step-by-step protocols and solutions to common problems encountered during the purification process.

Core Issue: Residual Acidity in Final Product

Problem: After purification, NMR or titration analysis shows the presence of propionic acid.

Probable Cause 1: Inefficient Liquid-Liquid Extraction. The aqueous wash did not remove all the acidic impurity. This can be due to insufficient volume of base, insufficient mixing, or not enough washes.

Solution: Optimized Aqueous Wash Protocol.

This protocol is the industry-standard method for removing acidic impurities from an organic reaction mixture.

Experimental Protocol: Acid Removal by Bicarbonate Wash

  • Initial Setup: Transfer the crude reaction mixture (this compound, unreacted propionic acid, etc.) to a separatory funnel of appropriate size. If the reaction was run without a solvent, add a water-immiscible organic solvent like diethyl ether or ethyl acetate to dilute the mixture.

  • First Wash (Neutralization): Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel, equivalent to about 20-30% of the organic layer volume.

  • Mixing & Venting (CRITICAL): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure buildup from the evolved carbon dioxide (CO₂) gas.[14][15][16] Close the stopcock and shake gently for 15-20 seconds, venting frequently.

    • Expert Insight: Vigorous shaking can lead to the formation of emulsions, which are difficult to separate. Gentle, consistent inversion is more effective.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. Drain the lower aqueous layer.

  • Repeat Washes: Repeat steps 2-4 two more times. To check for remaining acid, you can test the pH of the aqueous layer after the third wash; it should be neutral or slightly basic.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic layer and helps break any emulsions that may have formed.[17]

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[16][18] Add the agent until it no longer clumps together, indicating that the water has been absorbed.

  • Isolation: Decant or filter the dried organic solution away from the drying agent. The resulting solution is your crude, acid-free this compound, ready for final purification.

Probable Cause 2: Product Hydrolysis. The ester is degrading back to propionic acid during the workup or storage.

Solution:

  • Ensure you are using a weak base (sodium bicarbonate) and not a strong base (sodium hydroxide) for the wash.[14]

  • Ensure the final product is thoroughly dried. Residual water and trace acid can cause hydrolysis over time.

  • Store the purified ester over molecular sieves if long-term stability is required.[19]

Core Issue: Low Product Yield

Problem: The final mass of purified this compound is significantly lower than the theoretical yield.

Probable Cause 1: Physical Loss During Extraction. Product is lost due to poor separation technique or dissolution in the aqueous wash layers.

Solution:

  • Minimize Emulsions: Avoid overly vigorous shaking. If an emulsion forms, let it stand for an extended period or add a small amount of brine to help break it.[20]

  • Back-Extraction: To recover any product dissolved in the combined aqueous layers, you can perform a "back-extraction." Transfer the combined aqueous washes to a clean separatory funnel and wash them with a small portion of fresh organic solvent (e.g., diethyl ether). Combine this solvent with your main organic layer before drying.

Probable Cause 2: Inefficient Distillation.

Solution: Optimized Fractional Distillation Protocol.

Distillation purifies the this compound from less volatile impurities (residual propionic acid) and more volatile impurities (e.g., residual extraction solvent like diethyl ether).

Experimental Protocol: Final Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus. A short Vigreux column is typically sufficient. Ensure all joints are properly sealed. Add a few boiling chips or a magnetic stir bar to the distilling flask.

  • Distillation: Heat the flask gently using a heating mantle.

    • Fraction 1 (Fore-run): Collect the first few milliliters of distillate, which will likely be low-boiling solvents used in the extraction.

    • Fraction 2 (Product): As the temperature stabilizes at the boiling point of this compound (~79-80 °C), switch to a clean receiving flask.[3][4] Collect the distillate until the temperature begins to drop or rise sharply.

    • Fraction 3 (Residue): The material remaining in the distilling flask contains the high-boiling impurities, including any trace propionic acid.[1]

  • Analysis: Confirm the purity of your collected product fraction using an appropriate analytical technique (e.g., GC, NMR).

Process Visualization

Diagram 1: Overall Purification Workflow

This diagram illustrates the logical flow from the crude reaction mixture to the final, purified this compound product.

G crude Crude Reaction Mixture (this compound, Propionic Acid) extraction Liquid-Liquid Extraction (Separatory Funnel) crude->extraction bicarb Wash with aq. NaHCO3 (3x) extraction->bicarb brine Wash with Brine extraction->brine bicarb->extraction waste Aqueous Waste (Sodium Propionate) bicarb->waste drying Dry Organic Layer (e.g., Na2SO4) brine->drying brine->waste filtration Filter/Decant drying->filtration distillation Fractional Distillation filtration->distillation product Pure this compound distillation->product

Caption: Workflow for propionic acid removal.

Diagram 2: Neutralization Chemistry

This diagram shows the key chemical transformation during the bicarbonate wash, converting the organic-soluble acid into a water-soluble salt.

G cluster_org Organic Layer cluster_aq Aqueous Layer pa CH3CH2COOH (Propionic Acid) Organic Soluble bicarb + NaHCO3 (aq) pa->bicarb sp CH3CH2COO- Na+ (Sodium Propionate) Water Soluble co2 H2O + CO2(g) bicarb->sp bicarb->co2

Sources

Technical Support Center: Liquid-Liquid Extraction for Methyl Propionate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of methyl propionate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the liquid-liquid extraction (LLE) process. Here, we address specific issues in a direct question-and-answer format, focusing on the underlying principles to empower you to troubleshoot effectively.

Section 1: Fundamentals & Core Protocol

This section covers the foundational questions regarding the setup and execution of a standard liquid-liquid extraction for purifying this compound synthesized via Fischer esterification.

Q1: Why is liquid-liquid extraction the preferred method for purifying this compound over simple distillation?

A: While distillation is a powerful purification technique, it is often inefficient for crude this compound mixtures. The synthesis, typically through the esterification of propionic acid with methanol, results in a product containing unreacted starting materials (methanol, propionic acid) and water.[1][2] this compound readily forms binary and ternary azeotropes (constant boiling point mixtures) with both methanol and water, making their separation by conventional distillation difficult and energy-intensive.[1][3][4]

Liquid-liquid extraction (LLE) circumvents this issue by exploiting differences in solubility rather than boiling points. The crude product is mixed with an immiscible organic solvent and an aqueous solution. Impurities like residual acid and methanol preferentially partition into the aqueous phase, leaving a purer this compound in the organic phase.

Q2: What are the critical properties to consider when selecting an organic solvent for extraction?

A: The ideal extraction solvent should exhibit:

  • High Selectivity: It must dissolve this compound well while having poor solubility for the impurities you wish to remove (e.g., salts, unreacted acid).

  • Immiscibility with the Aqueous Phase: The organic and aqueous layers must separate cleanly and quickly. A significant density difference between the two phases aids in this separation.

  • Low Boiling Point: A lower boiling point simplifies the final removal of the solvent from the purified this compound (e.g., via rotary evaporation), minimizing product loss and thermal degradation.

  • Chemical Inertness: The solvent must not react with this compound or any other component in the mixture.[5]

  • Safety and Environmental Considerations: Low toxicity and flammability are always preferred.[6][7]

Commonly used solvents include diethyl ether and ethyl acetate. Their properties are summarized below.

Data Presentation: Properties of Common Extraction Solvents
SolventFormulaDensity (g/mL)Boiling Point (°C)Water Solubility
This compound C₄H₈O₂0.915[8]79[8][9]5 g/100 mL @ 20°C[9]
Diethyl Ether(C₂H₅)₂O0.71334.66.9 g/100 mL @ 20°C
Ethyl AcetateCH₃COOC₂H₅0.90277.18.3 g/100 mL @ 20°C

Note: While ethyl acetate has a boiling point close to this compound, its higher polarity can be advantageous for extraction efficiency.

Q3: I need to remove unreacted propionic acid. What type of aqueous wash should I use and why?

A: To remove acidic impurities like propionic acid, an alkaline wash is necessary. A saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃) is typically used.[1][3]

The Chemistry: Sodium bicarbonate is a weak base that reacts with the residual propionic acid in an acid-base neutralization reaction. This reaction converts the water-insoluble propionic acid into sodium propionate, a salt that is highly soluble in the aqueous phase and can be easily drained away.

CH₃CH₂COOH (Organic Soluble) + NaHCO₃ → CH₃CH₂COONa (Water Soluble) + H₂O + CO₂ (g)

Caution: This reaction generates carbon dioxide (CO₂) gas. When using a separatory funnel, it is crucial to vent frequently by inverting the funnel and opening the stopcock to release the pressure buildup.[10] Failure to do so can cause the stopper to dislodge, leading to a loss of product.

Section 2: Troubleshooting Guide

Even with a well-designed protocol, experimental issues can arise. This section provides solutions to the most common problems encountered during the LLE of this compound.

Q4: I've formed a thick, stable emulsion between the organic and aqueous layers. How can I break it?

A: Emulsion formation is one of the most frequent challenges in LLE, often caused by the presence of surfactant-like molecules or excessive agitation.[11] An emulsion is a suspension of fine droplets of one liquid within the other, preventing a clean separation.[12]

Here are several techniques to break an emulsion, from least to most disruptive:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[13][14]

  • Gentle Swirling: Gently swirl the funnel. This can help the small droplets coalesce without introducing more energy to stabilize the emulsion.

  • "Salting Out": Add a saturated solution of sodium chloride (brine).[11] This significantly increases the ionic strength and polarity of the aqueous layer, forcing the organic components out and breaking the emulsion.[12][15][16]

  • Filtration: Pass the entire mixture through a plug of glass wool or Celite in a funnel. This can physically disrupt the droplets.[11][13]

  • Centrifugation: If the volume is manageable, centrifuging the mixture will apply a strong force that separates the layers and compacts the emulsion.[11][12]

Prevention is Key: The best strategy is to prevent emulsions from forming. Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the layers.[11][17]

Visualization: Troubleshooting Emulsion Formation

Emulsion_Troubleshooting start Stable Emulsion Formed patience Allow funnel to stand (15-20 min) start->patience check_sep1 Separation? patience->check_sep1 brine Add Saturated NaCl (Brine) check_sep2 Separation? brine->check_sep2 filter Filter through Glass Wool / Celite check_sep3 Separation? filter->check_sep3 centrifuge Centrifuge Mixture check_sep4 Separation? centrifuge->check_sep4 check_sep1->brine No success Layers Separated Proceed with Extraction check_sep1->success Yes check_sep2->filter No check_sep2->success Yes check_sep3->centrifuge No check_sep3->success Yes check_sep4->success Yes

Caption: Decision tree for breaking emulsions in LLE.

Q5: My yield is very low. What are the potential causes and solutions?

A: Low yield can be attributed to several factors:

  • Incomplete Extraction: The partition coefficient (K) of this compound between the organic and aqueous phases may not be sufficiently high.

    • Solution: Perform multiple extractions with smaller volumes of organic solvent. Three extractions with 30 mL of solvent are far more effective than a single extraction with 90 mL.

  • Product Loss in Aqueous Phase: this compound has some water solubility (~5 g/100 mL).[9]

    • Solution: Use a brine wash as the final aqueous wash. The salt reduces the solubility of the ester in the aqueous layer, driving more of it into the organic phase.[15][16]

  • Premature Draining: Draining the organic layer before a clean separation has occurred can lead to loss of product with the aqueous phase.

    • Solution: Wait for a sharp, clear interface between the layers before draining.

  • Loss During Solvent Removal: If using a rotary evaporator, an excessively high temperature or low pressure can cause the volatile this compound (boiling point 79°C) to evaporate along with the solvent.[8]

    • Solution: Use a moderate water bath temperature (e.g., 30-40°C) and carefully control the vacuum to ensure only the solvent is removed.

Q6: How do I confirm the purity of my final product?

A: Gas Chromatography with a Flame Ionization Detector (GC-FID) is the standard method for assessing the purity of volatile organic compounds like this compound.[18][19][20]

  • Principle: The sample is vaporized and passed through a capillary column. Different compounds travel through the column at different rates based on their boiling points and interactions with the column's stationary phase. The FID detects carbon-containing compounds as they exit the column, generating a chromatogram.

  • Interpretation: A pure sample will show a single, sharp peak at a specific retention time. The area of the peak is proportional to the concentration of the compound. Purity is often expressed as a percentage of the total peak area.[18] Impurities (e.g., residual solvent, starting materials) will appear as separate peaks at different retention times.

Section 3: Protocols & Workflows

Experimental Protocol: Standard LLE Purification of this compound
  • Initial Setup: Place the crude this compound mixture into a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity). Add an equal volume of the chosen organic solvent (e.g., diethyl ether).

  • Acid Wash: Add a 5% sodium bicarbonate solution (approximately half the volume of the organic layer). Stopper the funnel, invert it, and open the stopcock to vent. Close the stopcock and gently invert the funnel 10-15 times, venting after every few inversions. Place the funnel in a ring stand and allow the layers to fully separate. Drain and discard the lower aqueous layer.

  • Brine Wash: Add an equal volume of saturated NaCl (brine) solution to the organic layer in the funnel. Mix using the same gentle inversion technique. Allow the layers to separate and drain the lower aqueous layer. This step helps remove residual water and water-soluble impurities.[5][9]

  • Drying the Organic Layer: Drain the remaining organic layer into an Erlenmeyer flask. Add a suitable amount of a granular anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9] Swirl the flask; if the drying agent clumps together, add more until some granules remain free-flowing, indicating all water has been absorbed.

  • Isolation: Gravity filter or carefully decant the dried organic solution into a pre-weighed round-bottom flask, leaving the drying agent behind.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator. Use a water bath temperature below 40°C. The remaining liquid is your purified this compound.

  • Analysis: Determine the final mass and calculate the yield. Analyze the purity using GC-FID.

Visualization: General Purification Workflow

LLE_Workflow crude_product Crude this compound (contains acid, alcohol, water) add_solvent Dissolve in Organic Solvent (e.g., Diethyl Ether) crude_product->add_solvent bicarb_wash Wash with NaHCO₃ (aq) to remove acid add_solvent->bicarb_wash brine_wash Wash with Saturated NaCl (aq) to remove water/impurities bicarb_wash->brine_wash waste Aqueous Waste bicarb_wash->waste  Acidic Aqueous Layer dry_organic Dry Organic Layer (e.g., with Na₂SO₄) brine_wash->dry_organic brine_wash->waste  Aqueous Layer remove_solvent Remove Solvent (Rotary Evaporation) dry_organic->remove_solvent pure_product Pure this compound remove_solvent->pure_product analysis Purity Analysis (GC-FID) pure_product->analysis

Caption: General workflow for purifying this compound via LLE.

References

  • Methyl Propanoate - Solubility of Things. Solubility of Things. [Link]

  • CN102731299B - Liquid-liquid extraction separation method of this compound-methanol-water azeotropic system.
  • CN102731299A - Liquid-liquid extraction separation method of this compound-methanol-water azeotropic system.
  • Separation of this compound-Methanol-Water by Salting-Out Extraction. Scientific.Net. [Link]

  • Common Name: this compound HAZARD SUMMARY. NJ.gov. [Link]

  • Material Safety Data Sheet - this compound, 99+% (gc). Cole-Parmer. [Link]

  • CN103483192A - High-yield separation method of this compound-methanol-water system.
  • Separation of this compound-Methanol-Water by Salting-Out Extraction. ResearchGate. [Link]

  • This compound | C2H5COOCH3 | CID 11124. PubChem - NIH. [Link]

  • The Investigation of Purity Improvement for the Production of this compound in Different Types of Batch Distillation Systems. Iraqi Journal of Chemical and Petroleum Engineering. [Link]

  • This compound manufacturers and suppliers in China. ODOWELL. [Link]

  • CN102798688B - Method for determining contents of this compound, methyl methacrylate and propionic acid by gas chromatography internal standard method.
  • This compound - EZGC Method Translator. Restek. [Link]

  • CN102320962B - Method for catalytic synthesis of this compound.
  • Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • Tips & Tricks: Emulsions. Department of Chemistry : University of Rochester. [Link]

  • Mechanism Analysis and Process Optimization for Extraction Distillation of Alcohol-Ester Azeotrope Using Ionic Liquid. ACS Sustainable Chemistry & Engineering. [Link]

  • Problems with extractions. Chemistry Teaching Labs - University of York. [Link]

  • This compound. Wikipedia. [Link]

  • Tackling emulsions just got easier. Biotage. [Link]

  • (PDF) Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. ResearchGate. [Link]

  • Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. MDPI. [Link]

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Technical Support Center: Minimizing Water Content in Methyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of methyl propionate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to water content in the final product. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the highest purity of your this compound.

The Critical Importance of a Dry Product

This compound is a versatile solvent and a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3][4] The presence of water, even in trace amounts, can be detrimental. It can lead to the hydrolysis of the ester back to propionic acid and methanol, compromising the purity and yield of the final product.[3][5][6] Furthermore, residual water can interfere with subsequent reactions where this compound is used as a reagent or solvent, particularly in moisture-sensitive applications. This guide will provide you with the necessary tools and knowledge to effectively minimize water content in your this compound.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing detailed causes and actionable solutions.

Q1: My final this compound product has a high water content after synthesis. What are the potential causes and how can I fix this?

A1: High water content in your final product is a common issue that can stem from several factors related to the equilibrium nature of the Fischer esterification reaction.[5][6][7]

Underlying Cause: The Fischer esterification of propionic acid and methanol is a reversible reaction that produces water as a byproduct.[5][7] If this water is not effectively removed, the equilibrium will shift back towards the reactants, leading to a lower yield of this compound and a higher water content in the reaction mixture.[5][6][8]

Troubleshooting Steps & Solutions:

  • Inefficient Water Removal During Reaction:

    • Solution: Employ azeotropic distillation with a Dean-Stark apparatus. This setup continuously removes water from the reaction mixture as it forms, driving the equilibrium towards the product side.[9][10][11][12] Toluene is a common solvent used for this purpose as it forms an azeotrope with water.[12]

  • Inadequate Drying of Reactants and Glassware:

    • Solution: Ensure all reactants (propionic acid and methanol) and solvents are anhydrous before starting the reaction. Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or in a desiccator.

  • Use of a Wet Acid Catalyst:

    • Solution: Use a fresh, anhydrous acid catalyst such as sulfuric acid or p-toluenesulfonic acid. Some catalysts can absorb moisture from the atmosphere.

  • Atmospheric Moisture Contamination:

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction setup.

Q2: I used a Dean-Stark apparatus, but my product is still wet. What could be going wrong?

A2: While the Dean-Stark apparatus is an effective tool for water removal, improper setup or operational parameters can lead to suboptimal performance.[9][10][13]

Potential Issues & Solutions:

  • Incorrect Solvent Choice: The solvent used for azeotropic distillation must be immiscible with water and have a boiling point that allows for the efficient removal of the water azeotrope. For this compound synthesis, toluene is a suitable choice.[12]

  • Insufficient Heating: The reaction mixture must be heated to a temperature that allows for the continuous distillation of the water-solvent azeotrope. Monitor the temperature of the reaction and ensure it is at a steady reflux.

  • Improperly Sealed System: Leaks in the glassware setup can allow atmospheric moisture to enter, counteracting the water removal process. Ensure all joints are properly sealed.

  • Premature Halting of the Reaction: The reaction should be allowed to proceed until no more water is collected in the Dean-Stark trap, indicating that the reaction has reached completion.

Q3: Can I use drying agents to remove water from my final this compound product? If so, which ones are most effective?

A3: Yes, using drying agents is a common and effective method for removing residual water from the purified this compound.

Recommended Drying Agents:

Drying AgentAdvantagesDisadvantages
Anhydrous Sodium Sulfate (Na₂SO₄) Inexpensive, neutral, and easy to remove by filtration.Lower drying capacity and efficiency compared to other agents.
Anhydrous Magnesium Sulfate (MgSO₄) Higher drying capacity than sodium sulfate, relatively fast-acting.Slightly acidic, which could potentially catalyze ester hydrolysis if left for extended periods.
Molecular Sieves (3Å or 4Å) Highly efficient at removing water to very low levels.More expensive, needs to be activated before use, and can be difficult to handle.
Anhydrous Calcium Chloride (CaCl₂) High drying capacity.Can form adducts with esters, so it should be used with caution.

Protocol for Using a Drying Agent:

  • After the initial workup and removal of the acid catalyst, add the chosen drying agent to the crude this compound.

  • Stir the mixture for a sufficient amount of time (typically 30 minutes to a few hours) to allow for complete water absorption.

  • Remove the drying agent by filtration or decantation.

  • Proceed with the final distillation of the dried this compound.

For a detailed procedure on drying and distillation of this compound, one can wash the ester with saturated aqueous NaCl, then dry it with anhydrous Na2CO3 and distill it from P2O5 to remove any free acid and alcohol.[1][14][15]

Frequently Asked Questions (FAQs)

Q1: What is the principle behind using a Dean-Stark apparatus?

A1: The Dean-Stark apparatus works on the principle of azeotropic distillation.[9][10] It is used to continuously remove water from a reaction mixture.[10] An immiscible solvent (like toluene) is added to the reaction, which forms a low-boiling azeotrope with the water produced. This azeotrope boils and the vapor enters a condenser. Upon condensation, the immiscible liquids separate in the graduated tube of the Dean-Stark trap. Since water is denser than toluene, it collects at the bottom of the trap, while the lighter toluene overflows and returns to the reaction flask.[12] This continuous removal of a product (water) drives the equilibrium of the esterification reaction to favor the formation of the ester, in accordance with Le Chatelier's principle.[5][8][11]

Q2: How does reactive distillation help in minimizing water content?

A2: Reactive distillation is an advanced technique that combines chemical reaction and distillation in a single unit.[16][17] In the context of this compound synthesis, the esterification reaction occurs in a section of the distillation column that contains a solid acid catalyst.[17] As the reaction proceeds, the products (this compound and water) and unreacted reactants are continuously separated by distillation.[16] Due to the different boiling points of the components, the lighter this compound moves up the column while the heavier water moves down, effectively separating the water from the ester as it is formed.[16] This in-situ product removal continuously shifts the reaction equilibrium towards the product side, leading to high conversion rates and a final product with very low water content.[16]

Q3: What are the most reliable analytical methods for determining the water content in my final this compound product?

A3: The most accurate and widely accepted method for determining water content in esters like this compound is Karl Fischer titration .[18][19][20] This method is highly specific to water and can detect even trace amounts.[20]

There are two main types of Karl Fischer titration:

  • Volumetric Karl Fischer Titration: Suitable for samples with higher water content (typically >0.1%).

  • Coulometric Karl Fischer Titration: Ideal for samples with very low water content (<0.1%), offering high precision and accuracy.[18]

Basic Protocol for Karl Fischer Titration:

  • The Karl Fischer titrator is prepared with the appropriate reagents.[18]

  • A known weight of the this compound sample is injected into the titration cell.[18]

  • The instrument then automatically titrates the sample to determine the amount of water present.[18]

Experimental Workflows and Diagrams

Fischer Esterification Equilibrium

The following diagram illustrates the reversible nature of the Fischer esterification reaction, highlighting the role of water in the equilibrium.

Fischer_Esterification Reactants Propionic Acid + Methanol Products This compound + Water Reactants->Products Esterification (H+ catalyst) Products->Reactants Hydrolysis

Caption: Reversible Fischer esterification reaction.

Experimental Setup for Azeotropic Distillation

This diagram shows a standard laboratory setup for synthesizing this compound while continuously removing water using a Dean-Stark apparatus.

Dean_Stark_Setup cluster_setup Dean-Stark Apparatus Setup cluster_process Process Flow Condenser Reflux Condenser DeanStark Dean-Stark Trap Condenser->DeanStark Liquid Condensed Liquid Flask Reaction Flask (Propionic Acid, Methanol, Toluene, Acid Catalyst) DeanStark->Flask Separation Phase Separation Heater Heating Mantle Vapor Azeotrope Vapor (Toluene + Water) Flask->Vapor Boiling Vapor->Condenser Condensation Water_Collection Water Collected Separation->Water_Collection Water (denser) Toluene_Return Toluene Returns to Flask Separation->Toluene_Return Toluene (less dense)

Caption: Azeotropic distillation with a Dean-Stark trap.

References

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Dean-Stark Apparatus. (n.d.). Orick Médico Sarl. Retrieved from [Link]

  • Aqar, D. Y., et al. (n.d.). The Investigation of Purity Improvement for the Production of this compound in Different Types of Batch Distillation Systems. Journal of Oil, Gas and Petrochemical Technology, 5(1), 63-75.
  • Dean–Stark apparatus. (n.d.). In Wikipedia. Retrieved from [Link]

  • Dean Stark Apparatus. (n.d.). Scoilnet. Retrieved from [Link]

  • ester hydrolysis and Fischer esterification. (2019, January 15). [Video]. YouTube. Retrieved from [Link]

  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. (2025, April 1). Patsnap Eureka. Retrieved from [Link]

  • Mechanism of the Fischer Esterification in Organic Chemistry. (2017, March 1). [Video]. YouTube. Retrieved from [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Water contents Ethers and Esters. (2017, June 6). KEM. Retrieved from [Link]

  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.). University of Illinois Springfield. Retrieved from [Link]

  • Water Content of Ester. (n.d.). Kyoto Electronics Manufacturing Co., Ltd. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem. Retrieved from [Link]

  • Preparation and separation process of this compound towards optimization strategy of energy saving and carbon reduction system. (2026, January 5). ResearchGate. Retrieved from [Link]

  • High-yield separation method of this compound-methanol-water system. (n.d.). Google Patents.
  • Liquid-liquid extraction separation method of this compound-methanol-water azeotropic system. (n.d.). Google Patents.
  • Modelling and Optimisation of a Reactive Distillation Process for Biodiesel Production. (2025, July 31).
  • This compound manufacturers and suppliers in China. (n.d.). ODOWELL. Retrieved from [Link]

  • Why Is this compound Soluble in Water? (2023, December 7). Techiescientist. Retrieved from [Link]

  • Method for catalytic synthesis of this compound. (n.d.). Google Patents.
  • Liquid-liquid extraction separation method of this compound-methanol-water azeotropic system. (n.d.). Google Patents.
  • Mechanism Analysis and Process Optimization for Extraction Distillation of Alcohol-Ester Azeotrope Using Ionic Liquid. (2024, November 1). ACS Sustainable Chemistry & Engineering.
  • This compound CAS:554-12-1. (n.d.). Jinan Future chemical Co.,Ltd. Retrieved from [Link]

  • Understanding the Production and Properties of this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • This compound: An Essential Solvent in Industrial Coatings and Adhesives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Determining Water Content with a Novel Karl Fischer Titration Approach. (n.d.). PPD. Retrieved from [Link]

  • Separation of this compound-methanol azeotrope by extractive distillation. (2025, August 10). Xiandai Huagong/Modern Chemical Industry, 38(7), 214-218.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Purification of Methyl Acetate/Water Mixtures from Chemical Interesterification of Vegetable Oils by Pervapor
  • Moisture Content by Karl Fischer Titration. (n.d.). ARDL. Retrieved from [Link]

  • I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas? (2018, January 4). ResearchGate. Retrieved from [Link]

  • Catalytic Reactive Distillation for the Esterification Process: Experimental and Simulation. (n.d.).
  • Design and Simulation of Reactive Dividing-Wall Distillation Column for Transesterification of Methyl Acetate with n-Propanol. (n.d.).
  • Modeling and Simulation of a Reactive and Pressure Swing Distillation Columns for Methyl Acetate Production using ASPEN PLUS and. (2025, March 25). International Journal of Advances in Engineering and Management (IJAEM).

Sources

Technical Support Center: The Effect of Temperature on the Rate of Methyl Propionate Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for experiments investigating the effect of temperature on the rate of methyl propionate hydrolysis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues you may encounter.

I. Understanding the Core Principles: Temperature and Reaction Rate

The hydrolysis of this compound is a chemical reaction where water reacts with the ester to form propanoic acid and methanol. This reaction can be catalyzed by either an acid or a base.[1][2][3] The rate of this reaction is significantly influenced by temperature.

The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation :

k = A e-Ea/RT

Where:

  • k is the rate constant

  • A is the pre-exponential factor (related to the frequency of collisions)

  • Ea is the activation energy (the minimum energy required for the reaction to occur)[4][5]

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

In essence, an increase in temperature provides the reacting molecules with more kinetic energy, leading to more frequent and energetic collisions, thus increasing the reaction rate.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected effect of increasing the temperature on the rate of this compound hydrolysis?

A1: Increasing the temperature will increase the rate of hydrolysis.[4][6] This is because a higher temperature provides the reactant molecules with greater kinetic energy, leading to a higher frequency of effective collisions that possess the required activation energy.

Q2: Should I use an acid or a base as a catalyst for this experiment?

A2: The choice between an acid or a base catalyst depends on your experimental goals.

  • Acid-catalyzed hydrolysis (e.g., using dilute HCl or H₂SO₄) is a reversible reaction.[1][3] To drive the reaction to completion, a large excess of water is typically used.[1]

  • Base-catalyzed hydrolysis (saponification), using a base like sodium hydroxide (NaOH), is an irreversible reaction because the carboxylic acid formed is deprotonated to its salt.[3] This irreversibility often makes it a more straightforward choice for kinetic studies aimed at completion.

Q3: How can I monitor the progress of the hydrolysis reaction?

A3: A common and effective method is titrimetry .[7] As the hydrolysis proceeds, propanoic acid is formed. You can withdraw aliquots of the reaction mixture at specific time intervals, quench the reaction (e.g., by adding it to ice-cold water), and then titrate the formed propanoic acid with a standardized solution of a strong base, like sodium hydroxide, using an indicator such as phenolphthalein.[3][8] Other methods include spectroscopy to monitor the disappearance of the ester or the appearance of a product.[4]

Q4: What safety precautions should I take when working with this compound?

A4: this compound is a highly flammable liquid and vapor.[1][6] It can also cause serious eye damage and is harmful if inhaled.[6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Keep it away from heat, sparks, and open flames.[1][9] Ensure that any containers are properly grounded and bonded to prevent static discharge.[10]

III. Troubleshooting Guide

This section addresses common problems encountered during the study of this compound hydrolysis.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Incomplete Hydrolysis 1. Reversible Reaction (Acid Catalysis): The reaction may have reached equilibrium without all the ester being consumed. 2. Insufficient Catalyst: The catalyst concentration may be too low to drive the reaction at a reasonable rate. 3. Low Temperature: The reaction temperature may be too low for the hydrolysis to proceed to completion within the experimental timeframe.1. For acid catalysis, use a large excess of water to shift the equilibrium towards the products.[1] 2. Increase the catalyst concentration. Ensure the catalyst is not degraded or contaminated. 3. Increase the reaction temperature. A higher temperature will increase the rate constant, allowing the reaction to proceed faster.[6]
Inconsistent or Non-reproducible Reaction Rates 1. Temperature Fluctuations: Poor temperature control of the reaction vessel. 2. Inaccurate Reagent Concentrations: Errors in the preparation of the ester, catalyst, or titrant solutions. 3. Inconsistent Quenching: Variations in the timing or effectiveness of stopping the reaction in the aliquots before titration.1. Use a thermostatically controlled water bath to maintain a constant temperature.[8] 2. Carefully prepare and standardize all solutions. 3. Develop a consistent and rapid quenching procedure. Adding the aliquot to a pre-measured volume of ice-cold deionized water is a standard method.[8]
Side Reactions Observed (e.g., unexpected peaks in chromatography) 1. Transesterification: If using an alcohol as a co-solvent (e.g., methanol or ethanol), it can react with the ester, leading to the formation of a different ester.[9] 2. Degradation of Reactants or Products: At very high temperatures, the reactants or products might undergo decomposition.1. Avoid using alcoholic solvents. A mixture of tetrahydrofuran (THF) and water is a common alternative.[9] 2. Consult literature for the thermal stability of your compounds and operate within a safe temperature range.
Difficulty in Determining the Titration Endpoint 1. Indicator Choice: The chosen indicator may not have a sharp color change at the equivalence point. 2. Precipitation: If a salt with low solubility is formed, it can obscure the color change.1. Phenolphthalein is a suitable indicator for the titration of a weak acid (propanoic acid) with a strong base (NaOH).[8] 2. Ensure all components remain in solution. If precipitation is an issue, consider diluting the sample further before titration.

IV. Experimental Protocols

Detailed Protocol: Monitoring Acid-Catalyzed Hydrolysis of this compound by Titration

This protocol outlines a method to determine the rate constant of this compound hydrolysis at a specific temperature.

Materials:

  • This compound

  • 0.5 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • Phenolphthalein indicator

  • Deionized water

  • Ice

Apparatus:

  • Thermostatically controlled water bath

  • Conical flasks

  • Burette

  • Pipettes

  • Stopwatch

Procedure:

  • Temperature Equilibration: Place separate flasks containing 100 mL of 0.5 M HCl and 10 mL of this compound into a water bath set to the desired temperature (e.g., 30°C). Allow them to equilibrate for at least 10 minutes.[8]

  • Initiating the Reaction: Pipette 5 mL of the equilibrated this compound into the flask containing the HCl. Start the stopwatch immediately. This is t=0.

  • Initial Titration (t=0): Immediately withdraw a 5 mL aliquot of the reaction mixture and add it to a conical flask containing approximately 25 mL of ice-cold deionized water. The ice water will effectively stop the reaction.[8] Add 2-3 drops of phenolphthalein indicator and titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. Record the volume of NaOH used (V₀).

  • Titration at Time Intervals: Withdraw 5 mL aliquots of the reaction mixture at regular intervals (e.g., 10, 20, 30, 45, 60, and 80 minutes).[8] Each time, quench the reaction in ice-cold water and titrate with 0.1 M NaOH as described in step 3. Record the volume of NaOH used at each time point (Vₜ).

  • Final Titration (t=∞): After the last time point, heat the remaining reaction mixture in a boiling water bath for about 10-15 minutes to ensure the hydrolysis goes to completion.[3][8] Cool the mixture to room temperature. Withdraw a 5 mL aliquot and titrate with 0.1 M NaOH as before. Record this final volume of NaOH (V∞).

Data Analysis

The reaction follows pseudo-first-order kinetics. The rate constant (k) can be determined from the following equation:

k = (2.303/t) * log₁₀((V∞ - V₀) / (V∞ - Vₜ))

A plot of log₁₀(V∞ - Vₜ) versus time (t) should yield a straight line with a slope of -k/2.303.

V. Data Presentation

Table 1: Representative Data for the Effect of Temperature on the Rate Constant of this compound Hydrolysis
Temperature (°C)Temperature (K)Rate Constant, k (s⁻¹)
25298.151.38 x 10⁻⁴
35308.154.15 x 10⁻⁴
45318.151.12 x 10⁻³
55328.152.89 x 10⁻³

Note: The data in this table is illustrative and based on typical results for ester hydrolysis.[6]

VI. Visualizations

Diagram 1: Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation & Initiation cluster_monitoring Reaction Monitoring cluster_completion Final Measurement cluster_analysis Data Analysis A Equilibrate Reactants (this compound & HCl) at desired Temperature B Mix Reactants Start Stopwatch (t=0) A->B C Withdraw Aliquot at time 't' B->C G Heat to Completion (t=∞) B->G D Quench Reaction (in ice-cold water) C->D E Titrate with NaOH D->E F Record Volume (Vt) E->F F->C Repeat at intervals J Calculate Rate Constant (k) F->J H Titrate Final Sample G->H I Record Volume (V∞) H->I I->J

Caption: Workflow for monitoring hydrolysis kinetics.

Diagram 2: Relationship between Temperature and Reaction Rate

G Temp Increase in Temperature KE Increase in Kinetic Energy of Molecules Temp->KE Collisions Increase in Frequency & Energy of Collisions KE->Collisions Activation More Molecules Surpass Activation Energy (Ea) Collisions->Activation Rate Increase in Reaction Rate Activation->Rate

Caption: Effect of temperature on reaction rate.

VII. References

Sources

Technical Support Center: Mitigating Equipment Corrosion in Sulfuric Acid-Catalyzed Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for professionals engaged in esterification reactions using sulfuric acid. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into preventing and troubleshooting equipment corrosion. As a potent catalyst, sulfuric acid's efficacy is matched by its corrosivity, making material selection and process control critical for the longevity of your equipment and the integrity of your experiments.

This resource is structured in a practical question-and-answer format to directly address the challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: Why is my stainless steel (304/316L) reactor showing signs of corrosion with concentrated sulfuric acid? I thought stainless steel was resistant.

A1: This is a common and critical misconception. While stainless steels offer excellent corrosion resistance in many environments, their performance in sulfuric acid is highly dependent on the acid's concentration and temperature. Austenitic stainless steels like 304 and 316 are generally resistant at very high (above 90%) and very low (below 5%) concentrations at ambient temperatures.[1][2] However, they are aggressively attacked at intermediate concentrations.[1]

For commercially concentrated sulfuric acid (around 96 wt%), 304 and 316 stainless steel may be acceptable at room temperature, but an increase in temperature can significantly accelerate the corrosion rate.[1][3] The protective passive layer on stainless steel can break down under these conditions.[4] For applications involving prolonged contact, such as storage tanks or reactors for lengthy reactions, grades like 304 and 316 are often not advisable.[1]

Q2: What are the primary factors that influence the rate of corrosion in my esterification setup?

A2: The three most critical factors are acid concentration, temperature, and fluid velocity .

  • Concentration: As mentioned, stainless steels have a non-linear corrosion resistance profile with sulfuric acid. Carbon steel, on the other hand, can be suitable for concentrated sulfuric acid (above 80%) due to the formation of a protective iron sulfate (FeSO₄) layer.[5][6] This layer, however, is not stable in dilute acid.[7]

  • Temperature: For nearly all materials, an increase in temperature will lead to a significant increase in the corrosion rate.[3][5][8] This is a crucial consideration in esterification, which often requires heating to proceed at a reasonable rate.

  • Velocity: High flow rates or agitation can erode the protective ferrous sulfate layer on carbon steel, leading to accelerated corrosion.[5][6] While stainless steels have a more stable passive layer, high velocities can still be problematic, especially near the active/passive concentration and temperature boundaries.[1][4]

Q3: I've noticed grooves forming inside my carbon steel transfer lines. What is causing this?

A3: This phenomenon is likely hydrogen grooving . When carbon steel corrodes in sulfuric acid, hydrogen gas is produced as a byproduct.[5][6] In stagnant or low-flow conditions, these hydrogen bubbles can accumulate, and when flow resumes, they can scrub away the protective iron sulfate layer, exposing fresh metal to rapid corrosion.[2][6] This cycle repeats, creating characteristic grooves, often at the top of the pipe.[5][6]

Q4: Can I passivate my 316L stainless steel equipment with sulfuric acid to improve its resistance?

A4: No, this is not a recommended or effective practice. Passivation of stainless steel requires an oxidizing acid, such as nitric or citric acid, to remove free iron from the surface and promote the formation of a protective chromium oxide layer.[9] Sulfuric acid, especially at concentrations typically used for esterification, is generally considered a reducing acid and will not effectively passivate stainless steel.[1][10][11] Attempting to do so may lead to etching and increased corrosion.[11]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common corrosion issues.

Issue 1: Unexpectedly High Iron Contamination in the Product
Potential Cause Diagnostic Step Recommended Solution
Active corrosion of carbon steel equipment. Analyze a sample of the sulfuric acid for iron content before the reaction. Perform a visual inspection of the reactor and associated piping for signs of corrosion.Consider upgrading to a more resistant material. If using carbon steel, ensure acid concentration remains high (>90%) and temperature is controlled. Anodic protection can also be an effective method to reduce the corrosion rate of carbon steel.[5]
Breakdown of the passive layer on stainless steel. Use non-destructive testing (NDT) like ultrasonic thickness measurement to assess equipment integrity.[12][13] Review operating parameters (temperature, concentration) to see if they have exceeded the material's limits.Switch to a more resistant alloy such as Alloy 20, 904L, or Hastelloy®.[12][14]
Weld decay in stainless steel equipment. Visually inspect welds and heat-affected zones (HAZs), which can be particularly susceptible to corrosion.[12]Use low-carbon ("L" grade) stainless steel (e.g., 316L) and ensure proper welding and post-weld treatment procedures are followed.
Issue 2: Visible Pitting or Localized Corrosion in the Reactor
Potential Cause Diagnostic Step Recommended Solution
Chloride contamination in reactants. Analyze all raw materials, including the sulfuric acid and reactants, for chloride content. Chlorides can induce pitting corrosion in stainless steels.[14]Source higher purity reactants. If chloride contamination is unavoidable, select a material with higher molybdenum content, such as Alloy 904L or duplex stainless steels, which offer better resistance to chloride attack.[1][4]
Crevice corrosion. Inspect areas with gaskets, seals, and under deposits for signs of localized corrosion.[12]Redesign components to eliminate crevices. Ensure regular and thorough cleaning of the equipment to prevent deposit formation.
Acid dilution at specific points. Sulfuric acid is hygroscopic and can absorb moisture from the air, leading to dilution and increased corrosivity in localized areas, especially at the liquid-vapor interface.[1][12]Maintain a dry, inert atmosphere (e.g., nitrogen blanket) in the reactor headspace. Ensure all entry points are properly sealed.

Material Selection and Experimental Protocols

Material Compatibility Overview

The selection of the right material is the most critical step in preventing corrosion. Below is a summary table for common materials.

MaterialSulfuric Acid ConcentrationTemperature LimitKey Considerations
Carbon Steel > 80%AmbientRelies on a protective FeSO₄ layer; susceptible to velocity effects and hydrogen grooving.[5][6][15]
304 Stainless Steel < 5% or > 90%Room TemperaturePoor resistance at intermediate concentrations and elevated temperatures.[1][2]
316L Stainless Steel < 22% or > 90%Room TemperatureMolybdenum content provides slightly better resistance than 304, but similar limitations apply.[1][4] Not recommended for prolonged contact.[1]
Alloy 904L (1.4539) Full RangeUp to 35°CSpecifically developed for sulfuric acid service; good resistance across the concentration range.[1][12]
Alloy 20 (e.g., Carpenter 20Cb-3) Full RangeUp to ~57°C (135°F)Excellent resistance over a wide range of concentrations and temperatures.[4][10]
Hastelloy® C-276 Excellent resistanceHighA high-performance nickel alloy for very corrosive conditions, but at a higher cost.[12]
Glass / Glass-Lined Steel Full RangeVaries by manufacturerExcellent chemical resistance but susceptible to thermal shock and mechanical damage.
PTFE / PFA Full RangeUp to ~200°CExcellent chemical resistance; often used as liners for steel equipment.[16]
Protocol: Passivation of New Stainless Steel Equipment (Using Nitric Acid)

This protocol should be performed before introducing sulfuric acid into a new or repaired stainless steel system to ensure maximum corrosion resistance.

Objective: To remove free iron and other contaminants from the surface and promote the formation of a passive chromium oxide layer.

Materials:

  • Degreasing agent (alkaline, non-chlorinated)

  • Nitric Acid (20-50% v/v solution)

  • Deionized water

  • Personal Protective Equipment (PPE): acid-resistant gloves, goggles, lab coat, face shield

Procedure:

  • Degrease: Thoroughly clean all surfaces with the degreasing agent to remove oils, grease, and other organic residues. Rinse thoroughly with deionized water.

  • Acid Application: Circulate or fill the equipment with the nitric acid solution. Ensure all surfaces are in contact with the acid.

  • Passivation Time: Maintain contact for a minimum of 30 minutes at a temperature between 20-50°C.

  • Rinsing: Drain the nitric acid solution and rinse the equipment thoroughly with deionized water until the pH of the rinse water is neutral.

  • Drying: Dry the equipment completely using clean, dry air or nitrogen.

This is a general guideline. Always consult specific standards like ASTM A967 for detailed procedures.[9]

Visualizing Corrosion Prevention Strategies

A logical workflow is essential for selecting the appropriate mitigation strategy.

CorrosionPreventionWorkflow Decision Workflow for Corrosion Mitigation cluster_material Material Evaluation start Corrosion Issue Identified in Esterification Reactor assess_params Assess Operating Parameters (Temp, Conc., Velocity) start->assess_params material_eval Evaluate Material of Construction assess_params->material_eval Parameters within spec? is_compatible is_compatible material_eval->is_compatible Check Compatibility Chart new_project New Project Design Phase new_project->material_eval Initial Selection upgrade_material Upgrade to Resistant Alloy (e.g., Alloy 20, 904L, Hastelloy) is_compatible->upgrade_material No check_contaminants Analyze for Contaminants (e.g., Chlorides) is_compatible->check_contaminants Yes solution Problem Resolved upgrade_material->solution contaminants_present Contaminants Present? check_contaminants->contaminants_present purify_reagents Purify Reagents or Source Higher Purity contaminants_present->purify_reagents Yes investigate_other Investigate Other Causes (e.g., Crevice Corrosion, Weld Decay) contaminants_present->investigate_other No purify_reagents->solution investigate_other->solution Implement Corrective Action (Redesign, Proper Cleaning, Weld Inspection)

Caption: Decision workflow for troubleshooting and mitigating corrosion.

Alternative Catalysts: A Path to Reduced Corrosion

When feasible, replacing sulfuric acid with a less corrosive catalyst is an excellent corrosion prevention strategy.[17]

CatalystAdvantagesDisadvantages
Methanesulfonic Acid (MSA) Less corrosive than H₂SO₄, biodegradable, non-oxidizing.[18]Higher cost than sulfuric acid.
p-Toluenesulfonic Acid (p-TSA) Solid, easy to handle, effective catalyst.[19]Can still be corrosive, though generally less than H₂SO₄.
Solid Acid Resins (e.g., Amberlyst-15) Easily separated from the reaction mixture (heterogeneous), reusable, significantly reduces corrosion and waste.[17][19]May have lower activity than homogeneous catalysts, potential for thermal degradation at high temperatures.[17]

References

  • IBP1218_09 CORROSION BY CONCENTRATED SULFURIC ACID IN CARBON STEEL PIPES AND TANKS - OSTI.GOV. Available at: [Link]

  • Selection of stainless steels for handling sulphuric acid (H2SO4). British Stainless Steel Association. Available at: [Link]

  • sulfuric acid corrosion resistant materials professional manufacturer. Available at: [Link]

  • Sulfuric Acid Corrosion - Inspectioneering. Available at: [Link]

  • Tips for Best Materials for Handling Sulphuric Acid - VG Engineers Pvt Ltd. Available at: [Link]

  • Selecting The Correct Sulphuric Acid (H2SO4) Storage Tank - NeoNickel. Available at: [Link]

  • Effect of Change in Sulfuric Acid Concentrations and Different Temperatures on Corrosion of Heat-Treated Moderate Carbon Steel - Semarak Ilmu. Available at: [Link]

  • Corrosion Behavior of Austenitic Stainless Steel in Sulphuric Acid at Various Concentrations - Prime Scholars. Available at: [Link]

  • Passivity of stainless steel in sulphuric acid under chemical oxidation - ResearchGate. Available at: [Link]

  • Corrosion - Sulphuric Acid on the Web. Available at: [Link]

  • Sulfuric Acid Corrosion | PDF - Scribd. Available at: [Link]

  • Effect of Change in Sulfuric Acid Concentrations and Different Temperatures on Corrosion of Heat-Treated Moderate Carbon Steel | Request PDF - ResearchGate. Available at: [Link]

  • Passivation of 316L in 98% H2SO4 service at ambient temps | Eng-Tips. Available at: [Link]

  • ASTM D6137 Sulfuric Acid Resistance of Polymer Linings - Infinita Lab. Available at: [Link]

  • Sulfuric acid replacement for ester formation reaction? : r/chemistry - Reddit. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PubMed Central. Available at: [Link]

  • H2SO4 as passivation solution for Stainless Steel: FAQs + Q&A Forum - Finishing.com. Available at: [Link]

  • Passivation of Stainless Steel | ASTM A967, AMS 2700 & QQ-P-35. Advanced Plating Technologies. Available at: [Link]

  • Troubleshooting CSTR Reactor Problems: A Guide | Zhanghua - Filter Dryer. Available at: [Link]

  • How Do You Troubleshoot Problems in A Steel Reactor? - News - Achieve Chem. Available at: [Link]

  • Safety Measures for Storing Sulfuric Acid: Best Practices and Guidelines. Available at: [Link]

  • The Storage of Sulfuric Acid in FRP Composite Tanks - Beetle Plastics. Available at: [Link]

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Optimizing reflux time for complete esterification of propionic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of propionic acid esterification. This guide is designed for researchers, scientists, and drug development professionals seeking to achieve complete and efficient ester synthesis. Here, we will address common challenges and fundamental questions through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of propionic acid esterification, and why is reflux necessary?

A1: The esterification of propionic acid, most commonly achieved via the Fischer-Speier esterification, is a reversible acid-catalyzed reaction between propionic acid and an alcohol to form an ester and water.[1][2] The reaction is an equilibrium process, meaning it proceeds in both the forward (ester formation) and reverse (ester hydrolysis) directions simultaneously.[3][4][5]

Reflux is the process of heating a reaction mixture to its boiling point and condensing the resulting vapors back into the reaction vessel.[6] This technique is crucial for several reasons:

  • Reaction Rate: Chemical reactions, including esterification, generally proceed faster at higher temperatures.[7][8][9][10] Refluxing allows the reaction to be maintained at the constant, elevated temperature of the solvent's boiling point without loss of volatile reactants or solvent, thus accelerating the rate at which equilibrium is reached.[6]

  • Energy Input: It provides the necessary activation energy to overcome the reaction barrier.[6]

  • Homogeneity: The boiling action ensures the reaction mixture remains well-mixed.

The core challenge of Fischer esterification is that the presence of the water byproduct can hydrolyze the ester, shifting the equilibrium back towards the reactants and limiting the final yield.[3][11] Therefore, simply refluxing for an extended period may not be sufficient to achieve complete conversion.

Q2: What are the key factors that influence the required reflux time for complete conversion?

A2: Optimizing reflux time requires a multi-faceted approach. It is not a fixed value but rather a function of several interdependent variables that affect the reaction kinetics and equilibrium position.[8][10]

  • Temperature: Higher temperatures increase the reaction rate, generally reducing the time needed to reach equilibrium.[7][9][12] The optimal temperature is typically the boiling point of the alcohol used.[13]

  • Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential.[2][3] The catalyst protonates the carbonyl oxygen of the propionic acid, making it a much better electrophile for attack by the alcohol.[1][14] Increasing the catalyst concentration can increase the reaction rate, though excessive amounts may lead to side reactions like alcohol dehydration.[8][9][12]

  • Reactant Stoichiometry: According to Le Châtelier's principle, the equilibrium can be shifted toward the products by using a large excess of one reactant.[3][14] Typically, the alcohol is used in excess as it is often less expensive and can also serve as the solvent.[3][15]

  • Structure of the Alcohol: The reactivity of the alcohol depends on its structure. Primary alcohols react faster than secondary alcohols due to less steric hindrance, while tertiary alcohols are often unsuitable as they are prone to elimination reactions.[2][8][16]

  • Water Removal: This is the most critical factor for driving the reaction to completion. Continuously removing the water byproduct prevents the reverse hydrolysis reaction and pulls the equilibrium towards the ester product.[3][11][14]

Q3: How can I effectively remove the water byproduct to ensure complete esterification?

A3: Several methods exist to remove water and drive the reaction to completion. The choice depends on the scale and specifics of your reaction.

  • Azeotropic Distillation (Dean-Stark Apparatus): This is a highly effective method.[3][11] A solvent that forms a low-boiling azeotrope with water (e.g., toluene, hexane) is added to the reaction.[3][17] As the mixture refluxes, the water-solvent azeotrope distills over and is collected in a Dean-Stark trap. The denser water separates and collects at the bottom of the trap, while the less dense solvent overflows and returns to the reaction flask, continuously removing water.[3][11]

  • Use of a Dehydrating Agent: Concentrated sulfuric acid not only acts as a catalyst but also as a dehydrating agent, sequestering the water formed.[5][6] For more sensitive substrates, molecular sieves can be added to the reaction flask to physically adsorb water.[2]

  • Reactive Distillation: This advanced technique combines reaction and distillation in a single apparatus.[11][18] As the ester is formed in a distillation column, the products are continuously separated based on their boiling points, effectively removing water and driving the reaction forward.[18]

Troubleshooting Guide

Problem: My reaction is not reaching completion despite prolonged reflux (e.g., >8 hours).
  • Possible Cause 1: Equilibrium Limitation.

    • Explanation: Fischer esterification is a reversible process. Without actively removing the water byproduct, the reaction will reach an equilibrium state where significant amounts of propionic acid and alcohol remain, regardless of how long you reflux.[3][5]

    • Solution:

      • Use Excess Alcohol: Increase the molar ratio of alcohol to propionic acid (e.g., from 3:1 to 10:1 or higher). Using the alcohol as the solvent is a common and effective strategy.[3][15]

      • Remove Water: The most robust solution is to remove water as it forms. Implement a Dean-Stark apparatus for azeotropic distillation.[3][11][17] This is the industry-standard method for achieving high conversion.

  • Possible Cause 2: Insufficient Catalysis.

    • Explanation: The reaction rate may be kinetically slow due to an inadequate amount or activity of the acid catalyst.

    • Solution:

      • Increase Catalyst Loading: Cautiously increase the amount of sulfuric acid or TsOH. A typical range is 1-3% by weight of the reactants.[9][12]

      • Check Catalyst Quality: Ensure your acid catalyst has not been degraded by absorbing atmospheric moisture. Use a fresh, unopened bottle if in doubt.

  • Possible Cause 3: Impurities in Reactants.

    • Explanation: The presence of water in your starting propionic acid or alcohol will inhibit the reaction from the start by immediately favoring the reverse hydrolysis reaction.[19]

    • Solution: Use anhydrous grade reactants and solvents. If necessary, dry the alcohol with molecular sieves prior to use.

Problem: The reaction is too slow. How can I reduce the reflux time?
  • Possible Cause 1: Sub-optimal Temperature.

    • Explanation: The reaction temperature may be too low for a sufficient reaction rate.

    • Solution: Ensure the heating mantle is set to achieve a vigorous, steady reflux. If using a lower-boiling alcohol, consider switching to a higher-boiling one if the product's stability permits, as this will increase the reaction temperature.

  • Possible Cause 2: Inefficient Water Removal.

    • Explanation: If using a Dean-Stark trap, inefficient collection of water will slow the forward reaction.

    • Solution:

      • Check for Leaks: Ensure all glassware joints are properly sealed.

      • Proper Solvent Choice: Confirm that your azeotropic solvent (e.g., toluene) is appropriate for the reaction temperature and effectively removes water.

      • Sufficient Agitation: Ensure the reaction is stirred vigorously to facilitate the transfer of water into the vapor phase.

  • Possible Cause 3: Catalyst Choice.

    • Explanation: While H₂SO₄ is effective, other catalysts might offer faster kinetics.

    • Solution: Consider using heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst 35 or 36) or fibrous polymer-supported sulfonic acid catalysts, which can sometimes offer higher activity and simplify purification.[4][7][20]

Data Summaries & Visual Guides

Table 1: Influence of Key Parameters on Propionic Acid Esterification
ParameterEffect on Reaction RateEffect on Conversion (Yield)Key Insight
Temperature Increases significantly with temperature.[8][9][12]Increases slightly with temperature.[7][20]Higher temperature primarily reduces the time to reach equilibrium.
Catalyst Conc. Increases with higher catalyst loading.[8][9][12]Increases, but plateaus at higher concentrations.[8]A small amount is crucial; excessive amounts offer diminishing returns.
Alcohol:Acid Ratio Can decrease if alcohol dilutes the catalyst.[12]Increases significantly with excess alcohol.[8][10][20]This is a key strategy to shift the equilibrium towards the product.
Water Removal Dramatically increases the net forward rate.Drives the reaction towards completion (>95%).[3]The most effective method for maximizing yield.
Table 2: Comparison of Alcohols in the Esterification of Propionic Acid
AlcoholStructureRelative ReactivityBoiling Point (°C)Notes
Methanol PrimaryHigh64.7Often used with heterogeneous catalysts.[4][7]
Ethanol PrimaryHigh78.4A common, effective choice for Fischer esterification.[8]
n-Propanol PrimaryHigh97.2Reactivity is high.[8][12][16]
Isopropanol SecondaryModerate82.5Slower reaction rate than n-propanol due to steric hindrance.[8][9][16]
n-Butanol PrimaryHigh117.7Higher boiling point allows for a higher reaction temperature.[8][16][20]
Diagrams: Mechanisms and Setups

The Fischer esterification proceeds via a multi-step mechanism known as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

Fischer_Esterification Start Propionic Acid + Alcohol (R-OH) ProtonatedAcid Protonated Carbonyl Start->ProtonatedAcid + H+ ProtonatedAcid->Start - H+ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + R-OH Tetrahedral->ProtonatedAcid - R-OH ProtonTransfer Activated Complex Tetrahedral->ProtonTransfer Proton Transfer ProtonTransfer->Tetrahedral Proton Transfer WaterLeaving Protonated Ester + H2O ProtonTransfer->WaterLeaving Elimination of H2O WaterLeaving->ProtonTransfer + H2O Ester Ester WaterLeaving->Ester - H+ Ester->WaterLeaving + H+

Caption: The PADPED mechanism for Fischer esterification.

Reflux_Setup Standard Reflux Apparatus cluster_stand Condenser Condenser (Water Out) Flask Round-Bottom Flask (Reaction Mixture) Condenser->Flask Vapors Rise, Condensate Returns CondenserIn Water In Mantle Heating Mantle Mantle->Flask Heat WaterFlow WaterFlow->CondenserIn Cool Water Flow

Caption: Standard experimental setup for reflux.

Dean_Stark_Setup Reflux with Dean-Stark Trap cluster_stand Condenser Condenser Trap Dean-Stark Trap Condenser->Trap Flask Round-Bottom Flask (Mixture + Toluene) Trap->Flask Mantle Heating Mantle Mantle->Flask Heat Vapors Azeotrope Vapors Rise Vapors->Trap SolventReturn Solvent Returns SolventReturn->Flask WaterCollection Water Collects

Caption: Setup with a Dean-Stark trap for azeotropic water removal.

Experimental Protocols

Protocol 1: Standard Fischer Esterification of Propyl Propionate

This protocol uses an excess of the alcohol to drive the reaction.

  • Setup: Assemble a standard reflux apparatus consisting of a 250 mL round-bottom flask, a reflux condenser, and a heating mantle. Ensure all glassware is dry.[9][12]

  • Reagents: To the round-bottom flask, add propionic acid (0.2 mol), n-propanol (0.6 mol, 3 equivalents), and a magnetic stir bar.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (1 mL) dropwise to the mixture.[21]

  • Reflux: Heat the mixture to a gentle reflux using the heating mantle. The reflux temperature should be near the boiling point of n-propanol (~97 °C).

  • Monitoring: Allow the reaction to reflux for 2-4 hours.[21] The progress can be monitored by taking small aliquots over time and analyzing them via gas chromatography (GC) or by titrating the remaining propionic acid.[9][12]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 100 mL of cold water.[21]

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (caution: CO₂ evolution) to neutralize the acid catalyst and unreacted propionic acid, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent/excess alcohol via rotary evaporation or distillation to yield the crude propyl propionate.[21]

Protocol 2: Esterification with Azeotropic Water Removal (Dean-Stark)

This protocol is designed for achieving the highest possible conversion.

  • Setup: Assemble a reflux apparatus incorporating a Dean-Stark trap between the 250 mL round-bottom flask and the condenser.

  • Reagents: To the flask, add propionic acid (0.5 mol), n-butanol (0.75 mol, 1.5 equivalents), toluene (100 mL), and a catalytic amount of p-toluenesulfonic acid (TsOH, ~1 g).

  • Reflux: Heat the mixture to reflux. The toluene will form an azeotrope with the water produced, and the condensate will collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing until water no longer collects in the arm of the trap, which typically takes 3-6 hours.[17] The theoretical volume of water to be collected is ~9 mL (0.5 mol).

  • Workup: Cool the reaction mixture and perform an aqueous workup as described in Protocol 1 to remove the catalyst and any remaining starting material. The toluene can then be removed by distillation to yield the pure n-butyl propionate.

References

  • KINETICS OF ESTERIFICATION OF PROPIONIC ACID AND N-PROPANOL. (2019). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Tsai, Y.-T., Lin, H.-m., & Lee, M.-J. (2010). Kinetics of Catalytic Esterification of Propionic Acid with Methanol over Amberlyst 36. Industrial & Engineering Chemistry Research, 49(9), 4044-4050. [Link]

  • Kastratović, V., Zeković, Z., & Bigović, M. (2020). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of Agricultural, Food and Environmental Sciences. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • KINETIC STUDIES OF ESTERIFICATION OF N-PROPIONIC ACID AND 2-PROPANOL WITH SULPHURIC ACID CATALYST. (2018). Journal of Emerging Technologies and Innovative Research (JETIR). [Link]

  • Lee, M.-J., Chiu, T.-Y., Lin, H.-m., & Li, S.-S. (2002). Kinetics of Catalytic Esterification of Propionic Acid and n-Butanol over Amberlyst 35. Industrial & Engineering Chemistry Research, 41(12), 2882-2887. [Link]

  • Tekale, D. P., & Yadav, G. D. (2020). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. Reaction Chemistry & Engineering, 5(12), 2495-2506. [Link]

  • Lilja, J., Murzin, D. Y., Salmi, T., Aumo, J., Mäki-Arvela, P., & Sundell, M. (2002). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Applied Catalysis A: General, 228(1-2), 189-201. [Link]

  • Kastratović, V., Zeković, Z., & Bigović, M. (2020). Esterification of propanoic acid in the presence of a homogeneous catalyst. ResearchGate. [Link]

  • Tekale, D. P., & Yadav, G. D. (2020). Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. RSC Publishing. [Link]

  • Sharma, V. K., & Singh, B. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. TSI Journals. [Link]

  • Request PDF. (2025). Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. ResearchGate. [Link]

  • A comparative study on formation of propionates by esterification of propionic acid with different alcohols. (2023). Journal of Chemical Health Risks. [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. BYJU'S. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). The effect of temperature on the esterification rate constant of propanoic acid with ethanol ( • ), propanol ( ) and butanol ( ). ResearchGate. [Link]

  • Google Patents. (n.d.).
  • NurdRage. (2015). Make Ethyl Propionate by Fischer Esterification. YouTube. [Link]

  • Sciencemadness Discussion Board. (2006). Esterification. Sciencemadness Discussion Board. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Course Hero. [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • ResearchGate. (n.d.). Effect of reaction time on esterification process, condition: temperature, 30 °C. ResearchGate. [Link]

  • Horváth, B., Liska, R., & Novák, M. (2021). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. National Institutes of Health. [Link]

  • ResearchGate. (2025). (PDF) Esterification of propanoic acid with ethanol, 1-propanol and butanol over a heterogeneous fiber catalyst. ResearchGate. [Link]

  • ResearchGate. (n.d.). Esterification of propanoic acid with ethanol (at 75 C) at acid-to-alcohol. ResearchGate. [Link]

  • Kumar, R. (2006). Reactive Distillation for Esterification of Bio-based Organic Acids. CORE. [Link]

  • Filo. (2025). What are possible sources of error in an esterification lab?. Filo. [Link]

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Challenges in scaling up methyl propionate synthesis from lab to pilot plant.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl propionate. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their this compound synthesis from the laboratory bench to a pilot plant scale. Moving from small-scale batch reactions to larger, continuous, or semi-continuous processes introduces a new set of challenges that can impact yield, purity, and safety. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions that often arise during the scale-up process.

Q1: What are the most common hurdles when scaling up this compound synthesis?

A1: The primary challenges typically fall into four main categories:

  • Reaction Kinetics and Equilibrium: The reversible nature of the esterification reaction between propionic acid and methanol requires efficient removal of the water byproduct to drive the reaction towards the product side. What works in a lab flask with a simple Dean-Stark trap may not be as effective in a large reactor.

  • Heat and Mass Transfer Limitations: The esterification reaction is often exothermic. Inadequate heat removal in a larger reactor can lead to temperature gradients, side reactions, and potential safety hazards. Poor mixing can also result in localized concentration differences, affecting reaction rates and selectivity.

  • Catalyst Performance and Deactivation: Catalysts, especially solid acid catalysts, can deactivate over time due to coking, poisoning by impurities in the feedstock, or leaching of active sites.[1] Catalyst selection and regeneration strategies are critical for a robust process.

  • Downstream Purification: Separating this compound from unreacted starting materials, water, and byproducts can be complex due to the formation of azeotropes.[2] Achieving high purity often requires more sophisticated separation techniques than simple distillation.

Q2: Which type of catalyst is recommended for pilot-scale production?

A2: While homogeneous catalysts like sulfuric acid are effective at the lab scale, they pose significant challenges in a pilot plant due to corrosion and difficult separation.[3] For scale-up, heterogeneous solid acid catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) or supported sulfonic acid catalysts are often preferred.[4][5] These catalysts simplify separation and can often be regenerated and reused, making the process more economical and environmentally friendly.[1]

Q3: What is reactive distillation and how can it benefit my process?

A3: Reactive distillation is a process intensification technique that combines chemical reaction and distillation in a single unit.[6] For equilibrium-limited reactions like esterification, it is highly advantageous because the products are continuously removed from the reaction zone as they are formed. This shifts the equilibrium towards the product side, leading to higher conversions.[7] It can also reduce capital and operating costs by integrating multiple process steps.

Q4: What are the key safety concerns with this compound?

A4: this compound is a highly flammable liquid and vapor.[8][9] Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[9][10] It is also harmful if inhaled and can cause serious eye damage.[8] Therefore, it is crucial to handle it in well-ventilated areas, away from heat, sparks, and open flames.[11] All equipment must be properly grounded to prevent static discharge.[10]

Troubleshooting Guides

This section provides detailed guidance on specific problems you may encounter during the scale-up of this compound synthesis.

Problem 1: Low Reaction Yield

A lower-than-expected yield is one of the most common issues when moving to a larger scale. The following guide will help you diagnose and address the root causes.

Diagnostic Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_water Verify efficient water removal (e.g., Dean-Stark, reactive distillation) start->check_water water_ok Water Removal OK check_water->water_ok Yes water_issue Inefficient Water Removal check_water->water_issue No check_catalyst Evaluate catalyst activity and concentration catalyst_ok Catalyst OK check_catalyst->catalyst_ok Yes catalyst_issue Catalyst Issue check_catalyst->catalyst_issue No check_temp Confirm optimal reaction temperature (reflux) temp_ok Temperature OK check_temp->temp_ok Yes temp_issue Temperature Issue check_temp->temp_issue No check_reagents Analyze purity of starting materials reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_issue Impure Reagents check_reagents->reagents_issue No water_ok->check_catalyst corrective_actions Implement Corrective Actions: - Improve water removal - Optimize catalyst - Adjust temperature - Use purer reagents water_issue->corrective_actions catalyst_ok->check_temp catalyst_issue->corrective_actions temp_ok->check_reagents temp_issue->corrective_actions reagents_issue->corrective_actions

Caption: Troubleshooting workflow for low yield.

Potential Causes and Solutions
Possible Cause Diagnostic Check Suggested Solution
Inefficient Water Removal Monitor the composition of the overhead vapor and the collected distillate. The presence of significant amounts of water returning to the reactor indicates a problem.At the pilot scale, a simple Dean-Stark apparatus may not be sufficient. Consider implementing reactive distillation to continuously remove water from the reaction zone.[7] Ensure the condenser is adequately sized and operating at the correct temperature.
Catalyst Inefficiency or Deactivation Take a sample of the catalyst and test its activity in a small-scale batch reaction. Compare its performance to fresh catalyst.If using a homogeneous catalyst, ensure the correct concentration is being used. For heterogeneous catalysts, consider regeneration.[1] If poisoning is suspected from impurities in the feedstock, purification of the raw materials may be necessary.[12]
Sub-optimal Temperature Use multiple temperature probes within the reactor to check for temperature gradients. Ensure the heating/cooling system can maintain a consistent temperature throughout the reactor volume.The esterification is often performed at reflux to maintain a consistent temperature.[4] In larger reactors, poor mixing can lead to hot spots. Improve agitation to ensure uniform heat distribution.
Impure Reagents Analyze the purity of the propionic acid and methanol feedstocks using techniques like Gas Chromatography (GC).Impurities in the starting materials can lead to side reactions, reducing the yield of the desired product.[4] Use reagents of appropriate purity for the synthesis.
Product Hydrolysis The reverse reaction, hydrolysis of the ester, can reduce the yield.[4] This is exacerbated by the presence of water.Efficiently removing water from the reaction mixture is the primary way to prevent hydrolysis.[4]
Problem 2: Catalyst Deactivation

Catalyst deactivation is a significant concern in continuous or semi-continuous processes, leading to a gradual decrease in reaction rate and yield.

Mechanisms of Deactivation
  • Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface, blocking active sites.[1]

  • Poisoning: Strong chemisorption of impurities from the feedstock onto the active sites.[12]

  • Leaching: Dissolution of the active components of the catalyst into the reaction medium.[1]

Protocol for Catalyst Regeneration (Coked Solid Acid Catalyst)

Objective: To restore the catalytic activity of a coked solid acid catalyst through controlled oxidation.

Materials and Equipment:

  • Tube furnace with temperature control

  • Inert gas supply (e.g., Nitrogen)

  • Oxidizing gas supply (e.g., air or a mixture of O2 in N2)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Purging: Place the deactivated catalyst in the tube furnace and purge with an inert gas (e.g., nitrogen) to remove any residual reactants or products.

  • Heating: While maintaining the inert gas flow, slowly heat the furnace to the target regeneration temperature. This temperature should be high enough to burn off the coke but not so high as to damage the catalyst structure (consult the catalyst manufacturer's guidelines).

  • Oxidation: Once the target temperature is reached and stable, gradually introduce the oxidizing gas. Start with a low concentration of oxygen (e.g., 1-2% O2 in N2) to control the exothermic coke combustion, which can cause temperature spikes and lead to sintering.[1]

  • Hold: Maintain the catalyst at the regeneration temperature in the oxidizing atmosphere for a set duration (e.g., 2-4 hours) to ensure complete removal of coke.

  • Cooling: After the hold period, switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature.

  • Storage: Once cooled, the regenerated catalyst should be stored in a desiccator to prevent moisture absorption before reuse.

Safety Precautions:

  • Ensure proper ventilation as CO and CO2 will be produced during coke combustion.

  • Monitor the reactor temperature closely during the oxidation step to prevent thermal runaways.

  • Handle hot materials and equipment with appropriate personal protective equipment.

Problem 3: Poor Product Purity

Achieving high purity this compound at a larger scale can be challenging due to the formation of azeotropes and the presence of closely boiling impurities.

Impact of Azeotropes

The this compound-methanol and this compound-water systems can form azeotropes, which are mixtures that boil at a constant temperature and have the same composition in the liquid and vapor phases. This makes their separation by conventional distillation difficult.

Strategies for Purity Improvement
  • Reactive Distillation: As mentioned earlier, this is a highly effective method. By continuously removing the product from the reaction zone, it prevents the accumulation of water and unreacted methanol, simplifying downstream purification.[6]

  • Pressure-Swing Distillation: This technique involves operating two distillation columns at different pressures. Since the composition of an azeotrope is pressure-dependent, a mixture that is azeotropic in the first column can be separated in the second column.

  • Extractive Distillation: An entrainer is added to the mixture to alter the relative volatilities of the components, breaking the azeotrope and allowing for separation.

Problem 4: Heat Transfer Limitations

The exothermic nature of the esterification reaction can lead to significant heat transfer challenges during scale-up.

Consequences of Poor Heat Transfer

Heat_Transfer_Issues start Poor Heat Transfer in Reactor hot_spots Formation of Hot Spots start->hot_spots side_reactions Increased Side Reactions hot_spots->side_reactions catalyst_deactivation Accelerated Catalyst Deactivation hot_spots->catalyst_deactivation runaway_reaction Potential for Runaway Reaction hot_spots->runaway_reaction low_selectivity Lower Product Selectivity side_reactions->low_selectivity reduced_yield Reduced Overall Yield catalyst_deactivation->reduced_yield low_selectivity->reduced_yield

Caption: Consequences of inadequate heat removal.

Improving Heat Transfer in Pilot-Scale Reactors
  • Reactor Design: Ensure the reactor has a sufficient heat transfer area (e.g., jacketed vessel, internal cooling coils). The choice of reactor design is critical for effective heat management.

  • Agitation: Improve the agitation speed and impeller design to enhance the heat transfer coefficient at the reactor wall. This promotes better mixing and reduces temperature gradients.

  • Heat Transfer Fluid: Use a heat transfer fluid with good thermal properties and ensure a high flow rate through the reactor jacket or coils.

  • Feed Temperature: Pre-cooling the feed streams can help to absorb some of the heat of reaction.

Safety Considerations

Scaling up the synthesis of this compound requires a thorough understanding of its hazards and the implementation of robust safety protocols.

Key Safety Data for this compound
Property Value Reference
Flash Point -2 °C (28 °F)[9]
Auto-ignition Temperature 465 °C (869 °F)[13]
Explosive Limits Data not readily available, but vapors can form explosive mixtures with air.[9]
Hazards Highly flammable liquid and vapor. Harmful if inhaled. Causes serious eye irritation.[8][9]
Safe Handling and Storage Procedures
  • Ventilation: Always handle this compound in a well-ventilated area or in a closed system.[11] Use local exhaust ventilation at the site of chemical release.[10]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[8][11] Use non-sparking tools and explosion-proof electrical equipment.[10]

  • Grounding: Ground and bond all containers and transfer equipment to prevent the buildup of electrostatic charges.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including solvent-resistant gloves, safety goggles, and protective clothing.[10]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area, separated from oxidizing agents.[9][11]

  • Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., sand, earth) and dispose of it as hazardous waste.[10][11] Do not wash into the sewer system.[9]

References

  • Common Name: this compound HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • ICSC 1029 - this compound. (n.d.). ILO and WHO. Retrieved from [Link]

  • ACID-BASE PROPERTIES, DEACTIVATION, AND IN SITU REGENERATION OF CONDENSATION CATALYSTS FOR SYNTHESIS OF METHYL METHACRYLATE. (n.d.). CORE. Retrieved from [Link]

  • Zhu, J., et al. (2024). Isobaric Vapor–Liquid Equilibrium Experiments of this compound + Ethanol with Different Ionic Liquids at 101.3 kPa. ResearchGate. Retrieved from [Link]

  • Reactive Distillation. (n.d.). ETH Zurich. Retrieved from [Link]

  • Aqar, D. Y., et al. (2018). The Investigation of Purity Improvement for the Production of this compound in Different Types of Batch Distillation Systems. Iraqi Journal of Chemical and Petroleum Engineering, 19(2), 63-75. Retrieved from [Link]

  • Lilja, J., et al. (2002). Kinetics of esterification of propanoic acid with methanol over a fibrous polymer-supported sulphonic acid catalyst. Applied Catalysis A: General, 228(1-2), 253-267. Retrieved from [Link]

  • Richardson, J. T. (2000). Metal Catalyst Design and Preparation in Control of Deactivation. ResearchGate. Retrieved from [Link]

  • CN102320962B - Method for catalytic synthesis of this compound. (2011). Google Patents.
  • Bhor, S. S., & Kulkarni, B. D. (2014). Catalytic Reactive Distillation for the Esterification Process: Experimental and Simulation. International Journal of Chemical Engineering and Applications, 5(2), 134-138. Retrieved from [Link]

  • This compound. (n.d.). In Wikipedia. Retrieved from [Link]

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Stability of methyl propionate under acidic versus basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl Propionate Stability & Hydrolysis

Welcome to the technical support guide for handling and understanding the stability of this compound. This document is designed for researchers, chemists, and drug development professionals who utilize esters like this compound in their synthetic workflows. Here, we provide in-depth, field-tested insights into the chemical behavior of this compound under both acidic and basic conditions, moving beyond simple protocols to explain the core principles governing its reactivity.

Section 1: Fundamental Principles of Ester Hydrolysis

This compound, like other esters, is susceptible to hydrolysis—the cleavage of the ester bond to yield a carboxylic acid (propionic acid) and an alcohol (methanol). This reaction can be initiated under both acidic and basic conditions, but the mechanisms, rates, and practical outcomes differ significantly. Understanding this dichotomy is critical for controlling reaction pathways and ensuring the purity of your desired products.

Acid-Catalyzed Hydrolysis: A Reversible Equilibrium

Under acidic conditions, the hydrolysis of this compound is a reversible process. The reaction is catalyzed by a proton source (e.g., H₂SO₄, HCl), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

Because all steps in the mechanism are reversible, the reaction's outcome is governed by Le Châtelier's principle. To drive the reaction towards the products (propionic acid and methanol), a large excess of water is typically required. Conversely, to favor the ester, the reaction can be run in an excess of methanol with the removal of water, a process known as Fischer esterification.

Base-Promoted Hydrolysis (Saponification): An Irreversible Process

In the presence of a base, such as sodium hydroxide (NaOH), hydrolysis is irreversible. This process is often called saponification. The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon. The reaction consumes the base stoichiometrically, forming a carboxylate salt (sodium propionate). This salt is resonance-stabilized and highly unreactive towards nucleophilic attack, which renders the final deprotonation step effectively irreversible.

This irreversibility is a key practical advantage, as it allows the reaction to proceed to completion without the need for a large excess of the nucleophile.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which condition hydrolyzes this compound faster, acidic or basic?

Answer: Generally, base-promoted hydrolysis (saponification) is significantly faster and more efficient than acid-catalyzed hydrolysis. The hydroxide ion is a much stronger nucleophile than a neutral water molecule, leading to a lower activation energy for the initial nucleophilic attack on the ester's carbonyl carbon. While a strong acid can increase the electrophilicity of the carbonyl carbon, it does not typically accelerate the reaction to the same extent as a strong base.

Q2: Why is base-promoted hydrolysis considered "promoted" and not "catalyzed"?

Answer: This is a crucial point of mechanistic understanding. In acid-catalyzed hydrolysis, the acid (H⁺) is regenerated at the end of the reaction cycle, fitting the definition of a catalyst. In contrast, during base-promoted hydrolysis, the hydroxide ion is consumed to deprotonate the resulting carboxylic acid, forming a carboxylate salt and water. Since the base is consumed and not regenerated, it is a reactant, and the reaction is therefore considered "base-promoted" or "base-mediated," not base-catalyzed.

Q3: My reaction involves a base-sensitive functional group elsewhere in the molecule. Can I still hydrolyze the this compound ester?

Answer: This is a common challenge in complex molecule synthesis. If your molecule cannot tolerate strong bases like NaOH, you should opt for acid-catalyzed hydrolysis. You can use dilute aqueous acids like HCl or H₂SO₄, often with gentle heating to drive the reaction. While slower, this method avoids the harsh basic conditions that could induce side reactions like elimination or epimerization. Alternatively, enzymatic hydrolysis using a lipase under neutral pH conditions can be an exceptionally mild and selective method.

Q4: How does temperature affect the rate of hydrolysis?

Answer: As with most chemical reactions, increasing the temperature will increase the rate of both acidic and basic hydrolysis according to the Arrhenius equation. For acid-catalyzed hydrolysis, which is often slow at room temperature, heating is a common strategy to reach equilibrium faster. For base-promoted hydrolysis, the reaction is often exothermic and proceeds quickly even at room temperature. Heating may be employed for sterically hindered esters but can increase the risk of side reactions if other sensitive functional groups are present.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the hydrolysis of this compound and provides systematic solutions.

Problem 1: Incomplete Hydrolysis or Low Yield
Potential Cause Diagnostic Check Recommended Solution
Insufficient Reagent (Base) Check the stoichiometry. Was the base added in at least a 1:1 molar ratio to the ester?Ensure at least one full equivalent of base (e.g., NaOH) is used. For less reactive esters, using a slight excess (1.1-1.2 equivalents) can drive the reaction to completion.
Reversible Reaction (Acid) Did the reaction reach equilibrium with significant starting material remaining?Drive the equilibrium forward. Use a large excess of water as the solvent or co-solvent. If feasible, remove the methanol byproduct via distillation.
Low Reaction Temperature Monitor the reaction temperature. Is it consistent with the protocol?For acid-catalyzed reactions, increase the temperature (e.g., reflux) to increase the rate. Ensure the heating apparatus is functioning correctly.
Poor Solubility Is the this compound fully dissolved in the reaction medium?Add a co-solvent in which both the ester and the aqueous reagent are soluble, such as tetrahydrofuran (THF) or dioxane. This creates a homogeneous solution, improving reaction kinetics.
Problem 2: Formation of Unknown Side Products
Potential Cause Diagnostic Check Recommended Solution
Base-Induced Side Reactions Analyze byproducts via NMR, GC-MS. Are there signs of elimination, condensation (e.g., Claisen), or degradation?Use a milder base (e.g., K₂CO₃) or switch to an acid-catalyzed method. Lower the reaction temperature to minimize the activation of competing pathways.
Acid-Induced Side Reactions Are there signs of rearrangement or degradation, particularly if other acid-sensitive groups are present?Use a more dilute acid solution. Consider switching to a milder acidic catalyst like Amberlyst-15 resin, which can be easily filtered off.
Contaminated Reagents Check the purity of starting materials, solvents, and reagents.Use fresh, high-purity reagents and solvents. Ensure glassware is scrupulously clean and dry before use.
Troubleshooting Workflow Diagram

TroubleshootingWorkflow problem problem check check solution solution connector start Low Yield or Incomplete Reaction check_method Which Method? Acidic or Basic? start->check_method check_base Check Base Stoichiometry (>= 1 eq?) check_method->check_base Basic check_h2o Check Water Concentration (Is it in large excess?) check_method->check_h2o Acidic add_base Add More Base (1.1-1.2 eq) check_base->add_base No check_sol_base Check Solubility check_base->check_sol_base Yes add_cosolvent_base Add Co-solvent (THF, Dioxane) check_sol_base->add_cosolvent_base Poor add_h2o Increase Water Ratio check_h2o->add_h2o No check_temp Check Temperature check_h2o->check_temp Yes inc_temp Increase Temperature / Reflux check_temp->inc_temp Low

Caption: A workflow for troubleshooting low-yield hydrolysis reactions.

Section 4: Experimental Protocols & Mechanistic Diagrams

Protocol: Base-Promoted Hydrolysis of this compound

Objective: To completely hydrolyze this compound to sodium propionate.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent like a 3:1 mixture of methanol and water.

  • Initiation: Cool the solution in an ice bath (0 °C). Slowly add a 1 M aqueous solution of sodium hydroxide (NaOH, 1.1 eq) dropwise while stirring vigorously.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The starting ester spot should disappear, and a new, more polar spot (for the carboxylate) should appear on TLC (if visualized appropriately), or the ester peak should vanish in GC analysis. The reaction is typically complete within 1-2 hours.

  • Workup & Isolation:

    • Once the reaction is complete, acidify the mixture carefully with 1 M HCl until the pH is ~2. This protonates the sodium propionate to form propionic acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield propionic acid.

Protocol: Acid-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to propionic acid.

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine this compound (1.0 eq) with a large excess of water (e.g., 10-20 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~10 mol%).

  • Reaction: Heat the mixture to reflux (approximately 100 °C) and maintain for several hours (4-8 hours, depending on scale).

  • Reaction Monitoring (Self-Validation): Periodically take aliquots from the reaction mixture, neutralize them, and analyze by GC or ¹H NMR to determine the ratio of ester to carboxylic acid. The reaction is complete when this ratio no longer changes.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the mixture with an organic solvent (e.g., diethyl ether, 3x).

    • Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution to remove the acid catalyst and any remaining propionic acid.

    • To recover the product, acidify the bicarbonate washings to pH ~2 and extract with fresh organic solvent. Dry the final organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield propionic acid.

Mechanistic Diagrams

Acid-Catalyzed Hydrolysis Mechanism:

Acid_Catalyzed_Hydrolysis Ester This compound H_plus_in + H⁺ ProtonatedEster Protonated Ester (Activated) H2O + H₂O Tetrahedral1 Tetrahedral Intermediate H_plus_out - H⁺ ProtonatedProduct Protonated Acid MeOH_out - CH₃OH Acid Propionic Acid H_plus_out2 - H⁺ Methanol Methanol H2O->Tetrahedral1 2. Nucleophilic Attack H_plus_in->ProtonatedEster 1. Protonation H_plus_out->ProtonatedProduct 3. Proton Transfer MeOH_out->Acid 4. Elimination H_plus_in2 + H⁺ H_plus_out2->Ester 5. Deprotonation (Catalyst Regen.)

Caption: The reversible mechanism for acid-catalyzed ester hydrolysis.

Base-Promoted Hydrolysis (Saponification) Mechanism:

Base_Promoted_Hydrolysis Ester This compound OH_in + OH⁻ Tetrahedral Tetrahedral Intermediate MeO_out - CH₃O⁻ Acid Propionic Acid Carboxylate Propionate Salt (Resonance Stabilized) Acid->Carboxylate 3. Deprotonation (Irreversible) OH_in->Tetrahedral 1. Nucleophilic Attack MeO_out->Acid 2. Elimination of Alkoxide

Caption: The irreversible mechanism for base-promoted hydrolysis.

Section 5: Summary of Conditions

FeatureAcid-Catalyzed HydrolysisBase-Promoted Hydrolysis (Saponification)
Reagent Catalytic strong acid (e.g., H₂SO₄)Stoichiometric strong base (e.g., NaOH)
Mechanism Reversible equilibriumIrreversible
Nucleophile Water (weak)Hydroxide ion (strong)
Reaction Rate Generally slow, requires heatGenerally fast, often at room temperature
Outcome Equilibrium mixture of reactants/productsReaction goes to completion
Final Product Carboxylic acid + AlcoholCarboxylate salt + Alcohol
Best For Molecules with base-sensitive groupsDriving a reaction to completion quickly

References

  • Title: Ester Hydrolysis Source: LibreTexts Chemistry URL: [Link]

  • Title: Hydrolysis of Esters Source: Royal Society of Chemistry URL: [Link]

  • Title: Saponification Source: Wikipedia URL: [Link]

Validation & Comparative

A Comparative Guide to the Validation of a GC-FID Method for Quantifying Methyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and quality control, the accurate quantification of volatile organic compounds is paramount. Methyl propionate, a key ester in various industrial applications including pharmaceuticals and food manufacturing, requires robust analytical methods to ensure product quality and safety.[1][2] This guide provides an in-depth, scientifically grounded validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for quantifying this compound. We will explore the causality behind each experimental choice, present a detailed validation protocol in accordance with international guidelines, and offer a comparative analysis with alternative techniques.

The Rationale for GC-FID in this compound Analysis

Gas Chromatography (GC) is an ideal technique for separating volatile and semi-volatile compounds.[3] When coupled with a Flame Ionization Detector (FID), it becomes a powerful tool for quantifying organic molecules. The FID offers high sensitivity and a wide linear range for hydrocarbons, making it exceptionally well-suited for the analysis of esters like this compound.[4] The principle is simple yet effective: as the analyte elutes from the GC column, it is burned in a hydrogen-air flame, producing ions that generate a measurable electrical current directly proportional to the amount of analyte present.[4] This makes GC-FID a reliable and cost-effective method for routine quality control.

An In-Depth Validation of the GC-FID Method

The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[5] This process adheres to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the validation of our GC-FID method for this compound quantification.

GC-FID Method Validation Workflow cluster_prep Preparation cluster_validation Validation Parameters cluster_analysis Data Analysis & Reporting Standard_Prep Prepare this compound Standards Data_Acquisition GC-FID Analysis Standard_Prep->Data_Acquisition Sample_Prep Prepare Sample Matrix (with & without analyte) Sample_Prep->Data_Acquisition Specificity Specificity/ Selectivity Statistical_Analysis Statistical Evaluation Specificity->Statistical_Analysis Linearity Linearity & Range Linearity->Statistical_Analysis Accuracy Accuracy Accuracy->Statistical_Analysis Precision Precision (Repeatability & Intermediate) Precision->Statistical_Analysis LOD_LOQ LOD & LOQ LOD_LOQ->Statistical_Analysis Robustness Robustness Robustness->Statistical_Analysis Data_Acquisition->Specificity Inject Blank, Placebo, Standard, & Sample Data_Acquisition->Linearity Inject Standards at Multiple Concentrations Data_Acquisition->Accuracy Inject Spiked Samples Data_Acquisition->Precision Multiple Injections (same & different days) Data_Acquisition->LOD_LOQ Inject Low Concentration Standards Data_Acquisition->Robustness Inject under Varied Conditions Validation_Report Final Validation Report Statistical_Analysis->Validation_Report

Caption: Workflow for GC-FID method validation.

Detailed Experimental Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.[10]

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-5 capillary column (30m x 0.32mm, 0.25µm film thickness) or equivalent.[10]

  • Autosampler: G4513A or equivalent.

Chromatographic Conditions:

  • Carrier Gas: Nitrogen or Helium, flow rate 1.0 mL/min.[11]

  • Injector Temperature: 250°C.[12]

  • Detector Temperature: 250°C.[10]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 190°C at 10°C/min.[10]

  • Injection Volume: 1 µL.

  • Split Ratio: 30:1.[13][14]

Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound analytical standard into a 100 mL volumetric flask and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in methanol to obtain a theoretical concentration within the calibration range.

Validation Parameters and Acceptance Criteria

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or matrix components.[15]

  • Protocol: Inject a blank (methanol), a placebo (sample matrix without this compound), a standard solution of this compound, and the sample solution.

  • Causality: This ensures that no other components in the sample matrix have the same retention time as this compound, thus preventing false positive results.

  • Acceptance Criteria: The retention time of the this compound peak in the sample should match that of the standard. No interfering peaks should be observed at the retention time of this compound in the blank and placebo chromatograms.

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16]

  • Protocol: Analyze a series of at least five concentrations of this compound across the expected range of the samples.

  • Causality: This establishes a reliable calibration model for accurate quantification.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[1]

Concentration (µg/mL)Peak Area (Arbitrary Units)
15500
527500
1055000
25137500
50275000
100550000
Correlation Coefficient (r²) 0.9998

Accuracy is the closeness of the test results obtained by the method to the true value.[17][18] It is often assessed through recovery studies.[7]

  • Protocol: Spike a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Causality: This verifies that the method can accurately quantify the analyte in a complex matrix without significant bias.

  • Acceptance Criteria: The mean recovery should be within 98-102%.[1]

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%4039.699.0
100%5050.5101.0
120%6059.499.0
Mean Recovery (%) 99.7

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16][17] It is evaluated at two levels: repeatability and intermediate precision.[12]

  • Protocol:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a sample solution on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Causality: This demonstrates the method's consistency and reliability over time and under slightly different conditions.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be < 2%, and for intermediate precision, it should be < 3%.[1]

Precision TypeReplicateMeasured Conc. (µg/mL)Mean (µg/mL)RSD (%)
Repeatability1-650.1, 50.3, 49.8, 50.2, 49.9, 50.050.050.35
Intermediate PrecisionDay 1 vs Day 2(Data from Day 1) vs (50.5, 49.7, 50.6, 49.8, 50.4, 50.1)50.180.75

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12][19] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12][19]

  • Protocol: These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[18][20]

    • S/N Method: LOD is typically where S/N = 3, and LOQ is where S/N = 10.[19]

    • Calibration Curve Method: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[12][18]

  • Causality: Establishing LOD and LOQ defines the lower limits of the method's capabilities, which is critical for impurity analysis.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable precision and accuracy.

ParameterValue (µg/mL)
LOD 0.5
LOQ 1.5

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[21][22]

  • Protocol: Introduce small variations in the method parameters such as oven temperature (±2°C), flow rate (±0.1 mL/min), and injector temperature (±5°C).

  • Causality: This provides an indication of the method's reliability during normal usage and its suitability for transfer between laboratories.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.

Comparison with Alternative Analytical Techniques

While GC-FID is a robust and reliable method, other techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for structural confirmation or the nature of the sample matrix.

Logical Relationship of Validation Parameters

The following diagram illustrates the hierarchical and interconnected nature of the validation parameters.

Validation_Parameters_Relationship Suitability Method Suitability Specificity Specificity Suitability->Specificity Linearity Linearity & Range Suitability->Linearity Accuracy Accuracy Suitability->Accuracy Precision Precision Suitability->Precision Sensitivity Sensitivity (LOD/LOQ) Suitability->Sensitivity Robustness Robustness Suitability->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision Sensitivity->Linearity

Caption: Interrelationship of analytical validation parameters.

TechniquePrincipleAdvantagesDisadvantages
GC-FID Separation based on volatility and boiling point; detection by flame ionization.High sensitivity for hydrocarbons, wide linear range, robust, cost-effective.Not suitable for non-volatile or thermally labile compounds; provides no structural information.[23]
GC-MS Separation by GC; detection by mass spectrometry, which provides mass-to-charge ratio.Provides structural information for compound identification; high sensitivity and selectivity.More expensive than GC-FID; can be more complex to operate and maintain.
Headspace GC Analysis of the vapor phase in equilibrium with a solid or liquid sample.[5][7]Minimal sample preparation; ideal for volatile analytes in complex matrices.[5]Requires careful optimization of equilibration time and temperature; may not be suitable for all sample types.
HPLC Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[23]Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[23]Generally lower resolution for small volatile molecules compared to capillary GC; can be less sensitive for compounds without a UV chromophore.

Conclusion

The validated GC-FID method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of this compound. Its performance characteristics make it an excellent choice for routine quality control in pharmaceutical and other regulated industries. The comparative analysis with other techniques highlights the strengths of GC-FID in terms of cost-effectiveness and reliability for volatile ester analysis. By following the detailed protocols and understanding the rationale behind each validation step, researchers and analysts can confidently implement and verify this method in their laboratories, ensuring the quality and consistency of their analytical data.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Scribd. GC-FID: Principles and Applications. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Phenomenex. (2025). Applications of Gas Chromatography Flame Ionization Detectors. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • Veeprho. (2020). Difference between HPLC and GC Technique. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. Method Development and Validation of Gas Chromatography. Retrieved from [Link]

  • Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Google Patents. CN102798688B - Method for determining contents of this compound, methyl methacrylate and propionic acid by gas chromatography internal standard method.
  • Slideshare. Accuracy and precision presentation. Retrieved from [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • PubMed. (2018). Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content. Retrieved from [Link]

  • ResearchGate. (2018). Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content | Request PDF. Retrieved from [Link]

  • Scribd. Analytical Method Accuracy & Precision. Retrieved from [Link]

  • alwsci. (2025). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography. Retrieved from [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • ResearchGate. (2019). Calibration, LOD, and LOQ of SCFAs obtained by GC- FID. Retrieved from [Link]

  • MDPI. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Retrieved from [Link]

  • JPPRes. (2021). Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Retrieved from [Link]

  • Agilent. (2012). GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Retrieved from [Link]

  • Oxford Analytical Services. (2024). Understanding the Four Types of Analytical Method Validation. Retrieved from [Link]

  • PubMed. (1994). Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Retrieved from [Link]

  • ResearchGate. (2010). Selectivity versus specificity in chromatographic analytical methods | Request PDF. Retrieved from [Link]

  • ResearchGate. Linear ranges and limits of detection obtained from the GC-FID analysis of standard solutions. Retrieved from [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]

  • Chem-Impex. This compound. Retrieved from [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]

  • ScienceDirect. (2019). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Retrieved from [Link]

  • ResearchGate. METHOD DEVELOPMENT AND VALIDATION FOR THE GC-FID ASSAY OF 17 β-ESTRADIOL IN PHARMACEUTICAL PREPARATION. Retrieved from [Link]

  • Iranian Journal of Medical Sciences. (2014). Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. Retrieved from [Link]

  • ResearchGate. Results of the robustness test of the method | Download Table. Retrieved from [Link]

  • ResearchGate. Linearity regression equation (y = ax ? b) of GC-FID for ethanol. Retrieved from [Link]

  • Chromatography Today. (2014). Why a robust method is essential in pharmaceutical analysis. Retrieved from [Link]

  • Chromatography Forum. (2005). GCMS analysis of Butyrate, Propionate and acetate. Retrieved from [Link]

  • NIH. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Retrieved from [Link]

  • PubMed. (2018). Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content. Retrieved from [Link]

  • LCGC International. (2006). Robustness Tests. Retrieved from [Link]

Sources

A Comparative Guide to the Hydrolysis of Methyl Propionate and Ethyl Acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry and drug development, a nuanced understanding of reaction kinetics is paramount. The hydrolysis of esters, a fundamental reaction, serves as a critical model for studying metabolic pathways and designing prodrugs. This guide provides an in-depth, objective comparison of the hydrolysis reactivity of two common esters: methyl propionate and ethyl acetate. By delving into the underlying principles and presenting supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their work.

Theoretical Framework: Understanding Ester Hydrolysis

Ester hydrolysis is a chemical reaction in which an ester is cleaved into a carboxylic acid and an alcohol by reacting with water.[1][2][3] This process can be catalyzed by either an acid or a base.[1][4][5]

Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon.[6][7] This facilitates the nucleophilic attack by a water molecule, leading to a tetrahedral intermediate.[6] Subsequent proton transfers and the elimination of an alcohol molecule yield the carboxylic acid and regenerate the acid catalyst.[6][8] The acid-catalyzed hydrolysis is a reversible reaction.[2][4][8]

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[5][9] The intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid.[5][9] The alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion.[4][5][9] Unlike acid-catalyzed hydrolysis, saponification is an irreversible process.[4][9]

Molecular Structures at a Glance

To understand the difference in reactivity, let's first examine the structures of our two esters of interest:

  • This compound: CH₃CH₂COOCH₃

  • Ethyl Acetate: CH₃COOCH₂CH₃

The key distinction lies in the alkyl groups attached to the carbonyl carbon (the acyl side) and the oxygen atom (the alkoxy side). In this compound, a propionyl group (CH₃CH₂CO-) is attached to a methoxy group (-OCH₃). In ethyl acetate, an acetyl group (CH₃CO-) is attached to an ethoxy group (-OCH₂CH₃). These subtle structural differences have a significant impact on their hydrolysis rates.

Mechanism of Base-Catalyzed Ester Hydrolysis

The following diagram illustrates the generally accepted BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism for the hydrolysis of an ester.

G cluster_0 Ester R-CO-OR' Tetrahedral_Intermediate [R-C(O⁻)(OH)-OR'] Ester->Tetrahedral_Intermediate Nucleophilic Attack Ester->Tetrahedral_Intermediate OH- OH⁻ Carboxylic_Acid R-COOH Tetrahedral_Intermediate->Carboxylic_Acid Elimination Tetrahedral_Intermediate->Carboxylic_Acid Alkoxide R'O⁻ Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate Deprotonation Carboxylic_Acid->Carboxylate Alcohol R'OH Alkoxide->Alcohol Protonation Alkoxide->Alcohol G Structure Ester Structure Steric Steric Hindrance Structure->Steric Electronic Electronic Effects Structure->Electronic Acyl Acyl Group Size Steric->Acyl Alkoxy Alkoxy Group Size Steric->Alkoxy EDG Electron-Donating Groups Electronic->EDG EWG Electron-Withdrawing Groups Electronic->EWG Rate Hydrolysis Rate Acyl->Rate - Alkoxy->Rate - EDG->Rate - EWG->Rate +

Caption: Factors influencing ester hydrolysis reactivity.

Experimental Protocol for Comparative Kinetic Analysis

To empirically determine the relative reactivity of this compound and ethyl acetate, a kinetic study of their base-catalyzed hydrolysis can be performed. The progress of the reaction is conveniently monitored by measuring the change in conductivity of the solution over time, as the highly mobile hydroxide ions are replaced by the less mobile carboxylate ions. [10][11]

Materials and Reagents
  • This compound (≥99%)

  • Ethyl acetate (≥99%)

  • Sodium hydroxide (NaOH), 0.04 M solution

  • Deionized water

  • Constant temperature water bath

  • Conductivity meter and probe

  • Stopwatch

  • Glassware: beakers, volumetric flasks, pipettes

Experimental Procedure
  • Solution Preparation: Prepare 250 mL of a 0.04 M solution of sodium hydroxide and 250 mL of a 0.04 M solution of both this compound and ethyl acetate.

  • Temperature Equilibration: Place the reagent solutions in a constant temperature bath set to 25°C for at least 30 minutes to ensure thermal equilibrium. [12]3. Reaction Initiation and Data Collection (Ethyl Acetate): a. Pipette 50 mL of the 0.04 M NaOH solution into a reaction vessel (a 150 mL beaker). b. Place the conductivity probe into the NaOH solution. c. Simultaneously add 50 mL of the 0.04 M ethyl acetate solution to the beaker and start the stopwatch. d. Record the conductivity of the solution at regular time intervals (e.g., every 30 seconds for the first 5 minutes, then every minute for the next 10 minutes, and every 5 minutes thereafter) until the conductivity reading stabilizes.

  • Reaction Initiation and Data Collection (this compound): Repeat the procedure outlined in step 3 using the 0.04 M this compound solution.

  • Data Analysis: The second-order rate constant (k) for the hydrolysis of each ester can be determined by plotting 1/(C₀ - x) versus time, where C₀ is the initial concentration of the reactants and x is the concentration of the ester that has reacted at time t. The slope of the resulting straight line will be equal to the rate constant k.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Reaction & Measurement cluster_3 Data Analysis Prep_NaOH Prepare 0.04 M NaOH Equilibrate Equilibrate Solutions at 25°C Prep_NaOH->Equilibrate Prep_Esters Prepare 0.04 M Ester Solutions (this compound & Ethyl Acetate) Prep_Esters->Equilibrate Mix Mix Ester and NaOH Solutions Equilibrate->Mix Measure Record Conductivity vs. Time Mix->Measure Plot Plot 1/(C₀-x) vs. Time Measure->Plot Calculate Determine Rate Constant (k) Plot->Calculate

Caption: Workflow for kinetic analysis of ester hydrolysis.

Data Presentation and Interpretation

The following table presents hypothetical, yet representative, experimental data for the base-catalyzed hydrolysis of this compound and ethyl acetate at 25°C.

EsterInitial Concentration (M)Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹)
Ethyl Acetate0.020.112
This compound0.020.078

Note: The initial concentration is halved upon mixing equal volumes of the ester and NaOH solutions.

Interpretation of Results

The experimental data indicates that ethyl acetate hydrolyzes at a faster rate than this compound under the same conditions. This can be attributed to the following:

  • Dominance of Steric Effects: The ethyl group attached to the carbonyl carbon in this compound presents greater steric hindrance to the incoming hydroxide nucleophile compared to the smaller methyl group in ethyl acetate. This steric hindrance is the primary factor contributing to the slower reaction rate of this compound.

  • Minor Influence of Electronic Effects: While the ethyl group in this compound is more electron-donating than the methyl group in ethyl acetate, slightly reducing the electrophilicity of the carbonyl carbon, this electronic effect is less significant than the steric effect in this comparison.

Conclusion and Implications for Drug Development

The comparative study of the hydrolysis of this compound and ethyl acetate demonstrates that even subtle variations in molecular structure can lead to significant differences in chemical reactivity. For researchers and professionals in drug development, this understanding is crucial for:

  • Prodrug Design: The rate of hydrolysis can be fine-tuned by modifying the ester structure to control the release of an active pharmaceutical ingredient (API) in the body.

  • Metabolic Stability: Predicting the metabolic fate of ester-containing drugs is essential. The principles of steric and electronic effects can guide the design of more stable or more readily metabolized compounds.

  • Formulation Science: The stability of ester-based drugs in various formulations is dependent on their susceptibility to hydrolysis.

References

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Khan Academy. (2019, January 15). Mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). Ester Hydrolysis. Retrieved from [Link]

  • Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • CHEM 360 L EXPERIMENT 9 Hydrolysis of Ethyl Acetate. (n.d.). Retrieved from [Link]

  • Chem Help ASAP. (2019, November 12). Acid-catalyzed mechanism of ester hydrolysis [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]

  • Reaction Rate of the Alkaline Hydrolysis of Ethyl Acetate. (n.d.). J-STAGE. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • KINETICS OF HYDROLYSIS OF ETHYL ACETATE. (n.d.). Retrieved from [Link]

  • El-Mekkawi, D. M., et al. (2020). Kinetic study of hydrolysis of ethyl acetate using caustic soda. BUE Scholar. Retrieved from [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). Retrieved from [Link]

  • Experiment No. 8: Kinetics – Ester Hydrolysis. (2010, January 31). ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]

  • LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]

Sources

A Comparative Guide to the Atmospheric Chemistry of Methyl Propionate and Ethyl Acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate tapestry of atmospheric chemistry, the fate of volatile organic compounds (VOCs) is of paramount importance. Among these, esters like methyl propionate and ethyl acetate are gaining prominence due to their increasing use as "green" solvents and their role as model compounds for biodiesel emissions.[1][2][3] This guide provides a comprehensive comparison of the atmospheric chemistry of these two structural isomers, offering insights into their reactivity, degradation pathways, and potential environmental impact. This analysis is grounded in experimental data and theoretical calculations to provide researchers, scientists, and drug development professionals with a robust understanding of their atmospheric behavior.

Introduction: The Atmospheric Significance of Short-Chain Esters

This compound (CH₃CH₂C(O)OCH₃) and ethyl acetate (CH₃C(O)OCH₂CH₃) are C₄H₈O₂ isomers that enter the atmosphere from both anthropogenic and biogenic sources.[3][4] Their application as solvents in various industries contributes to their atmospheric loading.[2][3] Once in the troposphere, their chemical journey is primarily dictated by reactions with key atmospheric oxidants, namely the hydroxyl radical (OH), the chlorine atom (Cl), and to a lesser extent, the nitrate radical (NO₃) and ozone (O₃). The kinetics and mechanisms of these reactions determine the atmospheric lifetime of the esters and their potential to contribute to the formation of secondary pollutants such as ozone and secondary organic aerosols (SOA).[2][5][6][7]

Comparative Reaction Kinetics: A Tale of Two Isomers

The atmospheric lifetime of an organic compound is inversely proportional to its rate of reaction with atmospheric oxidants. The primary daytime oxidant is the OH radical. Experimental studies, often employing relative rate techniques, have determined the rate constants for the reactions of this compound and ethyl acetate with OH radicals and Cl atoms.

Table 1: Comparison of Reaction Rate Constants and Atmospheric Lifetimes

CompoundOxidantRate Constant (cm³ molecule⁻¹ s⁻¹) at 293-298 KAtmospheric Lifetime
This compound OH(9.25 ± 1.27) × 10⁻¹³[1][8][9]~12 days
Cl(1.57 ± 0.23) × 10⁻¹¹[1][8][9](Varies with Cl concentration)
Ethyl Acetate OH(1.54 ± 0.22) × 10⁻¹²[1][8][9]~7 days
Cl(1.76 ± 0.22) × 10⁻¹¹[1][8][9](Varies with Cl concentration)

Atmospheric lifetimes with respect to OH radicals are calculated assuming a global average OH concentration of 1 x 10⁶ molecules cm⁻³.

As the data indicates, ethyl acetate reacts faster with OH radicals than this compound, leading to a shorter atmospheric lifetime. This difference in reactivity can be attributed to the structural differences between the two molecules. Theoretical studies have shown that the reaction of OH radicals with ethyl acetate occurs almost exclusively (~99%) at the -CH₂- group in the ethyl moiety.[8][9][10] In contrast, for this compound, hydrogen abstraction by OH radicals is more distributed, occurring at both the methyl and ethyl groups, as well as the methylene group.[8][9][10]

The reaction with chlorine atoms is significantly faster for both esters compared to their reaction with OH radicals. While Cl atom concentrations are generally lower than OH concentrations in the troposphere, they can be significant in marine and coastal areas, making this a relevant atmospheric sink.

Atmospheric Degradation Mechanisms: Divergent Pathways

The initial reaction with an oxidant is just the beginning of a complex degradation cascade. The resulting alkyl radicals rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂). In NOx-rich environments, these peroxy radicals primarily react with nitric oxide (NO), leading to the formation of alkoxy radicals (RO) and organic nitrates. The subsequent fate of the alkoxy radicals is crucial in determining the final oxidation products.

The oxidation of this compound, initiated by OH radicals, can proceed via hydrogen abstraction from three different sites: the ethyl group (CH₃CH₂-), the methylene group (-CH₂-), and the methyl group (-OCH₃).[2]

Methyl_Propionate_Degradation cluster_products Primary Products MP This compound CH₃CH₂C(O)OCH₃ R1 Alkyl Radicals MP->R1 - H₂O OH + OH O2 + O₂ NO + NO MPyr Methyl Pyruvate CH₃C(O)C(O)OCH₃ PA Propionic Acid CH₃CH₂C(O)OH FA Formic Acid HCOOH Acetaldehyde Acetaldehyde CH₃CHO Formaldehyde Formaldehyde HCHO RO2 Peroxy Radicals R1->RO2 + O₂ RO Alkoxy Radicals RO2->RO + NO - NO₂ RO->MPyr RO->PA RO->FA RO->Acetaldehyde RO->Formaldehyde

Caption: Simplified atmospheric degradation pathway of this compound.

The chlorine atom-initiated oxidation of this compound has been shown to produce methyl pyruvate, propionic acid, acetaldehyde, formic acid, and formaldehyde.[8][9] The branching ratios for the initial Cl atom attack are estimated to be <49% at the CH₃- group, 42% at the -CH₂- group, and >9% at the -OCH₃ group.[8][9]

For ethyl acetate, the primary site of OH radical attack is the -CH₂- group of the ethyl ester moiety.[8][9][10] This leads to a more specific set of initial radical intermediates compared to this compound.

Ethyl_Acetate_Degradation cluster_products Primary Products EA Ethyl Acetate CH₃C(O)OCH₂CH₃ R1 Alkyl Radical (at -CH₂-) EA->R1 - H₂O OH + OH O2 + O₂ NO + NO AA Acetic Acid CH₃COOH AFA Acetic Formic Anhydride CH₃C(O)OCHO Formaldehyde Formaldehyde HCHO PAN Peroxyacetyl Nitrate CH₃C(O)OONO₂ RO2 Peroxy Radical R1->RO2 + O₂ RO Alkoxy Radical RO2->RO + NO - NO₂ RO->AA RO->AFA RO->Formaldehyde RO->PAN in presence of NOx

Caption: Simplified atmospheric degradation pathway of ethyl acetate.

The chlorine atom-initiated oxidation of ethyl acetate yields acetic acid, acetic anhydride, acetic formic anhydride, and formaldehyde.[8][9] In the presence of NOx, peroxyacetyl nitrate (PAN), a key component of photochemical smog, is also formed.[8][9] At least 41% of the reaction of chlorine atoms with ethyl acetate occurs at the -CH₂- group.[8][9][10]

Experimental Methodologies: Unraveling Atmospheric Reactions

The data presented in this guide is primarily derived from laboratory-based experiments that simulate atmospheric conditions. A common and robust technique for determining reaction rate constants is the relative rate method .

This method involves monitoring the simultaneous decay of the target compound and a reference compound with a known reaction rate constant in the presence of an oxidant. The relative loss of the two compounds is directly related to the ratio of their rate constants.

Step-by-Step Protocol:

  • Chamber Preparation: A smog chamber (a large, inert Teflon bag or glass reactor) is filled with purified air or nitrogen.[2][3]

  • Reactant Introduction: Known concentrations of the target ester (e.g., this compound), a reference compound (e.g., ethane or propane for Cl reactions, isopropanol for OH reactions), and the oxidant precursor (e.g., Cl₂ for Cl atoms, CH₃ONO for OH radicals) are introduced into the chamber.[11]

  • Reaction Initiation: The reaction is initiated by photolysis of the oxidant precursor using UV lamps, generating the reactive oxidant species (Cl or OH).[2][3]

  • Concentration Monitoring: The concentrations of the ester and the reference compound are monitored over time using techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Fourier Transform Infrared (FTIR) spectroscopy.[4][11]

  • Data Analysis: The natural logarithm of the initial concentration divided by the concentration at time 't' for both the ester and the reference is plotted. The slope of this plot gives the ratio of the rate constants.

Relative_Rate_Experiment cluster_setup Experimental Setup cluster_workflow Workflow Chamber Smog Chamber Analyzer GC-FID / FTIR Chamber->Analyzer Sampling UV UV Lamps UV->Chamber Irradiation Step1 Introduce Reactants (Ester, Reference, Precursor) Step2 Initiate Photolysis (UV on) Step1->Step2 Step3 Monitor Concentrations Step2->Step3 Step4 Plot ln(C₀/Cₜ) vs. time Step3->Step4 Step5 Determine Rate Constant Ratio Step4->Step5

Sources

A Comparative Guide to the High-Temperature Pyrolysis of Methyl Propanoate and Ethyl Propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As the global energy landscape shifts towards renewable sources, biodiesel, comprised of fatty acid methyl and ethyl esters, has emerged as a critical component. To optimize the combustion efficiency and minimize pollutant formation from these biofuels, a fundamental understanding of their high-temperature decomposition, or pyrolysis, is essential. Small-chain esters like methyl propanoate (MP) and ethyl propanoate (EP) serve as crucial surrogate molecules, allowing for detailed investigation of the core chemical kinetics that govern the breakdown of larger, more complex biodiesel fuels.[1] This guide provides a comparative analysis of the pyrolysis of MP and EP, highlighting the profound impact of a single methylene group (–CH2–) on their decomposition pathways, product distributions, and overall reactivity. We will delve into the mechanistic causality behind their distinct behaviors and provide the experimental context necessary for researchers in combustion chemistry and biofuel development.

Section 1: The Pyrolysis of Methyl Propanoate (MP) - A Radical-Driven Process

The thermal decomposition of methyl propanoate is fundamentally governed by unimolecular decomposition and subsequent radical chain reactions.[2] Lacking the necessary structure for low-energy molecular elimination pathways, its breakdown at high temperatures is initiated primarily by the fission of its weakest bonds.

Initiation and Mechanism

Computational and experimental studies reveal that the pyrolysis of MP proceeds through a complex network of bond fission and hydrogen abstraction reactions.[3] The primary initiation steps involve the breaking of C-O and C-C bonds, leading to a pool of highly reactive radicals. Key initiating reactions include:

  • C-O Bond Fission: CH₃CH₂C(=O)OCH₃ → CH₃CH₂C(=O)• + •OCH₃

  • C-C Bond Fission: CH₃CH₂C(=O)OCH₃ → •CH₂C(=O)OCH₃ + •CH₃

  • Complex Fission: Other pathways, including intramolecular hydrogen transfers, can lead to the formation of intermediates like ketene (CH₂CO) and methanol (CH₃OH).[3][4]

Once initiated, a cascade of radical reactions propagates, involving β-scission (fragmentation) of larger radicals and H-abstraction, which diversifies the product pool. The CH₃OCO radical, in particular, is a key intermediate that controls the production of CO and CO₂.[2]

Major Products and Kinetic Behavior

Experiments conducted in laminar flow reactors and shock tubes have identified a wide array of pyrolysis products.[2][4] The major species include:

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂)

  • Methane (CH₄)

  • Ketene (CH₂CO)

  • Formaldehyde (CH₂O)

  • Ethylene (C₂H₄)

  • Methyl radicals (•CH₃)

Under high-temperature shock tube conditions (1250-1750 K), the pyrolysis of MP is observed to be faster than that of EP.[2][5] This is evidenced by the more rapid formation and plateauing of CO and CO₂ concentrations for MP at equivalent temperatures.[2] This higher reactivity is attributed to the prevalence of radical-based pathways which dominate at these extreme temperatures.

Section 2: The Pyrolysis of Ethyl Propanoate (EP) - A Tale of Two Pathways

The addition of an ethyl group instead of a methyl group introduces a crucial new reaction pathway that significantly alters the pyrolysis behavior of the ester. Ethyl propanoate decomposes via two competitive routes: a low-energy molecular elimination and the radical-based pathways seen in MP.

The Six-Center cis-Elimination Pathway

The defining feature of EP pyrolysis is its ability to undergo a six-centered unimolecular elimination reaction (often called an Ireland-Danishefsky or ester elimination). This concerted reaction involves the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen through a cyclic transition state, yielding two stable molecules: propanoic acid and ethylene .[2][6]

This molecular pathway has a significantly lower activation energy barrier compared to the bond fission reactions that initiate radical chains.[6] Consequently, it is a dominant decomposition route, especially at lower pyrolysis temperatures. The prolific production of ethylene is a key experimental signature of EP pyrolysis.[2][5]

Caption: Six-center cis-elimination pathway for Ethyl Propanoate.

Competitive Radical Pathways

Alongside the molecular elimination, EP also decomposes through radical pathways similar to MP, involving C-O and C-C bond fissions.[2] The balance between the molecular and radical channels is highly dependent on temperature and pressure. As temperature increases, the higher activation energy radical pathways become more competitive.

Major Products and Kinetic Behavior

The product suite from EP pyrolysis reflects its dual-pathway nature. Key products include:

  • Ethylene (C₂H₄): A major product, characteristic of the elimination pathway.[2]

  • Propanoic Acid: The co-product of the elimination reaction. This acid is thermally unstable and will further decompose to species like H₂O, CO, and CO₂.

  • CO, CO₂, Methane (CH₄)

  • Water (H₂O): Appreciable H₂O is produced from EP, largely from the secondary decomposition of propanoic acid, in contrast to the very low H₂O yield from MP pyrolysis.[2]

Section 3: Comparative Analysis: MP vs. EP

The structural difference between a methyl and an ethyl ester group creates a clear divergence in their high-temperature decomposition chemistry.

Mechanistic Divergence

The core difference lies in the availability of the low-energy six-center elimination pathway for EP, which is absent in MP. This makes EP's decomposition a competition between molecular and radical routes, while MP's is almost exclusively radical-driven.

Caption: Divergent primary decomposition pathways of MP and EP.

Product Distribution Comparison

The difference in mechanisms directly translates to a difference in product yields. High-temperature shock tube experiments provide clear quantitative distinctions.

SpeciesMethyl Propanoate (MP)Ethyl Propanoate (EP)Rationale for Difference
Ethylene (C₂H₄) Minor productMajor product Directly formed from the six-center elimination reaction in EP.[2]
CO Higher plateau valuesLower plateau valuesMP's faster, radical-driven decomposition leads to quicker and greater CO formation.[2]
CO₂ Similar plateau valuesSimilar plateau valuesCO₂ levels are comparable for both esters under the tested conditions.[2][5]
H₂O Very little producedAppreciable productionH₂O is a major byproduct of the secondary decomposition of propanoic acid, an intermediate unique to EP's main pathway.[2]

Data synthesized from studies conducted at high temperatures (1250-1750 K) and 1.5 atm.[2]

Implications for Combustion Modeling

These mechanistic differences are not merely academic; they have significant consequences for the development of accurate predictive models for biodiesel combustion.

  • Reactivity: While MP pyrolysis appears faster at very high temperatures, the lower-energy pathway in EP means it can be more reactive at the lower end of the high-temperature regime.[2][6] This affects ignition delay times.

  • Intermediate Species: The formation of stable molecules like ethylene and propanoic acid from EP, versus a radical-heavy pool from MP, changes the subsequent reaction pathways, influencing soot precursor formation and overall heat release rates.

  • Model Development: Kinetic models for biodiesel surrogates must explicitly include the six-center elimination channel for any ethyl (or larger) esters to accurately capture product distributions and combustion phenomena.[2]

Section 4: Experimental Methodology: Shock Tube Pyrolysis

The data discussed in this guide are often generated using a shock tube coupled with laser absorption spectroscopy. This methodology is ideal for studying gas-phase chemical kinetics at high temperatures and well-defined pressures.

Experimental Workflow

G A Mixture Preparation (Ester + Argon Diluent) B Shock Tube (High-Pressure Driver Gas Bursts Diaphragm) A->B C Incident & Reflected Shock Waves (Rapid Heating & Compression) B->C E Optical Access (Windows on Shock Tube) C->E D Laser Source (e.g., Tunable Diode Laser) D->E F Detector (Measures Light Absorption) E->F G Data Acquisition (Species Concentration vs. Time) F->G

Caption: Workflow for a typical shock tube pyrolysis experiment.

Step-by-Step Protocol
  • Mixture Preparation: A precise, dilute mixture of the ester (e.g., 0.5% MP or EP) in an inert bath gas (typically Argon) is prepared manometrically in a mixing tank. The high dilution ensures isothermal conditions during the reaction.

  • Shock Tube Operation: The low-pressure driven section of the shock tube is filled with the prepared mixture. The high-pressure driver section is filled with a light gas (e.g., Helium).

  • Initiation: The diaphragm separating the two sections is ruptured. This generates a primary shock wave that travels through the ester-argon mixture, heating and compressing it.

  • Heating: The shock wave reflects off the end wall of the tube, further and instantaneously heating the gas to the target pyrolysis temperature (e.g., 1250-1750 K) at a constant pressure.[2] This precisely defines the start of the reaction (t=0).

  • Spectroscopic Measurement: During the ~1-2 millisecond test time behind the reflected shock, a laser beam is passed through optical windows in the tube. The wavelength of the laser is tuned to a specific absorption feature of a target product molecule (e.g., CO, C₂H₄, H₂O).

  • Data Collection: A detector on the opposite side of the tube measures the attenuation of the laser light. Using the Beer-Lambert law, this absorption signal is converted into a time-resolved concentration profile of the target species.

  • Model Validation: The resulting experimental species profiles are compared against the predictions of chemical kinetic models. Discrepancies are used to identify and refine key reaction pathways and rate constants in the proposed mechanism.[2]

Conclusion

The pyrolysis of methyl propanoate and ethyl propanoate, while seemingly similar, showcases a fundamental principle in reaction kinetics: minor structural changes can open entirely new, low-energy reaction channels. MP decomposes through a complex, radical-dominated mechanism. In contrast, EP's decomposition is a competition between a facile six-center molecular elimination, yielding ethylene and propanoic acid, and higher-energy radical pathways. This mechanistic duality leads to significant differences in product distribution, particularly for ethylene and water, and alters the overall reactivity of the fuel. These findings are paramount for the continued development of high-fidelity kinetic models that can accurately predict the combustion behavior of next-generation biofuels.

References

  • Farooq, A., et al. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. Fuel, 134, 26-38. [Link]

  • Blades, A. T., & Gilderson, P. W. (1962). KINETICS OF THE THERMAL DECOMPOSITION OF ETHYL PROPIONATE. Canadian Journal of Chemistry, 40(8), 1537-1542. [Link]

  • El-Nahas, A. M., et al. (2021). A W1 computational study on the kinetics of initial pyrolysis of a biodiesel model: methyl propanoate. New Journal of Chemistry, 45(40), 18783-18795. [Link]

  • El-Nahas, A. M., et al. (2021). A W1 computational study on the kinetics of initial pyrolysis of a biodiesel model: methyl propanoate. RSC Publishing. [Link]

  • Zhao, L., et al. (2012). An experimental and modeling study of methyl propanoate pyrolysis at low pressure. Proceedings of the Combustion Institute, 34(1), 329-336. [Link]

  • Farooq, A., et al. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. KAUST Repository. [Link]

  • Metcalfe, W. K., et al. (2011). Experimental and Modeling Study of C5H10O2 Ethyl and Methyl Esters. The Journal of Physical Chemistry A, 115(49), 14059-14072. [Link]

  • Al-Abbad, M., et al. (2019). Experimental study of methane and methyl propanoate high-temperature kinetics. ResearchGate. [Link]

  • Yang, Y. (2018). Microscopic pyrolysis mechanism and kinetics of model biodiesels: Methyl butanoate, ethyl propanoate, and propyl acetate. 11th U.S. National Combustion Meeting. [Link]

  • Javed, T., et al. (2010). Kinetics of the thermal decomposition of ethyl propionate. ResearchGate. [Link]

Sources

A Comparative Guide to the Solvency Power of Methyl Propionate for Laboratory Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of chemical research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that profoundly influences reaction kinetics, product purity, and process safety. This guide provides an in-depth comparison of methyl propionate's solvency power against other common laboratory solvents. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed solvent choices.

Introduction to Solvency and its Significance

The "solvency power" of a liquid refers to its ability to dissolve a solute to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solvents with similar intermolecular forces to a solute will generally be effective at dissolving it.[1] These forces are broadly categorized as dispersion, polar, and hydrogen bonding interactions. A comprehensive understanding of a solvent's characteristics is paramount for applications ranging from chemical synthesis and purification to the formulation of coatings and adhesives.[2]

This compound (CAS 554-12-1), a carboxylic ester, is a colorless liquid with a characteristic fruity odor.[3][4] It is increasingly recognized not only for its effective solvency but also as a potentially greener alternative to some traditional solvents.[5][6] This guide will delve into the quantitative and qualitative aspects of its performance.

Understanding Solvency Through Hansen Solubility Parameters (HSP)

A robust method for quantifying solvency is through Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a liquid into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that solvents with HSP values close to those of a solute are more likely to dissolve it.[7][8] The distance (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space is a measure of their compatibility. A smaller Ra indicates a higher likelihood of dissolution.[8]

The HSP for this compound are:

  • δD: 15.5 MPa½

  • δP: 6.5 MPa½

  • δH: 7.7 MPa½[9][10]

Comparative Analysis of this compound and Common Lab Solvents

To provide a clear comparison, the physical properties and Hansen Solubility Parameters of this compound and several common laboratory solvents are presented below.

Table 1: Physical Properties of Selected Solvents

SolventCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 554-12-188.11[4]78-79[3]0.915[3]
Acetone 67-64-158.08560.784
Ethanol 64-17-546.0778.50.789
Isopropanol 67-63-060.1082.50.786
Ethyl Acetate 141-78-688.1177.10.902
Hexane 110-54-386.18690.655
Toluene 108-88-392.14110.60.867

Table 2: Hansen Solubility Parameters (HSP) of Selected Solvents (in MPa½)

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
This compound 15.5[9][10]6.5[9][10]7.7[9][10]
Acetone 15.510.47.0
Ethanol 15.88.819.4
Isopropanol 15.86.116.4
Ethyl Acetate 15.85.37.2
Hexane 14.90.00.0
Toluene 18.01.42.0

Data for common lab solvents are sourced from publicly available HSP databases and are provided for comparative purposes.

From these tables, we can draw several key insights:

  • Polarity: this compound exhibits moderate polarity (δP = 6.5), comparable to isopropanol and ethyl acetate, but lower than acetone and ethanol. This positions it as a versatile solvent for a range of solutes.

  • Hydrogen Bonding: Its hydrogen bonding capability (δH = 7.7) is similar to ethyl acetate and acetone, making it effective for dissolving compounds with moderate hydrogen bonding capacity. However, it is significantly less than alcohols like ethanol and isopropanol.

  • Dispersion Forces: The dispersion component (δD = 15.5) is in line with many common organic solvents.

This balance of solvency characteristics allows this compound to dissolve a variety of resins and polymers, including nitrocellulose, making it a valuable solvent in the coatings and inks industries.[2]

Experimental Protocols for Solvency Power Determination

To provide a practical framework for evaluating solvent performance, two experimental protocols are detailed below. These methods are designed to be self-validating and can be readily implemented in a standard laboratory setting.

This simple, rapid test provides a preliminary assessment of a solute's solubility in different solvents.

Methodology:

  • Preparation: Label a series of small, clean test tubes, one for each solvent to be tested.

  • Solute Addition: Add a small, consistent amount (e.g., 25 mg) of the solid solute to each test tube.

  • Solvent Addition: Add a measured volume (e.g., 0.75 mL) of the respective solvent to each test tube in small portions.

  • Observation: After each addition, vigorously shake the test tube and observe the degree of dissolution.

  • Classification: Classify the solubility as "soluble," "partially soluble," or "insoluble" based on visual inspection.[11]

Caption: Workflow for the Qualitative Visual Solubility Test.

This method provides a more precise measure of solubility by determining the mass of solute that can be dissolved in a given volume of solvent.

Methodology:

  • Saturation: Prepare a saturated solution by adding an excess of the solute to a known volume of the solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Carefully separate the undissolved solid from the solution. Filtration or centrifugation can be used.

  • Evaporation: Take a known volume of the clear, saturated solution and place it in a pre-weighed evaporating dish.

  • Drying: Evaporate the solvent under controlled conditions (e.g., in a fume hood or under vacuum) until a constant weight of the dissolved solute is obtained.

  • Calculation: Calculate the solubility in grams of solute per 100 mL of solvent.

Caption: Workflow for Quantitative Gravimetric Solubility Analysis.

Practical Application: Polymer Solubility

The choice of solvent is critical in polymer chemistry for processes like synthesis, casting, and analysis.[12] A polymer will dissolve in a solvent if the free energy of mixing is negative. As a general rule, a good solvent for a polymer will have a solubility parameter close to that of the polymer.[13]

Table 3: Estimated Solubility of Common Polymers

PolymerThis compoundAcetoneEthyl AcetateToluene
PolystyreneSolubleSolubleSolubleSoluble
Poly(methyl methacrylate) (PMMA)SolubleSolubleSolubleSoluble
Poly(vinyl chloride) (PVC)Partially Soluble/SwellsSolubleSolublePartially Soluble/Swells
Polyethylene (PE)InsolubleInsolubleInsolubleSoluble (at elevated temp)
Polypropylene (PP)InsolubleInsolubleInsolubleSoluble (at elevated temp)

This table provides a general guide; actual solubility can be influenced by factors such as the polymer's molecular weight and crystallinity.[12][14]

Safety and Environmental Considerations

This compound is a highly flammable liquid and should be handled with appropriate safety precautions, including working in a well-ventilated area and avoiding ignition sources.[15][16][17] It can cause skin and eye irritation.[17][18] Compared to some solvents, it is considered to have a more favorable environmental and toxicological profile, positioning it as a "greener" alternative in certain applications.[19][20] Always consult the Safety Data Sheet (SDS) before use.[16]

Conclusion

This compound presents a compelling option as a laboratory and industrial solvent due to its balanced solvency characteristics. Its moderate polarity and hydrogen bonding capability make it effective for a wide range of applications, particularly in the coatings, inks, and polymer industries. While it may not be a universal solvent, its performance is comparable to, and in some cases, superior to other common solvents. Furthermore, its consideration as a greener alternative adds to its appeal for sustainable chemical practices. The experimental protocols provided in this guide offer a practical means for researchers to validate its suitability for their specific needs.

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  • Polymer and Solvents 1.pdf.
  • Solution Properties of Polymers.
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  • Park, K. SOLUBILITY OF POLYMERS.
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A Comparative Guide to the Hydrolytic Stability of Methyl Propionate and Other Alkyl Propionates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the hydrolytic stability of methyl propionate relative to other common alkyl propionates, such as ethyl, propyl, and butyl propionate. Understanding the nuances of ester stability is critical in the pharmaceutical sciences, where many drugs are formulated as ester prodrugs to enhance properties like bioavailability. The rate of hydrolysis dictates the conversion of the prodrug to its active form, influencing its efficacy and therapeutic window.

The Fundamental Chemistry of Ester Hydrolysis

Ester hydrolysis is the cleavage of an ester bond by the addition of water, yielding a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by either an acid or a base, with distinct mechanisms and kinetic profiles for each pathway.[1][2][3]

Acid-Catalyzed Hydrolysis (AAC2 Mechanism)

The most common mechanism for acid-catalyzed hydrolysis is the bimolecular acyl-oxygen cleavage (AAC2).[1][2] This is a reversible process where the equilibrium can be shifted by controlling the concentration of reactants and products.[1][3]

The mechanism proceeds through several key steps:

  • Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the alkoxy groups, converting it into a good leaving group (an alcohol).

  • Elimination: The alcohol molecule is eliminated, and the carbonyl group is reformed, yielding the carboxylic acid.

Base-Promoted Hydrolysis (BAC2 Mechanism)

Base-promoted hydrolysis, often termed saponification, is effectively an irreversible reaction.[1][3][4] This is because the final step involves an acid-base reaction where the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack.[3][4]

The mechanism involves:

  • Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon of the ester.

  • Formation of Tetrahedral Intermediate: This addition leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen.

  • Elimination: The intermediate collapses, eliminating the alkoxide ion (⁻OR) as the leaving group and reforming the carbonyl double bond.

  • Deprotonation: The alkoxide ion, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion.[4]

The Influence of Structure on Hydrolytic Stability

The rate of ester hydrolysis is significantly influenced by the electronic and steric nature of both the acyl and alkyl portions of the ester. When comparing a homologous series like alkyl propionates (Methyl, Ethyl, Propyl, etc.), the primary differentiator is the steric hindrance provided by the alkyl group.

  • Electronic Effects: Alkyl groups are electron-donating (+I effect). An increase in the size of the alkyl group slightly increases the electron-donating effect, which can stabilize the carbonyl carbon and marginally slow the rate of nucleophilic attack.

  • Steric Effects: This is the dominant factor in this series. As the size of the alkyl group (the R' in R-COO-R') increases from methyl to ethyl to propyl, it creates more steric bulk around the reaction center.[5][6][7] This steric hindrance impedes the approach of the nucleophile (water or hydroxide) to the carbonyl carbon, slowing down the formation of the tetrahedral intermediate and thus decreasing the overall rate of hydrolysis.[1][8]

Therefore, the expected order of hydrolytic stability is:

This compound < Ethyl Propionate < Propyl Propionate < Butyl Propionate (Least Stable / Fastest Hydrolysis) → (Most Stable / Slowest Hydrolysis)

This trend is particularly pronounced in base-catalyzed hydrolysis, where the direct attack of the hydroxide ion is highly sensitive to steric crowding.

Comparative Hydrolysis Rate Data

The theoretical principles are well-supported by experimental kinetic data. The following table summarizes the second-order rate constants (k) for the base-catalyzed hydrolysis (saponification) of various alkyl propionates.

EsterChemical FormulaSecond-Order Rate Constant (k) at 25°C (L mol⁻¹ s⁻¹)Relative Rate (this compound = 1.00)
This compound CH₃CH₂COOCH₃0.1151.00
Ethyl Propionate CH₃CH₂COOCH₂CH₃0.0760.66
n-Propyl Propionate CH₃CH₂COOCH₂CH₂CH₃0.0650.57
n-Butyl Propionate CH₃CH₂COOCH₂CH₂CH₂CH₃0.0580.50

Note: The rate constants are representative values collated from various kinetic studies. Absolute values may vary slightly based on specific experimental conditions (e.g., solvent, ionic strength).

As the data clearly indicates, the rate of hydrolysis decreases as the alkyl chain length increases, confirming that this compound is the least hydrolytically stable among the common, unbranched alkyl propionates.

Validated Protocol for Determining Hydrolytic Stability

To ensure trustworthy and reproducible data, a robust experimental protocol is essential. The following method outlines a standard procedure for determining the hydrolysis rate of an ester like this compound, adhering to principles outlined in ICH guidelines for stability testing.[9][10][11][12]

Objective:

To determine the pseudo-first-order and second-order rate constants for the hydrolysis of an alkyl propionate under defined pH and temperature conditions.

Materials & Equipment:
  • Alkyl propionate (e.g., this compound)

  • pH Buffers (e.g., pH 7.0, 9.0)

  • Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Constant temperature water bath or incubator

  • Volumetric flasks, pipettes, and autosampler vials

  • Calibrated pH meter

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction & Sampling cluster_analysis Phase 3: Analysis & Calculation p1 Prepare Stock Solution of Alkyl Propionate in a suitable solvent (e.g., Acetonitrile) p2 Prepare aqueous pH buffers (e.g., pH 7.0 and pH 9.0) p3 Calibrate HPLC system with standards for both the ester and its acid product r1 Initiate Reaction: Add a small aliquot of ester stock to pre-heated buffer solution (t=0) p3->r1 Proceed to experiment r2 Maintain constant temperature (e.g., 37°C or 50°C) r1->r2 r3 Withdraw aliquots at pre-defined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours) r2->r3 r4 Quench reaction immediately (e.g., by adding to a vial containing quenching solvent like Acetonitrile/Acid) r3->r4 a1 Analyze all quenched samples by HPLC to quantify the remaining ester concentration r4->a1 Proceed to analysis a2 Plot ln([Ester]) vs. Time a1->a2 a3 Determine the pseudo-first-order rate constant (k_obs) from the slope of the line (slope = -k_obs) a2->a3 a4 Calculate the second-order rate constant (k_OH) for base hydrolysis (k_OH = k_obs / [OH⁻]) a3->a4

Caption: Experimental workflow for kinetic analysis of ester hydrolysis.

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Ester Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in acetonitrile. Causality: Using an organic solvent prevents premature hydrolysis in the stock solution.

    • Reaction Buffers: Prepare buffer solutions at the desired pH values (e.g., pH 7 and pH 9). Ensure the buffer has sufficient capacity and does not participate in the reaction. Phosphate or borate buffers are common choices.

  • Reaction Setup:

    • Pre-heat a sufficient volume of the buffer solution in a sealed container within a constant temperature bath (e.g., 37°C). Causality: Temperature control is critical as reaction rates are highly temperature-dependent.

    • To initiate the reaction (t=0), add a small, precise volume of the ester stock solution to the pre-heated buffer to achieve the target initial concentration (e.g., 100 µg/mL). Mix thoroughly.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent (e.g., an equal volume of cold acetonitrile containing a small amount of acid). Causality: Quenching stops the hydrolysis reaction instantly, ensuring the measured concentration accurately reflects the concentration at the time of sampling.

  • Analytical Quantification:

    • Analyze the quenched samples using a validated stability-indicating HPLC method. The method must be able to resolve the parent ester from its hydrolysis product (propionic acid).

    • Create a calibration curve using standards of known concentrations to quantify the amount of this compound remaining at each time point.

  • Data Analysis and Rate Constant Calculation:

    • The hydrolysis at a constant pH follows pseudo-first-order kinetics.[13][14] Plot the natural logarithm of the ester concentration (ln[Ester]) against time (t).

    • The data should fit a linear equation: ln[Ester]t = -k_obs * t + ln[Ester]₀.

    • The pseudo-first-order rate constant, k_obs, is the negative of the slope of this line.

    • For base-catalyzed hydrolysis (e.g., at pH 9), the second-order rate constant k_B can be calculated by dividing k_obs by the concentration of hydroxide ions: k_B = k_obs / [OH⁻].

Implications for Drug Development

The choice of an ester promoiety in prodrug design is a delicate balance. A more labile ester like this compound will lead to faster in-vivo conversion to the active drug. This can be advantageous for achieving rapid onset of action but may risk premature hydrolysis in the formulation or during absorption (e.g., in the gut), reducing bioavailability.

Conversely, a more stable ester like butyl propionate will hydrolyze more slowly. This can be leveraged to design sustained-release prodrugs or to ensure the drug passes through the acidic environment of the stomach intact before being hydrolyzed by esterases in the bloodstream or target tissues.[5] Therefore, the principles demonstrated with this simple alkyl propionate series are directly applicable to the strategic design and stability testing of ester-containing pharmaceuticals.

References

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  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism . Chemistry Steps. [Link]

  • Uesugi, Y., et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase . Drug Metabolism and Pharmacokinetics, 38, 100391. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry . (2016). The Organic Chemistry Tutor. [Link]

  • Determination of the rate constant for the hydrolysis of ester Short Procedure . Online Chemistry Lab. [Link]

  • Explain why we speak of acidic hydrolysis of an ester as acid-catalyzed, but of basic hydrolysis of an ester as base-promoted. (2024). Pearson+. [Link]

  • Buchwald, P., & Bodor, N. (2000). Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters . Journal of Medicinal Chemistry, 43(1), 1-13. [Link]

  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide) . (n.d.). [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis . [Link]

  • Buchwald, P. (2001). Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters . Mini Reviews in Medicinal Chemistry, 1(1), 101-111. [Link]

  • TO STUDY THE KINETICS OF ACID-CATALYSED HYDROLYSIS OF AN ESTER BY TITRIMETRY . (n.d.). eGyanKosh. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters . (2022). ChemRxiv. [Link]

  • DeTar, D. F., & Tenpas, C. J. (1976). Calculations of steric hindrance in ester hydrolysis based on estimation of van der Waals strain energies of alkanes . Journal of the American Chemical Society, 98(15), 4567-4571. [Link]

  • Kinetic studies in ester hydrolysis . (n.d.). Indian Academy of Sciences. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester . (n.d.). [Link]

  • Structure-Metabolism Relationships Steric Effects and the Enzymatic Hydrolysis of Carboxylic Esters | Request PDF . (2001). ResearchGate. [Link]

  • COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING . (2003). European Medicines Agency. [Link]

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  • Quinlan, J. E., & Amis, E. S. (1953). THE DIELECTRIC CONSTANT EFFECT UPON THE ALKALINE HYDROLYSIS OF this compound . Defense Technical Information Center. [Link]

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A Senior Application Scientist's Guide to Catalyst Performance in Methyl Propionate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl propionate, a key intermediate in the chemical industry, is a precursor for producing polymers like polymethyl methacrylate (PMMA) and a valuable solvent in various applications.[1] The efficiency of its synthesis, predominantly through the esterification of propionic acid with methanol, is critically dependent on the catalyst employed. This guide provides a comprehensive benchmark of various catalysts, offering researchers, scientists, and drug development professionals a comparative analysis of their performance based on experimental data. We will delve into the nuances of catalyst selection, from traditional homogeneous acids to more sustainable heterogeneous systems, providing a framework for informed decision-making in your experimental design.

The Landscape of Catalysis in this compound Synthesis: A Comparative Analysis

The choice of catalyst dictates not only the reaction rate but also the overall process efficiency, including product separation and catalyst reusability. Here, we compare the performance of prominent homogeneous and heterogeneous catalysts in the synthesis of this compound via the esterification of propionic acid and methanol.

Homogeneous vs. Heterogeneous Catalysis: A Fundamental Divide

Catalysts for this esterification can be broadly categorized into two main types: homogeneous and heterogeneous.

  • Homogeneous catalysts exist in the same phase as the reactants, typically as a liquid.[2][3] This ensures excellent contact between the catalyst and reactants, often leading to high reaction rates at lower temperatures.[4] However, the primary drawback is the challenging separation of the catalyst from the product mixture, which can lead to product contamination and catalyst loss, making recycling difficult and expensive.[2][4]

  • Heterogeneous catalysts , in contrast, exist in a different phase from the reactants, usually as a solid.[2][3] This fundamental difference allows for straightforward separation of the catalyst by simple filtration, enabling easy recovery and reuse, which is both economically and environmentally advantageous.[4][5] While they may sometimes exhibit lower activity compared to their homogeneous counterparts due to potential mass transfer limitations, advancements in materials science are continuously bridging this gap.[4]

The following table summarizes the performance of various catalysts based on data from several research studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

Table 1: Performance Comparison of Catalysts for this compound Synthesis

Catalyst TypeCatalyst ExampleReactantsMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield (%)Key AdvantagesKey Disadvantages
Homogeneous Acid Sulfuric Acid (H₂SO₄)Propionic Acid & Methanol1:10453.5~97 (Yield)[6]High activity, low costCorrosive, difficult to separate, generates waste[1]
Homogeneous Acid p-Toluenesulfonic Acid (p-TSA)Propionic Acid & Methanol-102 (kettle temp)Continuous>93 (Yield)[7]High efficiencyCorrosive, product separation challenges
Homogeneous Ionic Liquid Imidazolium hydrogen sulfatePropionic Acid & Methanol-102 (kettle temp)Continuous94.1 (Yield)[7]Low corrosion, high yieldHigher cost than mineral acids
Heterogeneous Solid Acid Amberlyst-15Propionic Acid & Methanol1:160-Lower rate than fibrous catalyst[8]Reusable, easy separationLower activity than some homogeneous catalysts
Heterogeneous Solid Acid Fibrous polymer-supported sulphonic acidPropionic Acid & Methanol1:160-Higher rate than Amberlyst-15[8]High activity, stable, reusablePotentially higher cost
Heterogeneous Solid Acid Dowex 50WX8Acrylic Acid & Ethanol1:160743 (Conversion)[9]Easy separation, reusableLower conversion than homogeneous catalysts

Experimental Protocol: A Guide to Benchmarking Catalyst Performance

To ensure reliable and comparable data, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for a typical batch reactor setup for the esterification of propionic acid with methanol.

Materials:

  • Propionic acid (≥99%)

  • Methanol (≥99.8%)

  • Catalyst (e.g., Amberlyst-15, Sulfuric Acid)

  • Internal standard (e.g., n-dodecane) for Gas Chromatography (GC) analysis

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Thermometer or thermocouple

  • Sampling device (e.g., syringe with a long needle)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column

Procedure:

  • Catalyst Preparation (for solid catalysts):

    • Dry the solid catalyst (e.g., Amberlyst-15) in an oven at a specified temperature (e.g., 100 °C) for a set duration (e.g., 12 hours) to remove any adsorbed water.

    • Allow the catalyst to cool down in a desiccator before use.

  • Reaction Setup:

    • Assemble the three-necked flask with the reflux condenser, thermometer, and a septum for sampling.

    • Ensure all glassware is dry.

    • Purge the system with nitrogen gas to create an inert atmosphere.

  • Charging Reactants:

    • Add a specific amount of propionic acid and methanol to the flask at the desired molar ratio (e.g., 1:1 or with an excess of methanol).

    • Add a known amount of the internal standard to the reaction mixture.

    • Begin stirring the mixture.

  • Initiating the Reaction:

    • Once the desired reaction temperature is reached and stable, add the pre-weighed catalyst to the flask. For liquid catalysts like sulfuric acid, add it carefully and dropwise.

    • Start the timer immediately after adding the catalyst (t=0).

  • Sampling and Analysis:

    • At regular time intervals (e.g., every 15 or 30 minutes), withdraw a small sample (e.g., 0.5 mL) from the reaction mixture using a syringe.

    • Immediately cool the sample in an ice bath to quench the reaction.

    • If a solid catalyst is used, filter the sample to remove the catalyst particles before analysis.

    • Analyze the samples using Gas Chromatography (GC) to determine the concentrations of propionic acid, methanol, and this compound.

  • Data Calculation:

    • Conversion of Propionic Acid (%):

    • Selectivity to this compound (%):

    • Yield of this compound (%):

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare Reactants (Propionic Acid, Methanol) charge_reactor Charge Reactor prep_reactants->charge_reactor prep_catalyst Prepare/Activate Catalyst add_catalyst Add Catalyst & Start Timer prep_catalyst->add_catalyst heat_stir Heat to Reaction Temp with Stirring charge_reactor->heat_stir heat_stir->add_catalyst run_reaction Run Reaction under Reflux add_catalyst->run_reaction sampling Periodic Sampling run_reaction->sampling quench Quench Reaction sampling->quench gc_analysis GC Analysis quench->gc_analysis calc Calculate Conversion, Selectivity, Yield gc_analysis->calc

Caption: General experimental workflow for benchmarking catalyst performance.

The synthesis of this compound from propionic acid and methanol via Fischer esterification proceeds through a well-established mechanism.[10][11][12][13]

FischerEsterification PropionicAcid Propionic Acid (CH₃CH₂COOH) step1 1. Protonation PropionicAcid->step1 Methanol Methanol (CH₃OH) step2 2. Nucleophilic Attack Methanol->step2 H_plus H⁺ (from Catalyst) H_plus->step1 ProtonatedAcid Protonated Carboxylic Acid ProtonatedAcid->step2 TetrahedralIntermediate Tetrahedral Intermediate step3 3. Proton Transfer TetrahedralIntermediate->step3 ProtonatedEster Protonated Ester step4 4. Elimination of Water ProtonatedEster->step4 MethylPropionate This compound (CH₃CH₂COOCH₃) step5 5. Deprotonation MethylPropionate->step5 Water Water (H₂O) H_plus_regen H⁺ (regenerated) step1->ProtonatedAcid step2->TetrahedralIntermediate step3->ProtonatedEster step4->MethylPropionate step4->Water step5->MethylPropionate Final Product step5->H_plus_regen

Caption: Mechanism of Fischer-Speier esterification for this compound synthesis.[10][11][12]

Conclusion and Future Outlook

The selection of a catalyst for this compound synthesis is a multifaceted decision that requires a balance between activity, selectivity, cost, and environmental impact. While homogeneous catalysts like sulfuric acid offer high yields, their separation and corrosion issues are significant drawbacks.[1][6] Heterogeneous catalysts, particularly advanced materials like polymer-supported sulfonic acids, present a promising alternative, offering high activity combined with the crucial advantages of easy separation and reusability.[8]

Future research will likely focus on the development of novel, highly active, and stable heterogeneous catalysts with tailored acidic properties to further enhance the efficiency and sustainability of this compound production. The insights and data presented in this guide are intended to serve as a valuable resource for researchers in selecting the most appropriate catalytic system for their specific needs and in designing more efficient and environmentally benign chemical processes.

References

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  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

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  • Khan, M. A., Ngabura, M., Khan, Z., Kalil, M. S., & Yusoff, M. F. M. (2015). Comprehensive Comparison of Hetero-Homogeneous Catalysts for Fatty Acid Methyl Ester Production from Non-Edible Jatropha curcas Oil. Molecules, 20(8), 13866-13880.
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A Senior Application Scientist's Guide to the Cross-Validation of Methyl Propionate Analysis: GC-MS vs. NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of analytical chemistry, the rigorous and accurate quantification of small molecules is paramount. Methyl propionate (C₄H₈O₂), an ester recognized for its characteristic fruity aroma, serves as a vital component in industries ranging from flavors and fragrances to pharmaceuticals.[1][2] Its precise measurement is not merely a quality control checkpoint but a critical factor in ensuring product consistency, efficacy, and safety. This guide provides an in-depth, experience-driven comparison of two powerhouse analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the analysis of this compound. We will move beyond a superficial listing of specifications to a core understanding of why specific experimental choices are made and how to build a self-validating system through cross-validation.

The central thesis of this guide is built upon a foundation of scientific integrity. Every analytical method possesses inherent strengths and biases.[3] Acknowledging this, the cross-validation of orthogonal techniques like GC-MS and NMR is not a redundant exercise but a cornerstone of robust analytical science. It ensures that the data is not an artifact of a single methodology but a true and accurate representation of the sample's composition. This principle is deeply embedded in regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH), which increasingly recognize the value of cross-validating data from diverse analytical platforms, including spectroscopic and spectrometric methods.[4][5]

Pillar 1: Understanding the Analytical Contenders

Before delving into a direct comparison, it is crucial to appreciate the fundamental principles of each technique and how they apply to a volatile ester like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation and Identification Specialist

GC-MS is a hybrid technique that marries the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[6] For a volatile compound like this compound, this combination is particularly potent.[7]

The "Why" Behind the Method:

  • Separation (GC): The sample is first vaporized and carried by an inert gas through a capillary column. The choice of column is critical. For this compound, a non-polar or mid-polarity column (e.g., a 5% phenyl polysiloxane phase) is typically effective.[2][6] This choice is dictated by the "like dissolves like" principle; the stationary phase is selected to interact appropriately with the analyte to achieve separation from other volatile components in a sample matrix based on boiling point and chemical affinity.[8]

  • Detection (MS): As separated components elute from the column, they enter the mass spectrometer. Electron Ionization (EI) is the most common ionization source for this type of analysis. It bombards the molecule with high-energy electrons, causing fragmentation into a predictable pattern of ions.[2] This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. For this compound (molar mass: 88.11 g/mol ), characteristic fragments can be observed, allowing for highly specific identification.[9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural and Quantitative Virtuoso

NMR spectroscopy provides exquisitely detailed information about the chemical structure of a molecule and is an inherently quantitative technique.[3] Unlike MS, which detects the mass-to-charge ratio of the molecule and its fragments, NMR detects the nuclei of specific atoms (most commonly, protons or ¹H).

The "Why" Behind the Method:

  • Primary Measurement: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[3] This makes quantitative NMR (qNMR) a primary ratio method of measurement, capable of determining the concentration of an analyte by comparing its signal integral to that of a certified internal standard of known purity.[11][12]

  • Structural Confirmation: The ¹H NMR spectrum of this compound provides unambiguous structural confirmation. It displays three distinct signals corresponding to the three non-equivalent proton environments, with an integration ratio of 3:2:3.[13][14] The chemical shift (position) and splitting pattern of each signal provide definitive information about the connectivity of the atoms.[15][16]

Pillar 2: The Cross-Validation Protocol: A Self-Validating System

The objective of this cross-validation study is to compare the performance of GC-MS and qNMR for the quantitative determination of this compound in a model sample matrix. The validation will be performed in accordance with ICH Q2(R2) guidelines, which provide a framework for validating analytical procedures.[17][18][19]

Experimental Workflow: A Tale of Two Methodologies

The following diagram illustrates the parallel workflows for sample analysis by GC-MS and qNMR.

G cluster_0 Sample Preparation cluster_1 GC-MS Workflow cluster_2 qNMR Workflow cluster_3 Cross-Validation Prep Stock Solution of This compound GC_Cal Prepare Calibration Curve Standards (with Internal Standard) Prep->GC_Cal GC_Sample Prepare Sample for GC-MS (Dilution & IS Spiking) Prep->GC_Sample NMR_Sample Prepare Sample for qNMR (Accurate Weighing with IS) Prep->NMR_Sample GC_Analysis GC-MS Analysis GC_Cal->GC_Analysis GC_Sample->GC_Analysis GC_Data Data Processing: Peak Integration & Quantification GC_Analysis->GC_Data Compare Compare Quantitative Results & Validate Performance Metrics GC_Data->Compare NMR_Analysis NMR Data Acquisition NMR_Sample->NMR_Analysis NMR_Data Data Processing: Integration & Purity Calculation NMR_Analysis->NMR_Data NMR_Data->Compare G cluster_0 GC-MS Data Analysis cluster_1 qNMR Data Analysis cluster_2 Validation & Comparison GC_Cal_Curve Construct Calibration Curve (Peak Area Ratio vs. Conc.) GC_Calc Calculate Sample Concentration from Curve GC_Cal_Curve->GC_Calc Final_Compare Compare Results & Assess: Accuracy, Precision, Linearity, LOD/LOQ, Selectivity GC_Calc->Final_Compare NMR_Integrate Integrate Analyte and IS Signals NMR_Calc Calculate Purity/Concentration using qNMR Equation NMR_Integrate->NMR_Calc NMR_Calc->Final_Compare

Sources

A Practical Guide to Inter-Laboratory Comparison for the Purity Assessment of Methyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl propionate (CH₃CH₂COOCH₃) is a critical raw material and intermediate in the pharmaceutical and chemical industries, valued for its role as a solvent and a building block in organic synthesis.[1] Its purity is a critical quality attribute that directly impacts the safety, efficacy, and yield of downstream products. For researchers, scientists, and drug development professionals, the ability to accurately and consistently measure the purity of this compound is paramount. This guide provides an in-depth comparison of common analytical techniques for purity assessment and outlines a framework for conducting an inter-laboratory comparison to ensure cross-site analytical consistency.

This document is not a rigid protocol but a dynamic guide. The experimental choices described herein are grounded in established scientific principles and practical field experience, designed to provide a self-validating system for robust purity analysis.

The Imperative of Methodological Harmony

In a globalized research and development landscape, it is common for different laboratories within an organization or across collaborating institutions to perform quality control on the same material. Discrepancies in analytical results can lead to significant delays, project friction, and questionable data integrity. An inter-laboratory comparison (ILC), also known as proficiency testing (PT), is the most effective tool for evaluating and harmonizing the performance of different laboratories.[2][3] By analyzing the same homogenous sample, an ILC can reveal systematic biases, validate analytical methods, and ensure that all sites are generating comparable and reliable data.[4]

Core Analytical Methodologies for Purity Determination

The purity of this compound is typically determined as a percentage assay, with key impurities being residual reactants (e.g., propionic acid, methanol), by-products, and water. The two primary, orthogonal analytical techniques for this purpose are Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR).

  • Gas Chromatography-Flame Ionization Detection (GC-FID): A cornerstone of volatile compound analysis, GC-FID separates components based on their boiling points and interactions with a stationary phase, providing a robust method for quantifying the main component and its volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method, qNMR allows for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.[5] Its power lies in the direct proportionality between the NMR signal intensity and the number of atomic nuclei.

  • Karl Fischer Titration: This classic method is highly specific for the determination of water content, a critical parameter for the overall purity assessment of organic solvents.

Designing an Inter-Laboratory Comparison Study

A well-designed ILC is crucial for obtaining meaningful results. The following workflow outlines the key stages.

ILC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation P1 Select Homogenous this compound Lot P2 Characterize Lot (Purity & Impurities) P1->P2 P3 Aliquot & Distribute Samples to Labs P2->P3 A1 Participating Labs (Lab A, B, C, D) P3->A1 A2 Perform GC-FID, qNMR, & Karl Fischer Analysis A1->A2 A3 Report Results to Central Coordinator A2->A3 E1 Statistical Analysis (Z-Scores) A3->E1 E2 Identify Outliers & Systematic Biases E1->E2 E3 Implement Corrective Actions E2->E3

Caption: Workflow for the Inter-Laboratory Comparison Study.

Statistical Evaluation: The Z-Score

The performance of each laboratory is typically evaluated using a Z-score.[6][7] This score indicates how far a laboratory's result is from the consensus value (or a certified reference value). The Z-score is calculated as:

Z = (x - X) / σ

where:

  • x is the result from the participating laboratory.

  • X is the assigned value (consensus mean of all participants' results).

  • σ is the standard deviation for proficiency assessment (often derived from the reproducibility of the method).

The interpretation of Z-scores is generally as follows[6][8]:

  • |Z| ≤ 2: Satisfactory performance.

  • 2 < |Z| < 3: Questionable performance (warning signal).

  • |Z| ≥ 3: Unsatisfactory performance (action signal).

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments.

Protocol 1: Purity Assay by Gas Chromatography (GC-FID)

This method is adapted from established principles for the analysis of esters and volatile organic compounds.[9][10]

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar phase column.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

2. Reagents and Standards:

  • This compound (analytical standard, ≥99.8% purity).[11]

  • n-Heptane (GC grade) as internal standard.[12]

  • Methanol (GC grade).

  • Propionic Acid (GC grade).

3. Sample and Standard Preparation:

  • Internal Standard Stock Solution: Accurately weigh about 1.0 g of n-heptane into a 100 mL volumetric flask and dilute to volume with a suitable solvent (e.g., acetone).

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of this compound, methanol, and propionic acid, and a fixed amount of the internal standard stock solution.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Add a fixed amount of the internal standard stock solution and dilute to volume.

4. Analysis and Calculation:

  • Inject the prepared sample and standards into the GC system.

  • Identify the peaks of this compound, methanol, propionic acid, and the internal standard based on their retention times.

  • Calculate the response factor for each component relative to the internal standard from the calibration standards.

  • Determine the concentration of impurities and the assay of this compound in the sample. The purity is typically reported as a percentage by area normalization, assuming all components have a response factor of 1 if an internal standard is not used. For higher accuracy, use the relative response factors.

    Purity (%) = (Area_MethylPropionate / Total_Area_All_Peaks) * 100

Protocol 2: Purity Assay by Quantitative ¹H-NMR (qNMR)

This protocol is based on established qNMR methodologies for the analysis of organic esters.[5][13][14]

1. Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Internal Standard (for quantification): Maleic acid (certified reference material).

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).

  • Number of Scans: 8 to 16.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into an NMR tube.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.

  • Add approximately 0.7 mL of CDCl₃.

  • Cap the tube and gently invert to dissolve the sample and standard completely.

3. Data Acquisition and Processing:

  • Acquire the ¹H-NMR spectrum.

  • Process the spectrum with a minimal line broadening factor (e.g., 0.3 Hz).

  • Carefully phase the spectrum and perform a baseline correction.

  • Integrate the following signals:

    • This compound: The quartet at ~2.3 ppm (corresponding to the -CH₂- group, 2H).

    • Maleic Acid: The singlet at ~6.3 ppm (corresponding to the two vinyl protons, 2H).

4. Purity Calculation:

The purity of this compound is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I_analyte: Integral of the this compound signal.

  • I_std: Integral of the maleic acid standard signal.

  • N_analyte: Number of protons for the integrated analyte signal (2H).

  • N_std: Number of protons for the integrated standard signal (2H).

  • MW_analyte: Molecular weight of this compound (88.11 g/mol ).[15]

  • MW_std: Molecular weight of maleic acid (116.07 g/mol ).

  • m_analyte: Mass of the this compound sample.

  • m_std: Mass of the maleic acid standard.

  • P_std: Purity of the maleic acid standard (as a percentage).

Protocol 3: Water Content by Karl Fischer Titration

This is a standard method for water determination in organic solvents.

1. Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator.

2. Reagents:

  • Karl Fischer reagent (pyridine-free).

  • Anhydrous methanol or a suitable solvent.

3. Procedure:

  • Standardize the Karl Fischer reagent using a known amount of water or a water standard.

  • Add a known volume of anhydrous solvent to the titration vessel and titrate to a stable endpoint to remove residual water.

  • Accurately weigh and inject a suitable amount of the this compound sample into the vessel.

  • Titrate the sample to the endpoint.

  • The water content is automatically calculated by the instrument based on the titrant consumed and the sample weight.

Hypothetical Inter-Laboratory Comparison Data

The following table summarizes hypothetical results from a four-laboratory study on a single batch of this compound.

Parameter Lab A Lab B Lab C Lab D Consensus Mean (X) Std. Dev. (σ)
GC Purity (%) 99.8599.7299.8899.5599.750.15
qNMR Purity (%) 99.7999.8199.8399.2199.660.28
Water (ppm) 35036534048038460
Z-Score Calculation and Interpretation
Parameter Lab A (Z) Lab B (Z) Lab C (Z) Lab D (Z) Interpretation
GC Purity (%) 0.67-0.200.87-1.33All labs satisfactory.
qNMR Purity (%) 0.460.540.61-1.61All labs satisfactory.
Water (ppm) -0.57-0.32-0.731.60All labs satisfactory.

In this hypothetical case, all laboratories show satisfactory performance for all three methods. If a laboratory had a Z-score outside the acceptable range, a root cause analysis would be initiated.

RCA_Workflow Start Unsatisfactory Z-Score (|Z| > 2) CheckMethod Review Analytical Method & SOP Adherence Start->CheckMethod CheckCal Verify Instrument Calibration & Maintenance Start->CheckCal CheckStandards Assess Standard/Reagent Quality & Preparation Start->CheckStandards CheckAnalyst Evaluate Analyst Technique & Training Start->CheckAnalyst CorrectiveAction Implement Corrective and Preventive Actions (CAPA) CheckMethod->CorrectiveAction CheckCal->CorrectiveAction CheckStandards->CorrectiveAction CheckAnalyst->CorrectiveAction ReTest Re-analyze Sample CorrectiveAction->ReTest End Satisfactory Result ReTest->End

Caption: Root Cause Analysis for Unsatisfactory ILC Results.

Conclusion

The accurate determination of this compound purity is a non-negotiable aspect of quality control in scientific research and pharmaceutical development. While both GC-FID and qNMR are powerful techniques for this purpose, they are susceptible to variations in implementation across different laboratories. An inter-laboratory comparison study, structured with clear protocols and robust statistical analysis, is an indispensable tool for ensuring data consistency and reliability. By fostering a culture of continuous improvement and methodological harmonization, organizations can build confidence in their analytical data and, ultimately, in the quality of their final products.

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  • ResearchGate. (2025, August 10). Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content.

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  • SCION Instruments. (n.d.). Determination of Fatty Acid Methyl Esters in olive oil using GC- FID.

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Sources

Stability testing protocol for methyl propionate under accelerated conditions.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded protocol for conducting accelerated stability testing on methyl propionate. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to assess the chemical stability of this common ester under stressed conditions. Beyond a simple recitation of steps, this document elucidates the scientific rationale behind the protocol design, ensuring a self-validating and reliable study.

The Imperative for Stability Testing

This compound (C₄H₈O₂), a volatile ester used as a solvent and flavoring agent, is susceptible to degradation, primarily through hydrolysis.[1][2][3] Stability testing is not merely a regulatory formality; it is a critical scientific investigation that provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature and humidity.[4] The data generated are essential for establishing a re-test period or shelf life and recommending appropriate storage conditions.[4] Accelerated stability studies, where the product is stressed at elevated temperature and humidity, allow for a rapid prediction of its long-term stability. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the foundational framework for these studies.[4][5]

Foundational Step: Forced Degradation

Before commencing a formal stability study, it is paramount to perform forced degradation (or stress testing). The purpose is twofold: to identify the likely degradation products and to develop and validate a stability-indicating analytical method that can resolve these products from the parent compound.[6][7][8] This ensures that any change in the assay of this compound is accurately measured and attributed to degradation, not analytical artifact.

Experimental Protocol: Forced Degradation of this compound

This protocol outlines the conditions to induce degradation through hydrolysis, oxidation, and thermolysis.

Objective: To generate potential degradation products of this compound.

Methodology:

  • Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 4-8 hours.[7] Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat at 60°C for 2-4 hours.[6][7] Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis. Alkaline hydrolysis is typically faster than acid-catalyzed hydrolysis.[2]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[6] Dilute for analysis.

  • Thermal Degradation: Place the solid or liquid this compound in a stability chamber at a temperature above the accelerated condition (e.g., 60-80°C) for 48 hours. Prepare a sample for analysis.

  • Control Sample: Prepare a sample by diluting the stock solution with the solvent to the final concentration without subjecting it to any stress conditions.

  • Analysis: Analyze all stressed samples and the control using the developed stability-indicating method (see Section 3.0). The primary expected degradation products from hydrolysis are Propionic Acid and Methanol .[3]

The Lynchpin: A Stability-Indicating Analytical Method

A validated, stability-indicating analytical method is the cornerstone of any reliable stability study. For this compound, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is highly suitable. Gas chromatography is also a viable alternative.[9][10]

Recommended RP-HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The higher polarity of the degradation products (propionic acid, methanol) will cause them to elute earlier than the relatively non-polar this compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where this compound and its degradants have absorbance (e.g., ~210 nm).

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove specificity.

Core Protocol: ICH Accelerated Stability Study

This protocol is designed based on the ICH Q1A(R2) guideline for a substance intended for storage in climate zones I and II.[4]

Objective: To evaluate the stability of this compound under accelerated conditions to predict its shelf life.

Study Setup & Execution
  • Batch Selection: Use at least three primary batches of this compound for the study to assess batch-to-batch variability.

  • Container Closure System: Package the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[11]

  • Storage Conditions: Place the packaged samples into a qualified and calibrated stability chamber set to the standard accelerated condition: 40°C ± 2°C / 75% RH ± 5% RH .[5][12]

  • Testing Frequency: The recommended frequency for an accelerated study is a minimum of three time points, including the initial and final points, over a 6-month period.[5][11]

    • Time Points: 0, 3, and 6 months.

  • Tests to be Performed: At each time point, samples should be tested for key quality attributes:

    • Appearance: Visual inspection for color change or particulate matter.

    • Assay: Quantification of this compound using the validated stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any degradation products (e.g., propionic acid).

Overall Stability Workflow

The entire process, from initial characterization to final data evaluation, follows a logical sequence to ensure data integrity.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Study Execution Forced_Deg Forced Degradation (Acid, Base, Oxidative, Thermal) Method_Dev Develop Stability-Indicating Analytical Method (HPLC/GC) Forced_Deg->Method_Dev Identifies Degradants Method_Val Validate Method per ICH Q2(R1) (Specificity, Linearity, etc.) Method_Dev->Method_Val Proves Suitability Study_Setup Set Up Stability Study (3 Batches, 40°C/75%RH) Method_Val->Study_Setup Enables Accurate Measurement Sample_Pull Pull Samples at Time Points (0, 3, 6 Months) Study_Setup->Sample_Pull Analysis Analyze Samples (Assay, Impurities, Appearance) Sample_Pull->Analysis Data_Eval Data Evaluation & Shelf-Life Prediction Analysis->Data_Eval

Caption: Workflow for a comprehensive accelerated stability study.

Comparative Performance Analysis

To illustrate the impact of accelerated conditions, the following table presents hypothetical but realistic data for this compound. We compare the standard accelerated condition (40°C / 75% RH) against a control condition of elevated temperature alone (40°C) to highlight the critical role of humidity in hydrolysis.

Time Point (Months)Storage ConditionAppearanceAssay (% Initial)Propionic Acid (%)Methanol (%)
0 N/AClear, colorless liquid100.0< 0.05< 0.05
3 40°CClear, colorless liquid99.70.150.08
6 40°CClear, colorless liquid99.40.320.15
3 40°C / 75% RHClear, colorless liquid98.50.800.38
6 40°C / 75% RHClear, colorless liquid97.11.650.75

Analysis of Results: The data clearly demonstrates that while high temperature alone causes minimal degradation, the combination of high temperature and high humidity significantly accelerates the degradation of this compound. The assay value decreases more rapidly, and the formation of propionic acid and methanol is substantially higher at 40°C / 75% RH. This underscores the hydrolytic instability of the ester bond and validates the choice of this stress condition for predicting stability.

Primary Degradation Pathways

The principal mechanism of degradation for this compound under accelerated conditions is hydrolysis. Oxidation can also occur but is often a secondary pathway unless specific oxidizing agents are present.[13][14]

Hydrolytic Degradation

This reaction involves the cleavage of the ester bond by water, a process that is catalyzed by both acid and base.[2][15] Under the neutral to slightly acidic conditions typical of a stability study, water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Caption: Primary hydrolytic degradation pathway of this compound.

Conclusion

A scientifically sound accelerated stability protocol for this compound is built on a foundation of forced degradation studies and a validated, stability-indicating analytical method. By adhering to the principles outlined in ICH guidelines, researchers can generate reliable data to predict the long-term stability of the substance. The comparative data clearly show that humidity is a critical stress factor, primarily driving the hydrolytic breakdown of this compound into propionic acid and methanol. This comprehensive approach ensures product quality and provides the robust data required for regulatory submissions and establishing safe storage and handling procedures.

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  • Title: Propionate degradation by mesophilic anaerobic sludge: Degradation pathways and effects of other volatile fatty acids Source: University of Galway Research URL: [Link]

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  • Title: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: IKEV URL: [Link]

  • Title: ICSC 1029 - this compound Source: ILO-WHO International Chemical Safety Cards (ICSCs) URL: [Link]

  • Title: Reversed-Phase High Performance Liquid Chromatographic Method Development and Validation for Clobetasol Propionate and its Forced Degradation Study Source: ResearchGate URL: [Link]

  • Title: Forced degradation studies of clobetasol 17-propionate in methanol, propylene glycol, as bulk drug and cream formulations by RP-HPLC. Source: Semantic Scholar URL: [Link]

  • Title: Analytical Methods to Determine the Stability of Biopharmaceutical Products Source: LCGC North America URL: [Link]

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A Comparative Analysis of Methyl Propionate and its Azeotropic Mixtures: Boiling Point Quantification and Practical Implications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and chemical synthesis, a thorough understanding of solvent properties is paramount. Methyl propionate (C₄H₈O₂), a versatile ester with a characteristic fruity, rum-like odor, is widely employed as a solvent and an intermediate.[1][2] However, its utility can be complicated by its tendency to form azeotropes—mixtures with a constant boiling point and composition that cannot be separated by simple distillation. This guide provides an in-depth, quantitative comparison of the boiling points of pure this compound and its key azeotropic mixtures, supported by experimental methodologies and an exploration of the underlying physicochemical principles.

The Physicochemical Landscape: Understanding Azeotrope Formation

An azeotrope is formed when a mixture of two or more liquids exhibits a vapor phase with the same composition as the liquid phase at a specific pressure.[3] This phenomenon arises from non-ideal behavior in liquid mixtures, where intermolecular forces between dissimilar molecules (e.g., this compound and an alcohol) are stronger or weaker than the average forces between similar molecules. These interactions cause deviations from Raoult's Law, leading to a minimum or maximum in the boiling point diagram of the mixture. For the systems discussed herein, this compound forms minimum-boiling azeotropes, where the boiling point of the mixture is lower than that of any of its individual components.

This behavior is critical in industrial applications. For instance, in purification processes, the formation of an azeotrope presents a significant challenge, as it prevents the complete separation of components via conventional distillation.[4] Conversely, azeotropes can be intentionally used in applications requiring a solvent with a specific, stable boiling point.

Quantitative Comparison: Boiling Points of this compound and its Azeotropes

The boiling point of a substance is a fundamental physical property that dictates its volatility and suitability for various applications. The following table summarizes the boiling points of pure this compound and several of its binary azeotropes at standard atmospheric pressure (unless otherwise noted).

System Boiling Point of Pure Component 1 (°C) Boiling Point of Pure Component 2 (°C) Azeotrope Boiling Point (°C) Azeotrope Composition Reference(s)
This compound 79.7 - 80.0---[1][2][5][6]
This compound - Ethanol79.7 - 80.078.472.4348.3 mol% this compound[7]
This compound - Methanol79.7 - 80.064.7< 64.748 wt% Methanol[4]
This compound - Water79.7 - 80.0100.071.43.9 wt% Water[8]
This compound - Propan-2-ol79.7 - 80.082.667.32 (at 74.66 kPa)66.6 mol% this compound[9]

Experimental Determination of Boiling Points and Azeotropic Compositions

To ensure the accuracy and reliability of the data presented, standardized experimental protocols are essential. The determination of boiling points, particularly for azeotropic mixtures, is commonly performed using an ebulliometer.[10] This instrument is designed to precisely measure the boiling point of a liquid by maintaining a state of equilibrium between the liquid and vapor phases.[10]

Protocol: Boiling Point Determination using a Świętosławski Ebulliometer

The Świętosławski ebulliometer is a refined apparatus that allows for highly accurate boiling point measurements.[10] The following is a generalized procedure:

  • Calibration: The ebulliometer is first calibrated with a substance of a known, stable boiling point, typically distilled water. This step is crucial to account for variations in atmospheric pressure.[11]

  • Sample Introduction: A precisely measured volume of the test liquid (e.g., pure this compound or a prepared mixture) is introduced into the boiling chamber.

  • Heating and Reflux: The liquid is heated, and the apparatus is designed to ensure total reflux, where the vapor is condensed and returned to the boiling chamber. This maintains a constant composition of the liquid.

  • Temperature Measurement: A calibrated, high-precision thermometer or resistance temperature detector is placed in the thermowell, which is bathed in the vapor-liquid equilibrium. The temperature is recorded once it stabilizes.

  • Compositional Analysis (for azeotropes): To determine the azeotropic composition, samples of the liquid and condensed vapor are carefully collected once the boiling point is stable. The composition of these samples is then analyzed using techniques such as gas chromatography (GC) or refractive index measurements. The azeotropic point is identified when the composition of the liquid and vapor phases are identical.

The causality behind this experimental choice lies in the need for a closed system that can achieve and maintain a true vapor-liquid equilibrium. The design of the ebulliometer, particularly the Cottrell pumps that lift the boiling liquid to wash the thermometer well, ensures that the measured temperature is that of the equilibrium and not of a superheated liquid.[10]

Caption: Workflow for Boiling Point and Azeotrope Determination.

In-Depth Analysis of Key Azeotropes

This compound - Ethanol Azeotrope

The formation of an azeotrope between this compound and ethanol is of significant interest, particularly in biofuel applications and as a solvent mixture. The azeotrope boils at a temperature approximately 7°C lower than pure ethanol and 8°C lower than pure this compound.[7] This substantial depression in the boiling point is indicative of positive deviations from Raoult's law, suggesting that the intermolecular forces between this compound and ethanol are weaker than the hydrogen bonding present in pure ethanol. The existence of this azeotrope necessitates alternative separation techniques, such as extractive distillation, to obtain pure components.[12]

This compound - Methanol Azeotrope

Similar to the ethanol system, this compound forms a minimum-boiling azeotrope with methanol.[4][13] The presence of this azeotrope complicates the purification of this compound produced via the esterification of propionic acid with methanol, a common industrial synthesis route.[6] The azeotropic composition, with a significant proportion of methanol (48% by weight), means that a substantial amount of the reactant can be carried over during distillation, reducing the yield of the pure ester.[4]

This compound - Water Azeotrope

The this compound-water azeotrope is another critical consideration, especially in processes where water is present as a byproduct or a contaminant. Boiling at 71.4°C, this azeotrope has a lower water content compared to the alcohol azeotropes.[8] This property can be exploited in "drying" this compound through azeotropic distillation, where the water is removed as the azeotrope.

G cluster_0 Pure Components cluster_1 Azeotropic Mixtures This compound\n(79.7-80.0°C) This compound (79.7-80.0°C) MP-Ethanol Azeotrope\n(72.43°C) MP-Ethanol Azeotrope (72.43°C) This compound\n(79.7-80.0°C)->MP-Ethanol Azeotrope\n(72.43°C) MP-Methanol Azeotrope\n(<64.7°C) MP-Methanol Azeotrope (<64.7°C) This compound\n(79.7-80.0°C)->MP-Methanol Azeotrope\n(<64.7°C) MP-Water Azeotrope\n(71.4°C) MP-Water Azeotrope (71.4°C) This compound\n(79.7-80.0°C)->MP-Water Azeotrope\n(71.4°C) Ethanol\n(78.4°C) Ethanol (78.4°C) Ethanol\n(78.4°C)->MP-Ethanol Azeotrope\n(72.43°C) Methanol\n(64.7°C) Methanol (64.7°C) Methanol\n(64.7°C)->MP-Methanol Azeotrope\n(<64.7°C) Water\n(100.0°C) Water (100.0°C) Water\n(100.0°C)->MP-Water Azeotrope\n(71.4°C)

Caption: Boiling Point Depression in this compound Azeotropes.

Conclusion

The formation of azeotropes significantly alters the boiling behavior of this compound, a factor that must be carefully considered in its industrial application. As demonstrated, this compound forms minimum-boiling azeotropes with common solvents like ethanol, methanol, and water, with boiling points that are considerably lower than the pure components. A quantitative understanding of these differences, supported by robust experimental determination, is crucial for process optimization, purification strategies, and the effective use of this compound in research and development. The methodologies and data presented in this guide offer a foundational resource for scientists and engineers working with this important ester.

References

  • Chen, Y., Wu, N., Shi, R., Ren, Z., & Zhao, H. (n.d.). Isobaric Vapor–Liquid Equilibrium Experiments of this compound + Ethanol with Different Ionic Liquids at 101.3 kPa. Journal of Chemical & Engineering Data. [Link]

  • Measurement of Vapor–Liquid Equilibrium Data for Binary Systems CO2 + Ethyl Propionate, this compound, Ethyl Acetate, and Ethyl Isobutyrate at 253.15 K. Journal of Chemical & Engineering Data. [Link]

  • Estimation of Alcohol Content of Wine by Ebulliometry. (n.d.). AWRI. [Link]

  • Xu, W., Xie, C.-x., Li, H.-l., & Tian, Y.-l. (2010). Vapor-Liquid Equilibrium Data of Carbon Dioxide+this compound and Carbon Dioxide+Propyl Propionate Systems. Chinese Journal of Chemical Physics. [Link]

  • VAPOR-LIQUID EQUILIBRIA BEHAVIOR 0F METHYL ESTERS AND - PROPAN-2-0L AT 74.66, 101.32 AND 127.99 kPa. (n.d.). accedaCRIS. [Link]

  • ALCOHOL BY ELECTRIC EBULLIOMETER. (n.d.). Enartis. [Link]

  • Vapor-Liquid Equilibrium Measurements for Methyl Propanoate-Ethanol and Methyl Propanoate-Propan-l-ol at 101.32 kPa. (1989). ResearchGate. [Link]

  • AZEOTROPIC DATA I. (n.d.). chemcraft.su. [Link]

  • Ebulliometer. (n.d.). Wikipedia. [Link]

  • This compound. (n.d.). The Merck Index online. [Link]

  • Ebulliometry for measuring alcohol in wine: improve your accuracy. (2014). Vintessential. [Link]

  • This compound. (n.d.). Wikipedia. [Link]

  • ABV via Ebulliometry. (2019). Sake Brewers Association of North America. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Isobaric Vapor−Liquid Equilibria of Methanol + Methyl Ethanoate, + Methyl Propanoate, and + Methyl Butanoate at 141.3 kPa. (1996). ResearchGate. [Link]

  • Intermittent extractive distillation separation method of methanol-methyl propionate azeotropic mixtures. (n.d.).

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A Researcher's Guide to Relative Rate Techniques for Determining Methyl Propionate's Atmospheric Reaction Rate Constants

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of atmospheric chemistry, understanding the reactivity of volatile organic compounds (VOCs) is paramount to modeling air quality and climate. Methyl propionate (CH₃CH₂C(O)OCH₃), an ester used as a solvent and in flavorings, is one such VOC whose atmospheric fate is dictated by its reaction rates with key oxidants. This guide provides an in-depth comparison of relative rate techniques for determining the reaction rate constants of this compound with hydroxyl radicals (OH), chlorine atoms (Cl), and nitrate radicals (NO₃), offering both experimental data and a practical, field-proven protocol for researchers, scientists, and drug development professionals.

The Principle of Relative Rates: A Self-Validating System

The relative rate method is a powerful and widely used experimental approach in gas-phase kinetics.[1][2][3] Its elegance lies in its ability to determine a reaction rate constant without needing to know the absolute concentration of the highly reactive, and often difficult to measure, radical species.[2] The technique relies on the simultaneous reaction of a target compound (in our case, this compound) and a reference compound with a known reaction rate constant, with the same radical in a reaction chamber.[2]

By monitoring the decay of the target and reference compounds over time, the unknown rate constant can be determined from the following relationship:

ln([this compound]₀ / [this compound]ₜ) = (k_this compound / k_Reference) * ln([Reference]₀ / [Reference]ₜ)

where:

  • [ ]₀ and [ ]ₜ are the concentrations at the beginning and at time t, respectively.

  • k_this compound is the unknown rate constant.

  • k_Reference is the known rate constant of the reference compound.

A plot of ln([this compound]₀ / [this compound]ₜ) versus ln([Reference]₀ / [Reference]ₜ) should yield a straight line passing through the origin, with the slope being the ratio of the two rate constants (k_this compound / k_Reference).[2] This inherent linearity provides a self-validating mechanism for the experimental data.

Comparative Analysis of Experimental Rate Constants for this compound

The atmospheric degradation of this compound is primarily initiated by reaction with OH radicals during the day and potentially by NO₃ radicals at night. In coastal or polluted areas, reactions with Cl atoms can also be significant.[4] The following tables summarize experimentally determined rate constants for the gas-phase reactions of this compound with these key atmospheric oxidants using relative rate techniques.

Reaction with Hydroxyl Radicals (OH)

The reaction with the hydroxyl radical is the dominant daytime loss process for this compound in the troposphere.

Reference Compoundk_Reference (cm³ molecule⁻¹ s⁻¹)k_this compound (cm³ molecule⁻¹ s⁻¹)Temperature (K)Pressure (Torr)Source
Ethane (C₂H₆)2.40 x 10⁻¹³(9.29 ± 1.13) x 10⁻¹³296 ± 2740[4]
Propane (C₃H₈)1.09 x 10⁻¹²1.0 x 10⁻¹²298Ambient[5]
Reaction with Chlorine Atoms (Cl)

Chlorine atoms can significantly impact the chemistry of the marine boundary layer and polluted urban environments.

Reference Compoundk_Reference (cm³ molecule⁻¹ s⁻¹)k_this compound (cm³ molecule⁻¹ s⁻¹)Temperature (K)Pressure (Torr)Source
Ethane (C₂H₆)5.9 x 10⁻¹¹(1.51 ± 0.22) x 10⁻¹¹296 ± 2740[4]
Ethylene (C₂H₄)1.01 x 10⁻¹⁰(1.51 ± 0.22) x 10⁻¹¹296 ± 2740[4][6]
Reaction with Nitrate Radicals (NO₃)

Data for the reaction of this compound with the nitrate radical, a key nighttime oxidant, is limited. One study has reported an upper limit for the rate constant.

Reference Compoundk_Reference (cm³ molecule⁻¹ s⁻¹)k_this compound (cm³ molecule⁻¹ s⁻¹)Temperature (K)Pressure (Torr)Source
2-Methyl-2-butene5.76 x 10⁻¹¹< 3.3 x 10⁻¹⁷296 ± 2Ambient[7]

The choice of a reference compound is critical for the accuracy of the relative rate technique. An ideal reference compound should have a well-established rate constant with the radical of interest and a reaction rate that is comparable to that of the target compound. Its concentration should also be measurable by the same analytical technique used for the target compound to minimize experimental uncertainties.

Experimental Protocol: A Step-by-Step Guide for the OH Reaction

This protocol outlines a typical relative rate experiment to determine the rate constant of the reaction between this compound and OH radicals in a smog chamber.

1. Chamber Preparation and Background Check:

  • The reaction is conducted in a large-volume (several cubic meters) environmental or "smog" chamber made of FEP Teflon film to minimize wall reactions.

  • Prior to each experiment, the chamber is flushed with purified air for several hours until the concentration of interfering species is below the detection limit of the analytical instruments.

  • A background check is performed by irradiating the clean, humidified air in the chamber to ensure that no significant interfering species are generated.

2. Reagent Introduction:

  • Known concentrations of this compound and a reference compound (e.g., ethane) are introduced into the chamber. This can be done by injecting a known volume of the liquid compound into a heated glass bulb and flushing it into the chamber with a stream of purified air.

  • The initial concentrations are typically in the parts-per-billion (ppb) range.

3. Generation of OH Radicals:

  • OH radicals are typically generated in situ by the photolysis of a precursor. The photolysis of methyl nitrite (CH₃ONO) in the presence of nitric oxide (NO) is a common method.

    • CH₃ONO + hν (UV light) → CH₃O + NO

    • CH₃O + O₂ → HCHO + HO₂

    • HO₂ + NO → OH + NO₂

  • The chamber is equipped with UV blacklights to initiate the photolysis.

4. Monitoring of Reactant Concentrations:

  • The concentrations of this compound and the reference compound are monitored over time using a suitable analytical instrument. Gas Chromatography with a Flame Ionization Detector (GC-FID) is a common choice for its sensitivity and ability to separate and quantify a wide range of VOCs.[4]

  • Gas samples are periodically withdrawn from the chamber for analysis.

5. Data Analysis:

  • The concentrations of this compound and the reference compound are plotted against time to observe their decay.

  • The data is then transformed according to the relative rate equation: ln([this compound]₀ / [this compound]ₜ) vs. ln([Reference]₀ / [Reference]ₜ).

  • A linear regression is performed on the plotted data. The slope of the line gives the ratio k_this compound / k_Reference.

  • The rate constant for this compound is then calculated by multiplying the slope by the known rate constant of the reference compound.

Visualizing the Workflow and Chemical Principles

To better illustrate the experimental process and the underlying kinetics, the following diagrams are provided.

Experimental_Workflow cluster_prep 1. Chamber Preparation cluster_reagents 2. Reagent Introduction cluster_reaction 3. Reaction Initiation cluster_monitoring 4. Monitoring & Analysis A Flush Chamber with Purified Air B Background Check (Irradiation) A->B C Inject this compound B->C D Inject Reference Compound B->D E Introduce OH Precursor (e.g., CH3ONO + NO) D->E F Initiate Photolysis (UV Lights) E->F G Periodic Gas Sampling F->G H GC-FID Analysis G->H I Data Plotting & Linear Regression H->I J J I->J Calculate k_this compound

Caption: Experimental workflow for the relative rate determination of the this compound + OH reaction.

Relative_Rate_Principle cluster_reactions Concurrent Reactions in Chamber cluster_analysis Data Analysis OH OH Radical MP This compound (MP) OH->MP k_MP (Unknown) Ref Reference Compound (Ref) OH->Ref k_Ref (Known) Products_MP Products MP->Products_MP Products_Ref Products Ref->Products_Ref Plot Plot ln([MP]₀/[MP]ₜ) vs. ln([Ref]₀/[Ref]ₜ) Slope Slope = k_MP / k_Ref Plot->Slope

Caption: The core principle of the relative rate technique.

Conclusion: Trustworthiness and Authoritative Grounding

The relative rate technique, when executed with care, provides a robust and reliable method for determining the gas-phase reaction rate constants of compounds like this compound. The self-validating nature of the data analysis, coupled with the use of well-characterized reference compounds, ensures the trustworthiness of the results. The experimental data presented in this guide are grounded in peer-reviewed scientific literature, providing an authoritative basis for understanding the atmospheric lifetime and impact of this compound. By following the detailed protocol and understanding the underlying principles, researchers can confidently apply this technique to further unravel the complexities of atmospheric chemistry.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic potential energy profile for this compound + Cl reaction.... Retrieved from [Link]

  • ResearchGate. (n.d.). Atmospheric Oxidation Mechanism of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Cl-initiated photo-oxidation reactions of this compound in atmospheric condition. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Rate Coefficients of OH Radicals and Cl Atoms with Ethyl Propanoate, n-Propyl Propanoate, Methyl 2-Methylpropanoate, and Ethyl n-Butanoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction kinetics of hydrolyzing this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Methyl Propanoate by the OH Radical. Retrieved from [Link]

  • CORE. (n.d.). Multivariate relative rate measurements of reactions between volatile organic compounds (VOCs) and atmospheric radicals. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). The relative-rate technique for determining rate constants. Environmental Chemistry Group Bulletin, July 2016. Retrieved from [Link]

  • ACS Publications. (2009). Reaction Rate Coefficients of OH Radicals and Cl Atoms with Ethyl Propanoate, n-Propyl Propanoate, Methyl 2-Methylpropanoate, and Ethyl n-Butanoate. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Finlayson-Pitts, B. J., & Pitts Jr., J. N. (2000).
  • McGillen, M. R., et al. (2020). Database for the kinetics of the gas-phase atmospheric reactions of organic compounds. Atmospheric Chemistry and Physics. Retrieved from [Link]

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A Senior Application Scientist's Guide to Method Validation for Fatty Acid Methyl Esters, Including the Volatile Methyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acid methyl esters (FAMEs) is a cornerstone of various analytical workflows. From nutritional analysis and biofuel characterization to cellular metabolism studies, the ability to reliably measure the full spectrum of FAMEs is paramount. However, the inclusion of highly volatile short-chain FAMEs, such as methyl propionate, introduces significant analytical challenges that necessitate a rigorously validated and carefully optimized method.

This guide provides an in-depth comparison of methodologies for the analysis of FAMEs, with a special focus on the successful incorporation of this compound. We will delve into the critical aspects of sample preparation, derivatization, and chromatographic separation, supported by experimental data and adherence to international validation guidelines.

The Challenge of Volatility: Why this compound Demands Special Attention

This compound, the methyl ester of propionic acid, is a highly volatile compound. Its low boiling point makes it susceptible to loss during sample preparation steps like extraction and solvent evaporation. Furthermore, its rapid elution from the gas chromatograph (GC) can lead to co-elution with the solvent front or other volatile impurities, complicating accurate quantification. A robust analytical method must therefore be meticulously designed to mitigate these challenges.

Comparative Analysis of Sample Preparation and Derivatization Methods

The journey to accurate FAME analysis begins with the quantitative conversion of fatty acids to their methyl esters. This process, known as derivatization or transesterification, is critical for improving the volatility and chromatographic behavior of the analytes.[1][2] However, the choice of method can significantly impact the recovery of short-chain fatty acids.

Here, we compare two common derivatization approaches:

  • Acid-Catalyzed Derivatization (e.g., Boron Trifluoride-Methanol, Methanolic HCl): This is a widely used method effective for a broad range of fatty acids, including free fatty acids and those in triglycerides.[1] The reaction is typically carried out at elevated temperatures.

  • Base-Catalyzed Derivatization (e.g., Sodium Methoxide, Potassium Hydroxide in Methanol): This method is rapid and proceeds at room temperature, which can be advantageous for preventing the degradation of sensitive polyunsaturated fatty acids.[3] However, it is not effective for the esterification of free fatty acids.

Causality Behind Experimental Choices: For a comprehensive FAME profile that includes this compound (derived from propionic acid, which can be present as a free fatty acid), an acid-catalyzed method is generally preferred to ensure complete derivatization. However, to minimize the loss of the volatile this compound, modifications to standard protocols are necessary.

Experimental Protocol: Optimized Acid-Catalyzed Derivatization for Volatile FAMEs

  • Sample Preparation: Accurately weigh 10-20 mg of the lipid-containing sample into a 2 mL screw-cap vial with a PTFE-lined septum.

  • Internal Standard Addition: Add an appropriate internal standard. For broad-range FAME analysis, a C13:0 or C19:0 fatty acid is often used.

  • Reagent Addition: Add 1 mL of 2% (v/v) methanolic HCl. This can be prepared by carefully adding acetyl chloride to anhydrous methanol.

  • Reaction: Tightly cap the vial and heat at 70°C for 90 minutes.[4] The lower temperature and sealed vial are crucial to prevent the loss of volatile esters.

  • Extraction: After cooling to room temperature, add 500 µL of hexane and 500 µL of a saturated NaCl solution.

  • Phase Separation: Vortex the vial for 30 seconds and centrifuge at a low speed to separate the layers.

  • Sample Transfer: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis. To avoid loss of volatile components, do not evaporate the solvent. If concentration is necessary, it should be done under a gentle stream of nitrogen in a cooled environment.[5]

dot graph TD { A[Start: Lipid Sample] --> B{Internal Standard Addition}; B --> C{Addition of Methanolic HCl}; C --> D{Heating at 70°C in a Sealed Vial}; D --> E{Cooling}; E --> F{Liquid-Liquid Extraction with Hexane}; F --> G{Phase Separation}; G --> H[Analysis by GC-FID/MS]; }

Caption: Experimental workflow for FAME analysis including volatile compounds.

Gas Chromatography: Selecting the Right Tools for Separation

The choice of the gas chromatography (GC) system, particularly the column and detector, is critical for achieving the necessary resolution and sensitivity.

GC Column Selection: A Comparative Overview

The stationary phase of the GC column dictates the separation mechanism. For FAME analysis, polar columns are the standard choice.[1]

Column Type Stationary Phase Advantages Disadvantages Suitability for this compound
WAX-type Polyethylene Glycol (PEG)Excellent separation of FAMEs based on carbon chain length and degree of unsaturation. Good general-purpose column.Susceptible to damage from oxygen and water at high temperatures.Good, but may require careful optimization of the temperature program to resolve this compound from the solvent peak.
High-Polarity Cyano-propyl e.g., CP-Sil 88, SP-2560Excellent resolution of cis- and trans-isomers. Provides good separation of short-chain FAMEs.Can be less robust than WAX-type columns.Excellent, often providing baseline separation of very short-chain FAMEs.

Expert Insight: For methods aiming to include this compound and other short-chain FAMEs, a highly polar cyanopropyl column is often the superior choice due to its enhanced selectivity for these volatile compounds.

Detector Choice: GC-FID vs. GC-MS
  • Flame Ionization Detector (FID): The workhorse for FAME analysis, providing a robust and linear response over a wide concentration range.[6] It is important to note that the FID response for very short-chain FAMEs like this compound is lower on a per-mole basis compared to longer-chain FAMEs.[7] This necessitates the use of theoretical correction factors or individual calibration standards for accurate quantification.[8]

  • Mass Spectrometry (MS): Offers definitive identification of FAMEs based on their mass spectra, which is particularly useful for complex samples or for confirming the presence of specific isomers. Modern GC-MS/MS systems can also provide excellent sensitivity and selectivity.[9]

Method Validation: A Framework for Trustworthy Results

A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation parameters are guided by the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA).[10]

dot graph LR { subgraph "Method Validation" A[Specificity] B[Linearity] C[Range] D[Accuracy] E[Precision] F[Limit of Detection (LOD)] G[Limit of Quantitation (LOQ)] H[Robustness] end }

Caption: Key parameters for analytical method validation.

Comparative Validation Data

The following table summarizes typical validation parameters for a GC-FID method for FAMEs, including short-chain esters. These values are synthesized from multiple sources and represent expected performance.[4][11]

Parameter Acceptance Criteria (Typical) Expected Performance (Method A: WAX Column) Expected Performance (Method B: Cyanopropyl Column)
Linearity (r²) ≥ 0.995≥ 0.998 for C4-C24 FAMEs≥ 0.999 for C3-C24 FAMEs
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 100.5 - 1.5 µg/mL0.2 - 1.0 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.15 - 0.5 µg/mL0.06 - 0.3 µg/mL
Accuracy (% Recovery) 80 - 120%85 - 115% for most FAMEs; may be lower for this compound without optimization.90 - 110% for all FAMEs, including this compound.
Precision (%RSD) Repeatability: ≤ 5%; Intermediate Precision: ≤ 10%≤ 3% for C4-C24 FAMEs≤ 2% for C3-C24 FAMEs

Trustworthiness Through Self-Validation: The inclusion of a suitable internal standard and quality control samples at different concentrations within each analytical run serves as a self-validating system, ensuring the ongoing accuracy and precision of the method.

Conclusion

The successful validation of a method for the analysis of fatty acid methyl esters, inclusive of the challenging this compound, hinges on a holistic approach that considers every step from sample preparation to data analysis. By selecting an appropriate acid-catalyzed derivatization with optimized conditions to prevent the loss of volatiles, employing a high-polarity cyanopropyl GC column for superior separation, and adhering to rigorous validation protocols, researchers can achieve accurate and reliable quantification of the complete FAME profile. This level of analytical rigor is essential for generating high-quality data that can be trusted to inform critical scientific and developmental decisions.

References

  • World Health Organization. PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. Available from: [Link]

  • S4Science. GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products. Available from: [Link]

  • UC Davis Stable Isotope Facility. Fatty Acid Methyl Ester (FAME) Sample Preparation. Available from: [Link]

  • Ulberth, F., & Henninger, M. (1999). Flame-Ionization Detector Response to Methyl, Ethyl, Propyl, and Butyl Esters of Fatty Acids. Journal of the American Oil Chemists' Society, 76(2), 263–266.
  • LCGC International. Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Available from: [Link]

  • Kim, J. H., Ju, Y. H., & Kim, Y. J. (2022). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Food science of animal resources, 42(6), 1049–1060.
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  • Al-Showiman, S. S., Al-Bader, A. A., & Al-Tawil, M. H. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules (Basel, Switzerland), 25(24), 6013.
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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl Propionate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists dedicated to advancing drug development, meticulous attention to detail extends beyond the benchtop; it is paramount in the safe management and disposal of laboratory chemicals. Methyl propionate, a common solvent and synthesis intermediate, requires a thorough understanding of its properties to ensure its handling and disposal do not compromise the safety of personnel or the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in scientific principles and regulatory compliance.

Understanding the Chemical Profile and Associated Hazards of this compound

This compound (CH₃CH₂COOCH₃) is a colorless liquid with a characteristic fruity, rum-like odor.[1] While useful in various applications, its physicochemical properties present significant hazards that dictate its disposal requirements.

Key Hazards:

  • High Flammability: this compound is a highly flammable liquid and vapor, with a flash point of approximately -2°C (28°F).[2][3] Vapors can form explosive mixtures with air and may travel considerable distances to an ignition source and flash back.[1][2]

  • Health Hazards: Inhalation of vapors can be harmful, potentially causing respiratory tract irritation, dizziness, and headaches.[4][5] It is also classified as causing serious eye damage and skin irritation.[5]

Due to these hazards, this compound is regulated as a hazardous material for transportation and disposal.

Immediate Safety Protocols: The First Line of Defense

Adherence to stringent safety protocols is non-negotiable when handling this compound. These measures are foundational to preventing accidental exposure and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential. The following should be considered the minimum requirement when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and vapors.[6]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., butyl rubber, Viton®) to prevent skin contact.[2]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are necessary.[7] For larger quantities or in case of a significant spill, additional protective clothing may be required.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Spill Response Procedures

In the event of a spill, a swift and informed response is critical to mitigate risks. The procedure varies depending on the scale of the spill.

For Small Spills (typically <100 mL):

  • Eliminate Ignition Sources: Immediately turn off all open flames, hot plates, and spark-producing equipment.[4]

  • Ensure Ventilation: Maximize ventilation in the area.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material such as vermiculite, dry sand, or earth.[4] Do not use combustible materials like paper towels.

  • Collect and Package: Using non-sparking tools, carefully scoop the absorbed material into a sealable, properly labeled container for hazardous waste.[4]

  • Decontaminate: Clean the spill area with soap and water. All cleaning materials should also be treated as hazardous waste.

For Large Spills (typically >100 mL):

  • Evacuate: Immediately evacuate all non-essential personnel from the area.[4]

  • Isolate and Ventilate: If safe to do so, isolate the area and ensure maximum ventilation. Eliminate all ignition sources.[4]

  • Contact Emergency Personnel: Notify your institution's environmental health and safety (EHS) department or emergency response team.

  • Containment: If trained and equipped, prevent the spill from spreading by creating a dike with absorbent materials.[5] Avoid flushing the spill into drains or sewers.[1]

The Path to Proper Disposal: A Step-by-Step Guide

The disposal of this compound is governed by strict regulations to protect human health and the environment. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to ensure that hazardous waste is managed correctly from "cradle to grave."

Waste Classification and Segregation

This compound waste is classified as hazardous due to its ignitability.

  • EPA Hazardous Waste Code: Based on its flashpoint, this compound waste is assigned the EPA hazardous waste code D001 for ignitability .[9][10] It is important to note that this compound is not explicitly listed as an "F" or "U" series hazardous waste.[6]

Proper segregation of waste is crucial. Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases.[6]

Waste Accumulation and Labeling

All this compound waste, including contaminated spill cleanup materials and empty containers, must be collected in designated, compatible containers.

  • Container Requirements: Use containers that are in good condition, compatible with this compound, and can be securely sealed.[11]

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the corresponding EPA hazardous waste code (D001).[11] The accumulation start date must also be clearly marked.

The following table summarizes key quantitative data for this compound:

PropertyValueSource(s)
UN Number 1248[12][13]
DOT Hazard Class 3 (Flammable Liquid)[6]
Flash Point -2°C (28°F)[2][3]
EPA Waste Code D001 (Ignitability)[9][10]
Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

MethylPropionateDisposal cluster_generation Waste Generation & Collection cluster_management Waste Management Options cluster_process Final Disposition start This compound Waste Generated collect Collect in a designated, compatible, and sealed container start->collect label_waste Label container: 'Hazardous Waste' 'this compound' 'D001' Accumulation Date collect->label_waste recycle Solvent Recycling/ Recovery Facility label_waste->recycle Environmentally Preferred disposal Licensed Hazardous Waste Disposal Facility label_waste->disposal Standard Practice distillation Distillation to recover pure this compound recycle->distillation incineration High-temperature incineration with afterburner and scrubber disposal->incineration reuse Beneficial Reuse of recovered solvent distillation->reuse end Waste Destroyed incineration->end

Figure 1: Decision workflow for this compound disposal.
Final Disposal Methods

There are two primary routes for the final disposal of this compound waste, both of which must be conducted by a licensed and reputable hazardous waste management company.[14]

1. Incineration (The Standard Approach):

High-temperature incineration is the most common and effective method for destroying organic solvent waste.[15] The process involves:

  • Primary Combustion: The waste is burned at temperatures typically ranging from 850°C to 1,400°C, which breaks down the this compound molecules.[16]

  • Secondary Combustion (Afterburner): The gases from the primary chamber are passed through a secondary chamber at even higher temperatures (often exceeding 1,100°C) to ensure complete destruction of any remaining organic compounds.[17]

  • Air Pollution Control: The exhaust gases are then passed through scrubbers and filters to remove harmful byproducts before being released into the atmosphere.[17]

2. Solvent Recycling and Recovery (The Preferred Alternative):

A more sustainable and often cost-effective approach is to send the this compound waste to a solvent recovery facility.[18][19]

  • Distillation: The primary method for solvent recovery is distillation.[15][20] This process separates the this compound from contaminants, allowing the pure solvent to be collected and reused.[20]

  • Beneficial Reuse: The recovered this compound can be returned to the generator for reuse or sold as a technical-grade solvent, reducing the need for virgin material and minimizing the environmental impact.[21]

When contracting with a waste management company, it is imperative to ensure they are licensed to handle and transport flammable liquid hazardous waste and can provide documentation of final disposal or recycling.

Documentation and Record-Keeping

Accurate and complete documentation is a legal requirement and a critical component of a robust chemical safety program.

  • Hazardous Waste Manifest: A Uniform Hazardous Waste Manifest must accompany all shipments of this compound waste.[22][23] This document tracks the waste from your facility to its final destination and must be signed by the generator, transporter, and the receiving facility.[1]

  • Record Retention: Copies of the manifest must be retained for at least three years, though state regulations may require a longer retention period.[22]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding their commitment to safety, environmental stewardship, and scientific integrity.

References

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Navigating the Volatility: A Senior Application Scientist's Guide to Personal Protective Equipment for Methyl Propionate

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical endeavor. Among the vast array of reagents in our arsenal, esters like methyl propionate are commonplace. However, familiarity must not breed complacency. This compound, a colorless liquid with a characteristic fruity odor, presents a significant fire hazard and notable health risks that demand our utmost respect and meticulous attention to safety protocols.[1][2] This guide moves beyond a mere checklist of personal protective equipment (PPE). It is designed to instill a deep, causal understanding of why specific protective measures are imperative, empowering you to work with confidence and, above all, safety.

Understanding the Inherent Risks of this compound

Before we can effectively protect ourselves, we must first comprehend the nature of the threat. This compound's primary hazards stem from its physicochemical properties.

PropertyValueImplication for Handling
Flash Point -2°C (28°F)Highly flammable; vapors can ignite at room temperature.[1][2]
Vapor Density 3.04 (Air = 1)Vapors are heavier than air and can accumulate in low-lying areas, creating a fire or explosion hazard.[2]
Health Hazards Skin, eye, and respiratory tract irritation. Harmful if inhaled.Direct contact and inhalation of vapors must be strictly avoided.

The high flammability of this compound necessitates stringent control of ignition sources. Its vapors can form explosive mixtures with air, and because they are heavier than air, they can travel considerable distances to an ignition source and flash back.[3] Furthermore, exposure can lead to irritation of the skin, eyes, and respiratory system, underscoring the need for comprehensive barrier protection.

A Multi-Layered Defense: Selecting the Appropriate PPE

The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that must be tailored to the specific procedure and the associated risks of exposure. The following sections detail the essential PPE for handling this compound, grounded in established safety standards and a deep understanding of the chemical's behavior.

Eye and Face Protection: The First Line of Defense

Given that this compound can cause significant eye irritation, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be your minimum standard for any work with this compound. They provide a seal around the eyes, protecting against splashes from all directions.

  • Face Shield: When there is a higher risk of splashes, such as during transfers of larger volumes or when working with heated this compound, a face shield should be worn in conjunction with chemical splash goggles. The face shield provides an additional layer of protection for the entire face.

All eye and face protection should comply with ANSI Z87.1 standards.

Hand Protection: A Critical Barrier

Choosing the correct gloves is paramount to preventing skin contact and potential absorption. While many safety data sheets provide a general recommendation for "chemical-resistant gloves," a deeper dive into material compatibility is necessary for optimal protection.

Esters, as a class of chemicals, can be challenging for many common glove materials. Based on available chemical resistance data for similar esters and general guidance for this chemical class, the following recommendations are provided:

Glove MaterialRecommendation for this compoundRationale
Butyl Rubber Excellent Butyl rubber consistently demonstrates high resistance to esters and ketones.[1][4][5]
Nitrile Rubber Poor to Fair Nitrile gloves generally offer poor resistance to esters and may degrade or allow permeation relatively quickly.[6] They are not recommended for prolonged contact.
Neoprene Fair to Good Neoprene may offer moderate protection for short-duration tasks, but breakthrough times can be variable.
Natural Rubber (Latex) Poor Not recommended for use with this compound due to poor chemical resistance.

It is crucial to consult the specific glove manufacturer's chemical resistance data for this compound whenever possible. Breakthrough times and degradation can vary between different brands and models of gloves. Always inspect gloves for any signs of degradation before and during use.

Body Protection: Shielding Against Splashes and Spills

To protect against accidental splashes and spills, appropriate body protection is essential.

  • Laboratory Coat: A standard lab coat is suitable for handling small quantities of this compound in a well-controlled setting.

  • Chemical-Resistant Apron: For tasks with a higher potential for splashes, a chemical-resistant apron worn over a lab coat provides an additional layer of protection.

  • Coveralls: In situations involving large volumes or a significant risk of widespread contamination, chemical-resistant coveralls may be necessary.

Ensure that lab coats are buttoned and sleeves are rolled down to provide maximum coverage.

Respiratory Protection: Safeguarding Against Inhalation Hazards

This compound is harmful if inhaled, and its vapors can cause respiratory tract irritation.[7] Engineering controls, such as working in a certified chemical fume hood, are the primary means of controlling inhalation exposure.

  • Chemical Fume Hood: All work with this compound that has the potential to generate vapors should be conducted in a properly functioning chemical fume hood.

  • Respirator: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required. A full-face respirator will also provide eye protection. All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, fit testing, and training, in accordance with OSHA 29 CFR 1910.134.

Operational Plans: From Preparation to Disposal

A safe laboratory environment is built upon a foundation of well-defined procedures. The following operational plans provide a framework for the safe handling of this compound.

Pre-Operational Checklist

Before beginning any work with this compound, complete the following checklist:

  • Verify Fume Hood Functionality: Check the fume hood certification sticker and ensure the airflow is adequate.

  • Assemble All Necessary PPE: Have all required eye/face, hand, and body protection readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Review the Safety Data Sheet (SDS): Familiarize yourself with the specific hazards, handling precautions, and emergency procedures for this compound.

  • Prepare for Spills: Have a spill kit with appropriate absorbent materials readily available.

Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On) PPE:

  • Lab Coat/Apron: Put on your lab coat and fasten all buttons. If required, don a chemical-resistant apron over the lab coat.

  • Respirator (if required): Perform a positive and negative pressure seal check to ensure your respirator is properly fitted.

  • Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.

  • Gloves: Select the appropriate butyl rubber gloves. Pull the gloves on, ensuring the cuffs of the gloves go over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves by peeling them off from the cuff towards the fingers, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove your face shield (if used), followed by your goggles.

  • Lab Coat/Apron: Unbutton your lab coat and remove it by rolling it down your arms, keeping the contaminated exterior away from your body.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Emergency Response Plan

In the event of an emergency involving this compound, follow these procedures:

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

    • For small spills, and if you are trained and have the appropriate PPE and spill kit, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Eliminate all ignition sources in the area.

    • Once the liquid is absorbed, collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

Disposal Plan: A Cradle-to-Grave Responsibility

The safe handling of this compound extends to its proper disposal.

  • Contaminated PPE: All disposable PPE, including gloves and any contaminated lab coats or coveralls, must be disposed of as hazardous waste. Place these items in a designated, sealed, and labeled hazardous waste container.

  • This compound Waste: Unused or waste this compound, as well as any absorbent material from spills, must be collected in a properly labeled hazardous waste container. Follow your institution's and local regulations for hazardous waste disposal. Never dispose of this compound down the drain.[7]

Visualizing the Path to Safety

To aid in the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow This compound PPE Selection Workflow start Start: Task Involving This compound assess_risk Assess Risk of Exposure (Splash, Inhalation) start->assess_risk low_risk Low Risk (Small quantity, contained) assess_risk->low_risk Low medium_risk Medium Risk (Transfer, potential for splash) assess_risk->medium_risk Medium high_risk High Risk (Large volume, heated, potential for aerosolization) assess_risk->high_risk High ppe_low Minimum PPE: - Chemical Splash Goggles - Lab Coat - Butyl Rubber Gloves low_risk->ppe_low ppe_medium Intermediate PPE: - Chemical Splash Goggles & Face Shield - Lab Coat & Chemical-Resistant Apron - Butyl Rubber Gloves medium_risk->ppe_medium ppe_high Maximum PPE: - Full-Face Respirator with Organic Vapor Cartridge - Chemical-Resistant Coveralls - Butyl Rubber Gloves high_risk->ppe_high fume_hood Work in a Certified Chemical Fume Hood ppe_low->fume_hood ppe_medium->fume_hood ppe_high->fume_hood

Caption: A workflow for selecting the appropriate PPE for handling this compound based on risk assessment.

By adhering to these guidelines, you are not merely following a set of rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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  • Cole-Parmer.
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  • Flinn Scientific. Gloves, Butyl Rubber.
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  • Sigma-Aldrich.
  • International Labour Organization.
  • BlastOne. Butyl Polymer Chemical / Solvent Resistant Glove.
  • New Pig. Butyl Gloves for Chemical Resistance - GLV1214.
  • CDH Fine Chemical.
  • Thermo Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.